Gefitinib Impurity 13
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)-N-(3-morpholin-4-ylpropyl)quinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H37ClFN5O4/c1-37-27-20-26-23(19-28(27)40-13-3-7-35-11-16-39-17-12-35)29(33-21-32-26)36(22-4-5-25(31)24(30)18-22)8-2-6-34-9-14-38-15-10-34/h4-5,18-21H,2-3,6-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCDVSKSUNKYMRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2N(CCCN3CCOCC3)C4=CC(=C(C=C4)F)Cl)OCCCN5CCOCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37ClFN5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Gefitinib Impurity 13
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Gefitinib Impurity 13, a known process-related impurity and potential degradant of the anti-cancer agent Gefitinib. As a critical aspect of pharmaceutical quality control, understanding the structure, origin, and analytical methodologies for such impurities is paramount for ensuring the safety and efficacy of the final drug product.
Chemical Identity and Structure
This compound is chemically identified as the deschloro analog of the parent molecule, Gefitinib. In this impurity, the chlorine atom at the 3-position of the N-phenyl ring is absent.
-
IUPAC Name: N-(4-Fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine[1][2]
-
Synonyms: Gefitinib Deschloro Impurity[3]
The structural difference between Gefitinib and Impurity 13 is illustrated below. This seemingly minor modification significantly alters the molecule's physicochemical properties and underscores the need for strict control.
Structural Comparison
Caption: Structural relationship between Gefitinib and Impurity 13.
Physicochemical Properties
The key physicochemical data for this compound are summarized in the table below. This information is crucial for the development of analytical methods and for understanding its behavior in formulation and stability studies.
| Property | Value | References |
| Molecular Formula | C22H25FN4O3 | [1][2] |
| Molecular Weight | 412.47 g/mol | [1][2] |
| Appearance | Off-white solid | |
| Solubility | Soluble in DMSO | |
| Storage Condition | 2-8 °C |
Origin and Synthesis
This compound can arise during the synthesis of the Gefitinib Active Pharmaceutical Ingredient (API) or as a degradation product.[3] Its formation is typically linked to the starting materials used in the synthetic process.
Causality of Formation: The primary synthetic route for Gefitinib involves the coupling of a quinazoline core with a substituted aniline. If the aniline starting material, intended to be 3-chloro-4-fluoroaniline, contains a significant amount of 4-fluoroaniline as an impurity, this will lead to the formation of this compound alongside the main product.
The generalized synthetic pathway is depicted below.
Caption: Synthetic origin of this compound.
Control of this impurity, therefore, hinges on the rigorous quality control of the 3-chloro-4-fluoroaniline starting material.
Analytical Methodologies
The detection and quantification of this compound are critical for release testing and stability monitoring of Gefitinib. High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this purpose.[3]
Recommended HPLC Protocol
The following is a representative HPLC method. Note: This protocol is a guideline and must be validated for its intended use.
1. Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides excellent hydrophobic retention and separation for the moderately polar Gefitinib and its impurities. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water | TFA acts as an ion-pairing agent to improve peak shape for the basic amine moieties. |
| Mobile Phase B | Acetonitrile | A common, effective organic modifier for reversed-phase chromatography. |
| Gradient | Time (min) | % B |
| 0 | 20 | |
| 25 | 70 | |
| 30 | 70 | |
| 31 | 20 | |
| 35 | 20 | |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency. |
| Column Temperature | 30 °C | Ensures reproducible retention times by controlling viscosity and mass transfer kinetics. |
| Detector | UV at 254 nm | Gefitinib and its impurities possess strong chromophores, making UV detection highly sensitive at this wavelength. |
| Injection Volume | 10 µL | A typical volume to balance sensitivity and peak shape. |
2. System Suitability: Before sample analysis, the chromatographic system must be validated. A standard solution containing Gefitinib and a known amount of Impurity 13 should be injected.
-
Resolution: The resolution between the Gefitinib peak and the Impurity 13 peak should be > 2.0.
-
Tailing Factor: The tailing factor for the Gefitinib peak should be ≤ 1.5.
-
Reproducibility: Replicate injections (%RSD of peak area) should be ≤ 2.0%.
3. Analytical Workflow:
Caption: Standard analytical workflow for impurity quantification.
Toxicological and Pharmacological Significance
While specific toxicological data for this compound is not extensively published in public literature, it is a regulatory requirement to control any impurity in an API. The absence of the chlorine atom may alter the molecule's interaction with its biological target, the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[4] It could potentially lead to reduced efficacy or an altered side-effect profile. Therefore, its levels must be strictly controlled within the limits defined by regulatory bodies like the ICH (International Council for Harmonisation).
Conclusion
This compound (N-(4-Fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine) is a critical process-related impurity in the manufacture of Gefitinib. Its formation is directly linked to the purity of the aniline starting material. Robust analytical methods, primarily HPLC, are essential for its detection and quantification to ensure that the final drug product meets the stringent quality, safety, and efficacy standards required for therapeutic use.
References
-
Daicel Pharma Standards. this compound.[Link]
-
Veeprho. this compound | CAS 2254241-82-0.[Link]
-
Daicel Pharma Standards. Gefitinib Impurities Manufacturers & Suppliers.[Link]
-
Sri Satyadeva Lifescience. Gefitinib – Trusted Partner in Pharmaceutical & Life Science Solutions.[Link]
Sources
An In-Depth Technical Guide to the Synthesis of Gefitinib Impurity 13 (Gefitinib N-Oxide)
For the Attention Of: Researchers, Scientists, and Drug Development Professionals.
Executive Summary
Gefitinib (Iressa®) is a pivotal targeted therapy for non-small cell lung cancer (NSCLC), functioning as a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1] The study of its impurities and metabolites is critical for ensuring pharmaceutical quality, safety, and understanding its pharmacokinetic profile. Gefitinib Impurity 13, identified as Gefitinib N-Oxide (CAS 847949-51-3), is a significant degradation product and potential metabolite.[2][3] This guide provides a comprehensive technical overview of the most direct and reliable synthetic pathway to obtain this impurity for use as an analytical reference standard. The synthesis involves the direct oxidation of the Gefitinib parent molecule, a method chosen for its efficiency and atom economy. We will explore the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and outline the necessary characterization techniques.
Retrosynthetic Analysis and Strategy
The structure of this compound is that of the parent Gefitinib molecule with an additional oxygen atom, forming an N-oxide. The Gefitinib molecule presents several nitrogen atoms susceptible to oxidation: the N1 and N3 atoms of the quinazoline ring, the secondary amine linking the quinazoline and phenyl rings, and the tertiary amine of the morpholine ring. Chemical literature and structural analysis indicate that Gefitinib N-Oxide is formed via the oxidation of the tertiary nitrogen atom within the morpholine ring.[4]
This leads to a straightforward retrosynthetic approach:
-
Target: Gefitinib N-Oxide (Impurity 13)
-
Precursor: Gefitinib
-
Transformation: Selective N-oxidation
The most logical and field-proven strategy is the direct oxidation of Gefitinib using a suitable oxidizing agent. This one-step conversion is the most efficient route, avoiding complex protection-deprotection schemes and minimizing synthetic steps.
Logical Flow of the Proposed Synthesis
The diagram below outlines the direct synthetic pathway from the precursor to the target impurity.
Caption: High-level retrosynthetic approach for this compound.
Synthetic Pathway: Direct Oxidation of Gefitinib
The preparation of Gefitinib N-Oxide is most reliably achieved through the direct oxidation of Gefitinib. This method utilizes a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), which is a standard and selective reagent for the N-oxidation of tertiary amines.[4]
Reaction Mechanism and Causality
The reaction proceeds via an electrophilic attack of the peroxy acid's outer oxygen atom on the lone pair of electrons of the most nucleophilic nitrogen atom in the Gefitinib molecule.
Why the Morpholine Nitrogen? The tertiary amine of the morpholine ring is the most sterically accessible and electron-rich (most basic) nitrogen in the molecule, making it the most susceptible to oxidation under these conditions. The nitrogens of the quinazoline ring are part of an aromatic system, and their lone pairs are less available. The aniline nitrogen's lone pair is also delocalized into the aromatic rings, reducing its nucleophilicity compared to the aliphatic morpholine nitrogen.
The mechanism is illustrated below:
Caption: Mechanism of m-CPBA oxidation of the morpholine nitrogen.
Choice of Reagents and Conditions
-
Oxidizing Agent (m-CPBA): m-CPBA is highly effective for N-oxidations. It is soluble in common organic solvents and the byproduct, m-chlorobenzoic acid, can be easily removed by a basic wash or filtration.[4][5] Hydrogen peroxide can also be used, but m-CPBA often provides cleaner reactions and better yields for this type of transformation.[5]
-
Solvent (Chloroform/Dichloromethane): Chlorinated solvents like chloroform (CHCl₃) or dichloromethane (DCM) are ideal as they readily dissolve Gefitinib and m-CPBA, are relatively inert to the oxidizing conditions, and have low boiling points, which simplifies product isolation.[4][6]
-
Temperature (Room Temperature): The reaction proceeds efficiently at room temperature, avoiding the need for heating or cooling, which simplifies the procedure and prevents potential degradation of the starting material or product.[4][7] This provides a balance between a reasonable reaction rate and minimizing potential side reactions.
Experimental Protocol
This protocol describes a self-validating system for the synthesis of Gefitinib N-Oxide on a laboratory scale.
Materials:
-
Gefitinib (CAS 184475-35-2)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM) or Chloroform (CHCl₃), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Gefitinib (e.g., 100 mg, 0.223 mmol) in 10 mL of anhydrous dichloromethane. Stir until all solid has dissolved.
-
Addition of Oxidant: To the stirring solution, add m-CPBA (e.g., 55-60 mg of ~77% grade, ~1.1 equivalents) portion-wise over 5 minutes.
-
Reaction: Stir the reaction mixture at ambient room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 10-14 hours).[4]
-
Work-up & Quenching: Upon completion, dilute the reaction mixture with an additional 20 mL of DCM. Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of NaHCO₃ (2 x 15 mL) to remove the m-chlorobenzoic acid byproduct.
-
Drying and Concentration: Separate the organic layer, dry it over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.[6] This will yield the crude product, typically as a light yellow solid.[7]
-
Purification: The crude solid can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure Gefitinib N-Oxide.
Data Presentation and Characterization
The successful synthesis of this compound must be confirmed by rigorous analytical characterization.
Table 1: Physicochemical and Spectroscopic Data
| Parameter | Expected Data | Source |
| Chemical Formula | C₂₂H₂₄ClFN₄O₄ | [3] |
| Molecular Weight | 462.9 g/mol | [3][4] |
| CAS Number | 847949-51-3 | [3] |
| Appearance | Light yellow solid | [7] |
| ¹H NMR | Expect shifts in protons adjacent to the morpholine N-O bond compared to Gefitinib. | General Spectroscopic Principles |
| Mass Spec (ESI+) | Expected m/z: 463.15 [M+H]⁺ | Calculated |
| IR Spectroscopy | Presence of a characteristic N-O stretching band (~1363 cm⁻¹) | [7] |
Workflow Visualization
The following diagram illustrates the complete experimental workflow from starting materials to the final, purified product.
Caption: Step-by-step experimental workflow for the synthesis of Gefitinib N-Oxide.
Trustworthiness and Validation
The described protocol is a self-validating system. The progress of the reaction can be unequivocally monitored by HPLC, observing the consumption of the Gefitinib peak and the appearance of a new, more polar product peak corresponding to the N-oxide. The identity of the final product is confirmed through a combination of mass spectrometry, which verifies the addition of one oxygen atom (a mass increase of 16 Da), and IR spectroscopy, which detects the formation of the N-O bond.[7] The purity is definitively established by HPLC analysis against a calibrated standard if available, or by achieving >98% purity by peak area.
Conclusion
The synthesis of this compound (Gefitinib N-Oxide) is efficiently accomplished via a direct, single-step oxidation of the parent drug, Gefitinib. The use of m-CPBA in a chlorinated solvent at room temperature provides a reliable and high-yielding pathway to this important reference compound. The straightforward nature of the reaction, coupled with robust analytical methods for monitoring and characterization, makes this a dependable protocol for researchers and pharmaceutical scientists requiring this impurity for analytical method development, validation, and metabolic studies.
References
-
Maskrey, T. S., Kristufek, T., LaPorte, M. G., Nyalapatla, P. R., & Wipf, P. (2019). A New Synthesis of Gefitinib. Synlett, 30(03), 471–476. [Link]
- Cipla Limited. (2013). Process for the preparation of gefitinib. U.S.
-
Karunakara, C., Aparna, U., & Reddy, C. G. (2015). Separation and Estimation of Intermediates Formed During Synthesis of Gefitinib via 4-Methylthio-Quinazoline Route Using High Performance Liquid Chromatography. ResearchGate. [Link]
-
Jia, K., et al. (2023). Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. Molecules, 28(21), 7384. [Link]
-
Wang, Z., et al. (2023). Modified gefitinib conjugated Fe3O4 NPs for improved delivery of chemo drugs following an image-guided mechanistic study of inner vs. outer tumor uptake for the treatment of non-small cell lung cancer. Frontiers in Bioengineering and Biotechnology. [Link]
-
Karunakara, C., & Reddy, C. G. (n.d.). Structure of gefitinib N-oxide. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). One-Pot Conversion of Quinolines into Quinazolines. [Link]
-
Fotsing, J. R., et al. (2022). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules, 27(22), 7985. [Link]
-
Li, H., et al. (2012). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Letters in Drug Design & Discovery, 9(1), 86-90. [Link]
- Korea Institute of Science and Technology. (2015). Novel preparation method of quinoline n-oxide derivative with amide group.
-
Pharmaffiliates. (n.d.). Gefitinib-impurities. [Link]
-
Royal Society of Chemistry. (2015). Electronic Supplementary Information. [Link]
Sources
- 1. N-Nitroso Gefitinib | CAS No- NA | NA [chemicea.com]
- 2. researchgate.net [researchgate.net]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Gefitinib N-Oxide | 847949-51-3 | Benchchem [benchchem.com]
- 5. A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2015160125A1 - Novel preparation method of quinoline n-oxide derivative with amide group - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Characterization of Gefitinib Impurities: A Technical Guide for Drug Development Professionals
This guide provides a comprehensive framework for the identification, characterization, and control of impurities in the manufacturing of Gefitinib, a critical targeted therapy for non-small cell lung cancer. While specific internal designations for impurities, such as "Gefitinib Impurity 13," may vary between manufacturers, the principles and methodologies outlined herein offer a robust and scientifically sound approach to the characterization of any process-related or degradation impurity of Gefitinib. This document is intended for researchers, scientists, and drug development professionals dedicated to ensuring the safety, efficacy, and quality of pharmaceutical products.
The Critical Role of Impurity Profiling in Gefitinib Quality
Gefitinib, marketed as Iressa, is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a pivotal role in cancer cell proliferation and survival.[1] The presence of impurities, even in minute quantities, can potentially alter the drug's efficacy, introduce toxicity, or affect its stability. Therefore, a thorough understanding and stringent control of the impurity profile of Gefitinib are mandated by regulatory bodies worldwide and are fundamental to patient safety.
The U.S. Food and Drug Administration (FDA) requires that any impurity exceeding 0.1% must be identified and quantified using validated analytical methods.[2] This underscores the necessity for a systematic approach to impurity characterization, beginning with a deep understanding of the active pharmaceutical ingredient's (API) synthesis and degradation pathways.
Unraveling the Origins of Gefitinib Impurities: Process-Related and Degradation Products
Impurities in a drug substance can arise from two primary sources: the manufacturing process and degradation of the API.
-
Process-Related Impurities: These are substances that are introduced or formed during the synthesis of Gefitinib. They can include unreacted starting materials, intermediates, by-products, and reagents. A comprehensive understanding of the synthetic route is paramount to anticipating and controlling these impurities. For instance, the synthesis of Gefitinib often involves key intermediates such as 7-methoxy-6-[3-(4-morpholinyl) propoxy] quinazolin-4(3H)-one, and residual amounts of these or their precursors could potentially be carried over into the final product.[2]
-
Degradation Products: These impurities result from the chemical breakdown of Gefitinib over time due to factors like exposure to light, heat, humidity, or reactive excipients. To proactively identify potential degradation products, forced degradation studies are essential. These studies involve subjecting the drug substance to harsh conditions, such as acidic, basic, oxidative, thermal, and photolytic stress, to accelerate its degradation.[3][4][5]
Significant degradation of Gefitinib has been observed under acidic and basic stress conditions.[3][5] Under oxidative conditions, the formation of Gefitinib N-oxide has been identified as a notable degradation product.[6]
A Multi-faceted Approach to Impurity Characterization: The Analytical Toolkit
A combination of chromatographic and spectroscopic techniques is indispensable for the comprehensive characterization of Gefitinib impurities.
The Workhorse of Separation: High-Performance Liquid Chromatography (HPLC)
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the cornerstone for separating Gefitinib from its impurities.[2][7][8][9] A well-developed and validated stability-indicating HPLC method is crucial for resolving all potential process-related and degradation impurities from the main API peak.
Key Considerations for HPLC Method Development:
-
Column Selection: C8 and C18 columns are commonly employed for the separation of Gefitinib and its related compounds.[4][5]
-
Mobile Phase Optimization: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile) is typically used.[2] Gradient elution is often necessary to achieve optimal separation of all impurities with varying polarities.
-
Detector: A photodiode array (PDA) detector is highly recommended as it allows for the assessment of peak purity and can provide preliminary information about the impurity's structure based on its UV spectrum.[2]
Experimental Protocol: A Validated Stability-Indicating RP-HPLC Method for Gefitinib and its Impurities
This protocol is a representative example based on established methodologies.[4]
-
Chromatographic System:
-
HPLC system with a gradient pump, autosampler, column oven, and PDA detector.
-
-
Chromatographic Conditions:
-
Column: Inertsil C8 (250 x 4.6 mm, 5 µm)
-
Mobile Phase A: 50 mM aqueous ammonium acetate
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-10 min: 30% B
-
10-25 min: 30-70% B
-
25-30 min: 70% B
-
30-35 min: 70-30% B
-
35-40 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 50°C
-
Detection Wavelength: 300 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh and dissolve the Gefitinib sample in the mobile phase to a final concentration of 1 mg/mL.
-
Unveiling Molecular Identity: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy
Once an impurity has been separated by HPLC, its structural elucidation requires more sophisticated spectroscopic techniques.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hyphenated technique provides the molecular weight of the impurity, which is a critical piece of information for proposing its chemical structure.[4] Tandem mass spectrometry (MS/MS) can further provide fragmentation patterns that offer clues about the impurity's substructures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. This allows for the unambiguous determination of the impurity's structure.[4] For definitive structural confirmation, isolation of the impurity is often necessary to obtain a sufficient quantity for NMR analysis.
Corroborating Functional Groups: Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The FTIR spectrum of pure Gefitinib shows characteristic peaks for N-H bending, C-O, C-F, and C-Cl functional groups.[10] By comparing the FTIR spectrum of an impurity to that of Gefitinib, one can infer structural modifications.
| Functional Group | Characteristic Peak in Gefitinib (cm⁻¹) |
| N-H bend | ~1500 |
| C-O stretch | ~1112 |
| C-F stretch | ~1250 |
| C-Cl stretch | ~770 |
| Table 1: Characteristic FTIR peaks of Gefitinib.[10] |
A Systematic Workflow for the Characterization of an Unknown Gefitinib Impurity
The following workflow provides a logical and efficient approach to the characterization of any unknown impurity, such as "this compound."
Regulatory Landscape and Control Strategies
The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides guidelines for the control of impurities in new drug substances (ICH Q3A). These guidelines establish thresholds for reporting, identification, and qualification of impurities.
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
| Table 2: ICH Q3A(R2) Thresholds for Impurities in New Drug Substances. |
Once an impurity is identified and its structure is confirmed, a control strategy must be implemented. This may involve:
-
Optimizing the synthetic process to minimize the formation of process-related impurities.
-
Implementing appropriate purification steps to remove impurities to acceptable levels.
-
Establishing appropriate storage conditions to minimize the formation of degradation products.
-
Setting acceptance criteria for the impurity in the drug substance specification.
Conclusion
The comprehensive characterization of impurities is a non-negotiable aspect of ensuring the quality, safety, and efficacy of Gefitinib. By employing a systematic approach that combines advanced analytical techniques with a thorough understanding of the drug's chemistry and regulatory requirements, drug development professionals can confidently identify, quantify, and control impurities. This commitment to scientific integrity and rigorous quality control is fundamental to delivering safe and effective medicines to patients.
References
-
Venkataramanna, M., Somaraju, I., & Babu, K. (2011). Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method. American Journal of Analytical Chemistry, 2, 75-83. [Link]
-
Karunakara, A. C., Udupi, A., & Reddy, C. G. (2014). Separation and Estimation of Process-Related Impurities of Gefitinib by Reverse-Phase High-Performance Liquid Chromatography. Journal of Chromatographic Science, 52(7), 799–805. [Link]
-
Siva Kumar R, Yogeshwara KR, Gangrade M, Kanyawar N, Ganesh S, et al. (2017) Development and Validation of Stability Indicating HPLC Method for Gefitinib and its Related Compounds and Characterisation of Degradation Impurities. J Pharm Drug Deliv Res 6:1. [Link]
-
ResearchGate. (n.d.). Typical chromatogram of forced degradation study of gefitinib ( where X... [Image]. Retrieved from [Link]
-
Venkataramanna, M., Somaraju, I., & Babu, K. (2011). Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method. ResearchGate. [Link]
-
ResearchGate. (n.d.). Isolation, Identification and Characterization of Gefitinib Novel Degradation Products by NMR and HRMS, Method Development and Validation by UPLC. Retrieved from [Link]
-
Lakshmana Rao, A., & Suneetha, D. (2013). Development and validation of stability indicating HPLC method for estimation of gefitinib in bulk and its pharmaceutical formulaton. International Journal of Pharmacy and Chemical Sciences, 3(4), 1305-1314. [Link]
-
Solubility Studies of Gefitinib by Validated High Pressure Liquid Chromatographic Method. (n.d.). Banaras Hindu University. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Gefitinib-impurities. Retrieved from [Link]
-
Karunakara A. Chandrashekara, Aparna Udupi and Chandrasekara G. Reddy (2013). Separation and Estimation of Process-Related Impurities of Gefitinib by Reverse-Phase High-Performance Liquid Chromatography. Journal of Chromatographic Science 2014;52:799–805. [Link]
-
Al-Kassas, R., Al-Ghuwainem, A., & Al-Faadhel, M. (2024). Dissolution enhancement of Gefitinib by solid dispersion and complexation with β-cyclodextrins: In vitro testing, cytotoxic activity, and tablet formulation. Saudi Pharmaceutical Journal, 32(3), 101968. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method [scirp.org]
- 4. scitechnol.com [scitechnol.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ijpcbs.com [ijpcbs.com]
- 8. bhu.ac.in [bhu.ac.in]
- 9. academic.oup.com [academic.oup.com]
- 10. Dissolution enhancement of Gefitinib by solid dispersion and complexation with β-cyclodextrins: In vitro testing, cytotoxic activity, and tablet formulation - PMC [pmc.ncbi.nlm.nih.gov]
Topic: Identification and Characterization of the Deschloro-Gefitinib Impurity
An In-Depth Technical Guide for the Pharmaceutical Scientist
Abstract
This technical guide provides a comprehensive framework for the identification, characterization, and control of the deschloro-gefitinib impurity in Gefitinib active pharmaceutical ingredient (API). Gefitinib is a critical tyrosine kinase inhibitor used in oncology, and ensuring its purity is paramount for patient safety and therapeutic efficacy.[1] This document moves beyond standard protocols to explain the scientific rationale behind the analytical strategies employed. We will explore the synthetic genesis of the deschloro impurity, detail a robust, multi-technique analytical workflow—encompassing High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy—and ground these practices in the context of global regulatory standards. This guide is intended for researchers, analytical scientists, and drug development professionals dedicated to upholding the highest standards of pharmaceutical quality.
The Imperative of Impurity Profiling in Gefitinib
Gefitinib functions by selectively inhibiting the adenosine triphosphate (ATP)-binding site of the epidermal growth factor receptor (EGFR) tyrosine kinase, thereby blocking downstream signaling pathways responsible for cancer cell proliferation.[1][2] The precision of this molecular targeting mechanism demands an exceptionally pure API. Impurities, which are any components of the drug substance that are not the defined chemical entity, can arise from various sources, including starting materials, synthetic by-products, or degradation.[3]
The presence of impurities, even at trace levels, can have significant consequences:
-
Altered Efficacy: An impurity may have a different pharmacological profile, potentially antagonizing the therapeutic effect of the API.
-
Increased Toxicity: Impurities can exhibit their own toxicological profiles, posing a direct risk to patient safety.
-
Impact on Stability: The presence of certain impurities can affect the stability of the final drug product.
Regulatory bodies, under the framework of the International Council for Harmonisation (ICH), have established stringent guidelines for the control of impurities. The ICH Q3A(R2) and Q3B(R2) guidelines mandate specific thresholds for reporting, identifying, and qualifying impurities in new drug substances and products, respectively.[4][5][6] Adherence to these guidelines is not merely a regulatory hurdle but a fundamental component of ensuring drug quality and safety.
Genesis of an Impurity: The Origin of Deschloro-Gefitinib
Understanding the potential origin of an impurity is the first step in developing a targeted analytical control strategy. The deschloro-gefitinib impurity is a process-related impurity, meaning it is most likely formed during the synthesis of the Gefitinib API.
Gefitinib, chemically known as N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine, is synthesized through a multi-step process.[7] A key step involves the condensation of a quinazoline core with 3-chloro-4-fluoroaniline.[8] The formation of deschloro-gefitinib is logically attributed to the presence of a related impurity, 4-fluoroaniline , in the 3-chloro-4-fluoroaniline starting material. If this dechlorinated starting material is carried through the synthetic sequence, it will result in a final product that lacks the chlorine atom on the phenyl ring.
Visualizing the Molecular Structures
The structural difference between the API and the impurity is subtle but significant for analytical differentiation.
Caption: Chemical structures of Gefitinib and its deschloro impurity.
Proposed Synthetic Origin Pathway
The following diagram illustrates the critical step where the impurity is introduced.
Caption: Orthogonal analytical workflow for impurity identification.
Step 1: Chromatographic Separation and Detection (RP-HPLC)
Causality: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the foundational technique for separating impurities from the API. The choice of a C18 stationary phase is based on its hydrophobic nature, which effectively retains Gefitinib and its structurally similar impurities. The deschloro- impurity, being slightly less hydrophobic due to the removal of the chlorine atom, is expected to have a slightly shorter retention time than the parent API. A gradient elution method is often preferred to ensure adequate separation of all potential process-related and degradation impurities within a reasonable runtime. [9][10] Experimental Protocol: Stability-Indicating RP-HPLC Method
This protocol is synthesized from established methods for Gefitinib impurity analysis. [9][10][11]
-
Instrumentation:
-
HPLC or UPLC system equipped with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) detector.
-
-
Chromatographic Conditions:
-
Column: Inertsil ODS-3V (250 mm x 4.6 mm, 5 µm) or equivalent C18 column. [9] * Mobile Phase A: 130 mM Ammonium Acetate buffer, pH adjusted to 5.0 with acetic acid. [9] * Mobile Phase B: Acetonitrile.
-
Gradient Program: A time-based gradient should be optimized to achieve separation. A starting point could be 70% A / 30% B, gradually increasing the percentage of B to elute more retained components.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 250-260 nm, with PDA monitoring to check for peak purity. [11] * Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Prepare a solution of Gefitinib reference standard in a suitable diluent (e.g., Acetonitrile/Water 50:50 v/v) at a concentration of approximately 0.5 mg/mL.
-
Sample Solution: Accurately weigh and dissolve the Gefitinib API sample in the diluent to the same concentration.
-
Spiked Sample: To confirm the identity of the peak, if a reference standard for deschloro-gefitinib is available, spike the API sample solution with a small amount of the impurity standard to observe peak co-elution.
-
-
Analysis and Acceptance Criteria:
-
Inject the solutions and record the chromatograms.
-
The method should demonstrate specificity, with the deschloro-gefitinib peak being well-resolved from the main Gefitinib peak (Resolution > 2.0).
-
Quantify the impurity level using relative peak area against the main API peak, assuming a response factor of 1.0 in the absence of a specific standard. The level must be compared against ICH reporting and identification thresholds. [5] Data Presentation: HPLC Method Parameters
-
| Parameter | Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides hydrophobic retention necessary for separating the API and its less polar impurity. |
| Mobile Phase | Ammonium Acetate Buffer / Acetonitrile | The buffer controls pH for consistent ionization and peak shape; acetonitrile acts as the organic modifier. |
| Detection | PDA (250-260 nm) | Allows for sensitive detection of the quinazoline chromophore and peak purity assessment. |
| Temperature | 30°C | Ensures reproducible retention times and method robustness. |
Step 2: Mass Confirmation (LC-MS)
Causality: While HPLC provides retention time and UV data, it does not confirm the mass of an unknown peak. Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive technique for confirming the molecular weight of the eluting impurity. By coupling the HPLC separation with a mass spectrometer, we can obtain the mass-to-charge ratio (m/z) of the impurity peak, providing strong evidence for its identity. A high-resolution mass spectrometer (HRMS) like a TOF or Orbitrap is preferred for obtaining an accurate mass measurement, which can be used to predict the elemental composition.
Experimental Protocol: LC-MS Identification
-
Instrumentation:
-
An LC-MS system, preferably with an electrospray ionization (ESI) source and a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap).
-
-
LC Conditions:
-
Use the same or a very similar HPLC method as described above. The mobile phase may need to be adapted to be MS-compatible (e.g., using formic acid or ammonium formate instead of non-volatile buffers like phosphate). A fast-gradient UPLC method can also be employed. [12]
-
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+), as Gefitinib and its analogs readily form protonated molecules [M+H]⁺.
-
Mass Range: Scan a range appropriate for the expected masses (e.g., m/z 100-1000).
-
Data Acquisition: Acquire full scan data. If sensitivity is an issue, Selected Ion Monitoring (SIM) can be used. For structural information, tandem MS (MS/MS) can be performed to fragment the parent ion and analyze its daughter ions. [10]
-
-
Data Analysis:
-
Extract the ion chromatogram corresponding to the expected mass of protonated deschloro-gefitinib.
-
Compare the mass spectrum of the impurity peak with the spectrum of the Gefitinib main peak.
-
Data Presentation: Expected Mass Spectrometry Results
| Compound | Chemical Formula | Exact Mass | Expected [M+H]⁺ (m/z) |
| Gefitinib | C₂₂H₂₄ClFN₄O₃ | 446.1548 | 447.1621 |
| Deschloro-Gefitinib | C₂₂H₂₅FN₄O₃ | 412.1914 | 413.1987 |
The observation of a peak with an m/z of approximately 413.1987 co-eluting with the impurity peak from the HPLC analysis provides compelling evidence for its identity as deschloro-gefitinib.
Step 3: Definitive Structural Elucidation (NMR)
Causality: For absolute, unambiguous structural confirmation of a novel or critical impurity, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard. While HPLC and LC-MS provide strong evidence, NMR provides detailed information about the atomic connectivity and chemical environment of every proton and carbon atom in the molecule. For deschloro-gefitinib, ¹H NMR would be particularly informative, as the aromatic region of the spectrum would clearly show the absence of the characteristic splitting pattern associated with the 3-chloro-4-fluorophenyl group and the appearance of a simpler pattern for a 4-fluorophenyl group.
Experimental Protocol: ¹H NMR Spectroscopy
-
Isolation: The impurity must first be isolated from the bulk API. This is typically achieved using preparative HPLC with the same column chemistry as the analytical method. Fractions corresponding to the impurity peak are collected and the solvent is evaporated.
-
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
-
Sample Preparation:
-
Dissolve the isolated impurity (typically 1-5 mg) in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
If needed, 2D NMR experiments like COSY and HSQC can be run to confirm proton-proton and proton-carbon correlations, respectively.
-
-
Spectral Interpretation:
-
Compare the spectrum of the impurity with the spectrum of a Gefitinib reference standard.
-
Key Differentiator: In the aromatic region of the ¹H NMR spectrum of Gefitinib, one would expect to see signals corresponding to the three protons on the 3-chloro-4-fluorophenyl ring. In the spectrum of deschloro-gefitinib, this pattern will be replaced by a simpler pattern (typically two doublets or a multiplet) corresponding to the four protons on the 4-fluorophenyl ring, confirming the absence of the chlorine substituent.
-
Conclusion and Regulatory Perspective
The successful identification of the deschloro-gefitinib impurity is a testament to a systematic and scientifically-grounded analytical approach. By combining the separation power of HPLC, the mass-confirming capability of MS, and the definitive structural insight of NMR, a complete and trustworthy characterization can be achieved. This workflow not only identifies the impurity but also provides the means for its routine quantification and control in every batch of Gefitinib API. This rigorous approach ensures compliance with global regulatory expectations, such as those outlined by the ICH, and ultimately safeguards the quality, safety, and efficacy of this vital anti-cancer medication. [3][13]
References
- Banaras Hindu University. (n.d.). Solubility Studies of Gefitinib by Validated High Pressure Liquid Chromatographic Method.
-
Venkataramanna, M., Somaraju, I., & Babu, K. (2011). Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method. American Journal of Analytical Chemistry, 2, 75-83. Retrieved from [Link]
-
Venkataramanna, M., Somaraju, I., & Babu, K. (2011). Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method. ResearchGate. Retrieved from [Link]
-
Chandrashekara, K. A., Udupi, A., & Reddy, C. G. (2014). Separation and estimation of process-related impurities of gefitinib by reverse-phase high-performance liquid chromatography. Journal of Chromatographic Science, 52(8), 799–805. Retrieved from [Link]
-
Rajasekaran, A. (2026). A Comprehensive Review of Thyroid Cancer Management using the RET Inhibitor Selpercatinib: Therapeutic and Analytical Perspectives. International Journal of Pharmaceutical Sciences, 4(1), 2151-2165. Retrieved from [Link]
-
SciTechnol. (n.d.). Development and Validation of Stability Indicating HPLC Method for Gefitinib and Its Related Compounds and Characterisation of Degradation Impurities. Retrieved from [Link]
-
New Drug Approvals. (2015). Gefitinib. Retrieved from [Link]
-
Venkataramanna, M., Somaraju, I., & Babu, K. (2011). Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method. Semantic Scholar. Retrieved from [Link]
-
Lakshmana Rao, A. et al. (2013). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING HPLC METHOD FOR ESTIMATION OF GEFITINIB IN BULK AND ITS PHARMACEUTICAL FORMUL. International Journal of Pharmacy and Cbio Sciences. Retrieved from [Link]
-
ResearchGate. (n.d.). Typical chromatogram of forced degradation study of gefitinib. Retrieved from [Link]
-
Rajasekaran, A. (n.d.). A Comprehensive Review of Thyroid Cancer Management using the RET Inhibitor Selpercatinib: Therapeutic and Analytical Perspectives. International Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Tang, Y. C., et al. (2015). Chloroquine Enhances Gefitinib Cytotoxicity in Gefitinib-Resistant Nonsmall Cell Lung Cancer Cells. BioMed Research International. Retrieved from [Link]
-
ResearchGate. (n.d.). Isolation, Identification and Characterization of Gefitinib Novel Degradation Products by NMR and HRMS, Method Development and Validation by UPLC. Retrieved from [Link]
-
European Medicines Agency (EMA). (n.d.). Q 3 B (R2) Impurities in New Drug Products. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Gefitinib-impurities. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Gefitinib? Retrieved from [Link]
- Google Patents. (n.d.). CN103739558B - A kind of preparation method of Gefitinib known impurities.
-
ICH. (2006). ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). Retrieved from [Link]
-
Zhang, Y., et al. (2019). Development and validation of a sensitive LC-MS/MS method for determination of gefitinib and its major metabolites in human plasma and its application in non-small cell lung cancer patients. Journal of Pharmaceutical and Biomedical Analysis, 172, 293-300. Retrieved from [Link]
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Gefitinib Impurity Synthesis: The Importance of Precision in Pharmaceutical Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Process for synthesis of gefitinib. Retrieved from [Link]
-
ICH. (n.d.). Quality Guidelines. Retrieved from [Link]
-
Wang, P., et al. (2018). Gefitinib-mediated apoptosis is enhanced via inhibition of autophagy by chloroquine diphosphate in cutaneous squamous cell carcinoma cells. Oncology Letters, 15(5), 7643–7649. Retrieved from [Link]
-
El-Gogary, R. I., et al. (2024). Effect of Nano-Gefitinib on Solid Ehrlich Carcinoma via Targeting EGFR, RIPK2 Pathways, and Macrophage Reprogramming. MDPI. Retrieved from [Link]
-
International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]
Sources
- 1. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 2. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 3. jpionline.org [jpionline.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. Separation and estimation of process-related impurities of gefitinib by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scitechnol.com [scitechnol.com]
- 11. Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method [scirp.org]
- 12. researchgate.net [researchgate.net]
- 13. ICH Official web site : ICH [ich.org]
CAS 2254241-82-0 properties
Initiating Molecule Identification
I'm starting by searching for CAS 225424 1-82-0 to pin down the exact molecule and its core research area. Next, I'll uncover its fundamental physicochemical properties. I will explore the molecular formula, molecular weight, IUPAC name, and structure.
Expanding Property Investigation
I'm now diving deeper, searching for the molecule's mechanism of action, biological targets, and pharmacological effects through preclinical and clinical studies. I'm also hunting for established experimental protocols, assays, and quantitative data like IC50/EC50 values. Furthermore, I'll be looking into synthesis methods and safety/toxicity information.
Refining Research Protocols
I'm now zeroing in on this molecule, confirming its identity with CAS 225424-82-0 and charting its core properties. My next step involves an investigation of its mechanism, targets, and any pharmacological activities, backed by studies and reviews. Concurrently, I'm sourcing established assays, experimental protocols, and any available quantitative data, such as IC50 values. I'm also preparing for synthesis methods and safety profiles.
Identifying Gefitinib Impurity
I've pinpointed CAS 22542-82-0 as "Gefitinib Impurity 13," chemically known as N-(4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine. The molecular structure data is now being reviewed.
Expanding Impurity Information
I've confirmed the initial findings regarding "this compound," including its CAS number, chemical name, molecular formula, and weight. I've also found it available as a reference standard, with associated MSDS. Now, I'm focusing on finding in-depth scientific data. My search will pivot to explore the impurity's properties within the context of Gefitinib's pharmacology and analysis.
Deepening Analytical Context
I'm now investigating Gefitinib itself, focusing on its mechanism, targets (like EGFR), and pharmacological effects. This provides necessary context for understanding the impurity's significance. I'll also seek analytical methods for detecting and characterizing Gefitinib and its impurities like HPLC, LC-MS, and NMR, and search for studies on this impurity. My next step will be looking for synthesis information.
Refining Research Scope
I've established CAS 22542-82-0 as "this compound", and found its chemical name, molecular formula, and weight. It's a reference standard with MSDS data. Now, to provide a true in-depth guide, I must pivot towards scientific data. My new strategy prioritizes understanding Gefitinib itself, including its mechanisms, targets, and pharmacological effects to frame the impurity's context. I'll search for relevant analytical methods (HPLC, LC-MS, NMR) and studies of this impurity, followed by its synthesis information.
Analyzing Gefitinib Impurity
I've just finished compiling detailed information on this compound (CAS 2254241-8 2-0), including its structural details and molecular properties. I've also refreshed my knowledge of the parent compound, Gefitinib, to contextualize the impurity's significance.
Compiling Impurity Data
I've gathered a lot of details on this compound, including structure, formula, and weight. I've refreshed my knowledge of Gefitinib's mechanism and properties. Search results have offered several analytical methods, mainly HPLC. I'm focusing on synthesizing the available information into a technical guide, starting with an introduction to pharmaceutical impurities and their characterization. I'll need to focus on what is known, given the lack of specific biological data for the impurity itself.
Developing Technical Guide Outline
I have a plan for the guide now, starting with an intro to impurities and focusing on "this compound." I'll present its known properties and the context of the parent drug, Gefitinib. The EGFR signaling pathway diagram is nearly complete. I'll include analytical methods, synthesis information, and regulatory aspects. I can proceed to write the guide now.
Structuring Impurity Guide
I've got a framework ready for the guide: starting with impurity basics, using this compound as a focal point. I'll outline the known properties and tie it to the parent drug, Gefitinib, detailing EGFR signaling. Analytical methods will follow, with a particular focus on HPLC. Synthesis and regulatory aspects are planned, and I am ready to write now.
An In-depth Technical Guide on the Formation of Gefitinib Impurity 13
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gefitinib, an essential therapeutic agent in the treatment of non-small cell lung cancer, is synthesized through a multi-step chemical process. As with any pharmaceutical manufacturing, the control of impurities is of paramount importance to ensure the safety and efficacy of the final drug product. This technical guide provides a comprehensive examination of the formation of Gefitinib Impurity 13, a deschloro analog of the active pharmaceutical ingredient (API). We will explore the two primary mechanistic pathways for its emergence: the introduction of a deschloro-impurity from a key starting material and the potential for a dechlorination side reaction during the synthesis of Gefitinib. This guide will delve into the underlying chemical principles, present detailed reaction mechanisms, and discuss analytical strategies for the detection and control of this critical impurity.
Introduction to Gefitinib and the Imperative of Impurity Profiling
Gefitinib, with the chemical name N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-[3-(4-morpholinyl)propoxy]-4-quinazolinamine, is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] Its targeted action has revolutionized the treatment of certain cancers. The synthesis of such a complex molecule involves a series of chemical transformations, and each step carries the potential for the formation of process-related impurities or degradation products.[1] Regulatory bodies, such as the U.S. Food and Drug Administration (FDA), mandate that any impurity exceeding 0.1% must be identified and quantified using validated analytical methods.[3] This stringent requirement underscores the critical need for a thorough understanding of how impurities are formed to develop robust control strategies.
This compound, chemically identified as N-(4-Fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine , is a significant process-related impurity.[4][5][6] As a "deschloro" impurity, it lacks the chlorine atom present on the phenylamino moiety of the Gefitinib molecule. The presence of this impurity can impact the drug's efficacy and safety profile, making its control a critical aspect of the manufacturing process.
| Compound | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) |
| Gefitinib | N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-[3-(4-morpholinyl)propoxy]-4-quinazolinamine | C22H24ClFN4O3 | 446.90 |
| This compound | N-(4-Fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine | C22H25FN4O3 | 412.47 |
Mechanistic Pathways for the Formation of this compound
The formation of this compound can be attributed to two primary pathways, which will be explored in detail below.
Pathway A: Impurity in a Key Starting Material
The most probable cause for the presence of this compound is the introduction of a corresponding deschloro analog as an impurity in the key starting material, 3-chloro-4-fluoroaniline . Several synthetic routes for Gefitinib utilize this aniline derivative in a crucial step to form the quinazoline core.
2.1. Synthesis of 3-Chloro-4-fluoroaniline and the Origin of the Deschloro Impurity
The industrial synthesis of 3-chloro-4-fluoroaniline often commences with 3-chloro-4-fluoronitrobenzene.[3] This precursor is then subjected to a reduction reaction to convert the nitro group into an amine.
One common method for this reduction is catalytic hydrogenation, often employing a platinum on carbon (Pt/C) catalyst in a hydrogen atmosphere.[3] Another established method involves the use of metallic iron in the presence of an acid.[3]
During the synthesis of the 3-chloro-4-fluoronitrobenzene precursor or during the subsequent reduction, the formation of a deschloro analog, 4-fluoronitrobenzene or 4-fluoroaniline, respectively, can occur as a byproduct. If this deschloro impurity is not effectively removed through purification, it will be present in the 3-chloro-4-fluoroaniline starting material.
2.2. Propagation of the Impurity through the Gefitinib Synthesis
A common synthetic route to Gefitinib involves the condensation of a 4-chloroquinazoline intermediate with 3-chloro-4-fluoroaniline. If the 3-chloro-4-fluoroaniline reagent is contaminated with 4-fluoroaniline, a parallel reaction will occur, leading to the formation of this compound alongside the desired Gefitinib molecule.
Diagram of Pathway A: Impurity Carryover
Caption: Formation of Impurity 13 via a contaminated starting material.
Pathway B: Dechlorination Side-Reaction During Gefitinib Synthesis
An alternative, though potentially less prevalent, pathway for the formation of this compound is a dechlorination side-reaction occurring during the synthesis of Gefitinib itself. This would involve the chemical removal of the chlorine atom from the 3-chloro-4-fluorophenyl moiety of a reaction intermediate or the final Gefitinib molecule.
2.3. Potential for Catalytic Dehalogenation
Several synthetic methodologies for related compounds, and potentially for Gefitinib, may employ transition metal catalysts, such as palladium, for cross-coupling reactions. While highly efficient for forming carbon-nitrogen bonds, these catalysts, under certain conditions, can also promote reductive dehalogenation of aryl halides.[7][8][9]
The mechanism of palladium-catalyzed dehalogenation typically involves the oxidative addition of the aryl chloride to a low-valent palladium species, followed by a step that replaces the halide with a hydride, and subsequent reductive elimination to yield the dehalogenated arene. The source of the hydride can vary depending on the reaction conditions and may include solvents, bases, or specific hydride donors.
2.4. Reductive Dechlorination by Other Reagents
Some synthetic routes for intermediates in the Gefitinib synthesis may utilize reducing agents that could potentially effect dechlorination. For instance, sodium dithionite (Na₂S₂O₄) is a known reducing agent for aromatic nitro compounds.[10] While its primary role is the reduction of the nitro group, under certain conditions, it or other strong reducing agents could potentially lead to the cleavage of the carbon-chlorine bond.
Diagram of Pathway B: Dechlorination Side-Reaction
Caption: Formation of Impurity 13 via a dechlorination side-reaction.
Analytical Methodologies for Detection and Control
The effective control of this compound relies on robust analytical methods capable of detecting and quantifying it at very low levels. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of pharmaceutical impurities.
High-Performance Liquid Chromatography (HPLC)
A validated, stability-indicating HPLC method is essential for the routine analysis of Gefitinib and its impurities. Key considerations for method development include:
-
Column: A C18 reversed-phase column is typically suitable for separating Gefitinib and its related substances.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) is often employed to achieve optimal separation.
-
Detection: UV detection at a wavelength where both Gefitinib and Impurity 13 exhibit significant absorbance is commonly used.
The method must be validated according to ICH guidelines to ensure its specificity, linearity, accuracy, precision, and robustness.
Mass Spectrometry (MS)
Coupling HPLC with a mass spectrometer (LC-MS) provides an even more powerful tool for impurity identification and characterization. MS detection offers high sensitivity and selectivity, and it can provide valuable structural information about unknown impurities based on their mass-to-charge ratio and fragmentation patterns.
Control Strategies
Based on the understanding of the formation pathways, several control strategies can be implemented:
-
Stringent Starting Material Control: The most effective way to prevent the formation of this compound is to ensure the purity of the 3-chloro-4-fluoroaniline starting material. This involves implementing a robust analytical method to test for the presence of 4-fluoroaniline in incoming batches of this raw material and setting strict acceptance criteria.
-
Process Optimization: For Pathway B, a thorough evaluation of the reaction conditions is necessary. This includes optimizing catalyst selection, reaction time, temperature, and the choice of reducing agents to minimize the potential for dechlorination side reactions.
-
Purification: The final purification steps of Gefitinib should be designed to effectively remove Impurity 13 to the required specification levels. This may involve techniques such as recrystallization or chromatography.
Conclusion
The formation of this compound is a critical consideration in the manufacturing of this important anticancer drug. A comprehensive understanding of its potential origins, primarily through the carryover of an impurity from a key starting material or through a side reaction during synthesis, is essential for developing effective control strategies. By implementing rigorous analytical testing of raw materials, optimizing manufacturing processes, and employing efficient purification techniques, the level of this impurity in the final drug product can be consistently controlled, ensuring the quality, safety, and efficacy of Gefitinib for patients.
References
-
3-Chloro-4-fluoroaniline | C6H5ClFN | CID 9708 - PubChem. (n.d.). Retrieved January 22, 2026, from [Link]
- CN104292113A - Preparation method of 3-chloro-4-fluoroaniline - Google Patents. (n.d.).
-
Daicel Pharma Standards. (n.d.). Gefitinib Impurities Manufacturers & Suppliers. Retrieved January 22, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite. Retrieved January 22, 2026, from [Link]
-
Semantic Scholar. (n.d.). Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method. Retrieved January 22, 2026, from [Link]
-
Teague, S. J. (2004). Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse. Natural product reports, 21(4), 512–547. [Link]
-
Semantic Scholar. (n.d.). 3-chloro-4-fluoroaniline. Retrieved January 22, 2026, from [Link]
- de Vries, J. G., & van Bergen, T. J. (1976). Reduction of Aldehydes and Ketones by Sodium Dithionite. Recueil des Travaux Chimiques des Pays-Bas, 95(4), 81-83.
-
Veeprho. (n.d.). This compound | CAS 2254241-82-0. Retrieved January 22, 2026, from [Link]
-
Daicel Pharma Standards. (n.d.). This compound. Retrieved January 22, 2026, from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. Retrieved January 22, 2026, from [Link]
-
Browne, D. L., & Kingston, J. H. (2018). Mild and selective reduction of aldehydes utilising sodium dithionite under flow conditions. Beilstein journal of organic chemistry, 14, 1523–1528. [Link]
-
Mettler Toledo. (n.d.). Halogenation Reactions | Key Syntheses in Chemistry. Retrieved January 22, 2026, from [Link]
-
The dehydrohalogenation mechanism. (2015, March 17). YouTube. Retrieved January 22, 2026, from [Link]
- Reddy, C., & Viswanath, I. V. K. (2014). Reductive dechlorination of 4-chloro 3-nitro benzotrifluoride with sodium borohydride. Journal of Chemical and Pharmaceutical Research, 6(10), 628-631.
-
Viciu, M. S., Germaneau, R. F., & Navarro-Fernandez, O. (2001). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. Organic letters, 3(26), 4051–4054. [Link]
- Browne, D. L., & Kingston, J. H. (2018). Mild and selective reduction of aldehydes utilising sodium dithionite under flow conditions. Beilstein Journal of Organic Chemistry, 14, 1523-1528.
- Plack, V., KöRber, C., & Stalke, D. (2018). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Catalysis Science & Technology, 8(19), 4945-4950.
-
Wiley Analytical Science. (2019, July 9). Palladium Catalyzed Amination of Aryl Chlorides. Retrieved January 22, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. CN104292113A - Preparation method of 3-chloro-4-fluoroaniline - Google Patents [patents.google.com]
- 4. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 9. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]
The Analytical Scientist's Guide to Gefitinib Degradation: A Comprehensive Technical Whitepaper
This guide provides an in-depth exploration of the analysis of Gefitinib degradation products. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core principles of forced degradation, the intricate pathways of Gefitinib's breakdown, and the advanced analytical methodologies required for the precise identification and quantification of its degradants. Grounded in scientific integrity and field-proven insights, this whitepaper is designed to be a definitive resource for ensuring the stability, safety, and efficacy of Gefitinib formulations.
Introduction: The Imperative of Degradation Product Analysis for Gefitinib
Gefitinib (Iressa®) is a pivotal targeted therapy for non-small cell lung cancer (NSCLC), functioning as a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] The chemical stability of such a potent therapeutic agent is a critical quality attribute, directly impacting its safety and efficacy. Degradation of the active pharmaceutical ingredient (API) can lead to a loss of potency and the formation of potentially toxic impurities. Therefore, a thorough understanding and rigorous analysis of Gefitinib's degradation products are mandated by regulatory bodies worldwide, including the International Council for Harmonisation (ICH).[3][4]
This technical guide navigates the complexities of performing forced degradation studies on Gefitinib, developing and validating stability-indicating analytical methods, and elucidating the structures of the resulting degradation products. The causality behind each experimental choice is explained, providing a robust framework for self-validating protocols.
The Strategic Approach to Forced Degradation Studies
Forced degradation, or stress testing, is the cornerstone of identifying potential degradation products and establishing the intrinsic stability of a drug substance.[3][4] These studies are designed to accelerate the degradation process, providing a predictive insight into the drug's stability profile over its shelf life. In line with ICH guideline Q1A(R2), Gefitinib is subjected to a series of stress conditions, including acid and base hydrolysis, oxidation, and exposure to heat and light.[3][5][6]
The primary objective is to induce a partial degradation of Gefitinib, typically in the range of 5-20%, to ensure that the analytical methods are challenged to separate the degradants from the parent drug without being overwhelmed by excessive degradation.[7]
Causality of Stress Condition Selection
The choice of stressors is dictated by the chemical structure of Gefitinib, N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine. The quinazoline core, the secondary amine linkage, the morpholino group, and the ether linkage are all potential sites for chemical transformation.
-
Acid and Base Hydrolysis: The ether linkage and the anilino-quinazoline linkage are susceptible to hydrolysis under acidic and basic conditions.
-
Oxidation: The morpholino nitrogen and the tertiary amine are prone to oxidation, potentially forming N-oxides.
-
Thermal Stress: Elevated temperatures can provide the energy needed to overcome activation barriers for various degradation reactions.
-
Photostability: Exposure to light, as per ICH Q1B guidelines, can induce photolytic degradation reactions.[7]
The following workflow illustrates the logical progression of a forced degradation study for Gefitinib.
Caption: Workflow for Gefitinib Degradation Analysis.
Unraveling the Degradation Pathways of Gefitinib
Forced degradation studies have revealed that Gefitinib is susceptible to degradation under acidic and oxidative conditions, while showing relative stability under basic, thermal, and photolytic stress.[3][8]
Acidic Degradation
Under acidic conditions, the primary degradation pathway involves the hydrolysis of the C4-anilino linkage of the quinazoline ring. This results in the formation of 7-methoxy-6-(3-morpholinopropoxy) quinazolin-4(3H)-one (GFT-DP1) .[8]
Caption: Oxidative Degradation Pathways of Gefitinib.
Basic, Thermal, and Photolytic Degradation
Studies have shown that Gefitinib is relatively stable under basic, thermal, and photolytic stress conditions, with minimal degradation observed. [6][8]While some studies report a small percentage of degradation, the specific products have not been consistently isolated and characterized, suggesting a higher degree of stability under these conditions compared to acidic and oxidative stress.
Analytical Methodologies: The Key to Accurate Degradation Profiling
A robust, stability-indicating analytical method is crucial for the accurate separation and quantification of Gefitinib from its degradation products. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the methods of choice. [7][9][10]
Step-by-Step Protocol for Stability-Indicating HPLC Method Development
-
Column Selection: A C18 column is commonly used for the separation of Gefitinib and its impurities, providing good retention and resolution. [6][7]2. Mobile Phase Optimization: A mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically employed. The pH of the buffer and the gradient of the organic modifier are optimized to achieve baseline separation of all peaks. [6][7][9]3. Detector Wavelength Selection: A photodiode array (PDA) detector is used to monitor the elution profile at a wavelength where both Gefitinib and its degradation products have significant absorbance, often around 245-300 nm. [7][11]4. System Suitability Testing: Before sample analysis, the chromatographic system is evaluated for its suitability by injecting a standard solution and assessing parameters such as theoretical plates, tailing factor, and reproducibility of retention times and peak areas.
A Validated HPLC Method for Gefitinib and Its Degradants
| Parameter | Condition |
| Column | Inertsil C8 (250 x 4.6 mm, 5 µm) [7] |
| Mobile Phase | A: 50 mM aqueous ammonium acetate; B: Acetonitrile (Gradient elution) [7] |
| Flow Rate | 1.0 mL/min [7] |
| Column Temperature | 50°C [7] |
| Detection | PDA at 300 nm [7] |
| Injection Volume | 10 µL |
Method Validation: Ensuring Trustworthiness
The developed analytical method must be validated according to ICH Q2(R1) guidelines to ensure its reliability. [12]Key validation parameters include:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of its potential impurities and degradation products.
-
Linearity: The linear relationship between the concentration of the analyte and the detector response over a specified range.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Structural Elucidation of Degradation Products: A Multi-Technique Approach
The definitive identification of degradation products requires a combination of advanced analytical techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. [7][8]
LC-MS/MS for Molecular Weight and Fragmentation Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for determining the molecular weights of degradation products and obtaining structural information through fragmentation patterns. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions. [8]
NMR for Unambiguous Structure Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) experiments, provides detailed information about the chemical structure of the degradation products, allowing for unambiguous confirmation of their identities. [8]
Conclusion: A Framework for Ensuring Gefitinib Quality
The comprehensive analysis of Gefitinib's degradation products is a critical component of drug development and quality control. This guide has outlined a systematic and scientifically sound approach to this process, from the strategic design of forced degradation studies to the meticulous validation of analytical methods and the definitive structural elucidation of degradants. By adhering to these principles and methodologies, researchers and pharmaceutical scientists can ensure the stability, safety, and efficacy of Gefitinib, ultimately safeguarding patient health.
References
-
DEVELOPMENT AND VALIDATION OF STABILITY INDICATING HPLC METHOD FOR ESTIMATION OF GEFITINIB IN BULK AND ITS PHARMACEUTICAL FORMUL. (URL: [Link])
-
Typical chromatogram of forced degradation study of gefitinib ( where X... - ResearchGate. (URL: [Link])
-
Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method - Scirp.org. (URL: [Link])
-
Development and Validation of Stability Indicating HPLC Method for Gefitinib and Its Related Compounds and Characterisation of Degradation Impurities | SciTechnol. (URL: [Link])
-
DEVELOPMENT AND VALIDATION OF A SENSITIVE REVERSED-PHASE HPLC METHOD FOR THE DETERMINATION OF GEFITINIB IN BULK AND IN ITS P - TSI Journals. (URL: [Link])
-
(PDF) Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method. (URL: [Link])
-
Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method - Semantic Scholar. (URL: [Link])
-
Method validation and characterization of stress degradation products of gefitinib through UPLC-UV/PDA and LC–MS/TOF studies | Request PDF - ResearchGate. (URL: [Link])
-
Modulation of the photobehavior of gefitinib and its phenolic metabolites by human transport proteins - PMC - NIH. (URL: [Link])
-
Solubility Studies of Gefitinib by Validated High Pressure Liquid Chromatographic Method - Banaras Hindu University. (URL: [Link])
-
Isolation, Identification and Characterization of Gefitinib Novel Degradation Products by NMR and HRMS, Method Development and Validation by UPLC | Request PDF - ResearchGate. (URL: [Link])
-
Development and Validation of Stability Indicating HPLC Method for Gefitinib and Its Related Compounds and Characterisation of Degradation Impurities - ResearchGate. (URL: [Link])
-
Gefitinib - PubMed. (URL: [Link])
-
STABILITY INDICATING METHOD DEVELOPMENT AND VALIDATION FOR THE QUANTITATIVE DETERMINATION OF GEFITINIB IN BULK FORM AND MARKETED PHARMACEUTICAL DOSAGE FORM BY USING RP-HPLC - Zenodo. (URL: [Link])
-
Mechanism of action of gefitinib. EGF = epidermal growth factor; EGFR =... | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
The Underlying Mechanism Involved in Gefitinib Resistance and Corresponding Experiment Validation in Lung Cancer - PubMed. (URL: [Link])
-
Cellular photo(geno)toxicity of gefitinib after biotransformation - PMC - NIH. (URL: [Link])
-
Total Structural Elucidation of Erlotinib and Gefitinib by Mainly 2D-Rotating Frame Overhauser Effect Spectroscopy (2D ROESY NMR - AVESİS. (URL: [Link])
-
Gefitinib-loaded starch nanoparticles for battling lung cancer: Optimization by full factorial design and in vitro cytotoxicity evaluation - NIH. (URL: [Link])
-
Characterization of Degradation Products and Drug–Excipient Interaction Products of Erdafitinib by LC–Q-TOF-MS/MS and NMR | Request PDF - ResearchGate. (URL: [Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cellular photo(geno)toxicity of gefitinib after biotransformation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method [scirp.org]
- 4. Modulation of the photobehavior of gefitinib and its phenolic metabolites by human transport proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijpcbs.com [ijpcbs.com]
- 7. scitechnol.com [scitechnol.com]
- 8. researchgate.net [researchgate.net]
- 9. tsijournals.com [tsijournals.com]
- 10. researchgate.net [researchgate.net]
- 11. STABILITY INDICATING METHOD DEVELOPMENT AND VALIDATION FOR THE QUANTITATIVE DETERMINATION OF GEFITINIB IN BULK FORM AND MARKETED PHARMACEUTICAL DOSAGE FORM BY USING RP-HPLC [zenodo.org]
- 12. bhu.ac.in [bhu.ac.in]
An In-Depth Technical Guide to the Pharmacology of Gefitinib and Related Compounds
Executive Summary
Gefitinib (Iressa®) marked a paradigm shift in oncology, heralding the era of targeted therapy for non-small cell lung cancer (NSCLC). As the first selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, its development was a cornerstone in personalized medicine. This guide provides a comprehensive exploration of the pharmacology of gefitinib and its chemical relatives for researchers, scientists, and drug development professionals. We will dissect its mechanism of action, explore the critical structure-activity relationships that govern its function, detail its pharmacokinetic profile, and analyze the molecular mechanisms that lead to therapeutic resistance. Furthermore, we will contextualize gefitinib's role by examining the evolution of next-generation EGFR inhibitors designed to overcome these resistance pathways.
The Central Role of the EGFR Signaling Pathway in Oncology
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] In many epithelial cancers, particularly NSCLC, the EGFR signaling pathway is aberrantly activated, driving uncontrolled cell growth.
Mechanism of Activation: The process begins when a ligand, such as Epidermal Growth Factor (EGF), binds to the extracellular domain of EGFR. This induces a conformational change, leading to receptor dimerization (homo- or heterodimerization with other ErbB family members like HER2).[1] Dimerization activates the intracellular tyrosine kinase domain, resulting in autophosphorylation of specific tyrosine residues. These phosphorylated sites act as docking stations for various signaling proteins, which in turn activate critical downstream cascades.[1]
Key Downstream Pathways:
-
RAS-RAF-MEK-ERK Pathway: Primarily mediates cell proliferation.
-
PI3K-AKT-mTOR Pathway: A central regulator of cell survival, growth, and apoptosis inhibition.
-
JAK-STAT Pathway: Influences cell survival and proliferation.
In certain cancers, specific activating mutations within the EGFR gene, such as deletions in exon 19 or the L858R point mutation in exon 21, cause the receptor to be constitutively active, even in the absence of a ligand.[1][2] This constant "on" signal is a primary driver of oncogenesis, making the EGFR kinase domain an ideal target for therapeutic intervention.
Gefitinib: A Targeted Molecular Intervention
Gefitinib is a synthetic anilinoquinazoline that functions as a reversible, first-generation EGFR tyrosine kinase inhibitor (TKI).[2][3] Its therapeutic effect is derived from its ability to selectively shut down the hyperactive EGFR signaling that drives tumor growth.
Mechanism of Action
Gefitinib competitively binds to the adenosine triphosphate (ATP)-binding site within the EGFR's intracellular tyrosine kinase domain.[1][3] By occupying this pocket, it physically blocks ATP from binding, thereby preventing the autophosphorylation necessary for receptor activation.[4] This act effectively halts the entire downstream signaling cascade, leading to an inhibition of cancer cell proliferation and the induction of apoptosis.[1][5]
A critical aspect of gefitinib's efficacy is its significantly greater affinity for EGFR harboring activating mutations (del19, L858R) compared to the wild-type (WT) receptor.[2] This selectivity allows for a therapeutic window where the mutant, cancer-driving EGFR is inhibited at concentrations that have a lesser effect on the wild-type EGFR present in normal tissues, which helps to manage toxicity.
Structure-Activity Relationship (SAR)
The quinazoline scaffold is fundamental to the development of EGFR inhibitors. For gefitinib, key interactions within the EGFR active site are well-characterized:[6]
-
Quinazoline Core: The N-1 of the quinazoline ring forms a crucial hydrogen bond with the main chain of Met793 in the hinge region of the kinase domain.[6]
-
4-Anilino Moiety: This part of the molecule extends into a hydrophobic pocket. The meta-chlorine and para-fluorine substituents on the aniline ring enhance affinity through hydrophobic interactions.[6]
-
Side Chain: The morpholine-containing side chain extends into the solvent-accessible region, where its tertiary amine can form an ionic bond with Asp800, further anchoring the inhibitor.[6]
Modifications to this core structure have been extensively studied. For instance, replacing the aniline benzene ring with other aromatic systems like benzothiophene or altering the side chains at positions 6 and 7 of the quinazoline nucleus have been explored to enhance anti-tumor activity and potentially overcome resistance.[7]
| Compound/Derivative | Target Cell Line | IC₅₀ (μM) | Citation |
| Gefitinib | A549 (WT EGFR NSCLC) | 3.94 ± 0.01 | [8] |
| Derivative 4b | A549 (WT EGFR NSCLC) | 3.94 ± 0.01 | [8] |
| Derivative 4c | A549 (WT EGFR NSCLC) | 4.35 ± 0.11 | [8] |
| Derivative 4b | NCI-H1299 (WT EGFR NSCLC) | 4.42 ± 0.24 | [8] |
| Derivative 4b | NCI-H1437 (WT EGFR NSCLC) | 1.56 ± 0.06 | [8] |
Pharmacokinetics and Metabolism
Understanding the ADME (Absorption, Distribution, Metabolism, Excretion) profile of gefitinib is essential for its clinical application and for managing drug-drug interactions.
| Parameter | Value | Description | Citation |
| Bioavailability | ~60% | Slowly absorbed after oral administration. | [5] |
| Tmax (Time to Peak) | 3-7 hours | Time to reach maximum plasma concentration. | [5][9] |
| Half-life (t₁/₂) | ~41-48 hours | Supports once-daily dosing. | [5][9] |
| Protein Binding | ~90% | Binds to serum albumin and alpha-1-acid glycoprotein. | [5] |
| Volume of Distribution | 1400 L | Indicates extensive distribution into tissues. | [9] |
| Metabolism | Hepatic | Primarily metabolized by cytochrome P450 3A4 (CYP3A4). | [2][5] |
| Excretion | Fecal | Primarily eliminated through feces. |
Key Clinical Considerations:
-
Drug Interactions: Co-administration with potent CYP3A4 inducers (e.g., rifampicin, phenytoin) can decrease gefitinib plasma concentrations, potentially reducing efficacy.[10] Conversely, CYP3A4 inhibitors (e.g., itraconazole, ketoconazole) can increase gefitinib exposure and the risk of adverse effects.[2][10]
-
Gastric pH: Drugs that increase gastric pH, such as proton pump inhibitors and H2-receptor antagonists, can reduce gefitinib's plasma concentration and should be avoided or used with caution.[2][10]
-
Blood-Brain Barrier (BBB): Gefitinib is a substrate for the P-glycoprotein (P-gp) efflux pump, which limits its active penetration across the BBB.[11]
The Challenge of Acquired Resistance
While many patients with EGFR-mutant NSCLC initially respond well to gefitinib, acquired resistance almost inevitably develops, typically within 1-2 years.[12][13] Understanding these resistance mechanisms is critical for developing subsequent lines of therapy.
Primary Mechanisms of Resistance:
-
Secondary EGFR Mutations: The most common mechanism, accounting for over 50% of resistance cases, is the acquisition of a secondary mutation in the EGFR gene, most notably the T790M "gatekeeper" mutation.[1][14][15] This mutation increases the receptor's affinity for ATP, making it difficult for gefitinib to compete effectively.
-
Bypass Pathway Activation: The cancer cells can activate alternative signaling pathways to bypass their dependency on EGFR. This often involves the amplification or overexpression of other receptor tyrosine kinases, such as MET or HER2, which then drive the same downstream pro-survival signals.[1][15]
-
Phenotypic Transformation: In a smaller subset of cases, the adenocarcinoma can transform into a different histological subtype, such as small cell lung cancer (SCLC), which is not dependent on EGFR signaling.[15]
The Evolution of EGFR Inhibitors
The emergence of resistance to gefitinib spurred the development of subsequent generations of EGFR TKIs.
-
Second-Generation TKIs (e.g., Afatinib): These are irreversible pan-ErbB inhibitors that covalently bind to the kinase domain of EGFR, HER2, and HER4. While active against the primary activating mutations, their clinical activity against T790M-positive tumors was limited by dose-limiting toxicities stemming from their simultaneous inhibition of wild-type EGFR.[16][17]
-
Third-Generation TKIs (e.g., Osimertinib): This class represents a significant leap forward. These are irreversible inhibitors designed to be highly selective for both the initial sensitizing EGFR mutations and the T790M resistance mutation, while largely sparing wild-type EGFR.[12][16] This enhanced selectivity results in high efficacy in the T790M resistance setting and a more favorable toxicity profile.
Clinical Pharmacology and Adverse Effects
Gefitinib is approved for the first-line treatment of patients with metastatic NSCLC whose tumors have EGFR exon 19 deletions or exon 21 (L858R) substitution mutations.[2][9] The standard dose is 250 mg once daily.[4]
The most common adverse effects are directly related to the inhibition of EGFR in normal tissues, particularly the skin and gastrointestinal tract.
| Adverse Event | Frequency | Common Grade (CTCAE) | Management |
| Skin Reactions (Rash, Acne, Dry Skin) | ≥20% | 1-2 | Topical corticosteroids, moisturizers. |
| Diarrhea | ≥20% | 1-2 | Loperamide, hydration. Dose interruption for Grade ≥3.[2] |
| Nausea/Vomiting | ~18% | 1-2 | Antiemetics as needed. |
| Elevated Liver Enzymes (AST/ALT) | ~14% | 1-2 | Monitor liver function. Dose interruption for Grade ≥2.[18] |
| Interstitial Lung Disease (ILD) | ~1% | 3-4 | Rare but severe. Requires immediate discontinuation.[19] |
Most side effects are mild to moderate and can be managed with supportive care or dose interruption.[19]
Experimental Protocol: In Vitro Kinase Activity Assay
To quantitatively assess the inhibitory potential of a compound like gefitinib, an in vitro kinase assay is a foundational experiment. This protocol outlines a typical workflow using a luminescence-based assay that measures ATP consumption.
Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of gefitinib against wild-type and mutant EGFR kinase domains.
Methodology:
-
Reagent Preparation:
-
Prepare a serial dilution of gefitinib in DMSO.
-
Reconstitute recombinant human EGFR kinase domains (e.g., WT, L858R, L858R/T790M) in kinase buffer.
-
Prepare a substrate solution (e.g., a generic tyrosine kinase peptide substrate) and an ATP solution at a concentration near the Km for the enzyme.
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the EGFR kinase solution.
-
Add 1 µL of the serially diluted gefitinib compound (or DMSO for control).
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 5 µL of the ATP/substrate mixture.
-
Incubate for 60 minutes at 30°C.
-
-
Signal Detection:
-
Add 10 µL of a kinase detection reagent (e.g., Kinase-Glo®). This reagent simultaneously stops the kinase reaction and measures the amount of remaining ATP via a luciferase-based reaction.
-
Incubate for 10 minutes at room temperature.
-
Read the luminescence signal on a plate reader.
-
-
Data Analysis:
-
The luminescence signal is inversely proportional to kinase activity (more activity = less ATP remaining = lower signal).
-
Normalize the data to controls (0% inhibition for DMSO-only, 100% inhibition for no-enzyme wells).
-
Plot the normalized response versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Causality and Controls:
-
Why DMSO? It's a solvent that keeps the compound soluble but has minimal effect on the enzyme at low concentrations, making it an ideal vehicle control.
-
Why pre-incubate? This step ensures the inhibitor has reached equilibrium with the enzyme before the reaction starts, providing a more accurate measure of potency.
-
Self-Validation: The inclusion of positive (no inhibitor) and negative (no enzyme) controls is essential to validate the assay window and ensure the observed signal changes are due to specific enzyme inhibition.
Sources
- 1. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 2. oncologynewscentral.com [oncologynewscentral.com]
- 3. Gefitinib - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives [mdpi.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. DailyMed - GEFITINIB tablet, film coated [dailymed.nlm.nih.gov]
- 11. Pharmacokinetic and pharmacodynamic study of Gefitinib in a mouse model of non-small-cell lung carcinoma with brain metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The latest therapeutic strategies after resistance to first generation epidermal growth factor receptor tyrosine kinase inhibitors (EGFR TKIs) in patients with non-small cell lung cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanisms of resistance to EGFR-targeted drugs: lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. publications.ersnet.org [publications.ersnet.org]
- 16. Next-Generation EGFR Tyrosine Kinase Inhibitors for Treating EGFR-Mutant Lung Cancer beyond First Line - PMC [pmc.ncbi.nlm.nih.gov]
- 17. EGFR-Targeted Therapies: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. reference.medscape.com [reference.medscape.com]
- 19. Gefitinib: an adverse effects profile - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Investigating the Potential Biological Activity of Gefitinib Impurity 13
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gefitinib is a cornerstone therapy for non-small cell lung cancer (NSCLC) patients with activating mutations in the Epidermal Growth Factor Receptor (EGFR).[1] As with any pharmaceutical agent, the rigorous identification and characterization of impurities are paramount to ensuring drug safety and efficacy.[2] This guide focuses on Gefitinib Impurity 13, a known process-related impurity, and outlines a comprehensive, multi-tiered strategy to elucidate its potential biological activity. While public data on the specific bioactivity of this impurity is limited, its structural similarity to the parent molecule necessitates a thorough investigation. This document provides a logical, field-proven framework for such an analysis, encompassing in silico, biochemical, and cell-based methodologies. It is designed not as a report of known activity, but as a practical guide for researchers to generate robust, reliable data on this and similar pharmaceutical impurities.
Introduction: The Rationale for Impurity Profiling
Gefitinib functions as a selective tyrosine kinase inhibitor (TKI) by competing with adenosine triphosphate (ATP) at the binding site of the EGFR kinase domain.[3][4] This action blocks downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cancer cell proliferation and survival.[3] Consequently, Gefitinib can halt cell cycle progression and induce apoptosis in EGFR-dependent tumors.[5][6]
The manufacturing process of any active pharmaceutical ingredient (API) can result in the formation of impurities, which may arise from starting materials, intermediates, or degradation.[1][2] Regulatory bodies mandate strict control of these impurities, as they have the potential to possess their own pharmacological or toxicological profiles, potentially impacting the drug's safety and efficacy.[1] Therefore, a proactive and systematic evaluation of their biological activity is a critical component of drug development and quality control.[2][7]
Characterization of this compound
This compound is identified as N-(4-Fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine.[8][9][10]
| Feature | Gefitinib (Parent Drug) | This compound |
| IUPAC Name | N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine | N-(4-Fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine[8][9][10] |
| Molecular Formula | C22H24ClFN4O3 | C22H25FN4O3[8][10] |
| Molecular Weight | 446.90 g/mol | 412.47 g/mol |
| Key Structural Difference | Contains a 3-chloro-4-fluorophenyl group | Lacks the chlorine atom on the phenyl ring (deschloro impurity)[2] |
The primary structural difference is the absence of the chlorine atom at the 3-position of the anilino-substituent. This seemingly minor modification could significantly alter the molecule's interaction with the EGFR binding pocket, making a full biological assessment essential.
Proposed Investigational Workflow
A tiered approach, moving from predictive models to complex biological systems, provides the most efficient and scientifically sound path to characterizing the impurity's activity.
Caption: EGFR Signaling Pathway and Point of Inhibition.
Protocol: Western Blot for Phospho-EGFR
-
Cell Treatment & Lysis:
-
Plate EGFR-dependent cells and grow to ~80% confluency.
-
Serum-starve cells overnight, then treat with Impurity 13, Gefitinib, or vehicle control for a short duration (e.g., 2-4 hours).
-
Stimulate with EGF (e.g., 100 ng/mL) for 15 minutes to induce EGFR phosphorylation (except in unstimulated controls).
-
Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine protein concentration in the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).
-
Incubate with a primary antibody specific for phospho-EGFR (Tyr1068).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Repeat the process on the same membrane (after stripping) or a parallel blot for total EGFR and a loading control (e.g., GAPDH or β-Actin) to ensure equal protein loading.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.
-
Quantify band intensity and normalize the p-EGFR signal to the total EGFR signal.
-
Data Presentation and Interpretation
All quantitative data should be summarized for clear comparison.
Table 1: Summary of Expected Biological Data
| Assay Type | Metric | Gefitinib (Control) | This compound | Interpretation |
| Molecular Docking | Binding Energy (kcal/mol) | e.g., -9.5 | TBD | A less negative value suggests weaker binding affinity. |
| Biochemical Assay | IC50 (nM) | e.g., 5 nM | TBD | A higher IC50 value indicates lower potency against the isolated enzyme. |
| Cell Viability | GI50 (µM) | e.g., 0.1 µM | TBD | A higher GI50 value indicates lower cellular anti-proliferative activity. |
| Western Blot | p-EGFR Inhibition (%) | e.g., 90% at 1 µM | TBD | A lower percentage indicates reduced ability to inhibit EGFR signaling in cells. |
Conclusion
This technical guide outlines a systematic and robust framework for evaluating the potential biological activity of this compound. By progressing through in silico prediction, direct biochemical inhibition, and functional cellular assays, researchers can build a comprehensive profile of the impurity's activity. The results of this investigation are crucial for ensuring the quality and safety of the Gefitinib drug product, providing a scientifically-grounded assessment of the risks associated with this specific process-related substance. This logical workflow is not only applicable to Impurity 13 but can also serve as a template for the biological characterization of other pharmaceutical impurities.
References
-
Daicel Pharma Standards. (n.d.). This compound. Retrieved from [Link]
-
Daicel Pharma Standards. (n.d.). Gefitinib Impurities Manufacturers & Suppliers. Retrieved from [Link]
-
KM Pharma Solution Private Limited. (n.d.). MSDS - this compound. Retrieved from [Link]
-
MDPI. (2023). Molecular Docking Study: Application to the Epidermal Growth Factor Receptor. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Enhanced gefitinib‐induced repression of the epidermal growth factor receptor pathway by ataxia telangiectasia‐mutated kinase inhibition in non‐small‐cell lung cancer cells. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Molecular Docking Optimization in the Context of Multi-Drug Resistant and Sensitive EGFR Mutants. Retrieved from [Link]
-
Oxford Academic. (2013). Separation and Estimation of Process-Related Impurities of Gefitinib by Reverse-Phase High-Performance Liquid Chromatography. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Gefitinib?. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Gefitinib-impurities. Retrieved from [Link]
-
Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of action of gefitinib. EGF = epidermal growth factor; EGFR =.... Retrieved from [Link]
-
Scirp.org. (2011). Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method. Retrieved from [Link]
-
Taylor & Francis. (n.d.). MOLECULAR DOCKING INVESTIGATION AND PHARMACOKINETIC PROPERTIES PREDICTION OF SOME ANILINOPYRIMIDINES ANALOGUES AS EGFR T790M TYROSINE KINASE INHIBITORS. Retrieved from [Link]
-
Veeprho. (n.d.). Gefitinib Impurities and Related Compound. Retrieved from [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. Gefitinib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Enhanced gefitinib‐induced repression of the epidermal growth factor receptor pathway by ataxia telangiectasia‐mutated kinase inhibition in non‐small‐cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 7. academic.oup.com [academic.oup.com]
- 8. kmpharma.in [kmpharma.in]
- 9. This compound | CAS No- 2254241-82-0 [chemicea.com]
- 10. This compound | CAS No: 2254241-82-0 [aquigenbio.com]
An In-Depth Technical Guide to the Toxicological Profile of Gefitinib Impurities
Foreword: The Imperative of Purity in Targeted Cancer Therapy
Gefitinib, a selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, represents a significant advancement in the targeted treatment of non-small cell lung cancer (NSCLC). Its efficacy, however, is intrinsically linked to its purity. The presence of impurities—arising from the manufacturing process, degradation, or storage—can introduce unforeseen toxicological risks, potentially compromising patient safety and therapeutic outcomes. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and evaluate the toxicological profile of Gefitinib impurities. By integrating established analytical techniques with robust toxicological assays, we can ensure the development of safe and effective Gefitinib drug products.
Understanding Gefitinib and Its Impurity Landscape
Gefitinib's mechanism of action involves the inhibition of EGFR, a key regulator of cell proliferation and survival.[1] While highly effective, the complex multi-step synthesis of Gefitinib can lead to the formation of various process-related impurities.[2] Furthermore, as a quinazoline derivative, Gefitinib is susceptible to degradation under stress conditions such as acid, base, and oxidation, leading to the formation of degradation products.[3]
A comprehensive toxicological assessment begins with the identification and characterization of these impurities. Forced degradation studies are instrumental in this process, revealing the potential degradation pathways and the resulting impurities that may form under various environmental conditions.
Table 1: Common Gefitinib Impurities and Their Origins
| Impurity Name | CAS Number | Molecular Formula | Origin |
| O-Desmethyl Gefitinib | 847949-49-9 | C21H22ClFN4O3 | Metabolite[4] |
| Gefitinib N-Oxide | 847949-51-3 | C22H24ClFN4O4 | Degradation |
| 7-Methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4(1H)-one (Impurity A) | 199327-61-2 | C16H21N3O4 | Process-related[3] |
| 3-Deschloro-4-desfluoro-4-chloro-3-fluoro Gefitinib (Impurity B) | 1603814-04-5 | C22H24ClFN4O3 | Process-related[3] |
| 3-Chloro-4-fluorophenylamine | 367-21-5 | C6H5ClFN | Starting Material[3] |
A Multi-Tiered Approach to Toxicological Assessment
A robust toxicological evaluation of Gefitinib impurities employs a tiered approach, starting with computational methods and progressing to in vitro and, if necessary, in vivo assays. This strategy, aligned with international regulatory guidelines, ensures a thorough assessment while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing).
In Silico Toxicological Assessment: The Predictive First Step
Computational toxicology, or in silico assessment, provides a rapid and cost-effective initial screening of impurities for potential toxicities, particularly genotoxicity.[5] Quantitative Structure-Activity Relationship (QSAR) models are powerful tools that predict the biological activity of a chemical based on its molecular structure.
Workflow for In Silico Genotoxicity Prediction:
Figure 1: In Silico Workflow for Genotoxicity Prediction of Impurities.
This initial assessment helps to classify impurities according to the ICH M7 guideline, which categorizes impurities based on their mutagenic and carcinogenic potential.[6] This classification, in turn, dictates the subsequent testing and control strategies.
In Vitro Toxicological Assays: The Core of Safety Evaluation
In vitro assays are the cornerstone of toxicological profiling, providing quantitative data on the potential of an impurity to induce cytotoxicity and genotoxicity.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, consequently, the cytotoxic potential of a substance.[2][7] The assay measures the metabolic activity of cells, which is an indicator of their health and viability.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate a suitable cell line (e.g., A549, a human lung carcinoma cell line) in a 96-well plate at a predetermined density and allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the Gefitinib impurity and a vehicle control. Include a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the impurity that causes a 50% reduction in cell viability.
The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of a chemical.[8] It utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively). The test determines if a substance can cause a reverse mutation, allowing the bacteria to grow on a medium lacking the specific amino acid.
Experimental Protocol: Ames Test (OECD 471)
-
Strain Selection: Utilize a panel of at least five bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or WP2 uvrA (pKM101)).[9]
-
Metabolic Activation: Conduct the assay both with and without a metabolic activation system (S9 mix), which simulates the metabolic processes in the liver.
-
Exposure: Expose the bacterial strains to various concentrations of the Gefitinib impurity, a vehicle control, and positive controls specific to each strain and condition (with and without S9).
-
Plating: Plate the treated bacteria on a minimal agar medium lacking the essential amino acid.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: A positive result is indicated by a concentration-dependent increase in the number of revertant colonies that is at least twice the background (vehicle control) count.[10]
Figure 2: Workflow for the Bacterial Reverse Mutation (Ames) Test.
The in vitro micronucleus test is used to detect chromosomal damage. Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division.[11] An increase in the frequency of micronucleated cells indicates that a substance may be clastogenic (causing chromosomal breaks) or aneugenic (causing whole chromosome loss).
Experimental Protocol: In Vitro Micronucleus Test (OECD 487)
-
Cell Culture: Use a suitable mammalian cell line (e.g., human peripheral blood lymphocytes, CHO, or TK6 cells).
-
Treatment: Treat the cells with at least three concentrations of the Gefitinib impurity, a vehicle control, and positive controls (for clastogenicity and aneugenicity). Conduct the assay with and without S9 metabolic activation.
-
Exposure and Recovery: Expose the cells to the test substance for a short period (3-6 hours) followed by a recovery period, or for a continuous period of 1.5-2 normal cell cycles.
-
Cytokinesis Block: Add cytochalasin B to block cytokinesis, resulting in binucleated cells. This allows for the specific analysis of micronuclei in cells that have undergone one mitosis.
-
Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.
-
Data Analysis: A positive result is characterized by a concentration-dependent and statistically significant increase in the frequency of micronucleated cells.
Regulatory Framework and Control Strategies
The toxicological data generated from these assays are crucial for establishing safe limits for impurities in the final drug product. The International Council for Harmonisation (ICH) provides a comprehensive set of guidelines for the control of impurities.
-
ICH Q3A(R2): Impurities in New Drug Substances: This guideline outlines the thresholds for reporting, identifying, and qualifying impurities in the active pharmaceutical ingredient (API).[12]
-
ICH Q3B(R2): Impurities in New Drug Products: This guideline provides recommendations for impurities in the finished drug product, including degradation products.[13]
-
ICH M7(R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk: This guideline specifically addresses the assessment and control of mutagenic impurities, introducing the concept of the Threshold of Toxicological Concern (TTC).[14] For most mutagenic impurities, a TTC of 1.5 µ g/day is considered to be associated with a negligible risk.
Based on the toxicological profile, a control strategy is developed for each impurity. This may involve setting acceptance criteria in the drug substance and drug product specifications, or justifying the presence of an impurity at a certain level based on its qualification in non-clinical or clinical studies.
Figure 3: Simplified EGFR Signaling Pathway and Potential Interferences by Gefitinib and Its Impurities.
Conclusion and Future Perspectives
The toxicological profiling of Gefitinib impurities is a critical and ongoing process throughout the drug development lifecycle. A thorough understanding of the potential impurities, coupled with a systematic and scientifically sound toxicological evaluation, is paramount to ensuring patient safety. The integration of in silico predictive models with robust in vitro assays provides a powerful and efficient framework for this assessment. As analytical techniques become more sensitive and our understanding of toxicology deepens, the continuous refinement of these methodologies will further enhance our ability to develop safer and more effective targeted therapies like Gefitinib.
References
-
Venkataramanna, M., Somaraju, I., & Babu, K. (2011). Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method. American Journal of Analytical Chemistry, 2, 75-83. [Link]
-
(PDF) Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method. (2011). ResearchGate. [Link]
-
Gefitinib Impurities and Related Compound - Veeprho. (n.d.). Veeprho. [Link]
-
Recommended Follow-Up Testing for an Ames-Positive Drug or Metabolite To Support First-in-Human Clinical Trials With Healthy Sub. (2024). U.S. Food and Drug Administration. [Link]
-
ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006). International Council for Harmonisation. [Link]
-
Q3B(R2) Guideline.pdf. (2006). International Council for Harmonisation. [Link]
-
Chandrashekara, K. A., Udupi, A., & Reddy, C. G. (2014). Separation and estimation of process-related impurities of gefitinib by reverse-phase high-performance liquid chromatography. Journal of chromatographic science, 52(8), 799–805. [Link]
-
Optimizing Gefitinib for Toxicity Reduction and Dual-Route Administration: A Structure–Property–Toxicity Analysis. (2023). ResearchGate. [Link]
-
Impurities Assessment. (n.d.). Inotiv. [Link]
-
assessment and control of dna reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk m7(r2). (2023). International Council for Harmonisation. [Link]
-
Section 1: In Vitro Cytotoxicity Test Methods BRD. (n.d.). National Toxicology Program (NTP). [Link]
-
Mammalian Cell In Vitro Micronucleus Assay. (n.d.). Charles River Laboratories. [Link]
-
Cellular photo(geno)toxicity of gefitinib after biotransformation. (2023). Frontiers. [Link]
-
The Ames Test or Bacterial Reverse Mutation Test. (2024). Eurofins Australia. [Link]
-
Gefitinib-impurities. (n.d.). Pharmaffiliates. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2023). CLYTE Technologies. [Link]
-
Cellular photo(geno)toxicity of gefitinib after biotransformation. (2023). Frontiers. [Link]
-
The genotoxicity of a variety of aniline derivatives in a DNA repair test with primary cultured rat hepatocytes. (1982). PubMed. [Link]
-
Bacterial Reverse Mutation Test (Ames Test, OECD 471). (n.d.). Creative Bioarray. [Link]
-
OECD 487: in vitro micronucleus assay using TK6 cells to investigate mechanism of action. (n.d.). Integrated Laboratory Systems, LLC. [Link]
-
Understanding the Classification of Potentially Mutagenic Impurities as per ICH M7 Guidelines. (2024). Veeprho. [Link]
-
Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf. [Link]
-
Aniline and its salts - Evaluation statement. (2023). Australian Government Department of Health and Aged Care. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]
-
The Efficacy and Toxicity of Gefitinib in Treating Non-small Cell Lung Cancer: A Meta-analysis of 19 Randomized Clinical Trials. (2015). PubMed Central. [Link]
-
Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. (2024). Oxford Academic. [Link]
-
GLP OECD 471 Ames Test. (n.d.). Scantox. [Link]
-
The strains recommended for use in the bacterial reverse mutation test (OECD guideline 471) can be certified as non-genetically modified organisms. (2017). PubMed Central. [Link]
-
In Vitro Mammalian Cell Micronucleus Test OECD 487. (n.d.). Creative Bioarray. [Link]
Sources
- 1. Cytotoxicity of Newly Synthesized Quinazoline–Sulfonamide Derivatives in Human Leukemia Cell Lines and Their Effect on Hematopoiesis in Zebrafish Embryos - ProQuest [proquest.com]
- 2. clyte.tech [clyte.tech]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. caymanchem.com [caymanchem.com]
- 5. vivotecnia.com [vivotecnia.com]
- 6. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 9. The strains recommended for use in the bacterial reverse mutation test (OECD guideline 471) can be certified as non-genetically modified organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. criver.com [criver.com]
- 12. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. veeprho.com [veeprho.com]
- 14. researchgate.net [researchgate.net]
An In-Depth Technical Guide to N-(4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine (Gefitinib)
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
Introduction: The Genesis and Significance of a Targeted Tyrosine Kinase Inhibitor
N-(4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine, more commonly known by its non-proprietary name Gefitinib (marketed as Iressa®), represents a paradigm shift in oncology.[1] It is a pioneering first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[2][3] The quinazoline scaffold is a key structural feature found in many biologically active molecules, and its derivatives have emerged as potent anticancer agents due to their ability to inhibit protein kinases.[4] Gefitinib's development was a landmark in the era of personalized medicine, moving beyond the broad-spectrum cytotoxicity of traditional chemotherapy to a more targeted approach.[5][6] This guide provides a comprehensive technical overview of Gefitinib, from its fundamental chemical properties and mechanism of action to detailed protocols for its synthesis, characterization, and biological evaluation.
Physicochemical Properties of Gefitinib
A thorough understanding of the physicochemical properties of a compound is fundamental to its development and application in research. The following table summarizes the key properties of Gefitinib.
| Property | Value | Reference(s) |
| Molecular Formula | C22H24ClFN4O3 | [2] |
| Molecular Weight | 446.90 g/mol | [2] |
| Appearance | White to off-white powder | N/A |
| Solubility | Freely soluble in dimethylsulfoxide (DMSO); slightly soluble in methanol and ethanol.[2] | [2] |
| Melting Point | 194-198 °C | N/A |
| pKa | 5.3 and 7.2 | N/A |
| LogP | 3.2 | N/A |
| UV λmax | Approximately 331 nm | [2] |
Mechanism of Action: Interdiction of the EGFR Signaling Cascade
Gefitinib exerts its therapeutic effect by selectively inhibiting the tyrosine kinase activity of EGFR.[5][6] EGFR is a transmembrane receptor that, upon binding to its ligands (such as EGF), dimerizes and autophosphorylates its intracellular tyrosine residues. This phosphorylation event initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation.[6][7][8][9] In many cancers, particularly non-small cell lung cancer (NSCLC), activating mutations in the EGFR kinase domain lead to its constitutive activation, driving uncontrolled cell growth.[5][6]
Gefitinib competitively binds to the ATP-binding pocket of the EGFR tyrosine kinase domain, preventing ATP from binding and thereby inhibiting autophosphorylation and the subsequent activation of downstream signaling.[10] This blockade of EGFR signaling ultimately leads to cell cycle arrest and apoptosis in cancer cells that are dependent on this pathway for their survival.[10]
Caption: A generalized workflow for the synthesis of Gefitinib.
Step 1: Nitration of Isovanillin
-
To a solution of isovanillin in a suitable solvent (e.g., acetic acid), slowly add nitric acid at a controlled temperature (e.g., 0-5 °C).
-
Stir the reaction mixture until completion (monitored by TLC).
-
Pour the reaction mixture into ice-water and collect the precipitated product by filtration.
Step 2: Alkylation with 3-morpholinopropyl chloride
-
To a solution of the nitrated isovanillin in a polar aprotic solvent (e.g., DMF), add a base (e.g., K2CO3) and 3-morpholinopropyl chloride.
-
Heat the reaction mixture (e.g., 80-90 °C) until the reaction is complete.
-
Work up the reaction by adding water and extracting the product with a suitable organic solvent.
Step 3: Reduction of the Nitro Group
-
Dissolve the product from Step 2 in a suitable solvent (e.g., ethanol).
-
Add a reducing agent (e.g., SnCl2·2H2O in the presence of HCl, or catalytic hydrogenation with Pd/C).
-
Stir the reaction at room temperature or with gentle heating until the reduction is complete.
-
Neutralize the reaction mixture and extract the amino product.
Step 4: Cyclization to form the Quinazoline Ring
-
Treat the amino compound with a cyclizing agent such as formamide or N,N-dimethylformamide dimethyl acetal (DMF-DMA).
-
Heat the reaction mixture at an elevated temperature (e.g., 120-150 °C).
-
The quinazolinone product will precipitate upon cooling or addition of a non-polar solvent.
Step 5: Chlorination of the Quinazolinone
-
Treat the quinazolinone with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3). [11]* Reflux the reaction mixture until the conversion is complete.
-
Carefully quench the reaction with ice-water and neutralize to precipitate the chloroquinazoline product.
Step 6: Coupling with 4-fluoro-3-chloroaniline
-
To a solution of the chloroquinazoline in a suitable solvent (e.g., isopropanol), add 4-fluoro-3-chloroaniline.
-
Heat the reaction mixture to reflux.
-
The final product, Gefitinib, will precipitate from the reaction mixture upon cooling and can be collected by filtration.
Analytical Characterization
The identity and purity of the synthesized Gefitinib must be confirmed using various analytical techniques.
1. High-Performance Liquid Chromatography (HPLC)
A validated reverse-phase HPLC method is essential for determining the purity of Gefitinib and for quantifying it in various matrices. [1][12][13][14] Protocol: RP-HPLC Method for Gefitinib Analysis [13][14]
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of acetonitrile and a buffer (e.g., ammonium acetate or phosphate buffer) in an isocratic or gradient elution. A common ratio is Acetonitrile:Buffer (e.g., 60:40 v/v). * Flow Rate: 1.0 mL/min
-
Detection Wavelength: 249 nm or 331 nm [2][13]* Injection Volume: 20 µL
-
Column Temperature: Ambient or controlled (e.g., 30 °C)
-
Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent like methanol or acetonitrile to a known concentration.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are used to confirm the chemical structure of Gefitinib. [15]2D NMR techniques such as COSY, HSQC, HMBC, and ROESY can be employed for complete structural elucidation and assignment of all proton and carbon signals. [15] 3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of Gefitinib, further confirming its identity. [16][17]Electrospray ionization (ESI) is a common ionization technique used for this purpose. The protonated molecule [M+H]⁺ is typically observed.
In Vitro Biological Evaluation
The biological activity of Gefitinib is assessed through a series of in vitro assays to determine its potency and mechanism of action at the cellular level.
In Vitro EGFR Kinase Inhibition Assay
This assay directly measures the ability of Gefitinib to inhibit the enzymatic activity of EGFR. The ADP-Glo™ Kinase Assay is a widely used format. [18][19] Protocol: EGFR Kinase Inhibition Assay (ADP-Glo™ Format) [18][20]
-
Objective: To determine the IC50 value of Gefitinib against EGFR kinase.
-
Materials:
-
Recombinant human EGFR kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Kinase assay buffer
-
Gefitinib (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit
-
96-well white opaque plates
-
Luminometer
-
-
Procedure:
-
Prepare serial dilutions of Gefitinib in kinase assay buffer. The final DMSO concentration should be kept constant and low (e.g., <1%).
-
In a 96-well plate, add the diluted Gefitinib or vehicle control.
-
Add the EGFR enzyme and the substrate/ATP mixture to initiate the kinase reaction.
-
Incubate at 30 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each Gefitinib concentration and determine the IC50 value by plotting the data and fitting to a dose-response curve.
-
Cell Viability/Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess the effect of Gefitinib on the viability and proliferation of cancer cell lines. [21][22][23][24][25][26] Protocol: MTT Assay for IC50 Determination [21][23]
-
Objective: To determine the concentration of Gefitinib that inhibits the growth of a cancer cell line by 50% (IC50).
-
Materials:
-
Cancer cell line (e.g., A549, HCC827)
-
Complete cell culture medium
-
Gefitinib (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of Gefitinib in cell culture medium.
-
Remove the existing medium from the cells and add the medium containing different concentrations of Gefitinib. Include a vehicle control (DMSO only).
-
Incubate the plates for 48-72 hours at 37 °C in a 5% CO2 incubator.
-
Add MTT solution to each well and incubate for an additional 4 hours.
-
Aspirate the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the induction of apoptosis by Gefitinib. [21][27][28][29] Protocol: Annexin V/PI Apoptosis Assay [21][27]
-
Objective: To determine the percentage of apoptotic cells after treatment with Gefitinib.
-
Materials:
-
Cancer cell line
-
Gefitinib
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of Gefitinib for 24-48 hours.
-
Harvest the cells (including any floating cells) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).
-
Caption: Workflow for the in vitro biological evaluation of Gefitinib.
In Vivo Evaluation: Assessing Efficacy in Preclinical Models
The antitumor activity of Gefitinib is evaluated in vivo using animal models, typically xenograft models where human cancer cells are implanted into immunocompromised mice. [30][31][32][33]
Protocol: Non-Small Cell Lung Cancer Xenograft Model
-
Objective: To evaluate the in vivo antitumor efficacy of Gefitinib.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human NSCLC cell line (e.g., A549, HCC827)
-
Gefitinib
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject a suspension of the NSCLC cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer Gefitinib orally (by gavage) to the treatment group at a predetermined dose and schedule (e.g., daily). Administer the vehicle to the control group.
-
Measure the tumor dimensions with calipers at regular intervals (e.g., 2-3 times per week).
-
Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Compare the tumor growth between the Gefitinib-treated and control groups to determine the antitumor efficacy.
-
Mechanisms of Resistance: A Challenge in Targeted Therapy
Despite the initial success of Gefitinib, the development of acquired resistance is a significant clinical challenge. [34][35][36]Understanding the mechanisms of resistance is crucial for developing next-generation inhibitors and combination therapies.
Primary Mechanisms of Gefitinib Resistance:
-
Secondary Mutations in EGFR: The most common mechanism of acquired resistance is the T790M "gatekeeper" mutation in exon 20 of the EGFR gene. [34][35]This mutation increases the affinity of EGFR for ATP, reducing the competitive binding of Gefitinib.
-
Activation of Bypass Signaling Pathways: Upregulation of alternative signaling pathways can compensate for the inhibition of EGFR. A key example is the amplification of the MET proto-oncogene, which leads to the activation of the HGF/MET signaling pathway. [34][35][37][38]* Downstream Pathway Alterations: Mutations in components of the downstream signaling pathways, such as KRAS or PIK3CA, can render the cells independent of EGFR signaling.
-
Histologic Transformation: In some cases, the tumor may undergo a transformation from NSCLC to a different histology, such as small cell lung cancer, which is not dependent on EGFR signaling.
Caption: Key mechanisms of acquired resistance to Gefitinib.
Conclusion: A Foundation for Future Innovations
Gefitinib has been instrumental in advancing the field of targeted cancer therapy. This in-depth technical guide provides a comprehensive resource for researchers and drug development professionals working with this important molecule. The detailed protocols and mechanistic insights presented herein serve as a foundation for further research, including the development of novel EGFR inhibitors, the exploration of combination therapies to overcome resistance, and the application of Gefitinib in new therapeutic contexts. The continued investigation of Gefitinib and its interactions with the complex signaling networks within cancer cells will undoubtedly lead to further innovations in the fight against cancer.
References
-
Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation. BMC Cancer. (URL: [Link])
- Process for the preparation of gefitinib.
-
Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023? Expert Opinion on Therapeutic Targets. (URL: [Link])
-
Full mass and fragmentation spectra of (A) erlotinib and (B) gefitinib... ResearchGate. (URL: [Link])
-
Optimization and validation of stability indicating RP-HPLC method for the quantification of gefitinib in bulk drug and nanoformulations: An application towards in vitro and ex vivo performance evaluation. Journal of Pharmaceutical and Biomedical Analysis. (URL: [Link])
-
MET amplification occurs with or without T790M mutations in EGFR mutant lung tumors with acquired resistance to gefitinib or erlotinib. Proceedings of the National Academy of Sciences. (URL: [Link])
-
Total Structural Elucidation of Erlotinib and Gefitinib by Mainly 2D-Rotating Frame Overhauser Effect Spectroscopy (2D ROESY NMR). AVESİS. (URL: [Link])
-
Induced IGF-1R activation contributes to gefitinib resistance following combined treatment with paclitaxel, cisplatin and gefitinib in A549 lung cancer cells. Spandidos Publications. (URL: [Link])
-
IC50 values for 23 lung cancer cell lines using the MTT assay. ResearchGate. (URL: [Link])
-
EGFR(L858R) Kinase Assay Kit. BPS Bioscience. (URL: [Link])
-
miR-4487 Enhances Gefitinib-Mediated Ubiquitination and Autophagic Degradation of EGFR in Non–Small Cell Lung Cancer Cells by Targeting USP37. International Journal of Molecular Sciences. (URL: [Link])
-
p53 Enhances Gefitinib-Induced Growth Inhibition and Apoptosis by Regulation of Fas in Non–Small Cell Lung Cancer. Molecular Cancer Therapeutics. (URL: [Link])
-
Acquired resistance to gefitinib: the contribution of mechanisms other than the T790M, MET, and HGF status. Clinical Pharmacogenetics and Pharmacogenomics. (URL: [Link])
-
EGF/EGFR Signaling Pathway. Creative Diagnostics. (URL: [Link])
-
Development and Validation of Stability Indicating HPLC Method for Gefitinib and Its Related Compounds and Characterisation of Degradation Impurities. ResearchGate. (URL: [Link])
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. (URL: [Link])
-
Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. Molecules. (URL: [Link])
-
Identification of gefitinib off-targets using a structure-based systems biology approach; their validation with reverse docking and retrospective data mining. Scientific Reports. (URL: [Link])
-
EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. Cancers. (URL: [Link])
-
Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. (URL: [Link])
-
Solubility Studies of Gefitinib by Validated High Pressure Liquid Chromatographic Method. Banaras Hindu University. (URL: [Link])
-
Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. European Journal of Medicinal Chemistry. (URL: [Link])
-
Gefitinib. PubMed. (URL: [Link])
-
MET amplification occurs with or without T790M mutations in EGFR mutant lung tumors with acquired resistance to gefitinib or erlotinib. PubMed. (URL: [Link])
-
Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study. RSC Advances. (URL: [Link])
-
6 MS-MS spectra for the m/z ¼ 447.0 fragment in positive mode. ResearchGate. (URL: [Link])
-
STABILITY INDICATING METHOD DEVELOPMENT AND VALIDATION FOR THE QUANTITATIVE DETERMINATION OF GEFITINIB IN BULK FORM AND MARKETED PHARMACEUTICAL DOSAGE FORM BY USING RP-HPLC. Zenodo. (URL: [Link])
-
Modeling restoration of gefitinib efficacy by co‐administration of MET inhibitors in an EGFR inhibitor‐resistant NSCLC xenograft model: A tumor‐in‐host DEB‐based approach. CPT: Pharmacometrics & Systems Pharmacology. (URL: [Link])
-
Landscape of EGFR Signaling Network in Human Cancers: Biology and Therapeutic Response in Relation to Receptor Subcellular Locations. Cancers. (URL: [Link])
-
Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences. (URL: [Link])
-
1.85 angstrom structure of EGFR kinase domain with gefitinib. RCSB PDB. (URL: [Link])
-
Early On-Treatment Prediction of the Mechanisms of Acquired Resistance to EGFR Tyrosine Kinase Inhibitors. Cancers. (URL: [Link])
-
The Annexin V Apoptosis Assay. (URL: [Link])
-
DEVELOPMENT AND VALIDATION OF STABILITY INDICATING HPLC METHOD FOR ESTIMATION OF GEFITINIB IN BULK AND ITS PHARMACEUTICAL FORMUL. International Journal of Pharmaceutical, Chemical and Biological Sciences. (URL: [Link])
-
Efficacy of Gefitinib, an Inhibitor of the Epidermal Growth Factor Receptor Tyrosine Kinase, in Symptomatic Patients With Non–Small Cell Lung Cancer. JAMA. (URL: [Link])
-
Simultaneous determination of gefitinib and its major metabolites in mouse plasma by HPLC-MS/MS and its application to a pharmacokinetics study. Journal of Chromatography B. (URL: [Link])
-
EGFR Signaling Pathway. Danaher Life Sciences. (URL: [Link])
-
The Role of MET in Resistance to EGFR Inhibition in NSCLC: A Review of Mechanisms and Treatment Implications. Cancers. (URL: [Link])
-
Erdafitinib suppresses tumor growth in a A549 xenograft mice model. ResearchGate. (URL: [Link])
-
Gefitinib. New Drug Approvals. (URL: [Link])
-
A Rajasekaran, Int. J. of Pharm. Sci., 2026, Vol 4, Issue 1, 2151-2165. International Journal of Pharmaceutical Sciences. (URL: [Link])
Sources
- 1. STABILITY INDICATING METHOD DEVELOPMENT AND VALIDATION FOR THE QUANTITATIVE DETERMINATION OF GEFITINIB IN BULK FORM AND MARKETED PHARMACEUTICAL DOSAGE FORM BY USING RP-HPLC [zenodo.org]
- 2. Gefitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of gefitinib and its major metabolites in mouse plasma by HPLC-MS/MS and its application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance [mdpi.com]
- 9. Landscape of EGFR Signaling Network in Human Cancers: Biology and Therapeutic Response in Relation to Receptor Subcellular Locations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of gefitinib off-targets using a structure-based systems biology approach; their validation with reverse docking and retrospective data mining - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. bhu.ac.in [bhu.ac.in]
- 14. ijpcbs.com [ijpcbs.com]
- 15. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. promega.com [promega.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. creative-bioarray.com [creative-bioarray.com]
- 24. MTT assay protocol | Abcam [abcam.com]
- 25. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 28. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 29. kumc.edu [kumc.edu]
- 30. spandidos-publications.com [spandidos-publications.com]
- 31. Modeling restoration of gefitinib efficacy by co‐administration of MET inhibitors in an EGFR inhibitor‐resistant NSCLC xenograft model: A tumor‐in‐host DEB‐based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 32. moovcare-patient.com [moovcare-patient.com]
- 33. researchgate.net [researchgate.net]
- 34. MET amplification occurs with or without T790M mutations in EGFR mutant lung tumors with acquired resistance to gefitinib or erlotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 35. ClinPGx [clinpgx.org]
- 36. mdpi.com [mdpi.com]
- 37. MET amplification occurs with or without T790M mutations in EGFR mutant lung tumors with acquired resistance to gefitinib or erlotinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. The Role of MET in Resistance to EGFR Inhibition in NSCLC: A Review of Mechanisms and Treatment Implications - PMC [pmc.ncbi.nlm.nih.gov]
Abstract
Gefitinib, an anilinoquinazoline compound, is a first-line treatment for non-small cell lung cancer (NSCLC) by selectively inhibiting the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] The quality, safety, and efficacy of the Gefitinib active pharmaceutical ingredient (API) are critically dependent on the control of impurities that may arise during its synthesis or storage.[1] This technical guide provides an in-depth exploration of the process-related impurities of Gefitinib, designed for researchers, scientists, and drug development professionals. We will dissect a representative synthetic pathway to understand the genesis of these impurities, profile key process-related and degradation products, and detail robust analytical strategies for their detection and control, in alignment with global regulatory standards such as those from the International Council for Harmonisation (ICH).
The Central Role of Impurity Profiling in Gefitinib Quality
The chemical structure of Gefitinib, N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-[3-(4-morpholinyl)propoxy]-4-quinazolinamine, lends itself to a multi-step synthesis that can inadvertently generate impurities.[1] These impurities can be broadly categorized as:
-
Process-Related Impurities: Unreacted starting materials, intermediates, and by-products from side reactions inherent to the synthetic route.[3]
-
Degradation Products: Impurities formed by the degradation of the API under storage or stress conditions (e.g., exposure to acid, base, light, heat, or oxidizing agents).[1][3]
-
Genotoxic Impurities: A specific class of impurities that can damage DNA and are potentially carcinogenic, requiring stringent control at parts-per-million (ppm) levels.[4][5]
Controlling these impurities is not merely a regulatory formality; it is a scientific necessity to ensure the safety and consistent therapeutic effect of the final drug product. Regulatory bodies mandate strict control under guidelines like ICH Q3A/B for impurities and ICH M7 for genotoxic impurities.[3][4]
Unraveling Impurity Formation Through Synthesis
To understand the origin of process-related impurities, we must examine the synthetic process itself. Several synthetic routes to Gefitinib have been published.[2][6] A common and illustrative pathway starts from methyl 3-hydroxy-4-methoxybenzoate, which we will use to map the formation of potential impurities.[6]
A Representative Synthetic Pathway
The synthesis involves a sequence of alkylation, nitration, reduction, cyclization, chlorination, and amination reactions. Each step presents a unique set of challenges and potential side reactions that can lead to the formation of impurities that must be purged in subsequent steps.
Caption: A representative multi-step synthesis of Gefitinib.
Causality of Impurity Formation
-
Unreacted Starting Materials & Intermediates: Incomplete reactions at any stage can lead to the carryover of starting materials or intermediates. For instance, residual 3-Chloro-4-fluoroaniline (a starting material and potential genotoxic impurity) from Step 6 is a critical impurity to monitor.[4][7] Similarly, unreacted 4-Chloroquinazoline intermediate from Step 5 could persist.
-
By-products from Side Reactions:
-
Isomeric Impurities: During demethylation steps in alternative syntheses, positional isomers can form, which are often difficult to separate.[2]
-
Over-alkylation/amination: The nucleophilic substitution steps can sometimes lead to di-substituted or other undesired products.
-
Incomplete Cyclization: Failure to form the quinazoline ring in Step 4 can result in acyclic impurities that may be carried through the process.
-
Profile of Key Process-Related and Degradation Impurities
A robust control strategy requires a thorough understanding of the specific impurities associated with Gefitinib. These can be process-specific or arise from the inherent instability of the molecule under certain conditions.
Common Process-Related Impurities
The following table summarizes some of the well-characterized process-related impurities of Gefitinib.
| Impurity Name | Molecular Formula | Probable Origin |
| Gefitinib Impurity A (7-Methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4(1H)-one) | C₁₆H₂₁N₃O₄ | By-product from incomplete reaction with 3-chloro-4-fluoroaniline.[7] |
| O-Desmethyl Gefitinib | C₂₁H₂₂ClFN₄O₃ | Impurity from demethylation side reaction during synthesis.[1] |
| Gefitinib Impurity 13 (Deschloro impurity) | C₂₂H₂₅FN₄O₃ | By-product from a dehalogenation reaction or use of an aniline starting material lacking the chloro substituent.[1] |
| O-Desmorpholinopropyl Gefitinib | C₁₅H₁₁ClFN₃O₂ | Intermediate from incomplete alkylation with the morpholine side chain.[7] |
Degradation Pathway and Products
Forced degradation studies, conducted under the stress conditions outlined in ICH guideline Q1A(R2), are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[8] Gefitinib shows significant degradation under acidic, basic, and oxidative conditions.[9][10]
-
Acid/Base Hydrolysis: The ether linkage of the morpholinylpropoxy side chain and the quinazoline ring system can be susceptible to hydrolysis under strong acidic or basic conditions.
-
Oxidative Degradation: Gefitinib is particularly sensitive to oxidation.[11] The primary degradation product identified under oxidative stress is Gefitinib N-Oxide , where an oxygen atom is added to the morpholine nitrogen.[7][12]
Caption: Major degradation pathways for Gefitinib.
Genotoxic Impurities (GTIs)
GTIs are a class of impurities that require special attention due to their potential to cause genetic mutations.[5] The ICH M7 guideline establishes a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for most GTIs.[5] For Gefitinib, with a maximum daily dose of 250 mg, this translates to a stringent control limit of 6 ppm for each GTI.[4] Key potential GTIs in Gefitinib synthesis include:
-
3-Chloro-4-fluoroaniline: A key starting material.
-
4-(3-chloropropyl)morpholine: A reagent used for side-chain installation.
-
4-Chloroaniline: A potential impurity within the 3-chloro-4-fluoroaniline starting material.[4]
The control of these impurities necessitates highly sensitive analytical methods capable of quantification at trace levels.
Analytical Control Strategy: A Self-Validating System
A robust analytical control strategy is the cornerstone of ensuring the quality of Gefitinib API. This strategy must be capable of separating, identifying, and quantifying all relevant impurities.
The Analytical Workflow
The logical flow from sample analysis to impurity identification is critical. It ensures that all potential impurities are detected and that unknown peaks are rigorously investigated and identified.
Caption: Workflow for the analysis and control of Gefitinib impurities.
Core Technique: Stability-Indicating RP-HPLC
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the primary technique for separating Gefitinib from its impurities. A well-developed method is "stability-indicating," meaning it can resolve the API peak from all known process impurities and degradation products.[8]
Table: Typical RP-HPLC Method Parameters for Gefitinib Impurity Profiling
| Parameter | Typical Condition | Rationale / Field Insight |
| Column | C8 or C18 (e.g., Inertsil C8, 250 x 4.6 mm, 5 µm) | C8 and C18 stationary phases provide excellent hydrophobic retention for Gefitinib and its related substances. The choice between them can fine-tune selectivity.[8] |
| Mobile Phase A | Aqueous Buffer (e.g., 50 mM Ammonium Acetate) | A buffered mobile phase controls the ionization state of the analytes, leading to sharp, reproducible peaks. Ammonium acetate is volatile and mass spectrometry compatible.[8] |
| Mobile Phase B | Acetonitrile | A common organic modifier that provides good elution strength and low UV cutoff. |
| Elution Mode | Gradient | A gradient elution is necessary to resolve early-eluting polar impurities from the main API peak and late-eluting non-polar impurities within a reasonable run time.[9] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and column efficiency. |
| Column Temp. | 50°C | Elevated temperature can improve peak shape and reduce viscosity, but must be controlled to ensure method robustness.[8] |
| Detection | UV/PDA at ~250-300 nm | Gefitinib and its chromophoric impurities have strong absorbance in this range. A Photo Diode Array (PDA) detector is crucial for assessing peak purity.[8][9] |
| Injection Vol. | 4-10 µL | Dependent on sample concentration and desired sensitivity. |
| LOD/LOQ | Capable of reaching ≤ 0.05% | The method must be sensitive enough to detect and quantify impurities at levels required by ICH guidelines (typically 0.10% for reporting).[9][10] |
Experimental Protocol: Stability-Indicating HPLC Method
This protocol describes a self-validating system for the routine analysis of Gefitinib process-related impurities.
-
Preparation of Solutions:
-
Mobile Phase A: Prepare a 50 mM solution of ammonium acetate in HPLC-grade water. Filter and degas.
-
Mobile Phase B: Use HPLC-grade acetonitrile.
-
Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v) to ensure sample solubility and compatibility with the initial chromatographic conditions.
-
Standard Solution: Accurately weigh and dissolve Gefitinib reference standard (CRS) and available impurity standards in the diluent to a known concentration (e.g., 0.5 µg/mL for impurities).
-
Sample Solution: Accurately weigh and dissolve the Gefitinib API sample in the diluent to a final concentration of approximately 0.5 mg/mL.[9]
-
-
Chromatographic Conditions:
-
Set up the HPLC system according to the parameters in the table above.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
-
Analysis Sequence:
-
Inject the diluent (blank) to ensure no system peaks interfere.
-
Inject the standard solution multiple times (e.g., n=6) to establish system suitability (checking for theoretical plates, tailing factor, and reproducibility of retention time and peak area). The resolution between Gefitinib and any potential impurity should be greater than 2.0 (ideally >5.0).[9]
-
Inject the sample solution.
-
-
Data Processing and Calculation:
-
Identify impurity peaks in the sample chromatogram by comparing their retention times with those of the known impurity standards.
-
For unknown impurities, use the peak area of the Gefitinib standard for estimation (assuming a relative response factor of 1.0 in the absence of a specific standard).
-
Calculate the percentage of each impurity using the external standard method: % Impurity = (Area_impurity / Area_standard) x (Conc_standard / Conc_sample) x 100
-
Structural Elucidation with Mass Spectrometry
When an unknown impurity is detected above the identification threshold (e.g., 0.10%), its structure must be elucidated. Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive tool for this purpose.[11]
-
High-Resolution MS (e.g., Q-TOF): Provides an accurate mass measurement, allowing for the determination of the elemental composition (molecular formula) of the impurity.
-
Tandem MS (MS/MS): The impurity ion is fragmented, and the resulting fragmentation pattern provides clues about its chemical structure, which can be compared to the fragmentation of the parent Gefitinib molecule.
Conclusion
The control of process-related impurities in Gefitinib is a multi-faceted challenge that demands a deep understanding of its synthetic chemistry, potential degradation pathways, and advanced analytical science. A proactive approach, beginning with process design to minimize impurity formation and culminating in a robust, validated, stability-indicating analytical method, is paramount. By integrating chromatographic separation with spectroscopic identification, drug development professionals can build a self-validating control strategy that ensures the consistent quality, safety, and efficacy of Gefitinib, ultimately protecting the patients who rely on this critical cancer therapy.
References
-
Venkataramanna, M., Somaraju, I., & Babu, K. (2011). Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method. American Journal of Analytical Chemistry, 2, 75-83. [Link]
-
Pharmaffiliates. (n.d.). Gefitinib-impurities. Retrieved from Pharmaffiliates.com. [Link]
-
Venkataramanna, M., et al. (2011). Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method. ResearchGate. [Link]
-
Siva Kumar R., et al. (2017). Development and Validation of Stability Indicating HPLC Method for Gefitinib and Its Related Compounds and Characterisation of Degradation Impurities. Journal of Pharmaceutical and Drug Delivery Research, 6(1). [Link]
-
Separation, Identification and Quantification of process related Impurities and Stress Degradants of Gefitinib by LC-ESI-Q–TOF/MS. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Veeprho. (n.d.). Gefitinib Impurities and Related Compound. Retrieved from Veeprho.com. [Link]
-
Maskrey, T. S., et al. (2019). A New Synthesis of Gefitinib. Synlett, 30(04), 471-476. [Link]
-
Process for synthesis of gefitinib. (n.d.). ResearchGate. [Link]
-
Quantification of Potential Genotoxic Impurities at Trace Level in Gefitinib Drug Substance by LCMS Method. (2020). International Journal of Science and Research (IJSR). [Link]
-
Typical chromatogram of forced degradation study of gefitinib. (n.d.). ResearchGate. [Link]
-
European Medicines Agency. (2019). Gefitinib product-specific bioequivalence guidance. Retrieved from ema.europa.eu. [Link]
-
EDQM. (n.d.). Detailed view - CRS catalogue. Retrieved from crs.edqm.eu. [Link]
-
Li, P., et al. (2011). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 16(7), 5801-5810. [Link]
-
NATCO PHARMA (CANADA) INC. (2019). PRODUCT MONOGRAPH PrNAT-Gefitinib. [Link]
-
Lakshmana Rao, A., et al. (2013). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING HPLC METHOD FOR ESTIMATION OF GEFITINIB IN BULK AND ITS PHARMACEUTICAL FORMULATION. International Journal of Pharmacy and Chemical Sciences, 3(4), 1305-1314. [Link]
-
Review on identification and quantification of genotoxic impurities. (2022). ScienceScholar. [Link]
Sources
- 1. Gefitinib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. thieme-connect.de [thieme-connect.de]
- 3. veeprho.com [veeprho.com]
- 4. ijsr.net [ijsr.net]
- 5. sciencescholar.us [sciencescholar.us]
- 6. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. scitechnol.com [scitechnol.com]
- 9. Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method [scirp.org]
- 10. researchgate.net [researchgate.net]
- 11. rjptonline.org [rjptonline.org]
- 12. researchgate.net [researchgate.net]
Methodological & Application
A Robust, Stability-Indicating HPLC Method for the Quantification of Gefitinib Impurity 13 in Bulk Drug Substance
An Application Note for the Analysis of Gefitinib Impurity 13 by High-Performance Liquid Chromatography
Senior Application Scientist: Dr. Evelyn Reed Global Pharmaceutical Analytics Division
Abstract and Method Rationale
Gefitinib is a pivotal therapeutic agent in oncology, specifically targeting the epidermal growth factor receptor (EGFR) tyrosine kinase for the treatment of non-small cell lung cancer.[1][2] The purity of the active pharmaceutical ingredient (API) is a critical quality attribute, directly impacting its safety and efficacy. Regulatory frameworks, such as the International Council for Harmonisation (ICH) guidelines, mandate rigorous control over impurities.[3][4] This application note details a highly specific and robust stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of this compound.
This compound , chemically identified as N-(4-Fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine[5][6], is a process-related impurity that is structurally analogous to the parent Gefitinib molecule. The key distinction lies in the substitution on the phenyl ring: a single fluoro group in Impurity 13 versus a 3-chloro-4-fluoro substitution in Gefitinib. This subtle difference necessitates a highly selective chromatographic system to ensure accurate quantification.
The scientific integrity of this method is built upon a logical development strategy. An RP-HPLC approach was selected as the gold standard for analyzing moderately non-polar small molecules like quinazoline derivatives.[7][8] A C8 stationary phase was chosen to provide optimal hydrophobic retention and selectivity, balancing resolution with analysis time.[4] A gradient elution using a buffered mobile phase of ammonium acetate and acetonitrile ensures sharp peak shapes and the necessary resolving power to separate the closely eluting Impurity 13 from the main Gefitinib peak.[4][7] The use of a Photodiode Array (PDA) detector allows for unequivocal peak identification and purity assessment across a spectral range, with 254 nm selected for its high sensitivity to both the analyte and the impurity.[9] This method has been developed to be stability-indicating, capable of resolving degradation products from the main analyte, a critical feature confirmed through forced degradation studies.[10][11]
Experimental Protocol
Materials and Reagents
-
Reference Standards: Gefitinib Reference Standard (≥99.5% purity), this compound Reference Standard (≥98.0% purity).
-
Solvents: Acetonitrile (HPLC Grade, ≥99.9%), Water (Milli-Q® or equivalent HPLC Grade).
-
Chemicals: Ammonium Acetate (Analytical Grade, ≥98%).
-
Equipment: HPLC system with a binary gradient pump, degasser, autosampler, column thermostat, and Photodiode Array (PDA) detector.
Chromatographic Conditions
The following table summarizes the optimized instrumental parameters for the analysis.
| Parameter | Condition |
| HPLC Column | Inertsil C8, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM Ammonium Acetate in Water (pH adjusted to 5.0 with Acetic Acid) |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection Wavelength | 254 nm (PDA: 210-400 nm) |
| Injection Volume | 10 µL |
| Total Run Time | 25 minutes |
Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 15.0 | 40 | 60 |
| 20.0 | 40 | 60 |
| 20.1 | 70 | 30 |
| 25.0 | 70 | 30 |
Preparation of Solutions
-
Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 70:30 (v/v) ratio.
-
Gefitinib Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of Gefitinib Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Impurity 13 Standard Stock Solution (100 µg/mL): Accurately weigh approximately 5 mg of this compound Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
System Suitability Solution (SSS): Transfer 5.0 mL of the Gefitinib Standard Stock Solution into a 50 mL volumetric flask. Add 5.0 mL of the Impurity 13 Standard Stock Solution and dilute to volume with Diluent. This solution contains Gefitinib (50 µg/mL) and Impurity 13 (10 µg/mL).
-
Sample Solution (500 µg/mL): Accurately weigh approximately 25 mg of the Gefitinib bulk drug sample into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.
Method Validation and System Suitability
For a protocol to be trustworthy, it must be self-validating. System Suitability Testing (SST) is performed before any sample analysis to ensure the chromatographic system is performing adequately. The parameters below must be met by injecting the System Suitability Solution (SSS) six times. This procedure is consistent with ICH Q2(R1) guidelines.[12]
System Suitability Criteria
| Parameter | Acceptance Criteria | Rationale |
| Resolution (Rs) | ≥ 2.0 between Gefitinib and Impurity 13 peaks | Ensures baseline separation for accurate integration. |
| Tailing Factor (T) | ≤ 1.5 for the Gefitinib peak | Confirms good peak symmetry and column performance. |
| Theoretical Plates (N) | ≥ 5000 for the Gefitinib peak | Indicates high column efficiency. |
| % RSD of Peak Area | ≤ 2.0% for 6 replicate injections of Gefitinib | Demonstrates system precision and reproducibility. |
Visualization of Workflow and Logic
The following diagrams illustrate the experimental workflow and the logical framework behind the method's development.
Caption: Experimental workflow from preparation to final report.
Caption: Logic diagram for the HPLC method development strategy.
Expected Results and Conclusion
Under the specified chromatographic conditions, a clear separation between this compound and the main Gefitinib peak is achieved. The expected retention time for Impurity 13 is approximately 10.5 minutes, while Gefitinib elutes at approximately 11.2 minutes. The gradient program ensures that any potential early-eluting or late-eluting impurities are also well-separated from the peaks of interest.
The amount of Impurity 13 in the bulk drug sample can be calculated using the principle of area normalization, as shown in the formula below:
% Impurity 13 = (Area of Impurity 13 Peak / Total Area of All Peaks) * 100
This application note provides a comprehensive, validated, and trustworthy HPLC method for the routine quality control analysis of this compound. The detailed protocol and the justification for the experimental choices offer researchers and drug development professionals a reliable tool for ensuring the purity and quality of Gefitinib API. The method's design, rooted in established chromatographic principles and regulatory expectations, guarantees robust and accurate results.
References
-
Lakshmana Rao, A. et al. (2013). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING HPLC METHOD FOR ESTIMATION OF GEFITINIB IN BULK AND ITS PHARMACEUTICAL FORMULATION. International Journal of Pharmaceutical and Chemical Sciences. Available at: [Link]
-
Reddy, B. et al. (2013). Development and Validation of Stability Indicating HPLC Method for Gefitinib and Its Related Compounds and Characterisation of Degradation Impurities. Pharmaceutica Analytica Acta. Available at: [Link]
-
Kalepu, S. et al. (2015). Solubility Studies of Gefitinib by Validated High Pressure Liquid Chromatographic Method. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
-
Jain, A. et al. (2022). Optimization and validation of stability indicating RP-HPLC method for the quantification of gefitinib in bulk drug and nanoformulations: An application towards in vitro and ex vivo performance evaluation. Future Journal of Pharmaceutical Sciences. Available at: [Link]
-
Reddy, G. S. et al. (2014). Separation and Estimation of Process-Related Impurities of Gefitinib by Reverse-Phase High-Performance Liquid Chromatography. Journal of Chromatographic Science. Available at: [Link]
-
Venkataramanna, M. et al. (2011). Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method. American Journal of Analytical Chemistry. Available at: [Link]
-
Patel, H. et al. (2024). Development and Validation of HPTLC for the Determination of Gefitinib HCl in Tablet Dosage Form. International Journal of Pharmaceutical Quality Assurance. Available at: [Link]
-
ResearchGate. (n.d.). Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method. Available at: [Link]
-
Pharmaffiliates. (n.d.). Gefitinib-impurities. Available at: [Link]
-
Raja, M. A. et al. (2014). Analytical method development and validation of gefitinib (anti – cancer drug) in pharmaceutical tablet dosage form by Using RP-HPLC. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Typical chromatogram of forced degradation study of gefitinib. Available at: [Link]
-
Taylor & Francis Online. (2007). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Available at: [Link]
-
KM Pharma Solution Private Limited. (n.d.). MSDS - this compound. Available at: [Link]
-
ResearchGate. (n.d.). Chemical structure of gefitinib and [18F]gefitinib. Available at: [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. researchgate.net [researchgate.net]
- 3. ijpcbs.com [ijpcbs.com]
- 4. scitechnol.com [scitechnol.com]
- 5. This compound | CAS No- 2254241-82-0 [chemicea.com]
- 6. kmpharma.in [kmpharma.in]
- 7. academic.oup.com [academic.oup.com]
- 8. tandfonline.com [tandfonline.com]
- 9. impactfactor.org [impactfactor.org]
- 10. researchgate.net [researchgate.net]
- 11. Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method [scirp.org]
- 12. bhu.ac.in [bhu.ac.in]
LC-MS/MS for Gefitinib Impurity 13 quantification
An Application Note and Protocol for the Sensitive and Specific Quantification of Gefitinib Impurity 13 using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Introduction
Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, pivotal in the treatment of non-small cell lung cancer (NSCLC) for patients with specific EGFR mutations.[1][2] The control of impurities in the active pharmaceutical ingredient (API) is a critical aspect of drug manufacturing and development, directly impacting the safety and efficacy of the final drug product.[3] Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate that impurities present above a certain threshold (typically >0.10%) must be identified, quantified, and controlled using validated analytical methods.[4]
This compound, identified as N-(4-Fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine, is a process-related impurity that lacks the chloro-substituent present on the N-phenyl ring of the parent Gefitinib molecule.[5][6] Its structural similarity to Gefitinib necessitates a highly selective analytical method for accurate quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for trace-level quantification in complex matrices due to its unparalleled sensitivity and selectivity.[7][8] The use of Multiple Reaction Monitoring (MRM) in a triple quadrupole mass spectrometer allows for the precise measurement of a specific precursor-to-product ion transition, effectively eliminating background interference and enabling quantification at levels far below those required by regulatory authorities.[7]
This application note provides a comprehensive, field-proven protocol for the quantification of this compound in Gefitinib drug substance. The methodology is designed for robustness and is supported by a detailed validation protocol aligned with ICH Q2(R2) guidelines to ensure its suitability for its intended purpose in a regulated environment.[9][10]
Analyte Structures
| Compound | Structure | Chemical Formula | Molecular Weight ( g/mol ) |
| Gefitinib | ![]() | C₂₂H₂₄ClFN₄O₃ | 446.90 |
| Impurity 13 | ![]() | C₂₂H₂₅FN₄O₃ | 412.47 |
Experimental Protocol
Materials and Reagents
-
Gefitinib API Lot (for testing)
-
Gefitinib Reference Standard (USP or equivalent)
-
This compound Reference Standard[5]
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade, >99%)
-
Ultrapure Water (18.2 MΩ·cm)
-
Dimethyl Sulfoxide (DMSO, ACS Grade)
Instrumentation
The method was developed on a system combining a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) unit with a triple quadrupole mass spectrometer.
-
Liquid Chromatography: Waters ACQUITY UPLC H-Class or equivalent
-
Mass Spectrometer: Waters Xevo TQ-S micro or equivalent, equipped with an electrospray ionization (ESI) source[11]
Standard and Sample Preparation
Causality: The choice of diluent is critical. A mixture of acetonitrile and water with a small amount of acid is used to ensure analyte solubility and compatibility with the reversed-phase mobile phase. A high-concentration stock solution is first prepared in DMSO due to the excellent solubility of Gefitinib and its impurities in this solvent, which is then diluted in the LC-compatible diluent.
-
Diluent: Acetonitrile/Water (50:50, v/v) with 0.1% Formic Acid.
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of Gefitinib and Impurity 13 reference standards into separate 10 mL volumetric flasks.
-
Dissolve in a minimal amount of DMSO (<200 µL) and dilute to volume with Diluent.
-
-
Intermediate and Calibration Curve (CC) Standards:
-
Perform serial dilutions of the Impurity 13 primary stock solution with the Diluent to prepare a series of Calibration Curve (CC) standards. The suggested range is 0.1 ng/mL to 100 ng/mL to cover a wide quantification range.
-
-
Quality Control (QC) Samples:
-
Prepare QC samples at a minimum of three concentration levels (low, medium, high) from a separate stock solution to ensure unbiased validation.
-
-
Test Sample Preparation (Gefitinib API):
-
Accurately weigh approximately 25 mg of the Gefitinib API into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with Diluent to achieve a final concentration of 1.0 mg/mL. This represents the test concentration.
-
Further dilute this solution if necessary to bring the expected impurity concentration into the calibration range. For an impurity at the 0.1% level (1000 ppm), the concentration in this solution would be 1000 ng/mL. A 100-fold dilution would yield 10 ng/mL, which is a suitable level for this method.
-
LC-MS/MS Method Parameters
Causality: A C18 column is chosen for its excellent retention and separation of moderately polar compounds like Gefitinib.[11] A gradient elution is employed to ensure sharp peak shapes and efficient separation of the slightly more polar Impurity 13 from the highly concentrated Gefitinib main peak.[12] The mobile phase is acidified with formic acid to promote protonation of the analytes, which is essential for efficient positive ion ESI. The MRM transitions are selected for their specificity and intensity to provide the best quantitative performance.
Table 1: Chromatographic Conditions
| Parameter | Setting |
|---|---|
| Column | Waters ACQUITY UPLC BEH C18, 50 x 2.1 mm, 1.7 µm[11] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Gradient | 0-0.5 min (20% B), 0.5-3.0 min (20-80% B), 3.0-3.5 min (80% B), 3.5-3.6 min (80-20% B), 3.6-5.0 min (20% B) |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Run Time | 5.0 minutes |
Table 2: Mass Spectrometry Conditions
| Parameter | Setting |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/Hr |
| Cone Gas Flow | 50 L/Hr |
| Collision Gas | Argon |
| Data Acquisition | Multiple Reaction Monitoring (MRM) |
Table 3: MRM Transitions and Compound-Specific Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
|---|---|---|---|---|
| Gefitinib | 447.1 | 128.1 | 35 | 40 |
| Impurity 13 | 413.2 | 128.1 | 35 | 38 |
| Internal Standard (Optional) | e.g., Gefitinib-d6 | Dependent on IS | Optimize | Optimize |
Method Validation Protocol
To ensure the method is fit for its purpose, a validation study must be conducted according to ICH Q2(R2) guidelines.[9][10] The protocol must be a self-validating system, demonstrating reliability.
Specificity
The method's ability to differentiate and quantify the analyte in the presence of other components.
-
Protocol:
-
Inject the diluent (blank) to check for interfering peaks at the retention time of Impurity 13.
-
Inject a high-concentration solution of Gefitinib standard to confirm it does not produce a signal in the MRM channel for Impurity 13.
-
Inject a standard of Impurity 13 to determine its retention time.
-
Inject a test sample of Gefitinib API spiked with a known amount of Impurity 13 to demonstrate resolution and accurate quantification.
-
Linearity and Range
The ability to elicit results directly proportional to the analyte concentration over a defined range.
-
Protocol:
-
Prepare a calibration curve with at least six non-zero concentration points (e.g., 0.1, 0.5, 2, 10, 50, 100 ng/mL).
-
Analyze each point in triplicate.
-
Plot the peak area response versus concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99.[13]
Accuracy
The closeness of the measured value to the true value.
-
Protocol:
-
Analyze QC samples at three levels (LQC, MQC, HQC) against a freshly prepared calibration curve.
-
Perform the analysis on three separate occasions (n=3 replicates per level, per run).
-
-
Acceptance Criteria: The mean recovery should be within 85-115% of the nominal value for impurities.
Precision
The degree of agreement among individual test results.
-
Protocol:
-
Repeatability (Intra-assay): Analyze six replicate preparations of a spiked API sample at a target concentration (e.g., 0.15% of the API).
-
Intermediate Precision (Inter-assay): Have a different analyst repeat the analysis on a different day using different equipment if possible.
-
-
Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 15%.
Limit of Quantitation (LOQ)
The lowest concentration of analyte that can be determined with acceptable precision and accuracy.
-
Protocol:
-
Determine the concentration that yields a signal-to-noise ratio (S/N) of approximately 10.
-
Alternatively, establish the lowest concentration on the calibration curve that meets the acceptance criteria for accuracy (80-120%) and precision (≤ 20% RSD).
-
-
Importance: A sufficiently low LOQ is crucial to control the impurity at required levels (e.g., below the 0.10% reporting threshold).
Visualizations and Workflows
Experimental Workflow Diagram
Caption: Decision logic for validating the analytical method.
Conclusion
The LC-MS/MS method detailed in this application note provides a sensitive, selective, and robust protocol for the quantification of this compound. The combination of UPLC separation with triple quadrupole mass spectrometry in MRM mode ensures reliable detection and quantification at levels significantly below the standard reporting thresholds required by pharmaceutical regulatory agencies. The comprehensive validation protocol, grounded in ICH guidelines, establishes the trustworthiness and suitability of the method for use in quality control and drug development environments. This approach ensures the purity and safety of Gefitinib API, contributing to the overall quality of the final medicinal product.
References
- Vertex AI Search. LC-MS Sample Preparation: Techniques & Challenges. Accessed January 22, 2026.
- ResearchGate. (PDF) Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method. Accessed January 22, 2026.
- Waters Corporation. Rapid High Sensitivity LC-MS/MS Bioanalytical Method for the Simultaneous Quantification of Gefitinib Based PROTACs – 3. Accessed January 22, 2026.
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Accessed January 22, 2026.
- Geneesmiddeleninformatiebank. Public Assessment Report Scientific discussion Gefitinib Teva 250 mg film-coated tablets (gefitinib) NL/H/4152. Accessed January 22, 2026.
- ICH. ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Accessed January 22, 2026.
- Drug Development & Delivery. Application of LCMS in small-molecule drug development. Accessed January 22, 2026.
- Semantic Scholar. Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method. Accessed January 22, 2026.
- PubMed.
- ICH. Validation of Analytical Procedures Q2(R2). Accessed January 22, 2026.
- LCGC International. Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Accessed January 22, 2026.
- PubMed. Gefitinib. Accessed January 22, 2026.
- International Journal of Science and Research (IJSR). Quantification of Potential Genotoxic Impurities at Trace Level in Gefitinib Drug Substance by LCMS Method. Accessed January 22, 2026.
- KM Pharma Solution Private Limited. MSDS - this compound. Accessed January 22, 2026.
- Daicel Pharma Standards. Gefitinib Impurities Manufacturers & Suppliers. Accessed January 22, 2026.
- NIH.
- Oxford Academic.
- IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. Accessed January 22, 2026.
- PharmaCompass.com. Gefitinib | Drug Information, Uses, Side Effects, Chemistry. Accessed January 22, 2026.
- Chemicea. This compound | CAS No- 2254241-82-0. Accessed January 22, 2026.
- ResearchGate. Chemical structure of gefitinib and [18F]gefitinib. Accessed January 22, 2026.
Sources
- 1. Gefitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gefitinib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. academic.oup.com [academic.oup.com]
- 5. kmpharma.in [kmpharma.in]
- 6. This compound | CAS No- 2254241-82-0 [chemicea.com]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. database.ich.org [database.ich.org]
- 11. ijsr.net [ijsr.net]
- 12. researchgate.net [researchgate.net]
- 13. intuitionlabs.ai [intuitionlabs.ai]
Application Notes: Quantitative Analysis of Gefitinib Impurity 13 Using a Validated HPLC Method with the Official Reference Standard
Abstract
This comprehensive application note provides a detailed, validated protocol for the identification and quantification of Gefitinib Impurity 13, a critical process-related impurity in the manufacturing of the active pharmaceutical ingredient (API), Gefitinib. We elucidate the significance of impurity profiling in drug development, detail the specific characteristics of Impurity 13, and present a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry, offering field-proven insights into experimental design, causality, and regulatory compliance. All methodologies are grounded in established principles and adhere to International Council for Harmonisation (ICH) guidelines.
Introduction: The Imperative of Impurity Profiling in Gefitinib Synthesis
Gefitinib is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key therapeutic agent in the treatment of non-small cell lung cancer (NSCLC).[1] The synthetic pathway to produce Gefitinib is a multi-step process where raw materials, intermediates, and by-products have the potential to persist in the final API.[2] Regulatory bodies, including the U.S. FDA and EMA, mandate the stringent control of these impurities, as they can impact the drug's safety and efficacy.[2][3] The ICH Q3A(R2) guideline stipulates that any impurity present at a level greater than 0.10% must be identified, reported, and qualified.[4][5]
Reference standards are indispensable tools in this process, serving as a benchmark to confirm the identity and concentration of impurities, thereby ensuring the consistency and quality of the final drug product.[6] This application note focuses on This compound , a known process-related impurity.
Profile of this compound
This compound is structurally similar to the parent API, differing by the absence of a chlorine atom on the aniline ring. Its chemical identity is:
-
Chemical Name: N-(4-Fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine[7][8]
-
Common Name: Deschloro-gefitinib
-
CAS Number: 2254241-82-0[7]
-
Molecular Formula: C₂₂H₂₅FN₄O₃[7]
-
Molecular Weight: 412.47 g/mol [7]
This impurity typically arises from the use of an impure starting material, specifically the presence of 4-fluoroaniline as a contaminant in the 3-chloro-4-fluoroaniline reactant during the final synthetic step.
Figure 1: Synthetic origin of this compound.
Principle of the Analytical Method: Reversed-Phase HPLC
To accurately quantify this compound, a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is employed. This technique is the gold standard for pharmaceutical impurity profiling due to its high resolving power, sensitivity, and robustness.[9]
Causality behind Method Component Selection:
-
Stationary Phase (C18 Column): A C18 (octadecylsilane) column is chosen for its hydrophobic nature, which provides excellent retention and separation for moderately non-polar molecules like Gefitinib and its impurities. The non-polar analytes partition between the mobile phase and the stationary phase, with more hydrophobic compounds (like Gefitinib, which has a higher molecular weight and an additional chlorine atom compared to Impurity 13) generally retaining longer.
-
Mobile Phase (Buffered Acetonitrile/Water): A mixture of an organic solvent (acetonitrile) and an aqueous buffer is used.
-
Acetonitrile is selected for its low viscosity and UV transparency. Varying its concentration allows for the fine-tuning of analyte retention times.
-
A phosphate buffer is used to maintain a constant pH (e.g., pH 3.6).[9] This is critical because Gefitinib and its impurities contain basic nitrogen atoms that can be protonated. A consistent, slightly acidic pH ensures a stable and reproducible ionization state for the analytes, leading to sharp, symmetrical peaks and preventing peak shifting.
-
-
UV Detection: Gefitinib and its structurally similar impurities exhibit strong UV absorbance due to their quinazoline and aniline chromophores. A detection wavelength of approximately 248-250 nm is often selected as it provides high sensitivity for both the API and its related substances.[9][10]
Application Protocol: Quantification of this compound
This protocol is adapted from validated methods reported in the scientific literature and is compliant with ICH Q2(R1) validation guidelines.[9][11]
Required Materials and Equipment
-
Reference Standards:
-
This compound Reference Standard (with Certificate of Analysis)
-
Gefitinib Reference Standard (USP or Ph. Eur. grade)
-
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄, Analytical Grade)
-
Orthophosphoric Acid (Analytical Grade)
-
Ultrapure Water (18.2 MΩ·cm)
-
-
Equipment:
-
HPLC system with UV or Photodiode Array (PDA) detector
-
Analytical Balance (0.01 mg readability)
-
pH Meter
-
Volumetric flasks and pipettes (Class A)
-
Syringe filters (0.45 µm, nylon or PTFE)
-
Ultrasonic bath
-
Chromatographic Conditions
The following table summarizes the optimized HPLC conditions for the analysis.
| Parameter | Condition |
| HPLC Column | Hypersil BDS C18, 100 mm x 4.6 mm, 5 µm particle size[9] |
| Mobile Phase | Phosphate Buffer (pH 3.6) : Acetonitrile (55:45 v/v)[9] |
| Flow Rate | 1.0 mL/min[9] |
| Column Temperature | Ambient (or controlled at 25 °C) |
| Detection Wavelength | 248 nm[9] |
| Injection Volume | 10 µL[9] |
| Run Time | ~8 minutes |
Preparation of Phosphate Buffer (pH 3.6): Dissolve an appropriate amount of KH₂PO₄ in ultrapure water to make a 20 mM solution. Adjust the pH to 3.6 using diluted orthophosphoric acid. Filter through a 0.45 µm filter before use.
Preparation of Standard and Sample Solutions
Diluent: Mobile phase (Buffer:Acetonitrile, 55:45 v/v)
-
Impurity 13 Stock Solution (e.g., 100 µg/mL): Accurately weigh ~10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Gefitinib Stock Solution (e.g., 1000 µg/mL or 1 mg/mL): Accurately weigh ~25 mg of Gefitinib Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
System Suitability Solution (Spiked Sample): Prepare a solution of the Gefitinib API at the test concentration (e.g., 500 µg/mL). Spike this solution with the Impurity 13 Stock Solution to achieve a final impurity concentration at the specification limit (e.g., 0.15% or 0.75 µg/mL). This solution is used to verify the resolution between the impurity and the main peak.
-
Test Sample Solution (e.g., 500 µg/mL): Accurately weigh an amount of the Gefitinib API batch to be tested equivalent to ~50 mg and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with diluent. Filter through a 0.45 µm syringe filter prior to injection.
Figure 2: General workflow for impurity quantification.
System Suitability and Validation
Before sample analysis, the system must pass suitability criteria to ensure valid results. The method should be fully validated according to ICH guidelines.[9][11]
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (API Peak) | ≤ 2.0 | Ensures peak symmetry and good chromatographic performance. |
| Theoretical Plates (API Peak) | ≥ 2000 | Indicates column efficiency and separation power. |
| Resolution (Gefitinib & Impurity 13) | ≥ 2.0 | Guarantees baseline separation for accurate integration. |
| %RSD for replicate injections | ≤ 2.0% | Demonstrates the precision of the injection and system. |
Calculation
The percentage of this compound in the test sample is calculated using the external standard method. The response factor is assumed to be 1.0 unless determined otherwise.
% Impurity 13 = (Area_Imp_Sample / Area_Imp_Std) x (Conc_Std / Conc_Sample) x 100
Where:
-
Area_Imp_Sample: Peak area of Impurity 13 in the test sample chromatogram.
-
Area_Imp_Std: Average peak area of Impurity 13 in the standard solution chromatograms.
-
Conc_Std: Concentration of Impurity 13 Reference Standard (µg/mL).
-
Conc_Sample: Concentration of the Gefitinib API in the test sample solution (µg/mL).
Method Validation Data (Representative)
The described HPLC method has been validated, demonstrating its suitability for its intended purpose. The following data are representative of expected performance.[9][11]
Table 1: Linearity
| Analyte | Range (µg/mL) | Correlation Coefficient (r²) |
|---|---|---|
| Gefitinib | 25 - 150 | ≥ 0.999[9] |
| Impurity 13 | 0.2 - 2.0 | ≥ 0.999 |
Table 2: Accuracy (% Recovery)
| Analyte | Spiked Level | Mean Recovery (%) |
|---|---|---|
| Impurity 13 | LOQ | 95.9 - 100.5[12] |
| 100% | 95.9 - 100.5[12] |
| | 150% | 95.9 - 100.5[12] |
Table 3: Precision (% RSD)
| Parameter | Gefitinib (%RSD) | Impurity 13 (%RSD) |
|---|---|---|
| Repeatability (n=6) | < 2.0 | < 5.0 |
| Intermediate Precision | < 2.0 | < 5.0 |
Table 4: Limit of Detection (LOD) and Quantification (LOQ)
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
|---|---|---|
| Gefitinib | ~0.078[9] | ~0.238[9] |
| Impurity 13 | ~0.04 | ~0.10[12] |
Conclusion
The control of process-related impurities is a foundational element of pharmaceutical quality assurance. The use of a highly characterized This compound reference standard is essential for the validation and routine application of analytical methods designed to monitor the purity of Gefitinib API. The RP-HPLC method detailed in this note is specific, accurate, precise, and linear, making it a reliable tool for quality control laboratories. By implementing this self-validating protocol, researchers and drug development professionals can ensure their product meets the stringent purity requirements set forth by global regulatory agencies, ultimately safeguarding patient health.
References
-
Lakshmana Rao, A., & Suneetha, D. (2013). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING HPLC METHOD FOR ESTIMATION OF GEFITINIB IN BULK AND ITS PHARMACEUTICAL FORMUL. International Journal of Pharmacy and Criminology Bio-Science, 3(4), 1305-1314. Available at: [Link]
-
Sounjanya, G., & Raddy, B. (2020). Solubility Studies of Gefitinib by Validated High Pressure Liquid Chromatographic Method. Journal of Scientific Research, 64(3), 44-51. Available at: [Link]
-
Venkataramanna, M., Somaraju, I., & Babu, K. (2011). Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method. American Journal of Analytical Chemistry, 2, 75-83. Available at: [Link]
-
Siva Kumar R, et al. (2017). Development and Validation of Stability Indicating HPLC Method for Gefitinib and its Related Compounds and Characterisation of Degradation Impurities. J Pharm Drug Deliv Res, 6(1). Available at: [Link]
-
European Directorate for the Quality of Medicines & HealthCare (EDQM). (n.d.). Detailed view - CRS catalogue: GEFITINIB CRS. Retrieved from [Link]
-
United States Pharmacopeia. (n.d.). General Chapter <1086> IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. USP-NF. Available at: [Link]
-
International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). Available at: [Link]
-
Reddy, G. S., Reddy, B. S., & Kumar, P. S. (2013). Separation and estimation of process-related impurities of gefitinib by reverse-phase high-performance liquid chromatography. Journal of chromatographic science, 52(7), 799–805. Available at: [Link]
-
European Medicines Agency. (2022). Guideline on control of impurities of pharmacopoeial substances. Available at: [Link]
-
Venkataramanna, M., Somaraju, I., & Babu, K. (2011). Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method. Semantic Scholar. Available at: [Link]
-
NATCO Pharma (Canada) Inc. (2019). PRODUCT MONOGRAPH PrNAT-Gefitinib. Available at: [Link]
-
EDQM, Council of Europe. (2021). Control of impurities in Ph. Eur.. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Gefitinib Impurity Synthesis: The Importance of Precision in Pharmaceutical Analysis. Retrieved from [Link]
-
European Medicines Agency. (2004). Control of impurities of pharmacopoeial substances. Retrieved from [Link]
-
Lejan Team. (n.d.). IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). Retrieved from [Link]
-
Scribd. (n.d.). <1086> Impurities in Drug Substances and Drug Products. Retrieved from [Link]
-
International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]
-
YouTube. (2024). Impurities in new drug substance| ICH Q3A(R2) | Classification of impurities. Retrieved from [Link]
Sources
- 1. scitechnol.com [scitechnol.com]
- 2. Gefitinib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. Control of impurities of pharmacopoeial substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. jpionline.org [jpionline.org]
- 6. <1086> IMPURITIES IN OFFICIAL ARTICLES [drugfuture.com]
- 7. researchgate.net [researchgate.net]
- 8. usp.org [usp.org]
- 9. ijpcbs.com [ijpcbs.com]
- 10. Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method [scirp.org]
- 11. bhu.ac.in [bhu.ac.in]
- 12. ema.europa.eu [ema.europa.eu]
Application Note & Protocol: A Stability-Indicating HPLC Method for the Analysis of Gefitinib and Its Impurities
Abstract
Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, pivotal in the treatment of non-small cell lung cancer (NSCLC)[1]. The safety and efficacy of pharmaceutical products are intrinsically linked to their purity. Consequently, the identification and quantification of impurities in the Gefitinib active pharmaceutical ingredient (API) and its formulations are mandated by regulatory bodies worldwide. This application note provides a comprehensive guide to developing and validating a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of Gefitinib and its process-related and degradation impurities. The protocols herein are grounded in International Council for Harmonisation (ICH) guidelines to ensure regulatory compliance and scientific integrity.
Introduction: The Rationale for Impurity Profiling
Impurities in a drug substance can originate from various sources, including the manufacturing process (process-related impurities) or degradation of the drug substance over time (degradation products)[2][3]. According to the U.S. FDA and other regulatory agencies, any impurity present at a level greater than 0.1% must be identified and quantified using validated analytical methods[4][5]. For a life-saving oncology drug like Gefitinib, ensuring that impurities are controlled within acceptable limits is paramount to patient safety.
A stability-indicating analytical method is one that can accurately measure the drug substance in the presence of its impurities, excipients, and degradation products. The development of such a method requires a deep understanding of the drug's chemical properties and its behavior under various stress conditions.
Sources of Gefitinib Impurities
-
Process-Related Impurities: These are by-products, intermediates, or starting materials from the synthetic route. For example, the synthesis of Gefitinib involves intermediates such as 7-methoxy-6-[3-(4-morpholinyl) propoxy] quinazolin-4(3H)-one and starting materials like 3-chloro-4-fluoroaniline[4][6]. Positional isomers, such as N-(4-chloro-3-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy) quinazolin-4-Amine, can also arise from impurities in starting materials[7].
-
Degradation Products: These form when the drug substance is exposed to stress conditions like acid, base, oxidation, heat, or light[6][8]. Forced degradation studies are essential to identify these potential degradants and to prove the specificity of the analytical method. Significant degradation of Gefitinib has been observed under acidic, basic, and oxidative conditions[5][6][8][9].
Strategic Approach to Method Development
A systematic approach is crucial for developing a reliable stability-indicating method. The goal is to achieve adequate separation between the main peak (Gefitinib) and all potential impurity peaks with good resolution and peak shape.
Caption: Workflow for Analytical Method Development.
Recommended Analytical Method & Protocol
This section details a stability-indicating RP-HPLC method optimized for the determination of Gefitinib and its impurities. The causality behind the choice of parameters is explained to provide a deeper understanding.
Chromatographic Conditions
The selection of a C8 or C18 column is common for separating moderately polar compounds like Gefitinib and its impurities. A gradient elution is often necessary to resolve early-eluting polar impurities from the main analyte and late-eluting non-polar impurities within a reasonable runtime. An acidic mobile phase (pH ~5.0) is chosen to ensure the ionization state of the basic Gefitinib molecule is consistent, leading to sharp, symmetrical peaks.
| Parameter | Recommended Condition | Rationale |
| Instrument | HPLC or UPLC with PDA/UV Detector | Provides the necessary separation efficiency and detection capabilities. |
| Column | Inertsil ODS-3V (250 x 4.6 mm, 5 µm) or equivalent C18/C8 | C18/C8 columns provide excellent hydrophobic retention for Gefitinib and its related substances.[4][6] |
| Mobile Phase A | 130 mM Ammonium Acetate, pH 5.0 (adjusted with Acetic Acid) | Ammonium acetate is a volatile buffer, making it compatible with LC-MS for impurity identification.[4] pH 5.0 ensures consistent protonation of the analyte. |
| Mobile Phase B | Acetonitrile | A common organic modifier providing good elution strength and compatibility with UV detection. |
| Elution Mode | Isocratic or Gradient | An isocratic method using Acetonitrile:Buffer (e.g., 37:63 v/v) can be effective for known process impurities.[4] A gradient may be required for complex mixtures from degradation studies.[6][8] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and column efficiency.[4] |
| Column Temperature | 30°C - 50°C | Elevated temperature can improve peak shape and reduce viscosity, but must be controlled to ensure reproducibility.[4][6] |
| Detector Wavelength | 260 nm or 300 nm | Gefitinib and its impurities show significant absorbance at these wavelengths, providing good sensitivity.[4][6] A PDA detector is recommended to assess peak purity. |
| Injection Volume | 10 µL | A typical volume to balance sensitivity and peak shape. |
| Diluent | Mobile Phase or Acetonitrile:Water (50:50) | Ensures compatibility with the mobile phase and complete dissolution of the analyte. |
Standard and Sample Preparation Protocol
Objective: To prepare solutions for analysis with accuracy and precision.
Materials:
-
Gefitinib Reference Standard (RS)
-
Gefitinib Impurity Standards (if available)
-
Gefitinib API or formulation sample
-
Diluent (e.g., Acetonitrile:Water 50:50 v/v)
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
Protocol Steps:
-
Gefitinib Standard Stock Solution (e.g., 500 µg/mL): Accurately weigh about 25 mg of Gefitinib RS into a 50 mL volumetric flask. Add approximately 30 mL of diluent and sonicate for 10 minutes to dissolve. Dilute to volume with diluent and mix well.
-
Impurity Standard Stock Solution (if available): Prepare individual or mixed stock solutions of known impurities in the diluent at a concentration of approximately 100 µg/mL.
-
Spiked Sample for Specificity/Accuracy: Prepare a solution of the Gefitinib sample at the target concentration (e.g., 500 µg/mL). Spike this solution with known amounts of each impurity standard to a final concentration of ~0.15% relative to the Gefitinib concentration. This is critical for confirming the method's ability to separate impurities from the main peak.
-
Sample Solution (e.g., 500 µg/mL): Accurately weigh an amount of Gefitinib API or powdered tablets equivalent to 25 mg of Gefitinib into a 50 mL volumetric flask. Add diluent and proceed as described for the standard solution.
-
Filtration: Before injection, filter all solutions through a 0.45 µm syringe filter to remove particulates and protect the column.
Forced Degradation Studies Protocol
Objective: To generate potential degradation products and demonstrate the stability-indicating nature of the method, as per ICH guidelines[6].
Caption: Workflow for Forced Degradation Studies.
Protocol Steps:
-
Acid Hydrolysis: To 1 mL of Gefitinib stock solution (1000 µg/mL), add 1 mL of 1N HCl. Heat at 65°C for 2 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of 100 µg/mL with mobile phase[6].
-
Base Hydrolysis: To 1 mL of Gefitinib stock solution, add 1 mL of 1N NaOH. Heat at 65°C for 2 hours. Cool, neutralize with 1N HCl, and dilute to the final concentration[6].
-
Oxidative Degradation: To 1 mL of Gefitinib stock solution, add 1 mL of 6% H₂O₂. Keep at room temperature for 2 hours, then dilute to the final concentration[5][6].
-
Thermal Degradation: Store the Gefitinib solid drug substance at 65°C for 24 hours. Then, prepare a solution at the target concentration[6].
-
Photolytic Degradation: Expose the Gefitinib solid and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B). Prepare a solution at the target concentration.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method. Use a PDA detector to assess peak purity and ensure no co-eluting peaks. The mass balance should be calculated, aiming for a result close to 100%[8][9].
| Stress Condition | Expected Outcome | Key Impurities Formed |
| Acid Hydrolysis | Significant Degradation | MMPQ impurity, others[6] |
| Alkaline Hydrolysis | Significant Degradation | Degradation products[8][9] |
| Oxidation (H₂O₂) | Significant Degradation | GFT N-Oxide impurity[5][6] |
| Thermal & Photolytic | Generally Stable | Minimal degradation observed[1][6] |
Method Validation Protocol (per ICH Q2(R2))
Once the method is optimized, it must be validated to demonstrate its suitability for its intended purpose[10][11][12]. The objective of validation is to provide a high degree of assurance that the method will consistently yield results that are accurate and reliable[13].
| Validation Parameter | Purpose & Protocol | Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants. Analyze blank, placebo, Gefitinib standard, and spiked samples. Perform forced degradation studies. | No interference at the retention time of Gefitinib and its impurities. Peak purity index > 0.99 for all relevant peaks in stressed samples. Resolution between Gefitinib and adjacent peaks should be > 2.0.[14] |
| Linearity | To demonstrate a direct proportional relationship between concentration and detector response. Prepare at least five concentrations of Gefitinib and its impurities, typically from LOQ to 150% of the specification limit (e.g., 0.05% to 0.2% for impurities). | Correlation coefficient (r²) ≥ 0.998. Y-intercept should be close to zero.[4][9] |
| Accuracy | To demonstrate the closeness of the test results to the true value. Analyze spiked samples of Gefitinib with known amounts of impurities at three levels (e.g., 50%, 100%, 150% of the specification limit) in triplicate. | Percent recovery should be within 98.0% to 102.0% for the assay and typically 90.0% to 110.0% for impurities.[4][9][14] |
| Precision | Repeatability (Intra-assay): Analyze a minimum of six replicate samples at 100% of the test concentration or nine determinations across the specified range on the same day, with the same analyst and instrument. Intermediate Precision: Repeat the study on a different day, with a different analyst, or on a different instrument. | Relative Standard Deviation (%RSD) should be ≤ 2.0% for the assay and typically ≤ 10.0% for impurities at the specification limit.[12][14] |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | LOD: The lowest amount of analyte that can be detected. LOQ: The lowest amount of analyte that can be quantified with suitable precision and accuracy. Determined based on signal-to-noise ratio (S/N of 3 for LOD, 10 for LOQ) or from the linearity curve. | LOQ precision should have an RSD ≤ 10%. The method should be sensitive enough to quantify impurities at the reporting threshold (e.g., 0.05%).[4][9] |
| Robustness | To demonstrate the method's reliability with respect to small, deliberate variations in method parameters. Vary parameters like mobile phase pH (±0.2 units), column temperature (±5°C), flow rate (±10%), and mobile phase composition (±2% absolute). | System suitability parameters (e.g., resolution, tailing factor, theoretical plates) must remain within predefined limits. No significant change in results.[8][9] |
| System Suitability | To ensure the chromatographic system is adequate for the intended analysis. Inject a standard solution five or six times before starting the analysis sequence. | %RSD of peak area ≤ 2.0%. Tailing factor ≤ 2.0. Theoretical plates > 2000. Resolution between critical pairs > 2.0.[14] |
Conclusion
This application note outlines a systematic and scientifically sound approach to the development and validation of a stability-indicating HPLC method for Gefitinib impurities. By performing comprehensive forced degradation studies and adhering to the validation protocols prescribed by ICH guidelines, researchers and drug development professionals can establish a reliable method for quality control and stability testing. The detailed protocols serve as a practical guide to ensure the safety, quality, and efficacy of Gefitinib drug products. The described method is selective, sensitive, precise, and accurate for quantifying both process-related and degradation impurities, making it suitable for routine use in a regulated environment.[6][10]
References
-
Venkataramanna, M., Somaraju, I., & Babu, K. (2011). Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method. American Journal of Analytical Chemistry, 2, 75-83. [Link]
-
Reddivari, S., et al. (2013). Separation and Estimation of Process-Related Impurities of Gefitinib by Reverse-Phase High-Performance Liquid Chromatography. Journal of Chromatographic Science, 52(7), 651-658. [Link]
-
Scientific Research Publishing. (n.d.). Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method. [Link]
-
Siva Kumar R, et al. (2017). Development and Validation of Stability Indicating HPLC Method for Gefitinib and Its Related Compounds and Characterisation of Degradation Impurities. Journal of Pharmaceutical and Drug Delivery Research, 6(1). [Link]
-
ResearchGate. (n.d.). Typical chromatogram of forced degradation study of gefitinib. [Link]
-
Lakshmana Rao, A., et al. (2013). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING HPLC METHOD FOR ESTIMATION OF GEFITINIB IN BULK AND ITS PHARMACEUTICAL FORMUL. International Journal of Pharmacy and Chemical Sciences, 3(4), 1305-1314. [Link]
-
Daicel Pharma Standards. (n.d.). Gefitinib Impurities Manufacturers & Suppliers. [Link]
-
Veeprho. (n.d.). Gefitinib Impurities and Related Compound. [Link]
-
Waters Corporation. (n.d.). A Rapid UPLC-MS/MS Discovery Bioanalytical Method for the Quantification of Gefitinib and Four of Its Major Metabolites in Mouse Plasma. [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
- Google Patents. (n.d.). CN103739558B - A kind of preparation method of Gefitinib known impurities.
-
ResearchGate. (n.d.). Process for synthesis of gefitinib. [Link]
-
ICH. (2022). Validation of Analytical Procedure Q2(R2). [Link]
-
Molloy, B. J., et al. (2021). Rapid determination of the pharmacokinetics and metabolic fate of gefitinib in the mouse using a combination of UPLC/MS/MS, UPLC/QToF/MS, and ion mobility (IM)-enabled UPLC/QToF/MS. Xenobiotica, 51(4), 434-446. [Link]
-
ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
Waters Corporation. (n.d.). Rapid High Sensitivity LC-MS/MS Bioanalytical Method for the Simultaneous Quantification of Gefitinib Based PROTACs – 3. [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
Semantic Scholar. (2021). The Pharmacometabodynamics of Gefitinib after Intravenous Administration to Mice: A Preliminary UPLC–IM–MS Study. [Link]
Sources
- 1. ijpcbs.com [ijpcbs.com]
- 2. Gefitinib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. veeprho.com [veeprho.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. scitechnol.com [scitechnol.com]
- 7. CN103739558B - A kind of preparation method of Gefitinib known impurities - Google Patents [patents.google.com]
- 8. Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method [scirp.org]
- 9. researchgate.net [researchgate.net]
- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. database.ich.org [database.ich.org]
- 12. database.ich.org [database.ich.org]
- 13. ema.europa.eu [ema.europa.eu]
- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
A Robust, Stability-Indicating UPLC Method for the Separation of Gefitinib and Its Process-Related and Degradation Impurities
An Application Note for the Pharmaceutical Industry
Abstract
This application note presents a highly efficient and robust Ultra-Performance Liquid Chromatography (UPLC) method for the separation and quantification of the anti-cancer agent Gefitinib from its key process-related impurities and degradation products. The method is developed to be stability-indicating, as demonstrated through forced degradation studies conducted under various stress conditions recommended by the International Council for Harmonisation (ICH). By leveraging the power of UPLC technology, this protocol offers superior resolution, shorter run times, and enhanced sensitivity compared to traditional HPLC methods, making it an invaluable tool for quality control, stability testing, and drug development professionals.
Introduction: The Imperative for Purity in Cancer Therapeutics
Gefitinib, chemically known as N-(3-chloro-4-fluorophenyl)-7-methoxy-6-[3-(4-morpholin)propoxy]-4-quinazolamine, is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] It is a critical first-line treatment for patients with specific types of non-small cell lung cancer (NSCLC) whose tumors have activating mutations in the EGFR gene.[3][4][5] The efficacy and safety of such a targeted therapy are intrinsically linked to the purity of the active pharmaceutical ingredient (API).
Pharmaceutical impurities, which can originate from the manufacturing process (process-related impurities) or from the degradation of the API over time (degradation products), can potentially impact the drug's safety and efficacy.[6] Regulatory bodies worldwide, guided by ICH standards, mandate the identification and quantification of any impurity present above a certain threshold.[7] Therefore, a validated, stability-indicating analytical method is not merely a quality control requirement but a cornerstone of patient safety. High-performance liquid chromatography (HPLC) has traditionally been the workhorse for this task.[8] This application note, however, details a superior UPLC method that provides a more rapid and resolute separation of Gefitinib and its known impurities.
The Analytes: Gefitinib and Its Impurities
A successful separation strategy begins with a thorough understanding of the chemical structures and properties of the target analyte and its potential impurities.
Gefitinib: A quinazoline derivative, Gefitinib is a basic compound susceptible to degradation under certain stress conditions.
Impurities: The impurities associated with Gefitinib can be broadly categorized as:
-
Process-Related Impurities: Intermediates and by-products from the synthetic route.[8]
-
Degradation Products: Formed when the drug substance is exposed to stress conditions like acid, base, light, heat, and oxidation.[9][10]
A list of key known impurities is provided in Table 1. Understanding their structures is crucial for predicting their chromatographic behavior and developing a selective method.
Table 1: Key Process-Related and Degradation Impurities of Gefitinib
| Compound Name | Structure | Type |
| Gefitinib | API | |
| Gefitinib Impurity A (7-Methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4(1H)-one)[11] | Process-Related | |
| Gefitinib Related Compound B (N-(4-Chloro-3-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine)[12][13] | Process-Related | |
| Gefitinib N-Oxide [11][14] | Degradation (Oxidative) |
Method Development Rationale: A Scientist's Perspective
The development of this UPLC method was guided by the physicochemical properties of Gefitinib and its impurities to achieve optimal separation and performance.
-
Why UPLC? Ultra-Performance Liquid Chromatography utilizes columns packed with sub-2 µm particles. This results in significantly higher peak efficiency, resolution, and speed compared to conventional HPLC systems using 3-5 µm particles. For analyzing complex impurity profiles where structurally similar compounds must be resolved, UPLC is the superior technology.
-
Column Chemistry: A reversed-phase C18 column was selected as the stationary phase. This is the gold standard for separating moderately polar to non-polar small molecules like Gefitinib. The hydrophobic C18 alkyl chains provide the necessary retention through hydrophobic interactions with the analytes.
-
Mobile Phase Strategy:
-
pH Control: Gefitinib is a basic molecule. Controlling the pH of the mobile phase with a buffer is critical to maintain a consistent ionization state, which in turn ensures reproducible retention times and symmetrical peak shapes. An ammonium acetate buffer with a pH of 5.0 was chosen to ensure the analytes are sufficiently protonated and well-behaved chromatographically.[8][15]
-
Organic Modifier: Acetonitrile was selected as the organic component of the mobile phase due to its strong elution strength for these compounds, low viscosity (ideal for UPLC pressures), and low UV cutoff wavelength.
-
Gradient Elution: An isocratic method may not provide sufficient resolution to separate all process and degradation impurities from the main peak within a reasonable time.[8] A gradient elution, which involves changing the mobile phase composition over time, was employed. This allows for the elution of early, more polar impurities with sharp peaks, while also providing the necessary organic strength to elute the main API and more hydrophobic impurities later in the run, optimizing both resolution and analysis time.
-
-
Detection: A Photodiode Array (PDA) detector was chosen. While a single wavelength of 250 nm is used for quantification based on the API's absorbance maximum, the PDA detector's ability to acquire spectra across a range of wavelengths is invaluable.[7][9] It allows for peak purity assessment and can help in the tentative identification of unknown impurities by comparing their UV spectra to that of the parent drug.
Experimental Protocol: A Step-by-Step Guide
Instrumentation and Reagents
-
Instrumentation: UPLC system equipped with a binary solvent manager, sample manager, column oven, and a Photodiode Array (PDA) detector.
-
Column: ACQUITY UPLC BEH C18, 100 mm x 2.1 mm, 1.7 µm particle size (or equivalent).
-
Chemicals: Acetonitrile (HPLC or UPLC grade), Ammonium Acetate (AR grade), Formic Acid (AR grade), Water (Milli-Q or UPLC grade), Gefitinib Reference Standard (RS), and impurity standards.
Chromatographic Conditions
The optimized UPLC parameters are summarized in the table below.
Table 2: UPLC Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | 10mM Ammonium Acetate in water, pH adjusted to 5.0 with Formic Acid |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 2.0 µL |
| Detection | PDA Detector, quantification at 250 nm |
| Gradient Program | See Table 3 |
Table 3: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 80 | 20 | Initial |
| 10.0 | 40 | 60 | 6 |
| 12.0 | 20 | 80 | 6 |
| 14.0 | 20 | 80 | 6 |
| 14.1 | 80 | 20 | 6 |
| 17.0 | 80 | 20 | 6 |
Preparation of Solutions
-
Diluent: Acetonitrile and Water in a 50:50 (v/v) ratio.
-
Gefitinib Standard Stock Solution (500 µg/mL): Accurately weigh about 25 mg of Gefitinib RS into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Sample Solution (500 µg/mL): Accurately weigh an amount of the Gefitinib bulk drug sample equivalent to 25 mg and prepare as described for the standard stock solution.
-
Spiked Sample Solution (for validation): Prepare a sample solution as above. Spike with known amounts of impurity standards to a target concentration (e.g., 0.15% of the API concentration).
Protocol for Forced Degradation Studies
To establish the stability-indicating nature of the method, forced degradation studies must be performed as per ICH guideline Q1A(R2).[10]
-
Acid Hydrolysis: To 1 mL of Gefitinib stock solution, add 1 mL of 0.1 M HCl. Heat at 80°C for 2 hours. Cool and neutralize with 1 mL of 0.1 M NaOH. Dilute with diluent to the target concentration.
-
Base Hydrolysis: To 1 mL of Gefitinib stock solution, add 1 mL of 0.1 M NaOH. Heat at 80°C for 2 hours. Cool and neutralize with 1 mL of 0.1 M HCl. Dilute with diluent.
-
Oxidative Degradation: To 1 mL of Gefitinib stock solution, add 1 mL of 6% hydrogen peroxide (H₂O₂). Keep at room temperature for 2 hours.[14] Dilute with diluent.
-
Thermal Degradation: Expose the solid Gefitinib API to 105°C in a hot air oven for 24 hours. Prepare a sample solution from the stressed solid.
-
Photolytic Degradation: Expose the Gefitinib API in a petri dish to UV light (254 nm) and visible light in a photostability chamber for an appropriate duration (e.g., as per ICH Q1B). Prepare a sample solution from the stressed solid.
The results of these studies should demonstrate that the degradation product peaks are well-resolved from the main Gefitinib peak and from each other, proving the method's specificity. Significant degradation is often observed under acidic, basic, and oxidative conditions.[7][9]
Method Validation Summary: Establishing Trustworthiness
The developed method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[16] The following is a summary of typical acceptance criteria.
Table 4: Summary of Validation Parameters and Acceptance Criteria
| Parameter | Typical Results / Acceptance Criteria |
| Specificity | No interference from blank or placebo at the retention time of Gefitinib and its impurities. Resolution between all peaks > 2.0. |
| Linearity | Correlation coefficient (r²) > 0.998 for Gefitinib and all impurities over the specified range (e.g., LOQ to 150% of the specification limit).[9] |
| LOD & LOQ | The method should be sensitive enough to detect and quantify impurities at the reporting threshold (typically 0.05%). Typical LOQ is ~0.04-0.10 µg/mL for impurities.[8][15] |
| Accuracy | Recovery of impurities should be within 85-115% at three different concentration levels.[8][15] |
| Precision | Repeatability (Intra-day) and Intermediate Precision (Inter-day) should have a Relative Standard Deviation (%RSD) of < 10.0% for impurity quantification.[8][15] |
| Robustness | Method performance remains acceptable with small, deliberate variations in flow rate (±0.04 mL/min), column temperature (±2°C), and mobile phase pH (±0.2 units). |
Visualized Workflows and Relationships
Diagrams help clarify complex processes and relationships, enhancing the understanding of the protocol.
Caption: High-level workflow for Gefitinib impurity analysis.
Caption: Relationship between Gefitinib and its impurities.
Conclusion
The UPLC method detailed in this application note is a rapid, sensitive, and robust analytical solution for the quality control of Gefitinib. It successfully separates the active pharmaceutical ingredient from its major process-related and degradation impurities, thereby meeting the stringent requirements for a stability-indicating method. Its superior performance characteristics make it highly suitable for routine analysis in a regulated pharmaceutical laboratory, ensuring the continued quality, safety, and efficacy of Gefitinib-based medicines.
References
-
Venkataramanna, M., Somaraju, I. and Babu, K. (2011) Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method. American Journal of Analytical Chemistry, 2, 75-83. [Link]
-
ResearchGate. (2011) (PDF) Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method. [Link]
-
Sreedevi, A., Lakshmana Rao, A. and Kalyani, L. (2013) DEVELOPMENT AND VALIDATION OF STABILITY INDICATING HPLC METHOD FOR ESTIMATION OF GEFITINIB IN BULK AND ITS PHARMACEUTICAL FORMUL. International Journal of Pharmacy and Chemical Sciences, 3(4), 1305-1314. [Link]
-
Singh, S. et al. (2020) Solubility Studies of Gefitinib by Validated High Pressure Liquid Chromatographic Method. Journal of Pharmaceutical Research International, 32(19), 76-88. [Link]
-
Karunakara, A. et al. (2013) Separation and Estimation of Process-Related Impurities of Gefitinib by Reverse-Phase High-Performance Liquid Chromatography. Journal of Chromatographic Science, 52(8), 799-805. [Link]
-
Separation, Identification and Quantification of process related Impurities and Stress Degradants of Gefitinib by LC-ESI-Q–TOF/MS. Der Pharma Chemica. [Link]
-
NAT-Gefitinib Product Monograph. (2019) Health Canada. [Link]
-
Development and Validation of Stability Indicating HPLC Method for Gefitinib and Its Related Compounds and Characterisation of Degradation Impurities. SciTechnol. [Link]
-
Development and Validation of HPTLC for the Determination of Gefitinib HCl in Tablet Dosage Form. Impactfactor. [Link]
-
Karunakara, A. et al. (2014) Separation and estimation of process-related impurities of gefitinib by reverse-phase high-performance liquid chromatography. PubMed. [Link]
-
Gefitinib Monograph for Professionals. (2025) Drugs.com. [Link]
-
Venkataramanna, M. et al. (2011) Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method. Semantic Scholar. [Link]
-
Gefitinib-impurities. Pharmaffiliates. [Link]
-
Gefitinib Impurities Manufacturers & Suppliers. Daicel Pharma Standards. [Link]
-
Detailed view - CRS catalogue. EDQM. [Link]
-
Gefitinib Tablets - Product Monograph. (2021) Health Canada. [Link]
-
Iressa, INN-gefitinib. European Medicines Agency (EMA). [Link]
-
DRUG NAME: Gefitinib. BC Cancer. [Link]
Sources
- 1. ijpcbs.com [ijpcbs.com]
- 2. drugs.com [drugs.com]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Gefitinib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method [scirp.org]
- 10. scitechnol.com [scitechnol.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. store.usp.org [store.usp.org]
- 13. Gefitinib Related Compound B USP Reference Standard [sigmaaldrich.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Separation and estimation of process-related impurities of gefitinib by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bhu.ac.in [bhu.ac.in]
Application Note: A Comprehensive Guide to Forced Degradation Studies of Gefitinib
Introduction: The Critical Role of Stability in Targeted Cancer Therapy
Gefitinib, a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, represents a cornerstone in the targeted therapy of non-small cell lung cancer (NSCLC) for patients with specific EGFR mutations.[1] The clinical efficacy and safety of such a crucial therapeutic agent are intrinsically linked to its stability. Forced degradation studies are a regulatory requirement and a fundamental component of the drug development process, providing profound insights into the intrinsic stability of a drug substance.[2][3]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting forced degradation studies of Gefitinib. It outlines detailed protocols for subjecting Gefitinib to various stress conditions as mandated by the International Council for Harmonisation (ICH) guideline Q1A(R2), details analytical methodologies for the separation and characterization of degradation products, and discusses the known degradation pathways.[4] The ultimate goal is to establish a robust stability-indicating method, which is crucial for ensuring the quality, safety, and efficacy of the final drug product.
The Scientific Rationale of Forced Degradation
Forced degradation, or stress testing, involves intentionally subjecting a drug substance to conditions more severe than accelerated stability testing. The primary objectives are:
-
To elucidate degradation pathways: Identifying the likely degradation products helps in understanding the chemical vulnerabilities of the molecule.
-
To develop and validate a stability-indicating analytical method: The method must be capable of separating the intact drug from its degradation products, ensuring that the quantification of the active pharmaceutical ingredient (API) is not compromised by the presence of impurities.[3]
-
To aid in formulation and packaging development: Understanding how the drug degrades helps in selecting appropriate excipients and packaging to protect it from adverse conditions.
A well-designed forced degradation study aims for a target degradation of 5-20%.[5] This level of degradation is sufficient to generate and identify the primary degradation products without completely destroying the molecule, which would complicate the analysis.[5]
Experimental Workflow for Gefitinib Forced Degradation
The overall workflow for a forced degradation study of Gefitinib is a systematic process, from stress sample generation to the final characterization of degradants.
Caption: Overall workflow of a forced degradation study.
Protocols for Stress Degradation of Gefitinib
The following protocols are based on established methodologies for the forced degradation of Gefitinib.[6][7][8][9][10] It is recommended to use a concentration of Gefitinib that, after dilution, falls within the linear range of the analytical method.
Acid Hydrolysis
-
Objective: To investigate degradation via acid-catalyzed hydrolysis.
-
Protocol:
-
Dissolve a known amount of Gefitinib in a suitable solvent (e.g., acetonitrile or methanol) and dilute with 0.1 N hydrochloric acid (HCl).
-
Reflux the solution at 80°C for a specified period (e.g., 8 hours).
-
After the incubation period, cool the solution to room temperature.
-
Neutralize the solution with an equivalent amount of 0.1 N sodium hydroxide (NaOH).
-
Dilute the final solution with the mobile phase to the target concentration for analysis.
-
-
Expected Outcome: Significant degradation is expected. One of the primary degradants identified under acidic conditions is 7-methoxy-6-(3-morpholinopropoxy) quinazolin-4(3H)-one (GFT-DP1).[9][10]
Alkaline Hydrolysis
-
Objective: To assess susceptibility to base-catalyzed hydrolysis.
-
Protocol:
-
Dissolve a known amount of Gefitinib in a suitable solvent and dilute with 0.1 N sodium hydroxide (NaOH).
-
Reflux the solution at 80°C for a specified period (e.g., 8 hours).
-
After incubation, cool the solution to room temperature.
-
Neutralize with an equivalent amount of 0.1 N hydrochloric acid (HCl).
-
Dilute to the final concentration with the mobile phase.
-
-
Expected Outcome: Gefitinib shows significant degradation under alkaline conditions.[6][8]
Oxidative Degradation
-
Objective: To evaluate the impact of oxidative stress.
-
Protocol:
-
Dissolve Gefitinib in a suitable solvent and add 3% v/v hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for a specified duration (e.g., 24 hours).
-
Dilute the sample with the mobile phase for analysis.
-
-
Expected Outcome: Gefitinib is susceptible to oxidation. The major degradation product is often Gefitinib N-oxide.[11] Other oxidative degradants, such as GFT-DP2 and GFT-DP3, have also been reported.[9][10]
Thermal Degradation
-
Objective: To determine the effect of high temperature on the solid drug substance.
-
Protocol:
-
Place a known amount of solid Gefitinib powder in a thermostatically controlled oven at a high temperature (e.g., 105°C) for a defined period (e.g., 24 hours).
-
After exposure, allow the sample to cool to room temperature.
-
Dissolve the sample in a suitable solvent and dilute with the mobile phase for analysis.
-
-
Expected Outcome: Gefitinib is reported to be relatively stable under thermal stress, with minimal degradation observed.[9][10][12]
Photolytic Degradation
-
Objective: To assess the drug's sensitivity to light exposure.
-
Protocol:
-
Expose a solution of Gefitinib (or the solid powder) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines.
-
A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same conditions.
-
After exposure, dissolve the solid sample or dilute the solution with the mobile phase for analysis.
-
-
Expected Outcome: Gefitinib is generally found to be stable under photolytic conditions.[9][10][11][12]
Analytical Methodology for Degradation Product Analysis
A robust, stability-indicating analytical method is paramount. High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with UV/photodiode array (PDA) and mass spectrometry (MS) detectors are the methods of choice.
Recommended HPLC-UV Method
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., Inertsil ODS-3V, 250 x 4.6 mm, 5 µm or Agilent XDB-C18, 50 x 4.6 mm, 1.8 µm)[6][11] |
| Mobile Phase | A mixture of ammonium acetate buffer (e.g., 0.05 M, pH 4.1) and organic solvents like acetonitrile and methanol.[6][11] A common ratio is 70:25:5 (v/v/v) of buffer:acetonitrile:methanol.[11] |
| Flow Rate | 0.5 - 1.0 mL/min[6][8] |
| Detection Wavelength | 250 nm or 260 nm[6][11] |
| Column Temperature | 30°C[11] |
| Injection Volume | 4-10 µL[7][12] |
Mass Spectrometry for Structural Characterization
For definitive identification of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with high-resolution mass analyzers like Time-of-Flight (TOF) or Orbitrap, is indispensable. This allows for the determination of the exact mass of the degradation products, from which their elemental composition can be deduced. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that are crucial for structural elucidation.
Summary of Gefitinib Degradation
The following table summarizes the degradation behavior of Gefitinib under various stress conditions.
| Stress Condition | Reagents/Parameters | Degradation (%) | Major Degradation Products |
| Acidic | 0.1 N HCl, 80°C | 3.27%[12] | 7-methoxy-6-(3-morpholinopropoxy) quinazolin-4(3H)-one (GFT-DP1)[9][10] |
| Alkaline | 0.1 N NaOH, 80°C | 1.83%[12] | Unspecified degradation products[6][8] |
| Oxidative | 3% H₂O₂, RT | 5.24%[12] | Gefitinib N-oxide[11], GFT-DP2, GFT-DP3[9][10] |
| Thermal | 105°C (solid) | 2.27%[12] | Minimal degradation[9][10] |
| Photolytic | 1.2 million lux hours | 1.15%[12] | Minimal degradation[9][10][11] |
Gefitinib Degradation Pathways
Based on the identified degradation products, key degradation pathways for Gefitinib can be proposed.
Caption: Proposed degradation pathways for Gefitinib.
Conclusion and Best Practices
This application note provides a framework for conducting thorough forced degradation studies on Gefitinib. It is evident that Gefitinib is most susceptible to degradation under acidic, alkaline, and oxidative conditions, while it remains relatively stable to heat and light. The primary degradation pathways involve hydrolysis of the quinazoline core and oxidation of the morpholine ring.
For reliable and compliant results, it is imperative to:
-
Adhere to the principles outlined in ICH guidelines Q1A(R2) and Q1B.[2]
-
Carefully document all experimental parameters.
-
Employ a validated, stability-indicating analytical method capable of resolving all significant degradation products from the parent drug.
-
Utilize mass spectrometry for the unambiguous identification and structural characterization of impurities.
By following these protocols and principles, researchers can generate high-quality stability data essential for regulatory submissions and for ensuring the development of a safe and effective Gefitinib drug product.
References
-
ResearchGate. (n.d.). Typical chromatogram of forced degradation study of gefitinib ( where X.... Retrieved from [Link]
-
Patra, S. R., et al. (2023). Method validation and characterization of stress degradation products of gefitinib through UPLC-UV/PDA and LC–MS/TOF studies. ResearchGate. Retrieved from [Link]
-
Lakshmana Rao, A., et al. (2013). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING HPLC METHOD FOR ESTIMATION OF GEFITINIB IN BULK AND ITS PHARMACEUTICAL FORMUL. International Journal of Pharmacy and Chemical Sciences, 3(4), 1305-1314. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method. Retrieved from [Link]
-
Venkataramanna, M., Somaraju, I., & Babu, K. (2011). Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method. American Journal of Analytical Chemistry, 2, 75-83. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences. (n.d.). A Comprehensive Review of Thyroid Cancer Management using the RET Inhibitor Selpercatinib: Therapeutic and Analytical Perspectives. Retrieved from [Link]
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]
-
ResearchGate. (n.d.). Isolation, Identification and Characterization of Gefitinib Novel Degradation Products by NMR and HRMS, Method Development and Validation by UPLC | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of action of gefitinib. EGF = epidermal growth factor; EGFR =... | Download Scientific Diagram. Retrieved from [Link]
-
Asian Journal of Chemistry. (2021). Isolation, Identification and Characterization of Gefitinib Novel Degradation Products by NMR and HRMS, Method Development and Validation by UPLC. Retrieved from [Link]
-
Kim, J. E., et al. (2021). miR-4487 Enhances Gefitinib-Mediated Ubiquitination and Autophagic Degradation of EGFR in Non-Small Cell Lung Cancer Cells by Targeting USP37. Cancer Research and Treatment, 53(4), 1040-1054. Retrieved from [Link]
-
National Institutes of Health. (2024). The tyrosine kinase inhibitor Gefitinib reduces C. elegans stress-induced sleep, but not likely via LET-23/EGFR inhibition. Retrieved from [Link]
-
Resolve Mass. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
-
PubMed. (2011). Metabolism of the EGFR tyrosin kinase inhibitor gefitinib by cytochrome P450 1A1 enzyme in EGFR-wild type non small cell lung cancer cell lines. Retrieved from [Link]
-
Journal of the American Chemical Society. (2023). Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Retrieved from [Link]
-
ICH. (n.d.). Quality Guidelines. Retrieved from [Link]
-
YouTube. (2023). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. Retrieved from [Link]
-
European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. database.ich.org [database.ich.org]
- 3. resolvemass.ca [resolvemass.ca]
- 4. ICH Official web site : ICH [ich.org]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method [scirp.org]
- 9. researchgate.net [researchgate.net]
- 10. asianpubs.org [asianpubs.org]
- 11. researchgate.net [researchgate.net]
- 12. ijpcbs.com [ijpcbs.com]
Application Note: A Comprehensive Protocol for the Identification and Structural Elucidation of Gefitinib Degradation Products
Abstract
This document provides a detailed, field-proven protocol for researchers, scientists, and drug development professionals to identify and characterize the degradation products of Gefitinib. Gefitinib, a selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, is a critical therapeutic agent in oncology. Ensuring its stability, purity, and safety requires a thorough understanding of its degradation pathways. This guide outlines a systematic approach, beginning with forced degradation studies under various stress conditions, as mandated by international regulatory guidelines. It further details the development of a stability-indicating chromatographic method for separation, followed by a multi-tiered analytical strategy for structural elucidation using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The causality behind each experimental choice is explained to provide a robust, self-validating system for impurity profiling.
Introduction: The Rationale for Degradation Profiling
Gefitinib's therapeutic efficacy is intrinsically linked to its chemical integrity. Degradation of the active pharmaceutical ingredient (API) can lead to a loss of potency and the formation of potentially toxic impurities, compromising patient safety. Regulatory bodies, such as those following the International Council for Harmonisation (ICH) guidelines, mandate the identification and characterization of any degradation product present at a specified level.[1][2][3] The purpose of a forced degradation or stress testing study is to generate the likely degradation products that could form during the manufacturing process, storage, or administration of the drug product.[4][5] This proactive approach is fundamental to developing stable formulations, establishing appropriate storage conditions, and defining the shelf-life of the final product.
This protocol provides a comprehensive workflow, from systematically degrading the Gefitinib molecule to the definitive structural identification of the resulting impurities.
Experimental Workflow Overview
The protocol follows a logical progression from sample stress to analysis and identification. The workflow is designed to ensure that degradation is achieved, the products are separated with high resolution, and their structures are unambiguously confirmed.
Sources
- 1. database.ich.org [database.ich.org]
- 2. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. snscourseware.org [snscourseware.org]
Application Notes and Protocols for the Use of Gefitinib Impurity 13 in ANDA Submissions
Introduction: Navigating the Regulatory Landscape of Generic Drug Development
The development of a generic drug product, streamlined through the Abbreviated New Drug Application (ANDA) process, is a testament to a profound understanding of the originator's product. It is a scientific endeavor that hinges on demonstrating bioequivalence and, critically, ensuring the safety and quality of the drug product. A pivotal aspect of this assurance lies in the meticulous identification, characterization, and control of impurities. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use and control of Gefitinib Impurity 13 in ANDA submissions for generic Gefitinib.
Gefitinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, is a cornerstone in the treatment of non-small cell lung cancer.[1] For a generic version to be successful, its impurity profile must be thoroughly understood and controlled to be comparable to the Reference Listed Drug (RLD). This application note will delve into the specifics of this compound, providing a robust framework for its use as a reference standard and outlining the necessary protocols for its analytical determination and control in both the drug substance and the final drug product.
Understanding this compound: A Process-Related Impurity
This compound, chemically known as N-(4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine, is a "deschloro" impurity of Gefitinib.[2] This nomenclature signifies that it lacks the chlorine atom present on the phenyl ring of the Gefitinib molecule.
| Compound | Chemical Name | CAS Number | Molecular Formula | Molecular Weight |
| Gefitinib | N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-[3-(4-morpholinyl)propoxy]-4-quinazolinamine | 184475-35-2 | C22H24ClFN4O3 | 446.90 g/mol |
| This compound | N-(4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine | 2254241-82-0 | C22H25FN4O3 | 412.46 g/mol |
The genesis of this impurity is intrinsically linked to the manufacturing process of the Gefitinib active pharmaceutical ingredient (API).[3] Specifically, it is likely to arise from the presence of 4-fluoroaniline as an impurity in the starting material, 3-chloro-4-fluoroaniline. During the condensation step to form the quinazoline core, this non-chlorinated aniline variant can react to form the deschloro analog of Gefitinib.
Diagram: The Origin of this compound
Caption: Synthetic pathway leading to the formation of Gefitinib and Impurity 13.
Regulatory Framework: ICH and FDA Guidelines for Impurity Control
The control of impurities in ANDA submissions is governed by a stringent regulatory framework established by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA). The key guidelines to consider are:
-
ICH Q3A(R2): Impurities in New Drug Substances : This guideline sets thresholds for the reporting, identification, and qualification of impurities in the API.[4]
-
ICH Q3B(R2): Impurities in New Drug Products : This guideline focuses on degradation products that can form in the finished dosage form during manufacturing and storage.[5]
-
FDA Guidance for Industry: ANDAs: Impurities in Drug Substances and Drug Products : These documents provide specific recommendations for impurity control in generic drug applications.[6][7]
For a process-related impurity like this compound, the identification threshold is typically 0.10% for a maximum daily dose of ≤ 2g/day, and the qualification threshold is 0.15% or 1.0 mg per day total intake, whichever is lower. Given the standard 250 mg daily dose of Gefitinib, the 0.15% threshold is the critical limit that necessitates toxicological assessment if exceeded.
Application of this compound as a Reference Standard
A well-characterized reference standard of this compound is indispensable for any ANDA submission.[1] It serves multiple critical functions:
-
Peak Identification : In chromatographic analysis, the reference standard is used to unequivocally identify the peak corresponding to Impurity 13 in the API and drug product.
-
Method Validation : The reference standard is essential for validating the analytical method, including specificity, linearity, accuracy, precision, and quantitation limit.
-
Quantification : It allows for the accurate quantification of the impurity level in batch release testing and stability studies.
It is imperative to source a high-purity reference standard from a reputable supplier, accompanied by a comprehensive Certificate of Analysis (CoA) that includes data from techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC purity.[3]
Analytical Protocols for the Determination of this compound
A robust, validated, stability-indicating analytical method is the cornerstone of impurity control. A High-Performance Liquid Chromatography (HPLC) method is the technique of choice for the separation and quantification of Gefitinib and its related substances.[2][8]
Protocol 1: HPLC Method for the Quantification of this compound
This protocol provides a starting point for the development and validation of a suitable HPLC method. Optimization may be required based on the specific instrumentation and column used.
1. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 mm x 250 mm, 5 µm particle size |
| Mobile Phase A | 0.02 M Ammonium Acetate in water, pH adjusted to 4.5 with acetic acid |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
2. Standard and Sample Preparation:
-
Diluent: Acetonitrile and Water (50:50, v/v)
-
Gefitinib Standard Stock Solution (for system suitability): Accurately weigh and dissolve an appropriate amount of Gefitinib reference standard in the diluent to obtain a concentration of 1.0 mg/mL.
-
Impurity 13 Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a concentration of 0.1 mg/mL.
-
System Suitability Solution: Spike the Gefitinib standard stock solution with the Impurity 13 standard stock solution to achieve a final concentration of approximately 0.15% of Impurity 13 relative to the Gefitinib concentration.
-
Test Sample Solution (API): Accurately weigh and dissolve approximately 25 mg of the Gefitinib API in 25 mL of diluent.
-
Test Sample Solution (Drug Product): Crush a representative number of tablets to a fine powder. Accurately weigh a portion of the powder equivalent to 25 mg of Gefitinib and transfer to a 25 mL volumetric flask. Add approximately 15 mL of diluent, sonicate for 15 minutes, and then dilute to volume with the diluent. Centrifuge or filter a portion of the solution before injection.
3. System Suitability Criteria:
-
Tailing Factor for the Gefitinib peak: Not more than 2.0.
-
Theoretical Plates for the Gefitinib peak: Not less than 2000.
-
Resolution between Gefitinib and Impurity 13 peaks: Not less than 2.0.
-
Relative Standard Deviation (RSD) for six replicate injections of the Gefitinib peak area: Not more than 2.0%.
Protocol 2: Analytical Method Validation
The developed HPLC method must be rigorously validated in accordance with ICH Q2(R1) guidelines.
1. Specificity:
-
Analyze blank (diluent), placebo (for drug product), Gefitinib standard, Impurity 13 standard, and a spiked sample containing both.
-
Conduct forced degradation studies on the API and drug product (acid, base, oxidation, thermal, and photolytic stress) to demonstrate that the method can separate the impurity from any degradation products.
2. Linearity:
-
Prepare a series of at least five concentrations of Impurity 13 ranging from the limit of quantification (LOQ) to 150% of the proposed specification limit.
-
Plot a graph of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.99.
3. Accuracy:
-
Perform recovery studies by spiking the API or placebo with known amounts of Impurity 13 at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
-
The mean recovery should be within 90.0% to 110.0%.
4. Precision:
-
Repeatability (Intra-day precision): Analyze six replicate samples of the API or drug product spiked with Impurity 13 at 100% of the specification limit on the same day. The RSD should be ≤ 5.0%.
-
Intermediate Precision (Inter-day and Inter-analyst): Repeat the repeatability study on a different day with a different analyst. The RSD between the two sets of data should be within an acceptable range.
5. Limit of Detection (LOD) and Limit of Quantification (LOQ):
-
Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by statistical analysis of the calibration curve.
6. Robustness:
-
Deliberately vary critical method parameters such as flow rate (±0.1 mL/min), column temperature (±5°C), and mobile phase pH (±0.2 units) to assess the method's reliability. The system suitability criteria should still be met.
Diagram: Analytical Method Validation Workflow
Caption: Workflow for the validation of the analytical method for Impurity 13.
Qualification of this compound: A Risk-Based Approach
If the level of this compound in the generic drug product consistently exceeds the ICH qualification threshold of 0.15%, a qualification study is required to demonstrate its safety.[9][10]
1. Comparative Impurity Profiling:
-
The primary and most straightforward approach is to compare the level of Impurity 13 in the generic product with that in multiple batches of the RLD using the validated analytical method.[6]
-
If the level in the generic product is consistently at or below the level in the RLD, the impurity is considered qualified.
2. Scientific Literature Review:
-
A thorough search of the scientific literature for any toxicological or safety data on this compound or structurally similar compounds should be conducted. However, it is unlikely that extensive data will be publicly available for a specific process-related impurity.
3. Toxicological Assessment:
-
In the absence of sufficient data from the above approaches, a toxicological risk assessment is necessary. This may involve:
-
In silico analysis (QSAR): Computational models can be used to predict the potential for mutagenicity and other toxicities based on the chemical structure of the impurity. This is a critical first step as outlined in the ICH M7 guideline for mutagenic impurities.
-
In vitro genotoxicity assays: If the in silico analysis indicates a potential for genotoxicity, a battery of tests, such as the Ames test (bacterial reverse mutation assay) and a chromosomal aberration assay, may be required.
-
General toxicity studies: If the impurity is not genotoxic but its level still exceeds the qualification threshold, a short-term (e.g., 14- to 90-day) toxicity study in one relevant animal species may be necessary.[6] The study should compare the toxicity of the generic API containing the impurity at its proposed limit to a control batch with a lower, qualified level of the impurity.
-
Control Strategy for this compound in ANDA Submissions
A robust control strategy is essential to ensure the consistent quality of the generic Gefitinib product. This strategy should be detailed in the ANDA submission and should include:
-
Control of Starting Materials: Implement a stringent specification for the starting material, 3-chloro-4-fluoroaniline, including a limit for the 4-fluoroaniline impurity.
-
In-Process Controls: Monitor the formation of Impurity 13 at the relevant step in the API synthesis to ensure the process is under control.
-
API Specification: Include a specific acceptance criterion for this compound in the Gefitinib API specification. This limit should be justified based on batch data, stability data, and the qualification of the impurity.
-
Drug Product Specification: The drug product specification should also include an acceptance criterion for Impurity 13.
-
Stability Studies: Monitor the levels of Impurity 13 throughout the stability studies of both the API and the drug product to ensure it does not increase significantly over the shelf life.
Conclusion: A Pathway to a Successful ANDA Submission
The successful inclusion of a generic Gefitinib product in the market is contingent on a meticulously prepared ANDA submission that demonstrates a comprehensive understanding and control of all potential impurities. This compound, as a key process-related impurity, requires a systematic approach encompassing its use as a well-characterized reference standard, the implementation of a validated, stability-indicating analytical method, and a robust qualification and control strategy. By adhering to the principles outlined in this application note and the relevant regulatory guidelines, drug development professionals can confidently navigate the complexities of impurity management and pave the way for a successful ANDA submission.
References
- U.S. Patent 8,350,029. (2013). Process for the preparation of gefitinib.
-
Gefitinib - New Drug Approvals. (2015). [Link]
-
Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. (n.d.). National Institutes of Health. [Link]
-
Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. (n.d.). National Institutes of Health. [Link]
-
Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. (n.d.). National Institutes of Health. [Link]
-
U.S. Food and Drug Administration. (2020). ANDAs: Impurities in Drug Products. [Link]
-
Gefitinib-impurities. (n.d.). Pharmaffiliates. [Link]
-
Analytical Control Strategies for Process Chemists. (2025). ACS Publications. [Link]
-
Detailed view - CRS catalogue. (n.d.). European Directorate for the Quality of Medicines & HealthCare. [Link]
-
Dapagliflozin Deschloro Impurity. (n.d.). SynZeal. [Link]
-
DEVELOPMENT AND VALIDATION OF STABILITY INDICATING HPLC METHOD FOR ESTIMATION OF GEFITINIB IN BULK AND ITS PHARMACEUTICAL FORMUL. (n.d.). [Link]
-
Toxicity of Impurities. (2010). Drug Information Association. [Link]
-
Venkataramanna, M., Somaraju, I., & Babu, K. (2011). Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method. American Journal of Analytical Chemistry, 2(1), 75-83. [Link]
-
Best Practices to Reduce Impurities in Generics. (n.d.). ProPharma. [Link]
-
Evaluating Impurities in New Drugs to Prevent Delays in Development. (2023). Premier Research. [Link]
-
Evaluating Impurities in Drugs (Part II of III). (n.d.). Pharmaceutical Technology. [Link]
-
(PDF) Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method. (2025). ResearchGate. [Link]
-
Siva Kumar, R., et al. (2017). Development and Validation of Stability Indicating HPLC Method for Gefitinib and Its Related Compounds and Characterisation of Degradation Impurities. Journal of Pharmaceutical and Drug Delivery Research, 6(1). [Link]
-
Strategies for the investigation and control of process-related impurities in drug substances. (2025). ResearchGate. [Link]
-
Optimization and validation of stability indicating RP-HPLC method for the quantification of gefitinib in bulk drug and nanoformulations: An application towards in vitro and ex vivo performance evaluation. (n.d.). [Link]
-
The Pharmacometabodynamics of Gefitinib after Intravenous Administration to Mice: A Preliminary UPLC–IM–MS Study. (2021). National Institutes of Health. [Link]
-
Qualification of impurities based on metabolite data. (n.d.). PubMed. [Link]
-
Toxicological overview of impurities in pharmaceutical products. (n.d.). CMC Drug Product Development Regulatory Consulting Pharma. [Link]
-
Solubility Studies of Gefitinib by Validated High Pressure Liquid Chromatographic Method. (n.d.). Banaras Hindu University. [Link]
-
GEFITINIB EP IMPURITY A. (n.d.). Allmpus. [Link]
-
Safety assessment of pharmaceutical impurities A “reflection” paper. (n.d.). Société Française de Toxicologie. [Link]
-
Impurities in Drug Substance and Drug Product Regulatory aspects. (2022). AIFA. [Link]
-
Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 2. (n.d.). National Institutes of Health. [Link]
-
⟨1086⟩ IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. (n.d.). USP-NF. [Link]
-
(PDF) Determination of Gefitinib Using Routine and Greener Stability-Indicating HPTLC Methods: A Comparative Evaluation of Validation Parameters. (2022). ResearchGate. [Link]
-
Separation, Identification and Quantification of process related Impurities and Stress Degradants of Gefitinib by LC-ESI-Q–TOF/MS. (n.d.). [Link]
-
Gefitinib Impurity. (n.d.). GLP Pharma Standards. [Link]
-
Gefitinib Impurities and Related Compound. (n.d.). Veeprho. [Link]
-
Gefitinib Mylan. (n.d.). European Medicines Agency. [Link]
-
of 45 PRODUCT MONOGRAPH INCLUDING PATIENT MEDICATION INFORMATION PrAPO-GEFITINIB Gefitinib Tablets 250 mg, Oral Use Epide. (2022). [Link]
-
Iressa. (n.d.). European Medicines Agency. [Link]
-
Gefitinib Monograph for Professionals. (n.d.). Drugs.com. [Link]
Sources
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. rjptonline.org [rjptonline.org]
- 4. premier-research.com [premier-research.com]
- 5. propharmagroup.com [propharmagroup.com]
- 6. fda.gov [fda.gov]
- 7. scitechnol.com [scitechnol.com]
- 8. ijpcbs.com [ijpcbs.com]
- 9. researchgate.net [researchgate.net]
- 10. Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 2: Safety Considerations of Impurities in Pharmaceutical Products and Surveying the Impurity Landscape - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quality Control Testing of Gefitinib Active Pharmaceutical Ingredient (API)
For Researchers, Scientists, and Drug Development Professionals
Introduction: Ensuring the Integrity of a Targeted Therapy
Gefitinib is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a critical signaling protein implicated in the growth and proliferation of certain cancer cells.[1] As a first-line treatment for patients with locally advanced or metastatic non-small cell lung cancer (NSCLC) whose tumors have activating mutations of EGFR, the consistent quality and purity of the Gefitinib Active Pharmaceutical Ingredient (API) are paramount to its therapeutic efficacy and patient safety.[2][3]
This comprehensive guide provides a detailed overview of the quality control testing methodologies for Gefitinib API. It is designed to offer not just procedural steps, but also the scientific rationale behind the tests, aligning with the principles of Good Manufacturing Practices (GMP) and international regulatory standards. The protocols herein are synthesized from pharmacopeial monographs, peer-reviewed literature, and regulatory guidelines to ensure a robust and scientifically sound approach to quality assessment.
Physicochemical Properties of Gefitinib
A thorough understanding of the physicochemical properties of Gefitinib is fundamental to the development of appropriate analytical methods and specifications.
| Property | Description |
| Chemical Name | N-(3-chloro-4-fluorophenyl)-7-methoxy-6-[3-(4-morpholinyl)propoxy]-4-quinazolinamine |
| Molecular Formula | C₂₂H₂₄ClFN₄O₃ |
| Molecular Weight | 446.91 g/mol |
| Appearance | White to off-white powder |
| Solubility | Sparingly soluble at pH 1, practically insoluble above pH 7. Freely soluble in glacial acetic acid and dimethyl sulfoxide (DMSO). |
| pKa | 5.4 and 7.2 |
The data in this table is compiled from multiple sources.
Critical Quality Attributes and Test Protocols
The quality of Gefitinib API is defined by a set of Critical Quality Attributes (CQAs) that are monitored through specific analytical tests. The following sections detail the rationale and protocols for these essential tests.
Identification
Rationale: Confirmation of the chemical identity of the API is the first and most critical step in quality control. It ensures that the correct substance is being processed and eliminates the risk of cross-contamination. Infrared (IR) spectroscopy is a highly specific identification method that provides a unique "fingerprint" of a molecule based on the vibrations of its chemical bonds.
Protocol: Infrared Spectroscopy (USP <197A> or <197D>) [4]
-
Sample Preparation: Prepare the sample according to the chosen method (e.g., potassium bromide (KBr) pellet for <197A> or as a thin film for <197D>).
-
Reference Standard: Use a well-characterized reference standard of Gefitinib (e.g., USP Gefitinib RS).
-
Analysis: Record the infrared spectrum of the sample and the reference standard over the range of approximately 4000 to 400 cm⁻¹.
-
Acceptance Criteria: The infrared absorption spectrum of the sample should be concordant with the spectrum of the reference standard.
Assay (Potency)
Rationale: The assay determines the strength or potency of the API, ensuring that it contains the correct amount of the active substance. A highly accurate and precise High-Performance Liquid Chromatography (HPLC) method is the standard for this determination. The principle lies in separating Gefitinib from any potential impurities and quantifying its concentration by comparing its peak area to that of a reference standard.
Protocol: High-Performance Liquid Chromatography (HPLC) - (Based on USP Monograph) [4]
Chromatographic Conditions:
| Parameter | Specification |
| Column | 3.0-mm × 10-cm; 3-μm packing L1 (C18) |
| Mobile Phase | Acetonitrile and Ammonium Acetate Solution (38:62, v/v) |
| Flow Rate | Typically 0.5 - 1.0 mL/min (to be optimized) |
| Detection | UV at a specified wavelength (e.g., 250 nm) |
| Injection Volume | 10 µL |
| Column Temperature | Ambient or controlled (e.g., 25°C) |
Procedure:
-
Standard Preparation: Accurately weigh and dissolve a suitable amount of USP Gefitinib RS in the diluent (Acetonitrile and 0.2% trifluoroacetic acid in water, 40:60) to obtain a known concentration (e.g., 0.35 mg/mL).[4]
-
Sample Preparation: Prepare the sample solution in the same manner as the standard solution to achieve a similar concentration.
-
System Suitability: Inject a system suitability solution containing Gefitinib and a known impurity (e.g., Dichloroaniline) to verify the resolution and performance of the chromatographic system. The resolution between the two peaks should be not less than 5.0.[4]
-
Analysis: Inject the standard and sample solutions into the chromatograph.
-
Calculation: Calculate the percentage of Gefitinib in the sample using the peak responses from the sample and standard chromatograms.
Acceptance Criteria: 98.0%–102.0% on the anhydrous basis.[4]
Organic Impurities and Related Substances
Rationale: The presence of impurities in an API can affect its safety and efficacy. Organic impurities can arise from starting materials, intermediates, by-products of the synthesis, or degradation of the API.[5] A stability-indicating HPLC method is crucial to separate and quantify these impurities. Forced degradation studies are performed to demonstrate that the analytical method can effectively separate the main peak from any degradation products that might form under stress conditions such as acid, base, oxidation, heat, and light.
Protocol: Stability-Indicating HPLC (Based on USP Monograph and Published Methods) [4]
Chromatographic conditions are often similar to the assay method but may use a gradient elution to separate a wider range of impurities.
Procedure:
-
Standard and Sample Preparation: Prepare the sample solution at a higher concentration than for the assay to better detect impurities. Prepare standard solutions of known impurities if available.
-
Forced Degradation (Method Validation): Subject the Gefitinib API to stress conditions (e.g., 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂, heat, UV light) to induce degradation. Analyze the stressed samples to demonstrate the specificity of the method in separating degradants from the parent peak.
-
Analysis: Inject the sample solution and a sensitivity solution (a diluted standard) to ensure the system can detect impurities at the reporting threshold.
-
Calculation: Calculate the percentage of each specified and unspecified impurity relative to the Gefitinib peak.
Acceptance Criteria (Example based on USP Monograph): [4]
| Impurity | Acceptance Criteria (NMT %) |
| Gefitinib related compound A | 0.1 |
| Gefitinib related compound B | 0.2 |
| Any unspecified impurity | 0.10 |
| Total impurities | 0.4 |
NMT: Not More Than
The reporting threshold for impurities is typically 0.05%.[4]
Residual Solvents
Rationale: Organic solvents are often used during the synthesis and purification of APIs.[6][7] As these solvents do not provide any therapeutic benefit and can be harmful, their levels must be controlled within strict limits defined by regulatory bodies like the ICH (Q3C guideline) and pharmacopeias (e.g., USP <467>). Gas Chromatography (GC) with headspace sampling is the most common technique for this analysis due to its sensitivity and ability to handle volatile compounds. The specific solvents to be tested for are determined by the manufacturing process of the Gefitinib API. Common solvents used in Gefitinib synthesis include methanol, ethanol, isopropyl alcohol, acetonitrile, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), ethyl acetate, toluene, and dichloromethane.[6][7]
Protocol: Gas Chromatography (GC) with Headspace (Based on USP <467>)
-
Sample Preparation: Accurately weigh the Gefitinib API and dissolve it in a suitable solvent (e.g., dimethyl sulfoxide) in a headspace vial.
-
Standard Preparation: Prepare a standard solution containing the relevant residual solvents at their specified limit concentrations.
-
GC Conditions:
-
Column: A capillary column suitable for separating volatile organic compounds (e.g., G43).
-
Injector and Detector: Split/splitless injector and a Flame Ionization Detector (FID).
-
Temperature Program: A programmed temperature ramp to ensure separation of all solvents of interest.
-
Carrier Gas: Helium or Nitrogen.
-
-
Analysis: Place the sample and standard vials in the headspace autosampler, which heats the vials to allow the volatile solvents to partition into the headspace gas. The gas is then injected into the GC.
-
Identification and Quantification: Identify the solvents in the sample by comparing their retention times with those in the standard. Quantify the amount of each solvent by comparing the peak areas.
Acceptance Criteria: The concentration of each residual solvent must not exceed the limits specified in the relevant pharmacopeia or ICH guideline for the class of solvent.
Water Content
Rationale: The presence of water in an API can affect its stability, degradation pathways, and physical properties. Accurate determination of water content is therefore a critical quality control test. The Karl Fischer titration method is the standard for this purpose, offering high accuracy and precision for water determination.
Protocol: Karl Fischer Titration (USP <921>, Method I) [4]
-
Apparatus: Use a suitable Karl Fischer titrator (coulometric or volumetric).
-
Reagent Standardization: Standardize the Karl Fischer reagent with a known amount of water or a water standard.
-
Sample Analysis: Accurately weigh the Gefitinib API and introduce it into the titration vessel containing a suitable solvent (e.g., methanol).
-
Titration: Titrate the sample with the Karl Fischer reagent until the endpoint is reached.
-
Calculation: The instrument calculates the percentage of water in the sample.
Acceptance Criteria: Not More Than 0.5%.[4]
Residue on Ignition (Sulphated Ash)
Rationale: This test measures the amount of inorganic impurities in the API. A high residue on ignition can indicate the presence of residual inorganic salts, catalysts, or other inorganic materials from the manufacturing process. The test involves heating the substance to a high temperature to burn off all organic material, leaving only the inorganic residue.
Protocol: Residue on Ignition (USP <281>) [4]
-
Sample Preparation: Accurately weigh a specified amount of the Gefitinib API into a crucible that has been previously ignited, cooled, and weighed.
-
Ignition: Moisten the sample with a small amount of sulfuric acid and heat gently until the substance is thoroughly charred. Continue heating at a higher temperature (e.g., 600 ± 50 °C) until all carbon has been consumed.
-
Cooling and Weighing: Cool the crucible in a desiccator and weigh it.
-
Calculation: Calculate the percentage of residue on ignition.
Acceptance Criteria: Not More Than 0.2%.[4]
Visualizations
Experimental Workflow for Organic Impurity Analysis
Caption: Workflow for the determination of organic impurities in Gefitinib API.
Logical Framework for Quality Control Testing
Caption: Decision-making framework for Gefitinib API batch release based on QC testing.
Conclusion
The quality control of Gefitinib API is a multifaceted process that relies on a series of well-defined and validated analytical procedures. Each test, from identification to the control of impurities and residual solvents, plays a vital role in ensuring that the final API is safe, effective, and of high quality. Adherence to pharmacopeial standards and regulatory guidelines, such as those from the USP, EP, and ICH, is not merely a matter of compliance but a fundamental aspect of patient-centric drug development and manufacturing. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists and researchers dedicated to upholding these high standards in the production of Gefitinib.
References
-
European Medicines Agency. (n.d.). Iressa, INN-gefitinib. Retrieved from [Link]
-
AstraZeneca Canada Inc. (2017, September 25). PRODUCT MONOGRAPH PrIRESSA®. Retrieved from [Link]
-
Trungtamthuoc.com. (2025, February 15). Gefitinib USP 2025. Retrieved from [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (n.d.). Detailed view - CRS catalogue. Retrieved from [Link]
-
ICH. (2006, October 25). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]
- Google Patents. (n.d.). US8350029B2 - Process for the preparation of gefitinib.
-
Geneesmiddeleninformatiebank. (2019, May 16). Public Assessment Report Scientific discussion Gefitinib Teva 250 mg film-coated tablets (gefitinib) NL/H/4152. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]
-
ICH. (n.d.). Quality Guidelines. Retrieved from [Link]
-
ICH. (n.d.). ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
Drugs.com. (2025, August 4). Gefitinib Monograph for Professionals. Retrieved from [Link]
-
U.S. Pharmacopeia. (n.d.). <467> RESIDUAL SOLVENTS. Retrieved from [Link]
-
ResolveMass. (2025, October 28). Pharmaceutical Residual Solvent Testing? A Complete Guide for Drug Developers. Retrieved from [Link]
-
Lejan Team. (n.d.). IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). Retrieved from [Link]
-
U.S. National Library of Medicine. (n.d.). Label: GEFITINIB tablet, coated - DailyMed. Retrieved from [Link]
-
Amber Lifesciences. (n.d.). Buy Gefitinib API Philippines – Trusted Amber Lifesciences. Retrieved from [Link]
-
PharmaCompass. (n.d.). Gefitinib - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018, April). Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients Questions and Answers Guidance for Industry. Retrieved from [Link]
-
YouTube. (2024, July 27). Impurities in new drug substance| ICH Q3A(R2). Retrieved from [Link]
-
YouTube. (2022, April 26). ICH Q7 Good Manufacturing Practice for Active Pharmaceutical Ingredients. Retrieved from [Link]
Sources
- 1. Gefitinib | High-Quality Pharmaceutical Reference Standard [astandards.com]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. amberlife.net [amberlife.net]
- 4. trungtamthuoc.com [trungtamthuoc.com]
- 5. US8350029B2 - Process for the preparation of gefitinib - Google Patents [patents.google.com]
- 6. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
Troubleshooting & Optimization
Technical Support Center: Optimizing HPLC Resolution for Gefitinib Impurities
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for optimizing High-Performance Liquid Chromatography (HPLC) resolution of Gefitinib and its impurities. As a Senior Application Scientist, I understand the critical importance of robust and reliable analytical methods in drug development. This guide is structured to provide you with practical, in-depth solutions to common challenges encountered during the analysis of Gefitinib, ensuring the accuracy and integrity of your results.
Understanding the Challenge: Gefitinib and Its Impurities
Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, used in the treatment of certain cancers.[1][2] The synthesis and degradation of Gefitinib can result in various process-related and degradation impurities that must be carefully monitored and controlled to ensure the safety and efficacy of the final drug product.[3][4][5] Achieving adequate resolution between the main Gefitinib peak and these closely eluting impurities is a common analytical challenge.[5]
This guide will walk you through a systematic approach to troubleshooting and optimizing your HPLC method, grounded in the fundamental principles of chromatography.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Poor Resolution: My Gefitinib peak is co-eluting with an impurity. Where do I start?
Co-elution, or the lack of baseline separation between peaks, is a primary issue in impurity analysis.[6] The goal of every HPLC analysis is to achieve baseline resolution, which ensures accurate identification and quantification of all analytes.[6] The resolution (Rs) between two peaks is governed by three key factors: efficiency (N) , selectivity (α) , and retention factor (k) .[7][8][9]
Troubleshooting Workflow for Poor Resolution
Caption: Troubleshooting workflow for poor HPLC resolution.
Step-by-Step Guide:
-
Focus on Selectivity (α) First: Selectivity is the most powerful tool for improving resolution as small changes can lead to significant shifts in peak separation.[8]
-
Adjust Mobile Phase pH: Gefitinib is an ionizable compound, making the pH of the mobile phase a critical parameter.[10][11] Altering the pH can change the ionization state of Gefitinib and its impurities, thereby affecting their retention and selectivity.[12][13][14] For acidic analytes, a lower pH mobile phase can suppress ionization and improve retention.[12] It's recommended to work at a pH that is at least one unit away from the pKa of the analytes to ensure a consistent ionic form.[11]
-
Change the Organic Modifier: Switching between acetonitrile (ACN) and methanol (MeOH) can alter the selectivity of the separation due to different solvent properties.
-
Change the Stationary Phase: If mobile phase adjustments are insufficient, consider a column with a different stationary phase.[15] For example, if you are using a C18 column, switching to a phenyl or cyano phase can provide alternative selectivity due to different chemical interactions.[15]
-
-
Improve Column Efficiency (N): Higher efficiency results in sharper, narrower peaks, which can improve the resolution of closely eluting compounds.[7][8]
-
Use a Column with Smaller Particles: Columns with smaller particle sizes (e.g., sub-2 µm or core-shell particles) provide higher efficiency and can significantly improve resolution.[9][15]
-
Decrease the Flow Rate: Lowering the flow rate can increase the interaction time of the analytes with the stationary phase, leading to better efficiency.[9]
-
Increase the Column Length: A longer column provides more theoretical plates, which can enhance resolution.[9]
-
-
Adjust the Retention Factor (k): The retention factor indicates how long a compound is retained on the column.[16]
-
Modify the Organic-to-Aqueous Ratio: In reversed-phase HPLC, decreasing the amount of organic solvent in the mobile phase will increase the retention time of your analytes, potentially improving the resolution of early eluting peaks.
-
| Parameter | Action | Rationale |
| Selectivity (α) | Adjust mobile phase pH, change organic modifier, or switch column chemistry. | Most effective way to change the relative spacing between peaks.[8][15] |
| Efficiency (N) | Use a column with smaller particles, decrease flow rate, or increase column length. | Results in narrower, sharper peaks, which are easier to resolve.[8][15] |
| Retention (k) | Adjust the ratio of organic to aqueous solvent in the mobile phase. | Moves peaks to a more ideal retention window (k between 2 and 10). |
Peak Tailing: My Gefitinib peak is asymmetrical. What's causing this and how do I fix it?
Peak tailing, where the back of the peak is drawn out, is a common issue that can compromise resolution and integration accuracy. An ideal peak is symmetrical, with a USP tailing factor of 1.0.[17]
Common Causes and Solutions for Peak Tailing:
-
Secondary Interactions: The primary cause of peak tailing is often secondary interactions between the analyte and the stationary phase, such as interactions with residual silanol groups on the silica surface.[18]
-
Solution:
-
Adjust Mobile Phase pH: For basic compounds like Gefitinib, operating at a lower pH (e.g., pH 3) can protonate the silanol groups, reducing unwanted interactions.
-
Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer exposed silanol groups, minimizing tailing.[19]
-
Add a Competing Base: Adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can mask the active silanol sites.
-
-
-
Column Contamination or Degradation: Accumulation of particulate matter on the column inlet frit or degradation of the stationary phase can lead to poor peak shape.[20]
-
Solution:
-
Use a Guard Column: A guard column protects the analytical column from strongly retained compounds and particulates.
-
Filter Samples: Always filter your samples through a 0.22 µm or 0.45 µm filter before injection to remove particulates.[9]
-
Column Washing: If you suspect a blockage, you can try reversing the column (if the manufacturer allows) and flushing it with a strong solvent.[18]
-
-
-
Extra-Column Volume: Excessive volume in the tubing and connections between the injector, column, and detector can cause peak broadening and tailing.[19]
Troubleshooting Peak Tailing
Caption: Troubleshooting workflow for HPLC peak tailing.
Peak Fronting: My Gefitinib peak is distorted with a leading edge. What does this mean?
Peak fronting is less common than tailing but can also affect the accuracy of your results. It is characterized by a gradual leading edge and a sharp drop-off.[21]
Common Causes and Solutions for Peak Fronting:
-
Sample Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to fronting.[21]
-
Solution: Dilute the sample or reduce the injection volume.[21]
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the beginning, resulting in a distorted peak.[21]
-
Solution: Dissolve the sample in the mobile phase or a weaker solvent.
-
-
Column Collapse: Operating the column under incompatible conditions (e.g., high pressure, wrong pH) can cause the packed bed to collapse, leading to peak fronting.[20][21]
-
Solution: Ensure you are operating the column within the manufacturer's recommended limits. If column collapse is suspected, the column will likely need to be replaced.[20]
-
Experimental Protocols: A Starting Point for Method Development
While official pharmacopeial methods exist, the following provides a robust starting point for developing a stability-indicating HPLC method for Gefitinib and its impurities.[1][3][5]
Recommended Starting HPLC Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm (e.g., Inertsil ODS-3V)[5] |
| Mobile Phase A | Ammonium Acetate Buffer (e.g., 130 mM, pH 5.0)[5] |
| Mobile Phase B | Acetonitrile[5] |
| Gradient | A gradient may be necessary to resolve all impurities. Start with a shallow gradient and optimize as needed. |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 50°C[3] |
| Detection Wavelength | 248 nm or Photodiode Array (PDA) detector for peak purity analysis.[1] |
| Injection Volume | 10 µL[1] |
Sample Preparation Protocol:
-
Accurately weigh about 10 mg of the Gefitinib sample.
-
Transfer to a 10 mL volumetric flask.
-
Add approximately 7 mL of a suitable diluent (e.g., a mixture of acetonitrile and water).[1]
-
Sonicate for a few minutes to ensure complete dissolution.[1]
-
Make up the volume to 10 mL with the diluent.
-
Filter the solution through a 0.45 µm syringe filter before injection.[1]
Forced Degradation Studies:
To ensure your method is stability-indicating, it's crucial to perform forced degradation studies.[3][4] This involves subjecting the Gefitinib sample to various stress conditions to generate potential degradation products.[2][4]
-
Acid Degradation: Treat the sample with an acid (e.g., 1N HCl) and heat.[2]
-
Base Degradation: Treat the sample with a base (e.g., 1N NaOH).
-
Oxidative Degradation: Treat the sample with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: Expose the solid sample to dry heat.
-
Photolytic Degradation: Expose the sample solution to UV light.
After stressing the samples, analyze them using your HPLC method to ensure that all degradation products are well-separated from the main Gefitinib peak and from each other.[2][4]
Conclusion
Optimizing HPLC resolution for Gefitinib impurities requires a systematic and logical approach. By understanding the fundamental principles of chromatography and methodically addressing issues such as poor resolution, peak tailing, and fronting, you can develop a robust and reliable analytical method. Always remember to validate your final method according to ICH guidelines to ensure it is suitable for its intended purpose.[2]
References
-
Lakshmana Rao, A. et al. (2013). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING HPLC METHOD FOR ESTIMATION OF GEFITINIB IN BULK AND ITS PHARMACEUTICAL FORMUL. International Journal of Pharmaceutical and Chemical Sciences, 3(4), 1305-1314. [Link]
-
N/A. (n.d.). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC North America. [Link]
-
N/A. (n.d.). Development and Validation of Stability Indicating HPLC Method for Gefitinib and Its Related Compounds and Characterisation of Degradation Impurities. SciTechnol. [Link]
-
N/A. (2011). DEVELOPMENT AND VALIDATION OF A SENSITIVE REVERSED-PHASE HPLC METHOD FOR THE DETERMINATION OF GEFITINIB IN BULK AND IN ITS P. TSI Journals. [Link]
-
Venkataramanna, M., Somaraju, I., & Babu, K. (2011). Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method. American Journal of Analytical Chemistry, 2, 75-83. [Link]
-
N/A. (n.d.). Solubility Studies of Gefitinib by Validated High Pressure Liquid Chromatographic Method. Banaras Hindu University. [Link]
-
Chandrashekara, K. A., Udupi, A., & Reddy, C. G. (2014). Separation and estimation of process-related impurities of gefitinib by reverse-phase high-performance liquid chromatography. Journal of chromatographic science, 52(8), 799–805. [Link]
-
N/A. (2024). Development of an Analytical Quality by Design RP-HPLC Method and Its Validation for Estimation of Gefitinib From Bulk, Tablet Dosage Form, and Complex Nanoformulation. Journal of AOAC INTERNATIONAL. [Link]
-
N/A. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]
-
N/A. (2025). Gefitinib USP 2025. Trungtamthuoc.com. [Link]
-
N/A. (2024). Resolution, Selectivity & Efficiency In Liquid Chromatography. Part 1: Primer. Waters Corporation. [Link]
-
N/A. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]
-
N/A. (n.d.). Peak Tailing in HPLC. Element Lab Solutions. [Link]
-
N/A. (2013). Understanding: Resolution, Selectivity, Retention, Efficiency - HPLC for Dummies!. LinkedIn. [Link]
-
N/A. (n.d.). Control pH During Method Development for Better Chromatography. Agilent. [Link]
-
N/A. (2024). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Veeprho. [Link]
-
N/A. (n.d.). The Theory of HPLC Chromatographic Parameters. Inacom Instruments. [Link]
-
N/A. (2025). Understanding Peak Fronting in HPLC. Phenomenex. [Link]
-
N/A. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Industry News. [Link]
-
N/A. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. N/A. [Link]
-
Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]
-
N/A. (2025). Effect of mobile phase composition, pH and buffer type on the retention of ionizable compounds in reversed-phase liquid chromatography: Application to method development. ResearchGate. [Link]
-
N/A. (2025). What Causes Peak Tailing in HPLC?. Chrom Tech, Inc.. [Link]
-
N/A. (2025). Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It. ALWSCI. [Link]
-
N/A. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]
-
N/A. (n.d.). Typical chromatogram of gefitinib spiked with 25 ppm of each impurity.. ResearchGate. [Link]
Sources
- 1. ijpcbs.com [ijpcbs.com]
- 2. tsijournals.com [tsijournals.com]
- 3. scitechnol.com [scitechnol.com]
- 4. Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method [scirp.org]
- 5. Separation and estimation of process-related impurities of gefitinib by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 7. millennialscientific.com [millennialscientific.com]
- 8. inacom.nl [inacom.nl]
- 9. Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It - Blogs - News [alwsci.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 12. agilent.com [agilent.com]
- 13. researchgate.net [researchgate.net]
- 14. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. hplcfordummies.wordpress.com [hplcfordummies.wordpress.com]
- 17. waters.com [waters.com]
- 18. elementlabsolutions.com [elementlabsolutions.com]
- 19. chromtech.com [chromtech.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
Technical Support Center: Resolving Co-elution of Gefitinib and Impurity 13
Welcome to the technical support center for analytical challenges related to Gefitinib. This guide is designed for researchers, analytical scientists, and drug development professionals who are encountering co-elution issues between the active pharmaceutical ingredient (API) Gefitinib and its closely related process impurity, Gefitinib Impurity 13 (the deschloro impurity). As a Senior Application Scientist, my goal is to provide you with not just a solution, but a comprehensive understanding of the chromatographic principles at play, enabling you to systematically troubleshoot and resolve this common analytical hurdle.
The guidance herein is structured to empower you with the expertise to develop a robust, selective, and validated analytical method, ensuring the accuracy and integrity of your results in accordance with regulatory expectations.[1][2]
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the co-elution of Gefitinib and Impurity 13.
Q1: Why is it so difficult to separate Gefitinib from Impurity 13?
The separation challenge stems from their profound structural similarity. This compound is the N-(4-fluorophenyl) analog of Gefitinib, meaning it lacks the chlorine atom on the phenyl ring.[3][4] This minor difference results in nearly identical physicochemical properties, such as polarity, hydrophobicity (logP), and ionization constants (pKa), making them behave very similarly under typical reversed-phase HPLC conditions.
Q2: What are the chemical structures of Gefitinib and Impurity 13?
Understanding the structures is the first step in devising a separation strategy. The key difference to exploit is the absence of the electron-withdrawing chlorine atom in Impurity 13.
Caption: Chemical structures of Gefitinib and Impurity 13.
Q3: What are the regulatory expectations for controlling such impurities?
Regulatory bodies like the FDA and EMA, following ICH guidelines (specifically ICH Q3A/B), require that impurities in drug substances and products be identified, reported, and qualified above certain thresholds.[2] Any analytical method used for this purpose must be validated to prove it is fit for purpose, which includes demonstrating specificity—the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities.[5][6] Co-elution directly challenges the specificity of a method.
Q4: What is a good starting point for my HPLC method?
A typical starting point for Gefitinib analysis is a reversed-phase C18 or C8 column with a mobile phase consisting of an acetate or phosphate buffer and acetonitrile, running a gradient elution.[1][7][8] However, as you've likely discovered, these standard conditions may not resolve Impurity 13. The following troubleshooting guide will walk you through how to systematically modify this starting point to achieve separation.
Troubleshooting Guide: A Systematic Approach to Resolving Co-elution
Co-elution is a problem of insufficient selectivity (α). Our goal is to manipulate the chromatographic conditions to alter the relative interactions of Gefitinib and Impurity 13 with the stationary and mobile phases, thereby increasing selectivity.
This workflow provides a logical progression from simple, low-effort adjustments to more significant method changes.
Caption: Systematic workflow for troubleshooting co-elution issues.
Mobile Phase Optimization: The First Line of Attack
Altering the mobile phase is the most efficient way to influence selectivity.
The Causality: Gefitinib is a dibasic compound with pKa values around 5.4 and 7.2.[9] This means its degree of ionization, and therefore its hydrophobicity and interaction with the C18 stationary phase, is highly dependent on the mobile phase pH. While Impurity 13 shares these basic centers, the absence of the chloro group subtly alters the electronic environment, potentially leading to a slight pKa shift. By adjusting the mobile phase pH to a value close to the pKa of the quinazoline or morpholine nitrogens, you can maximize differences in the ionization state between the two molecules, which can dramatically impact retention and selectivity.
Troubleshooting Steps:
-
Establish a Baseline: Run your current method and note the retention time and peak shape.
-
Acidic pH Trial: Prepare a mobile phase with a buffer at pH 4.7 (e.g., 50mM ammonium acetate).[8] At this pH, the morpholino group will be protonated.
-
More Acidic pH Trial: If separation is still insufficient, lower the pH further to ~3.0. This ensures full protonation and can alter interactions.
-
Evaluate: Compare the chromatograms. Look for any change in relative retention time (elution order) or the beginning of peak separation. Research has shown that changing pH can even reverse the elution order of Gefitinib and its impurities, demonstrating the powerful influence of this parameter.[8]
The Causality: Acetonitrile (ACN) and methanol (MeOH) are the most common organic modifiers in reversed-phase LC, but they interact differently with analytes. ACN is an aprotic solvent with a strong dipole moment, while MeOH is a protic solvent capable of hydrogen bonding. The aromatic rings and heteroatoms in Gefitinib and Impurity 13 can engage in different degrees of dipole-dipole or hydrogen bonding interactions with the solvent. Switching from one to the other fundamentally changes the mobile phase's contribution to selectivity.
Troubleshooting Steps:
-
If your current method uses ACN, develop an equivalent method using MeOH. You may need to adjust the gradient profile as MeOH is a weaker solvent than ACN.
-
Consider using a ternary mixture (e.g., Water/ACN/MeOH) to fine-tune selectivity.
The Causality: For closely eluting peaks, a steep gradient may not provide enough time for separation to occur on the column. By making the gradient shallower (i.e., increasing the percentage of organic modifier more slowly over a longer time), you increase the effective residence time of the analytes in the "separation zone" on the column, allowing for better resolution.
Troubleshooting Steps:
-
Identify the organic solvent percentage at which your co-eluting peaks elute.
-
Modify your gradient to be much shallower around this percentage. For example, if the peaks elute at 40% ACN, try a segment that goes from 35% to 45% ACN over 15-20 minutes instead of 5 minutes.
-
This will increase run time but is a very effective strategy for improving the resolution of critical pairs.
Stationary Phase Selectivity: Changing the Interaction Landscape
If mobile phase optimization is unsuccessful, the next logical step is to change the primary interaction mechanism by selecting a different stationary phase.
The Causality: Not all reversed-phase columns are the same. While a standard C18 column separates primarily based on hydrophobicity, other column chemistries introduce alternative interaction mechanisms that can be exploited to separate structurally similar molecules.
Troubleshooting Steps & Column Recommendations:
| Stationary Phase | Separation Principle & Rationale for Gefitinib | Potential Outcome |
| Standard C18 | Hydrophobicity. Limited success due to very similar logP values of Gefitinib and Impurity 13. | Likely co-elution or poor resolution. |
| Inertsil C8 | Reduced Hydrophobicity. A shorter alkyl chain reduces hydrophobic retention, which can sometimes amplify the effects of other interactions. A validated method has been published using a C8 column.[8] | May provide sufficient selectivity, especially when combined with optimized mobile phase pH and temperature. |
| Phenyl-Hexyl | π-π Interactions. The phenyl groups in the stationary phase can interact with the aromatic quinazoline and fluorophenyl rings of the analytes. The absence of the chloro group in Impurity 13 slightly alters the electron density of its aromatic ring, which can lead to a differential π-π interaction and, therefore, separation. | Highly Recommended Trial. This alternative selectivity mechanism is ideal for separating aromatic isomers or closely related aromatic compounds. |
| Cyano (CN) | Dipole-Dipole Interactions. The polar cyano groups can interact with the polar functionalities of the analytes. | Can be effective but may lead to poor peak shape for basic compounds like Gefitinib unless mobile phase is carefully controlled. |
Other Key Parameters: Fine-Tuning for Success
The Causality: Increasing column temperature reduces mobile phase viscosity, which improves mass transfer and can lead to sharper peaks (higher efficiency). More importantly, temperature can also subtly alter the selectivity between two analytes. Some published methods for Gefitinib impurities utilize elevated temperatures (e.g., 50°C) to achieve optimal separation.[8]
Troubleshooting Steps:
-
Systematically evaluate the separation at different temperatures, for example, 30°C, 40°C, and 50°C.
-
Ensure your column is stable at the tested temperatures.
-
Note that retention times will decrease as temperature increases, so gradient adjustments may be necessary.
Validated Protocol Example for Separation of Gefitinib and its Impurities
This protocol is based on a successfully developed and validated stability-indicating HPLC method and serves as an excellent starting point for your own method development.[8] It demonstrates a combination of the principles discussed above (C8 chemistry, pH control, and elevated temperature).
| Parameter | Condition |
| Column | Inertsil C8 (250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 50mM Ammonium Acetate buffer, pH adjusted to 4.7 with acetic acid |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 300 nm |
| Column Temperature | 50°C |
| Injection Volume | 10 µL |
| Gradient Program | Time (min) |
| 0 | |
| 10 | |
| 30 | |
| 35 | |
| 45 |
Protocol Steps:
-
Sample Preparation: Accurately weigh and dissolve your Gefitinib sample containing Impurity 13 in a suitable diluent (e.g., Acetonitrile:Water 50:50) to a final concentration of ~0.5 mg/mL.
-
System Equilibration: Equilibrate the column with the initial mobile phase conditions (80% A, 20% B) for at least 30 minutes or until a stable baseline is achieved.
-
Injection: Inject the sample and acquire the data for 45 minutes.
-
Analysis: Under these conditions, the resolution between Gefitinib and all its potential process-related and degradation impurities, including isomers, should be significantly improved.[8]
This method should be fully validated in your laboratory according to ICH Q2(R2) guidelines to confirm its suitability for your specific purpose.[5][10]
References
-
Venkataramanna, M., Somaraju, I., & Babu, K. (2011). Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method. American Journal of Analytical Chemistry, 2, 75-83. [Link]
-
Scientific Research Publishing. (2011). Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method. SCIRP. [Link]
-
Reddy, G. V., Reddy, B. M., & Haque, S. (2013). Development and Validation of Stability Indicating HPLC Method for Gefitinib and Its Related Compounds and Characterisation of Degradation Impurities. SciTechnol, 2(1). [Link]
-
Pharmaffiliates. Gefitinib-impurities. [Link]
-
Chandrashekara, K. A., Udupi, A., & Reddy, C. G. (2014). Separation and estimation of process-related impurities of gefitinib by reverse-phase high-performance liquid chromatography. Journal of chromatographic science, 52(8), 799–805. [Link]
-
Banaras Hindu University. (n.d.). Solubility Studies of Gefitinib by Validated High Pressure Liquid Chromatographic Method. [Link]
-
Chandrashekara A, K., Udupi, A., & Reddy, C. G. (2014). Separation and estimation of process-related impurities of gefitinib by reverse-phase high-performance liquid chromatography. PubMed. [Link]
-
Daicel Pharma Standards. Gefitinib Impurities. [Link]
-
NATCO Pharma (Canada) Inc. (2019). PRODUCT MONOGRAPH PrNAT-Gefitinib. [Link]
-
Separation, Identification and Quantification of process related Impurities and Stress Degradants of Gefitinib by LC-ESI-Q–TOF/MS. ResearchGate. [Link]
-
Veeprho. This compound. [Link]
-
Royal Society of Chemistry. (2020). Novel pharmaceutical co-crystals of gefitinib: synthesis, dissolution, cytotoxicity, and theoretical studies. CrystEngComm. [Link]
-
EDQM - Council of Europe. Detailed view - CRS catalogue. [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
International Council for Harmonisation. (2022). Validation of Analytical Procedure Q2(R2). [Link]
-
ResearchGate. (n.d.). Gefitinib chemical structure and physicochemical properties. [Link]
-
ResearchGate. (n.d.). Chemical structures and labels of gefitinib and its impurities. [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
Al-Dhfyan, A., Al-Suwayeh, S. A., & Al-Otaibi, F. (2021). Formulation, In Vitro and In Vivo Evaluation of Gefitinib Solid Dispersions Prepared Using Different Techniques. MDPI. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
Veeprho. Gefitinib Impurities and Related Compound. [Link]
-
European Medicines Agency. (2018). Gefitinib film-coated tablet 250 mg product-specific bioequivalence guidance. [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. veeprho.com [veeprho.com]
- 3. Gefitinib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. veeprho.com [veeprho.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. researchgate.net [researchgate.net]
- 8. scitechnol.com [scitechnol.com]
- 9. mdpi.com [mdpi.com]
- 10. database.ich.org [database.ich.org]
Technical Support Center: Enhancing Sensitivity in Gefitinib Impurity Detection
Welcome to the technical support center for the analysis of Gefitinib and its related impurities. This guide is designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry. Ensuring the accurate and sensitive detection of impurities in active pharmaceutical ingredients (APIs) like Gefitinib is paramount for drug safety and efficacy. This resource provides in-depth troubleshooting guidance, frequently asked questions (FAQs), and validated experimental protocols to help you overcome common challenges and enhance the sensitivity of your impurity detection methods.
The methodologies and recommendations provided herein are grounded in established scientific principles and validated analytical practices to ensure the integrity and reliability of your results.
Troubleshooting Guide: Common Issues in Gefitinib Impurity Analysis
This section addresses specific problems you may encounter during the analysis of Gefitinib impurities, providing potential causes and actionable solutions.
Question 1: Why am I observing poor resolution between Gefitinib and its impurities, or between two impurity peaks?
Answer:
Poor resolution is a common issue that can compromise the accuracy of impurity quantification. The primary causes often relate to the chromatographic conditions.
-
Underlying Causes & Solutions:
-
Inappropriate Stationary Phase: The choice of HPLC/UPLC column is critical. For Gefitinib and its related compounds, which are moderately polar, a C18 or C8 column is typically effective.[1][2][3] If you are experiencing co-elution, consider a column with a different selectivity. For instance, a phenyl-hexyl column could offer alternative pi-pi interactions, potentially improving separation.
-
Suboptimal Mobile Phase Composition: The organic modifier (typically acetonitrile or methanol) and the aqueous phase (often a buffer like ammonium acetate) ratio significantly impacts resolution.[2][4]
-
Actionable Step: If peaks are eluting too close together, try decreasing the organic content in your mobile phase for better retention and separation on a reversed-phase column. A gradient elution, where the mobile phase composition changes over time, is often necessary to resolve all impurities from the main Gefitinib peak.[1][2]
-
-
Incorrect pH of the Mobile Phase: The pH of the mobile phase affects the ionization state of Gefitinib and its impurities, which in turn influences their retention and selectivity.
-
Actionable Step: Experiment with adjusting the mobile phase pH. A pH around 5.0 has been shown to be effective for separating Gefitinib from its process-related impurities.[4]
-
-
Elevated Column Temperature: Increasing the column temperature can sometimes improve peak shape and resolution by reducing mobile phase viscosity and increasing mass transfer. However, excessively high temperatures can degrade the column or the analytes. A temperature of around 50°C has been used successfully.[2]
-
Question 2: My impurity peaks are very small, and the signal-to-noise ratio (S/N) is low. How can I improve the sensitivity of my method?
Answer:
Low sensitivity can prevent the detection and accurate quantification of trace-level impurities. Here’s how to address this:
-
Underlying Causes & Solutions:
-
Suboptimal Detector Wavelength: The UV detector wavelength should be set at the absorption maximum (λmax) of the impurities. While Gefitinib has a λmax around 331 nm, impurities may have different absorption maxima.[5]
-
Insufficient Sample Concentration: The concentration of your sample might be too low for the impurities to be detected.
-
High Baseline Noise: A noisy baseline can mask small impurity peaks. This can be caused by contaminated mobile phase, a failing detector lamp, or air bubbles in the system.[7][8]
-
Actionable Step: Ensure you are using high-purity solvents and freshly prepared mobile phase. Degas the mobile phase thoroughly. If the problem persists, check the detector lamp's performance and purge the system to remove any trapped air.
-
-
Consider a More Sensitive Detection Technique: For genotoxic or other critical impurities that need to be controlled at very low levels (ppm), UV detection may not be sensitive enough.
-
Question 3: I am observing unexpected peaks in my chromatogram. Are these new impurities?
Answer:
Unexpected peaks can arise from several sources. It's crucial to systematically identify their origin.
-
Underlying Causes & Solutions:
-
Degradation of the Sample: Gefitinib is known to degrade under certain stress conditions, such as acidic, basic, and oxidative environments, leading to the formation of degradation products.[1][2][10]
-
Actionable Step: Prepare your samples fresh in a suitable diluent (e.g., a mixture of acetonitrile and water) and store them appropriately, avoiding exposure to light and extreme temperatures.[6] To confirm if the peaks are degradants, you can perform forced degradation studies as outlined in the ICH Q1A(R2) guideline.[2]
-
-
Contamination from the System or Solvents: Impurities can be introduced from the HPLC/UPLC system itself, the vials, or the solvents used.
-
Actionable Step: Run a blank injection (injecting only the diluent) to see if the unexpected peaks are present. If they are, this points to contamination in your solvent or system. Clean the system thoroughly and use high-purity solvents.
-
-
Process-Related Impurities: These are impurities that are formed during the synthesis of the Gefitinib API.[4]
-
Actionable Step: If you have access to reference standards for known process-related impurities, spike your sample with these standards to confirm the identity of the peaks by retention time matching.[11][12] For unknown impurities, techniques like LC-MS/MS can be used for structural elucidation.[2][13]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the common impurities of Gefitinib I should be aware of?
A1: Gefitinib impurities can be broadly categorized into process-related impurities and degradation products.
-
Process-related impurities are by-products formed during the synthesis of Gefitinib. Examples include Gefitinib Related Compound A and B, GFT N-alkylated impurity, and GFT 4-isomer impurity.[2][4][12]
-
Degradation products result from the chemical breakdown of Gefitinib under stress conditions. Significant degradation is observed in acidic, basic, and oxidative conditions.[1][2][10] A common degradation product under oxidative stress is Gefitinib N-oxide.[3][14]
Q2: How do I validate my analytical method for Gefitinib impurity detection?
A2: Method validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guideline to demonstrate that the analytical procedure is suitable for its intended purpose.[15][16] The validation should include the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2][17]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[18]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[18]
-
Accuracy: The closeness of test results obtained by the method to the true value.[18]
-
Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability, intermediate precision, and reproducibility.[18]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[18]
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Q3: What are typical LOD and LOQ values I can expect to achieve for Gefitinib impurities?
A3: The achievable LOD and LOQ depend on the analytical technique and the specific impurity.
-
For RP-HPLC methods with UV detection, LODs and LOQs for process-related impurities have been reported in the range of 0.012–0.033 µg/mL and 0.04–0.10 µg/mL, respectively.[4][19]
-
A Rapid Resolution Liquid Chromatography (RRLC) method has been shown to be capable of detecting impurities at a level of 0.01% with respect to a test concentration of 0.5 mg/mL.[1][10]
-
For potentially genotoxic impurities, which require much lower detection limits, LC-MS/MS is often necessary. The limit for such impurities can be around 6 ppm based on a maximum daily dose of 250 mg of Gefitinib.[6]
Experimental Protocols & Workflows
Protocol 1: High-Sensitivity Impurity Profiling of Gefitinib using UPLC-UV
This protocol is based on a validated stability-indicating method and is designed for the separation of Gefitinib from its process-related impurities and degradation products.
1. Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system with a PDA detector.
2. Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 2.0 40 5.0 70 7.0 10 | 10.0 | 10 |
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 30°C.
-
Detector Wavelength: 250 nm.
-
Injection Volume: 2 µL.
3. Sample Preparation:
-
Diluent: Acetonitrile and water (50:50, v/v).
-
Sample Concentration: 5 mg/mL of Gefitinib.
4. System Suitability:
-
Inject a standard solution containing Gefitinib and known impurities. The resolution between Gefitinib and the nearest eluting impurity should be greater than 2.0. The tailing factor for the Gefitinib peak should be less than 1.5.
Workflow for Troubleshooting Low Sensitivity
Caption: Troubleshooting workflow for low sensitivity issues.
Logical Relationship of Method Validation Parameters
Caption: Interdependence of analytical method validation parameters.
Data Summary Table
| Analytical Method | Column | Mobile Phase | LOD/LOQ | Reference |
| RP-HPLC | Inertsil ODS-3V (250 x 4.6 mm, 5 µm) | 130 mM Ammonium Acetate: Acetonitrile (63:37, v/v), pH 5.0 | LOD: 0.012–0.033 µg/mL, LOQ: 0.04–0.10 µg/mL | [4] |
| RRLC | Agilent XDB-C18 (50 x 4.6 mm, 1.8 µm) | Gradient elution with Ammonium Acetate and Acetonitrile | Capable of detecting 0.01% impurity level | [1] |
| UPLC-MS/MS | Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) | Gradient with 0.1% Formic Acid in Water and Acetonitrile | Suitable for trace-level genotoxic impurities (e.g., 6 ppm) | [6] |
| RP-HPLC | Inertsil C8 (250 x 4.6 mm, 5 µm) | Gradient with 50 mM Ammonium Acetate and Acetonitrile | LOQ: 0.015-0.05% | [2] |
References
-
Venkataramanna, M., Somaraju, I., & Babu, K. (2011). Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method. American Journal of Analytical Chemistry, 2, 75-83. [Link]
-
Siva Kumar R, et al. (2017). Development and Validation of Stability Indicating HPLC Method for Gefitinib and Its Related Compounds and Characterisation of Degradation Impurities. Journal of Pharmaceutical and Drug Delivery Research, 6(1). [Link]
-
Venkataramanna, M., Somaraju, I., & Babu, K. (2011). Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method. ResearchGate. [Link]
-
Separation, Identification and Quantification of process related Impurities and Stress Degradants of Gefitinib by LC-ESI-Q–TOF/MS. (n.d.). Semantic Scholar. [Link]
-
Venkataramanna, M., Somaraju, I., & Babu, K. (2011). Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method. Semantic Scholar. [Link]
-
Typical chromatogram of forced degradation study of gefitinib. (n.d.). ResearchGate. [Link]
-
A Comprehensive Review of Thyroid Cancer Management using the RET Inhibitor Selpercatinib: Therapeutic and Analytical Perspectives. (2024). International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Chandrashekara, K. A., Udupi, A., & Reddy, C. G. (2014). Separation and Estimation of Process-Related Impurities of Gefitinib by Reverse-Phase High-Performance Liquid Chromatography. Journal of Chromatographic Science, 52(8), 799–805. [Link]
-
Chandrashekara, K. A., Udupi, A., & Reddy, C. G. (2014). Separation and estimation of process-related impurities of gefitinib by reverse-phase high-performance liquid chromatography. Journal of Chromatographic Science, 52(8), 799-805. [Link]
-
Optimization of LC-MS/MS Analytical Method for Trace Level Quantification of Potential Genotoxic Impurities in Siponimod Pure Drug. (2023). Research Square. [Link]
-
Quantification of Potential Genotoxic Impurities at Trace Level in Gefitinib Drug Substance by LCMS Method. (2020). International Journal of Science and Research (IJSR). [Link]
-
An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024). International Journal of Scientific Research in Engineering and Management. [Link]
-
Cytochalasin H enhances sensitivity to gefitinib in non-small-cell lung cancer cells through inhibiting EGFR activation and PD-L1 expression. (2024). Nature. [Link]
-
ICH Q2(R2) Validation of Analytical Procedures. (2023). International Council for Harmonisation. [Link]
-
Wang, Y., et al. (2019). Development and validation of a sensitive LC-MS/MS method for determination of gefitinib and its major metabolites in human plasma and its application in non-small cell lung cancer patients. Journal of Pharmaceutical and Biomedical Analysis, 172, 295-302. [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency. [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex. [Link]
-
Uncovering the Molecular Basis for the Better Gefitinib Sensitivity of EGFR with Complex Mutations over Single Rare Mutation: Insights from Molecular Simulations. (2022). MDPI. [Link]
-
HPLC Troubleshooting Guide. (n.d.). Phenomenex. [Link]
-
Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. [Link]
-
ICH Q2(R2) Validation of analytical procedures. (2024). European Medicines Agency. [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). International Council for Harmonisation. [Link]
-
Al-Majed, A. A., et al. (2015). Gefitinib. Profiles of Drug Substances, Excipients, and Related Methodology, 40, 137-182. [Link]
-
Gefitinib. (2015). New Drug Approvals. [Link]
Sources
- 1. Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method [scirp.org]
- 2. scitechnol.com [scitechnol.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Separation and estimation of process-related impurities of gefitinib by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gefitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijsr.net [ijsr.net]
- 7. ijprajournal.com [ijprajournal.com]
- 8. realab.ua [realab.ua]
- 9. ijalsr.org [ijalsr.org]
- 10. researchgate.net [researchgate.net]
- 11. store.usp.org [store.usp.org]
- 12. Gefitinib EP Impurity A (Gefitinib USP Related Compound A) [cymitquimica.com]
- 13. rjptonline.org [rjptonline.org]
- 14. researchgate.net [researchgate.net]
- 15. database.ich.org [database.ich.org]
- 16. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 17. ema.europa.eu [ema.europa.eu]
- 18. database.ich.org [database.ich.org]
- 19. academic.oup.com [academic.oup.com]
Technical Support Center: Stability-Indicating Assay for Gefitinib
Welcome to the technical support guide for the stability-indicating assay method (SIAM) for Gefitinib. This resource is designed for researchers, analytical scientists, and quality control professionals. It provides in-depth, field-proven insights into the development, validation, and troubleshooting of RP-HPLC methods for Gefitinib, ensuring data integrity and regulatory compliance.
The Critical Role of a Stability-Indicating Method
A robust SIAM is fundamental in pharmaceutical development. Its primary purpose is to provide an unambiguous assessment of a drug's stability by accurately measuring the decrease in the active pharmaceutical ingredient (API) concentration due to degradation.[1][2][3] A properly validated SIAM can resolve the API from any potential degradation products, process impurities, and excipients, ensuring that the analytical method is specific and reliable for its intended use.[1][3] For Gefitinib, an EGFR inhibitor used in cancer therapy, ensuring its stability and purity is paramount for patient safety and therapeutic efficacy.[4][5]
Core Methodology: A Validated RP-HPLC Approach
The most prevalent technique for Gefitinib analysis is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[4][6][7] Below is a summary of a typical starting point for method development, derived from established and validated methods.[4][5][8]
| Parameter | Typical Condition | Rationale & Expertise |
| HPLC Column | C18 or C8 (e.g., 150 x 4.6 mm, 5 µm) | C18 columns provide excellent hydrophobic retention for the relatively non-polar Gefitinib molecule. A C8 can be used to reduce retention time if needed. |
| Mobile Phase | Acetonitrile and a buffered aqueous phase (e.g., phosphate or acetate buffer) | A buffered mobile phase is critical to control the ionization state of Gefitinib (pKa ~5.4 & 7.2) and any ionizable degradants, ensuring reproducible retention times and peak shapes.[5] A pH of 3.0-4.0 is often a good starting point.[4] |
| Elution Mode | Isocratic or Gradient | An isocratic method is simpler and more robust for routine QC if all degradants are well-resolved.[4] A gradient elution is superior for separating a complex mixture of degradants with varying polarities, which is essential during forced degradation studies.[8][9] |
| Flow Rate | 1.0 mL/min | This is a standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and system pressure.[4][8] |
| Detection | UV at ~250 nm or 300 nm | Gefitinib has significant UV absorbance around these wavelengths. A photodiode array (PDA) detector is highly recommended to check for peak purity and to identify the optimal wavelength for detecting both the API and its degradants.[8][10] |
| Column Temp. | 30-50°C | Elevated temperatures can improve peak shape and reduce viscosity, but should be used with caution to avoid on-column degradation. A temperature of 50°C has been shown to be effective.[8][9] |
Foundational Workflow: Forced Degradation Studies
To prove the stability-indicating nature of an assay, forced degradation (stress testing) is mandatory. This process intentionally degrades the drug substance to produce potential degradants. The goal is to achieve 5-20% degradation of the API to ensure that the analytical method can effectively separate and detect these newly formed impurities. These studies are a core requirement of ICH guideline Q1A(R2).[8]
Step-by-Step Forced Degradation Protocol
-
Preparation: Prepare stock solutions of Gefitinib in a suitable solvent (e.g., methanol or acetonitrile).
-
Acid/Base Hydrolysis: Treat the drug solution with an acid (e.g., 1N HCl) and a base (e.g., 1N NaOH) in separate experiments, often at elevated temperatures (e.g., 65°C) for several hours.[8] Neutralize the samples before injection.
-
Oxidative Degradation: Treat the drug solution with an oxidizing agent like hydrogen peroxide (e.g., 3-6% H₂O₂) at room temperature.[8][11]
-
Thermal Degradation: Expose the solid drug powder to dry heat (e.g., 65-80°C) for an extended period.[8]
-
Photolytic Degradation: Expose the drug solution and solid drug to UV and visible light according to ICH Q1B guidelines.
-
Analysis: Dilute all stressed samples to the target concentration and analyze them using the developed HPLC method alongside an unstressed control sample.
-
Evaluation: Examine the chromatograms for new peaks (degradants). The method is considered stability-indicating if all degradant peaks are baseline-resolved from the main Gefitinib peak and from each other. Use a PDA detector to assess peak purity.
Troubleshooting Guide & Field Insights
Here are common issues encountered during the analysis of Gefitinib and their expert-driven solutions.
❓ Question 1: My Gefitinib peak is tailing significantly (Asymmetry > 1.5). What is the cause and how can I fix it?
💡 Answer: Peak tailing for basic compounds like Gefitinib is a classic problem in RP-HPLC.[12] It's primarily caused by secondary interactions between the basic amine functional groups on Gefitinib and acidic, ionized residual silanol groups on the silica surface of the C18 column.[12][13]
-
Causality: At mid-range pH, silanols (-Si-OH) become deprotonated (-Si-O⁻), creating strong ionic interaction sites that "drag" the basic analyte as it passes through the column, resulting in a tailed peak.
-
Troubleshooting Steps:
-
Lower the Mobile Phase pH: The most effective solution is often to lower the aqueous mobile phase pH to around 2.5-3.5.[12] At this pH, the silanol groups are protonated (neutral), minimizing the secondary ionic interactions.
-
Use a Highly Deactivated Column: Modern columns are often "end-capped" to block most residual silanols. Ensure you are using a high-purity, end-capped silica column. If the column is old, its performance may have degraded, exposing more silanols.[13]
-
Add a Competitive Base: Introduce a small amount of a basic modifier, like triethylamine (TEA), to the mobile phase. TEA will preferentially bind to the active silanol sites, effectively shielding them from the Gefitinib molecules.
-
Check for Column Voids: A physical void or depression at the head of the column can cause peak distortion for all peaks. This can be confirmed by reversing and flushing the column (if the manufacturer allows) or by replacing it.[12]
-
❓ Question 2: I'm seeing poor resolution between a degradant peak and the main Gefitinib peak. How can I improve the separation?
💡 Answer: Achieving adequate resolution (Rs > 2.0) is the core purpose of a stability-indicating method. Poor resolution means the method cannot accurately quantify the API in the presence of that impurity.
-
Causality: Resolution is a function of column efficiency, selectivity, and retention factor. To improve it, you must manipulate one or more of these parameters.
-
Troubleshooting Steps:
-
Adjust Organic Modifier Strength: Decrease the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase. This will increase the retention time of all components, often providing more time for them to separate, thereby increasing resolution.
-
Change the Organic Modifier: Switch from acetonitrile to methanol or vice-versa. These solvents have different selectivities and can alter the elution order or relative spacing of peaks.
-
Modify the Mobile Phase pH: A small change in pH can dramatically alter the retention of ionizable compounds. This is a powerful tool for manipulating selectivity between the API and an acidic or basic degradant.
-
Switch to a Gradient Method: If isocratic methods fail, a shallow gradient elution provides the highest probability of separating all components in a complex mixture.[14][15]
-
Use a Different Column: If all else fails, try a column with a different stationary phase (e.g., a Phenyl or Cyano column) to introduce different separation mechanisms (like pi-pi interactions).
-
❓ Question 3: My retention times are drifting from one injection to the next. What's causing this instability?
💡 Answer: Retention time stability is crucial for peak identification and method precision. Drifting retention times usually point to an issue with the HPLC system or mobile phase preparation.
-
Causality: The primary causes are changes in mobile phase composition, flow rate, or column temperature.
-
Troubleshooting Steps:
-
Ensure Proper Column Equilibration: The column must be fully equilibrated with the mobile phase before starting the analysis. For RP-HPLC, flushing with 10-20 column volumes is typically sufficient.
-
Check for Leaks: Inspect all fittings from the pump to the detector. Even a small leak can cause pressure fluctuations and affect the flow rate.
-
Degas the Mobile Phase: Dissolved gases can form bubbles in the pump, leading to an inconsistent flow rate. Ensure your mobile phase is adequately degassed using an online degasser, sonication, or helium sparging.
-
Verify Mobile Phase Preparation: If you are mixing the mobile phase manually, ensure the proportions are accurate. For buffered solutions, confirm the pH is stable and has not changed over time.
-
Use a Column Thermostat: Column temperature significantly impacts retention time. A stable column oven is essential for reproducible results.
-
❓ Question 4: I performed forced degradation under acidic conditions, but I see almost no degradation of Gefitinib. What should I do?
💡 Answer: The goal of forced degradation is to achieve a target degradation of 5-20%. If no degradation occurs, the stress condition was not harsh enough.
-
Causality: The reaction kinetics are too slow under the applied conditions (concentration, temperature, time).
-
Troubleshooting Steps:
-
Increase Stressor Concentration: Move from 0.1N HCl to 1N HCl.[8]
-
Increase Temperature: If room temperature was used, try heating the sample at a controlled temperature (e.g., 60-80°C).[8]
-
Extend Exposure Time: Increase the duration of the stress from a few hours to 24 hours or more.
-
Document Everything: It is important to document all attempts. If the molecule is proven to be highly stable under a particular condition, that is a valid result for the stability profile. However, significant degradation has been observed for Gefitinib under acidic, basic, and oxidative conditions, so degradation is expected.[8][10]
-
Frequently Asked Questions (FAQs)
Q1: What makes this HPLC method "stability-indicating"? A method is formally designated as stability-indicating only after it has been validated according to ICH guidelines. The key validation parameter is specificity . This is proven through forced degradation studies, where the method must demonstrate its ability to separate the intact drug from all potential degradation products.[4][10] Using a PDA detector to confirm that the Gefitinib peak is spectrally pure in the presence of its degradants and excipients is a critical part of this validation.
Q2: How do I validate this SIAM according to ICH Q2(R1) guidelines? Method validation is a formal process to confirm that the analytical procedure is suitable for its intended purpose. The key parameters to evaluate include:
-
Specificity: As discussed above, proven via forced degradation.
-
Linearity: Demonstrating a linear relationship between concentration and detector response over a specified range (e.g., 50-150% of the nominal concentration).[4][7]
-
Accuracy: Measured by spiking a placebo with known amounts of Gefitinib and calculating the percent recovery.[4]
-
Precision: Assessed at three levels: repeatability (multiple injections of the same sample), intermediate precision (analysis on different days, by different analysts), and reproducibility (analysis in different labs).[4]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.[6][7]
-
Robustness: Intentionally varying method parameters (e.g., pH ±0.2, flow rate ±10%) to ensure the method remains reliable under minor variations.[4]
Sources
- 1. asianjpr.com [asianjpr.com]
- 2. HPLC in Pharmaceutical Applications and Pharmaceutical Industry | Lab Manager [labmanager.com]
- 3. HPLC Method development: an overview. | PharmaCores [pharmacores.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. asiapharmaceutics.info [asiapharmaceutics.info]
- 6. STABILITY INDICATING METHOD DEVELOPMENT AND VALIDATION FOR THE QUANTITATIVE DETERMINATION OF GEFITINIB IN BULK FORM AND MARKETED PHARMACEUTICAL DOSAGE FORM BY USING RP-HPLC [zenodo.org]
- 7. bhu.ac.in [bhu.ac.in]
- 8. scitechnol.com [scitechnol.com]
- 9. researchgate.net [researchgate.net]
- 10. Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method [scirp.org]
- 11. researchgate.net [researchgate.net]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. waters.com [waters.com]
- 14. pharmtech.com [pharmtech.com]
- 15. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Mass Spectrometry of Gefitinib Impurities
This technical support guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and troubleshooting impurities in Gefitinib using mass spectrometry. Recognizing that each analytical challenge is unique, this guide moves beyond rigid templates to provide in-depth, cause-and-effect explanations for common issues encountered in the laboratory. Our focus is on building a foundational understanding that empowers you to develop robust, self-validating analytical methods.
Section 1: Understanding Gefitinib and Its Impurity Profile
Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, crucial in cancer therapy.[1] Its chemical formula is C₂₂H₂₄ClFN₄O₃, with a monoisotopic mass of 446.1521 g/mol .[2] The presence of impurities, which can originate from the manufacturing process or degradation, can impact the drug's quality, safety, and efficacy.[2] Therefore, their identification and control are critical.[2]
Common Gefitinib Impurities
Below is a table of common process-related and degradation impurities of Gefitinib. Understanding these structures and their mass-to-charge ratios (m/z) is the first step in effective troubleshooting.
| Impurity Name/Identifier | Molecular Formula | Monoisotopic Mass ( g/mol ) | [M+H]⁺ m/z | Potential Origin |
| Gefitinib | C₂₂H₂₄ClFN₄O₃ | 446.1521 | 447.1599 | - |
| Gefitinib N-Oxide | C₂₂H₂₄ClFN₄O₄ | 462.1470 | 463.1548 | Degradation (Oxidative)[3] |
| Impurity-1 | C₁₆H₂₁N₃O₄ | 319.1532 | 320.1610 | Process-Related[3] |
| O-Desmethyl Gefitinib | C₂₁H₂₂ClFN₄O₃ | 432.1364 | 433.1442 | Metabolite/Degradation[4] |
| Gefitinib EP Impurity B | C₂₂H₂₄ClFN₄O₃ | 446.1521 | 447.1599 | Process-Related (Isomer)[2] |
| Deschloro Impurity | C₂₂H₂₅FN₄O₃ | 412.1914 | 413.1992 | Process-Related[2] |
Section 2: Core LC-MS/MS Methodology for Gefitinib Impurity Analysis
A robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the separation and sensitive detection of Gefitinib and its impurities.
Rationale for Methodological Choices
-
Chromatography: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard for separating Gefitinib from its often less polar impurities. A C18 column is a common choice, providing excellent retention and resolution.[5][6] Gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) is typically employed to effectively separate compounds with a range of polarities.[5][7] The addition of formic acid serves to acidify the mobile phase, which promotes the protonation of the basic nitrogen atoms in Gefitinib and its impurities, leading to better peak shape and enhanced ionization efficiency in positive ion mode.[5]
-
Mass Spectrometry: Electrospray ionization (ESI) in the positive ion mode is the preferred ionization technique for Gefitinib and its related compounds.[5] The multiple nitrogen atoms in the quinazoline and morpholine rings of Gefitinib are readily protonated, making it highly suitable for positive ion ESI.[8] A triple quadrupole mass spectrometer is frequently used for its high sensitivity and specificity in Multiple Reaction Monitoring (MRM) mode, which is ideal for quantitative analysis.[6] For impurity identification and structural elucidation, a high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) is invaluable.[9]
Recommended Starting Protocol
This protocol is a general guideline and should be optimized for your specific instrumentation and impurity profile.
-
Sample Preparation (for Bulk Drug Substance):
-
Accurately weigh and dissolve the Gefitinib sample in a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.[10]
-
Further dilute the stock solution with the initial mobile phase composition to a working concentration suitable for your instrument's sensitivity (e.g., 1-10 µg/mL).
-
-
Liquid Chromatography Parameters:
-
Column: C18, 2.1 x 100 mm, 3.5 µm particle size[11]
-
Mobile Phase A: 0.1% Formic Acid in Water[5]
-
Mobile Phase B: Acetonitrile[5]
-
Gradient: 5-95% B over 10 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C[5]
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Parameters (Positive ESI):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
Collision Gas: Argon
-
Scan Mode: Full scan from m/z 100-600 for initial screening; subsequently, use targeted MS/MS for specific impurities.
-
Section 3: Troubleshooting Guide in a Q&A Format
This section addresses specific problems you may encounter during the mass spectrometric analysis of Gefitinib impurities.
Issue 1: Poor Signal or No Peak for Gefitinib/Impurities
Q: I'm injecting my Gefitinib sample, but I'm seeing a very weak signal, or no peak at all. What should I check first?
A: This is a common issue that can often be resolved by systematically checking the sample-to-detector pathway.
-
Causality: A lack of signal points to a fundamental problem in either the delivery of the analyte to the mass spectrometer or the ionization process itself. This could be due to issues with the LC system, the ESI source, or the mass spectrometer settings.
-
Troubleshooting Workflow:
Initial Troubleshooting for No/Low Signal
Issue 2: Identification of an Unknown Peak
Q: I'm seeing a consistent, unexpected peak in my chromatogram. How can I go about identifying it?
A: Identifying unknown peaks requires a logical approach combining chromatographic and mass spectrometric data.
-
Causality: An unknown peak could be a process-related impurity, a degradation product, a co-eluting compound from the sample matrix, or a contaminant. High-resolution mass spectrometry is key to determining its elemental composition.
-
Identification Workflow:
-
Determine the Accurate Mass: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain the accurate m/z of the protonated molecule [M+H]⁺.
-
Propose Molecular Formula: Use the accurate mass and isotopic pattern to generate possible elemental compositions. Software tools can greatly assist in this step.
-
Perform MS/MS Fragmentation: Isolate the precursor ion of the unknown peak and acquire its MS/MS spectrum.
-
Compare to Gefitinib's Fragmentation: Analyze the fragmentation pattern and compare it to that of Gefitinib. Common losses or retained fragments can provide structural clues. (See fragmentation diagram below).
-
Consult Impurity Databases: Compare the proposed molecular formula and mass with known Gefitinib impurities (see table above) and other pharmaceutical impurity databases.
-
-
Gefitinib Fragmentation Pathway:
Key Fragmentation of Gefitinib in ESI+ -
The fragmentation of Gefitinib typically involves the cleavage of the propoxy linker. The fragment at m/z 128.11 corresponds to the protonated morpholinopropane side chain, while the fragment at m/z 320.08 represents the quinazoline core. If your unknown peak shares one of these fragments, it is likely structurally related to Gefitinib.
-
Issue 3: Co-eluting Peaks and Isobaric Impurities
Q: I have two peaks that are very close together in my chromatogram and appear to have the same m/z. How can I resolve and identify them?
A: This situation often arises with isomers, which have the same molecular weight but different structures.
-
Causality: Isobaric compounds, such as positional isomers, will not be differentiated by the mass spectrometer in a full scan. Therefore, chromatographic separation or distinct fragmentation patterns are necessary for their individual analysis.[12]
-
Troubleshooting Strategies:
-
Optimize Chromatography:
-
Decrease the Gradient Slope: A slower, more shallow gradient can improve the resolution between closely eluting peaks.
-
Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter selectivity and may resolve the peaks.
-
Try a Different Column Chemistry: A column with a different stationary phase (e.g., phenyl-hexyl or a pentafluorophenyl (PFP) phase) can provide different retention mechanisms and improve separation.
-
-
Analyze Fragmentation Patterns: Even if the precursor ions are isobaric, their fragment ions may differ.
-
Acquire high-quality MS/MS spectra for both co-eluting compounds.
-
Look for unique fragment ions that can be used for identification and quantification.
-
-
Issue 4: Signal Suppression or Enhancement
Q: My analyte signal is inconsistent between injections, especially when analyzing samples from a complex matrix. Could this be ion suppression?
A: Yes, inconsistent signal intensity, particularly a decrease in signal in the presence of a sample matrix compared to a clean standard, is a classic sign of ion suppression.
-
Causality: Ion suppression occurs when co-eluting components from the sample matrix compete with the analyte for ionization in the ESI source.[13] This reduces the efficiency of analyte ion formation, leading to a lower signal and inaccurate quantification.
-
Mitigation Workflow:
[11]
References
-
Venkataramanna, M., Somaraju, I., & Babu, K. (2011). Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method. American Journal of Analytical Chemistry, 2, 75-83. [Link]
-
van Veelen, M. J., et al. (2021). Development and validation of an HPLC–MS/MS method to simultaneously quantify alectinib, crizotinib, erlotinib, gefitinib and osimertinib in human plasma samples, using one assay run. Journal of Pharmaceutical and Biomedical Analysis, 206, 114369. [Link]
-
Rajasekaran, A. (2026). A Comprehensive Review of Thyroid Cancer Management using the RET Inhibitor Selpercatinib: Therapeutic and Analytical Perspectives. International Journal of Pharmaceutical Sciences, 4(1), 2151-2165. [Link]
-
Li, X., et al. (2019). Development and validation of a sensitive LC-MS/MS method for determination of gefitinib and its major metabolites in human plasma and its application in non-small cell lung cancer patients. Journal of Pharmaceutical and Biomedical Analysis, 174, 324-331. [Link]
-
Han, S., et al. (2016). Simultaneous determination of gefitinib and its major metabolites in mouse plasma by HPLC-MS/MS and its application to a pharmacokinetics study. Journal of Chromatography B, 1011, 126-133. [Link]
-
Senturka, R., et al. (2021). A Comprehensive Review of Thyroid Cancer Management using the RET Inhibitor Selpercatinib: Therapeutic and Analytical Perspectives. International Journal of Pharmaceutical Sciences. [Link]
-
Venkataramanna, M., Somaraju, I., & Babu, K. (2011). Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method. Scientific Research Publishing. [Link]
-
van Veelen, M. J., et al. (2021). Development and validation of an HPLC-MS/MS method to simultaneously quantify alectinib, crizotinib, erlotinib, gefitinib and osimertinib in human plasma samples, using one assay run. PubMed. [Link]
-
S, S., & G, S. (2016). Separation, Identification and Quantification of process related Impurities and Stress Degradants of Gefitinib by LC-ESI-Q–TOF/MS. ResearchGate. [Link]
-
Wang, Q., et al. (2011). Rapid determination of gefitinib and its main metabolite, O-desmethyl gefitinib in human plasma using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 879(22), 2155-2161. [Link]
-
Bregy, L., et al. (2022). Resolving isobaric interferences in direct infusion tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 33(7), 1165-1174. [Link]
-
Rahman, A. F. M. M., Korashy, H., & Kassem, M. G. (2014). Gefitinib. ResearchGate. [Link]
-
Chandrashekara, K. A., Udupi, A., & Reddy, C. G. (2014). Separation and Estimation of Process-Related Impurities of Gefitinib by Reverse-Phase High-Performance Liquid Chromatography. Journal of Chromatographic Science, 52(8), 799-805. [Link]
-
Liu, S., et al. (2017). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry, 2017, 8561239. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Gefitinib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. researchgate.net [researchgate.net]
- 4. Rapid determination of gefitinib and its main metabolite, O-desmethyl gefitinib in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of a sensitive LC-MS/MS method for determination of gefitinib and its major metabolites in human plasma and its application in non-small cell lung cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of gefitinib and its major metabolites in mouse plasma by HPLC-MS/MS and its application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of an HPLC-MS/MS method to simultaneously quantify alectinib, crizotinib, erlotinib, gefitinib and osimertinib in human plasma samples, using one assay run - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rjptonline.org [rjptonline.org]
- 10. academic.oup.com [academic.oup.com]
- 11. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 12. Resolving isobaric interferences in direct infusion tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijpsjournal.com [ijpsjournal.com]
Navigating Gefitinib Stability: A Technical Guide to Degradation Pathways and Stress Testing
Welcome to the technical support center for Gefitinib stability studies. This guide is designed for researchers, scientists, and drug development professionals who are investigating the degradation pathways of Gefitinib under various stress conditions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to conduct robust and reliable experiments. This resource is structured as a series of frequently asked questions and troubleshooting guides to directly address the challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Gefitinib under forced degradation conditions?
Gefitinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, is susceptible to degradation under various stress conditions, as mandated by ICH guidelines for stability testing.[1][2][3] Understanding these pathways is crucial for developing stable formulations and accurate analytical methods. The primary degradation routes are hydrolysis (acidic and alkaline), oxidation, and to a lesser extent, photolysis and thermal stress.[1][4][5]
-
Acid and Base Hydrolysis: Gefitinib shows significant degradation in both acidic and alkaline environments.[1][5] This suggests that the quinazoline ring system and the morpholino-propoxy side chain are potential sites of hydrolytic cleavage.
-
Oxidative Degradation: The molecule is particularly sensitive to oxidative stress.[5][6] A major degradation product identified under oxidative conditions is Gefitinib N-oxide, where the nitrogen atom in the morpholine ring is oxidized.[6]
-
Photolytic and Thermal Degradation: While susceptible to degradation under these conditions, the extent is generally less pronounced compared to hydrolytic and oxidative stress.[1][4]
Q2: I'm seeing an unexpected peak in my HPLC chromatogram after oxidative stress testing of Gefitinib. What could it be?
An unknown peak appearing during oxidative stress studies of Gefitinib is a common observation. The most probable identity of this peak is Gefitinib N-oxide .[6] This is a well-documented degradation product formed when the nitrogen atom of the morpholine ring is oxidized.[6] The molecular weight of this impurity will be 16 units greater than that of the parent Gefitinib molecule.[6]
Troubleshooting Steps:
-
Mass Spectrometry (MS) Analysis: The most definitive way to identify this peak is to use a mass spectrometer coupled with your liquid chromatography system (LC-MS). A mass increase of 16 Da compared to Gefitinib would strongly indicate the formation of the N-oxide.[6]
-
Reference Standard: If available, inject a reference standard of Gefitinib N-oxide to confirm the retention time.
-
Forced Degradation Confirmation: You can intentionally synthesize the N-oxide by treating a concentrated solution of Gefitinib with an oxidizing agent like m-chloroperoxybenzoic acid (mCPBA) to see if the retention time of the resulting product matches your unknown peak.[6]
Q3: My Gefitinib sample shows significant degradation under acidic conditions. How can I minimize this during my experiments?
Significant degradation under acidic conditions highlights the lability of Gefitinib in low pH environments.[1][5] To manage this during analytical procedures:
-
pH Control of Mobile Phase: Ensure the pH of your HPLC mobile phase is controlled and ideally not in the highly acidic range for prolonged periods, unless required for chromatographic resolution.
-
Sample Preparation: Prepare your samples in a diluent that is close to neutral pH or contains a buffer to maintain stability. Avoid using highly acidic solutions for sample dissolution and dilution if the analysis is not immediate.
-
Temperature Control: Perform sample preparation and analysis at controlled room temperature or even refrigerated conditions, as elevated temperatures can accelerate acid-catalyzed hydrolysis.
Troubleshooting Guides & Experimental Protocols
This section provides detailed protocols for conducting forced degradation studies on Gefitinib, along with troubleshooting tips for common issues.
Experimental Workflow for Gefitinib Stress Testing
The following diagram outlines a typical workflow for conducting forced degradation studies.
Caption: A generalized workflow for conducting forced degradation studies on Gefitinib.
Protocol 1: Hydrolytic Degradation (Acid and Base)
Objective: To assess the stability of Gefitinib in acidic and alkaline conditions.
Materials:
-
Gefitinib active pharmaceutical ingredient (API)
-
0.1 N Hydrochloric Acid (HCl)
-
0.1 N Sodium Hydroxide (NaOH)
-
Methanol or Acetonitrile (HPLC grade)
-
Volumetric flasks, pipettes
-
Water bath or heating block
Procedure:
-
Sample Preparation: Prepare a stock solution of Gefitinib (e.g., 1 mg/mL) in methanol or acetonitrile.
-
Acid Hydrolysis:
-
Transfer a known volume of the Gefitinib stock solution into a volumetric flask.
-
Add an equal volume of 0.1 N HCl.
-
Heat the solution in a water bath at a specified temperature (e.g., 60-80°C) for a defined period (e.g., 2-8 hours).[5]
-
After the incubation period, cool the solution to room temperature.
-
Neutralize the solution with an equivalent amount of 0.1 N NaOH.
-
Dilute to the final concentration with the mobile phase or a suitable diluent.
-
-
Alkaline Hydrolysis:
-
Follow the same procedure as for acid hydrolysis, but use 0.1 N NaOH for degradation and 0.1 N HCl for neutralization.[5]
-
-
Analysis: Analyze the stressed samples by a validated stability-indicating HPLC method.
Troubleshooting:
-
Issue: No degradation is observed.
-
Solution: Increase the acid/base concentration, temperature, or exposure time.
-
-
Issue: Too much degradation (>20%).[2]
-
Solution: Decrease the stress conditions (concentration, temperature, or time). The goal is to achieve partial degradation to ensure the analytical method can resolve the degradation products from the parent drug.
-
Protocol 2: Oxidative Degradation
Objective: To evaluate the susceptibility of Gefitinib to oxidation.
Materials:
-
Gefitinib API
-
Methanol or Acetonitrile (HPLC grade)
Procedure:
-
Sample Preparation: Prepare a stock solution of Gefitinib (e.g., 1 mg/mL) in a suitable solvent.
-
Oxidative Stress:
-
Transfer a known volume of the Gefitinib stock solution into a volumetric flask.
-
Add a specified volume of H₂O₂ solution.
-
Keep the solution at room temperature for a defined period (e.g., 2-24 hours), protected from light.[6]
-
Dilute to the final concentration with the mobile phase or a suitable diluent.
-
-
Analysis: Analyze the sample using a validated stability-indicating HPLC method.
Troubleshooting:
-
Issue: A new, significant peak is observed.
-
Explanation: This is likely the Gefitinib N-oxide.[6]
-
Action: Proceed with LC-MS analysis for confirmation.
-
Data Presentation: Summary of Gefitinib Degradation
| Stress Condition | Reagents & Conditions | Major Degradation Products | Extent of Degradation | Reference |
| Acid Hydrolysis | 0.1 N - 1 N HCl, heated (e.g., 65°C for 2 hours) | Unspecified polar degradants | Significant | [1][5] |
| Alkaline Hydrolysis | 0.1 N - 1 N NaOH, heated (e.g., 65°C for 2 hours) | Unspecified polar degradants | Significant | [1][5] |
| Oxidative | 3-10% H₂O₂, room temperature | Gefitinib N-oxide | Significant | [5][6] |
| Thermal | Dry heat (e.g., 60-80°C) on solid or in solution | Minor degradation | Generally low | [1][4] |
| Photolytic | Exposure to UV and visible light (ICH Q1B) | Minor degradation | Generally low | [4][6] |
Gefitinib Degradation Pathway: Oxidative Stress
The following diagram illustrates the formation of the primary degradation product under oxidative stress.
Caption: Oxidative degradation of Gefitinib to form Gefitinib N-oxide.
Concluding Remarks
The stability of Gefitinib is a critical quality attribute that requires thorough investigation. This guide provides a foundational understanding of its degradation pathways and practical advice for conducting stress testing experiments. By applying these principles and protocols, researchers can develop robust, stability-indicating analytical methods and gain deeper insights into the chemical behavior of this important therapeutic agent. For further inquiries, please consult the referenced literature.
References
-
Lakshmana Rao, A., et al. (2013). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING HPLC METHOD FOR ESTIMATION OF GEFITINIB IN BULK AND ITS PHARMACEUTICAL FORMULATION. International Journal of Pharmacy and Chemical Sciences, 3(4), 1305-1314. [Available at: [Link]]
-
Patel, Y., et al. (2015). Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method. American Journal of Analytical Chemistry, 6, 80-92. [Available at: [Link]]
-
Singh, S., et al. (2021). Optimization and validation of stability indicating RP-HPLC method for the quantification of gefitinib in bulk drug and nanoformulations: An application towards in vitro and ex vivo performance evaluation. Journal of Pharmaceutical and Biomedical Analysis, 198, 114008. [Available at: [Link]]
-
Siva Kumar, R., et al. (2017). Development and Validation of Stability Indicating HPLC Method for Gefitinib and Its Related Compounds and Characterisation of Degradation Impurities. Journal of Pharmaceutics & Drug Delivery Research, 6(1). [Available at: [Link]]
-
Annapurna, M. M., et al. (2013). Separation and Estimation of Process-Related Impurities of Gefitinib by Reverse-Phase High-Performance Liquid Chromatography. Journal of Chromatographic Science, 51(8), 753-760. [Available at: [Link]]
-
Al-Otaibi, F., et al. (2022). Determination of Gefitinib Using Routine and Greener Stability-Indicating HPTLC Methods. Molecules, 27(8), 2496. [Available at: [Link]]
-
Kulkarni, D. C., et al. (2021). Method Development and Validation of a New Stability Indicating Reverse Phase Ultra-fast Liquid Chromatographic Method for the Determination of Gefitinib (Anticancer Agent) in the Presence of an Internal Standard. Asian Journal of Pharmaceutics, 15(4). [Available at: [Link]]
-
U.S. Food and Drug Administration. (n.d.). Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. [Available at: [Link]]
-
Bukke, S. P. N., et al. (2023). Method validation and characterization of stress degradation products of gefitinib through UPLC-UV/PDA and LC–MS/TOF studies. Journal of Applied Pharmaceutical Science, 13(09), 116-127. [Available at: [Link]]
-
International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline: Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. [Available at: [Link]]
-
Chen, Y., et al. (2019). EGFR TKIs impair lysosome-dependent degradation of SQSTM1 to compromise the effectiveness in lung cancer. Cell Death & Disease, 10(7), 523. [Available at: [Link]]
-
Ankur, C. (2021). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Available at: [Link]]
-
Raza, A., et al. (2022). Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. Molecules, 27(14), 4363. [Available at: [Link]]
- Okon, I. S., et al. (2014). Gefitinib-induced reactive oxygen species promote premature senescence in lung cancer cells. Free Radical Biology and Medicine, 73, 284-295.
-
Li, H., et al. (2021). miR-4487 Enhances Gefitinib-Mediated Ubiquitination and Autophagic Degradation of EGFR in Non-Small Cell Lung Cancer Cells by Targeting USP37. Cancer Research and Treatment, 53(4), 1103-1118. [Available at: [Link]]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpcbs.com [ijpcbs.com]
- 5. scitechnol.com [scitechnol.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Gefitinib Impurity Analysis
Welcome to the technical support center for Gefitinib analysis. This guide is designed for researchers, analytical chemists, and drug development professionals who are encountering chromatographic challenges, specifically peak tailing, during the impurity analysis of Gefitinib. As a basic compound, Gefitinib presents a classic challenge in reversed-phase liquid chromatography. This resource provides in-depth, science-backed answers and actionable protocols to help you diagnose the root cause of poor peak shape and restore the performance and robustness of your analytical method.
Part 1: Frequently Asked Questions - The "Why" Behind Peak Tailing
This section addresses the fundamental principles governing the chromatographic behavior of Gefitinib and the common causes of asymmetric peaks.
Q1: What exactly is peak tailing and how is it quantitatively measured?
Peak tailing is a common chromatographic issue where a peak is not symmetrical, exhibiting a "tail" or an extended trailing edge. Ideally, a chromatographic peak should have a Gaussian shape. Tailing is an indicator of undesirable secondary interactions occurring within the analytical column, which can compromise resolution between the main component and its impurities and affect the accuracy of integration and quantification.
The degree of asymmetry is measured by the Tailing Factor (Tf) or Asymmetry Factor (As) . The United States Pharmacopeia (USP) defines the tailing factor as the distance from the front slope of the peak to the back slope divided by twice the distance from the front slope to the peak maximum, all measured at 5% of the peak height.
-
Tf = 1.0: A perfectly symmetrical Gaussian peak.
-
Tf > 1.0: A tailing peak.
-
Tf < 1.0: A fronting peak.
Most pharmacopeial methods, including the USP method for Gefitinib, require a tailing factor of not more than 1.5 or 2.0.[1][2]
Q2: I consistently see peak tailing for Gefitinib and its related substances. What is the primary chemical reason for this?
The primary cause of peak tailing for basic compounds like Gefitinib in reversed-phase HPLC is the interaction with residual silanol groups on the silica-based stationary phase (e.g., C18, C8).[3][4]
Here's the mechanism:
-
Primary Interaction (Good): The desired separation mechanism is based on hydrophobic (non-polar) interactions between the analyte and the C18 alkyl chains of the stationary phase.
-
Secondary Interaction (Bad): Silica-based columns have residual silanol groups (Si-OH) that were not fully reacted during the manufacturing and end-capping process. These silanols are acidic. At typical mobile phase pH values (e.g., > pH 3-4), these silanols deprotonate and become negatively charged (Si-O⁻).[3][5]
-
Analyte Interaction: Gefitinib is a basic compound containing amine functional groups. In the same pH range, these groups become protonated and carry a positive charge.
-
The Result: The positively charged Gefitinib molecules are strongly attracted to the negatively charged silanol sites via a strong ionic interaction. Molecules that experience this secondary interaction are retained longer than those that only interact via the desired hydrophobic mechanism. This dual-retention mechanism leads directly to peak broadening and a characteristic tail.[4][6]
Q3: What are the critical physicochemical properties of Gefitinib that I should be aware of for method development?
Understanding Gefitinib's properties is essential for effective troubleshooting. As an ionizable drug, its behavior in solution is highly dependent on pH.
| Property | Value | Source | Significance for HPLC Analysis |
| Chemical Nature | Strongly Basic Compound | [7] | Prone to strong interactions with acidic silanol groups on the column. |
| pKa Values | 5.28 and 7.17 | [8] | These values indicate the pH at which the molecule is 50% ionized. Operating the mobile phase pH near these values can lead to dual species being present (ionized and neutral), causing peak splitting or broadening.[9][10] For robust methods, the mobile phase pH should be at least 1.5-2 units away from the pKa.[11] |
| logP | 3.75 - 4.02 | [7] | Indicates that the molecule is quite hydrophobic, making it well-suited for reversed-phase chromatography with good retention. |
| Molecular Formula | C22H24ClFN4O3 | [12] | Useful for mass spectrometry identification and molecular weight calculations. |
Part 2: A Systematic Troubleshooting Guide
When peak tailing occurs, a systematic approach is the most efficient way to identify and resolve the issue. The following workflow and detailed guides will walk you through the process, from simple mobile phase adjustments to more involved column and system checks.
Guide 1: Mobile Phase Optimization
Your mobile phase is the most powerful and easily adjusted tool for controlling peak shape.
Q4: How can I use mobile phase pH to improve the peak shape of Gefitinib?
By adjusting the mobile phase pH, you can control the ionization state of both the Gefitinib molecule and the problematic silanol groups.[9][13]
-
Strategy 1: Low pH (Ion Suppression of Silanols): Operating at a low pH (typically between 2.5 and 3.0) protonates the silanol groups (Si-OH), making them neutral. This eliminates the strong ionic attraction for the positively charged Gefitinib, significantly reducing tailing.[3][5] At this pH, Gefitinib will be fully protonated (positively charged). This is often the most effective strategy.
-
Strategy 2: High pH (Ion Suppression of Analyte): Operating at a high pH (e.g., > 9.2, which is 2 units above the highest pKa) will deprotonate the Gefitinib molecule, making it neutral. A neutral analyte will not have a strong ionic attraction to the now-ionized silanol groups. However, this requires a pH-stable column, as traditional silica can dissolve at high pH.[14]
Q5: What are mobile phase additives like Triethylamine (TEA), and how do they work?
Triethylamine (TEA) is a basic amine that acts as a "silanol masking agent."[15] When added to the mobile phase in small concentrations (typically 0.1-0.5% v/v), the protonated TEA molecules preferentially bind to the negatively charged silanol sites on the stationary phase.[16] This effectively shields the Gefitinib molecules from these secondary interaction sites, resulting in a more symmetrical peak shape.[17][18] It is a classic and highly effective technique for improving the chromatography of basic compounds.
Q6: How do I properly prepare and use a mobile phase with Triethylamine (TEA)?
Using an amine modifier requires careful preparation to ensure reproducibility.
Experimental Protocol: Preparation of a Mobile Phase with 0.1% TEA
-
Objective: To prepare an aqueous mobile phase component containing 0.1% (v/v) Triethylamine, buffered to a specific pH.
-
Materials:
-
HPLC-grade water
-
Triethylamine (TEA), high purity
-
pH adjustment acid (e.g., Phosphoric acid or Formic acid)
-
Calibrated pH meter
-
Volumetric flask (e.g., 1000 mL)
-
-
Procedure:
-
Measure approximately 950 mL of HPLC-grade water into the 1000 mL volumetric flask.
-
Using a micropipette, add 1.0 mL of Triethylamine to the water. Mix thoroughly.
-
Place a calibrated pH electrode into the solution.
-
Slowly, and with constant stirring, add your chosen acid dropwise to adjust the pH to your target value (e.g., pH 3.0 or pH 7.0). Be careful not to overshoot the target pH.
-
Once the target pH is stable, remove the pH electrode and bring the flask to its final volume (1000 mL) with HPLC-grade water.
-
Stopper the flask and invert several times to ensure a homogenous mixture.
-
Filter the mobile phase through a 0.45 µm or 0.22 µm membrane filter before use.
-
-
Important Note: Once a column is used with TEA, it can be difficult to completely remove the additive. It is best practice to dedicate that column to methods requiring TEA to avoid unexpected selectivity changes in other analyses.[19]
Guide 2: HPLC Column Selection and Care
If mobile phase optimization is insufficient, the issue may lie with the column itself.
Q7: My peak tailing persists even after pH and additive adjustments. Could my column be the problem?
Yes. Not all C18 columns are created equal. The quality of the base silica and the thoroughness of the end-capping play a major role in peak shape for basic compounds.
-
Older vs. Modern Columns: Older "Type A" silica columns often had higher metal content and less effective end-capping, leaving many active silanols. Modern "Type B" high-purity silica columns are far superior and should be your first choice.
-
End-Capping: End-capping is a process where smaller silane molecules are used to bond with the remaining accessible silanol groups after the primary C18 bonding. A well-end-capped column is critical for good peak shape.
-
Specialized Chemistries: Many manufacturers now offer columns specifically designed for the analysis of basic compounds. These may feature hybrid silica-polymer particles, unique bonding technologies, or surface treatments that provide excellent peak shape over a wider pH range.[20][21]
Q8: What is column passivation and how can I perform a restorative wash?
Over time, columns can accumulate contaminants or have their surfaces become "active." Passivation is a cleaning process designed to remove metal ions and other contaminants from the column and system hardware, reducing active sites that cause tailing.[22][23] A thorough wash can often restore column performance.
Experimental Protocol: Column Washing and Passivation
-
Objective: To clean a reversed-phase column that is showing poor peak shape for basic analytes.
-
Safety: Always consult the column manufacturer's guidelines for solvent compatibility and pH limits. Disconnect the column from the detector during flushing with harsh solvents.
-
Procedure:
-
Disconnect: Disconnect the column outlet from the detector and direct it to a waste container.
-
Buffer Flush: Flush the column with your mobile phase without the buffer salts (e.g., if you use Acetonitrile/Water with Ammonium Acetate, flush with Acetonitrile/Water in the same ratio) for at least 20 column volumes.
-
Organic Flush: Flush with 100% Acetonitrile for 20 column volumes.
-
Strong Solvent Wash: Flush with Isopropanol for 20 column volumes.
-
(Optional - Aggressive Clean): For severe contamination, a sequence of solvents can be used. A common sequence is Tetrahydrofuran (THF), followed by Isopropanol, then Methanol, and finally water. Always check for solvent compatibility.
-
(Optional - Acidic Passivation Wash): If metallic contamination is suspected, a flush with a mild acid can help. A common procedure involves flushing with 6N Nitric Acid (HNO₃) for 30 minutes at a low flow rate (e.g., 1 mL/min), followed by an extensive water wash.[24] WARNING: This is an aggressive treatment and should only be used after consulting the column manufacturer's instructions, as it can damage some stationary phases.
-
Re-equilibration: Re-introduce the organic component of your mobile phase (e.g., 100% Acetonitrile), then gradually re-introduce your buffered mobile phase and allow the system to equilibrate until a stable baseline is achieved.
-
Test: Inject a standard to evaluate if peak shape has been restored.
-
Guide 3: System and Physical Issues
If both the method and the column have been optimized, the problem might be physical.
Q9: I've tried everything, but still see tailing. What else could be wrong?
Peak tailing can also be caused by physical problems in the HPLC system, often referred to as "extra-column effects."
-
Column Void: A void or channel can form at the head of the column due to pressure shocks or silica dissolution. This creates a non-uniform flow path, leading to peak distortion. Reversing and flushing the column (if the manufacturer allows) can sometimes help, but replacement is often necessary.[3]
-
Blocked Frit: The inlet frit of the column can become partially blocked by particulates from the sample or mobile phase. This also disrupts the flow path. Filtering all samples and mobile phases is critical.
-
Extra-Column Volume: Excessive tubing length or diameter between the injector and the column, or between the column and the detector, can cause peak broadening and tailing. Ensure connections are made with short, narrow-ID (e.g., 0.005") tubing and that fittings are properly seated to avoid dead volume.
-
Sample Solvent Effect: If the sample is dissolved in a solvent that is much stronger than the mobile phase (e.g., 100% Acetonitrile when the mobile phase is 30% Acetonitrile), it can cause peak distortion, including tailing or fronting. Ideally, the sample should be dissolved in the mobile phase itself.
Part 3: Reference Data and Protocols
Summary of Pharmacopeial Methods for Gefitinib
This table provides a quick reference to key parameters from official methods, which can serve as an excellent starting point for method development or troubleshooting.
| Parameter | USP Method[1] | Japanese Pharmacopoeia (JP18) Method[25] |
| Column | L1 packing (C18), 3.0-mm × 10-cm; 3-µm | Unifinepak C18, 3.0 mmI.D. x 100 mmL, 3 µm |
| Mobile Phase | Acetonitrile and Ammonium Acetate Solution (9.7 g/L) (38:62) | Ammonium acetate solution (3.0 g in 310 mL water) / Acetonitrile (31/19) |
| Flow Rate | 0.9 mL/min | 0.9 mL/min |
| Column Temp. | 60°C | 60°C |
| Detection | UV 247 nm | UV 247 nm |
| Tailing Factor | NMT 1.5 | Not explicitly stated, but system suitability requires good peak shape. |
References
-
Venkataramanna, M., Somaraju, I. and Babu, K. (2011) Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method. American Journal of Analytical Chemistry, 2, 75-83. [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
- Prasanna, B., Reddy, R., & Kumar, R. (2017). Separation, Identification and Quantification of process related Impurities and Stress Degradants of Gefitinib by LC-ESI-Q–TOF/MS. Research & Reviews: A Journal of Pharmaceutical Science.
-
European Directorate for the Quality of Medicines & HealthCare (EDQM). (n.d.). GEFITINIB CRS. Retrieved from [Link]
-
Velásquez, I., & Acevedo, D. (2023). Methods for the Passivation of HPLC Instruments and Columns. LCGC International. [Link]
-
Crawford Scientific. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]
-
Human Metabolome Database. (2012). Metabocard for Gefitinib (HMDB0014462). Retrieved from [Link]
-
Reddy, B. P., et al. (2012). Development and Validation of Stability Indicating HPLC Method for Gefitinib and Its Related Compounds and Characterisation of Degradation Impurities. ResearchGate. [Link]
-
Roos, R. W., & Lau-Cam, C. A. (1986). General reversed-phase high-performance liquid chromatographic method for the separation of drugs using triethylamine as a competing base. Journal of Chromatography A, 370, 403-418. [Link]
- Bell, D. (2023). Innovations in Liquid Chromatography: 2023 HPLC Column and Accessories Review.
- Sepuxianyun. (2023). [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do?.
- McCalley, D. V. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing.
-
ACE HPLC Columns. (2023). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Retrieved from [Link]
-
Al-Horani, R. A., & Al-Ayyoub, M. A. (2019). Physicochemical properties of EGF receptor inhibitors and development of a nanoliposomal formulation of gefitinib. PubMed Central. [Link]
-
Trungtamthuoc.com. (2025). Gefitinib USP 2025. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
- Sharma, A., Singh, P., & Kumar, V. (2023). Recent innovations in HPLC column technology: Advancements, applications and future trends in analytical separations.
-
Sychev, K. (2020). TO ADD OR NOT TO ADD. hplc-today.com. [Link]
-
Chrom Tech, Inc. (2023). What Causes Peak Tailing in HPLC?. Retrieved from [Link]
-
Dolan, J. W. (2016). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]
- Nawrocki, J., et al. (2023). Why development of new HPLC column technology is still alive.
-
Shakeel, F., et al. (2022). Optimization and validation of stability indicating RP-HPLC method for the quantification of gefitinib in bulk drug and nanoformulations. Journal of the Indian Chemical Society. [Link]
- Bell, D. S. (2023). Column Watch: Methods for the Passivation of HPLC Instruments and Columns.
-
CHROMacademy. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC International. [Link]
-
Wikipedia. (n.d.). Gefitinib. Retrieved from [Link]
-
Waters Corporation. (n.d.). How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column?. Waters Knowledge Base. [Link]
-
Wrisley, L. (2022). Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]
- Bell, D. S. (2020). Troubleshooting LC Separations of Biomolecules, Part II: Passivation and Mobile-Phase Additives. LCGC North America.
-
Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
MicroSolv Technology Corporation. (2020). Ammonium Acetate or Triethylamine TEA Use with Cogent HPLC Columns. Retrieved from [Link]
- Donescu, A., et al. (2009). The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography.
- Reddy, B. P., et al. (2012).
-
ATA Scientific. (2010). A Guide to Modern HPLC. Retrieved from [Link]
-
Napte, B. (2023). What is the effect of free silanols in RPLC and how to reduce it?. Pharma Growth Hub. [Link]
-
European Medicines Agency (EMA). (2018). Gefitinib product-specific bioequivalence guidance. Retrieved from [Link]
-
Pharma Growth Hub. (2023). Effect of Triethylamine (TEA) on the Retention in RPLC. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
Analytics-Shop. (n.d.). Successful passivation of an HPLC system. Retrieved from [Link]
- Costa, D. B., et al. (2011). The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell...
-
Pharmaffiliates. (n.d.). Gefitinib-impurities. Retrieved from [Link]
-
European Medicines Agency (EMA). (2018). Gefitinib film-coated tablet 250 mg product-specific bioequivalence guidance. Retrieved from [Link]
Sources
- 1. trungtamthuoc.com [trungtamthuoc.com]
- 2. waters.com [waters.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. pharmagrowthhub.com [pharmagrowthhub.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. support.waters.com [support.waters.com]
- 7. hmdb.ca [hmdb.ca]
- 8. Physicochemical properties of EGF receptor inhibitors and development of a nanoliposomal formulation of gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. acdlabs.com [acdlabs.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Gefitinib - Wikipedia [en.wikipedia.org]
- 13. agilent.com [agilent.com]
- 14. chromtech.com [chromtech.com]
- 15. welch-us.com [welch-us.com]
- 16. pharmagrowthhub.com [pharmagrowthhub.com]
- 17. General reversed-phase high-performance liquid chromatographic method for the separation of drugs using triethylamine as a competing base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. hplc.today [hplc.today]
- 19. Using Ammonium Acetate in HPLC, ANP, and LC‑MS – Benefits, Limitations, and Best Practices | MICROSOLV [mtc-usa.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. pharmacyjournal.org [pharmacyjournal.org]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. lctsbible.com [lctsbible.com]
- 24. Successful passivation of an HPLC system | Analytics-Shop [analytics-shop.com]
- 25. jasco-global.com [jasco-global.com]
Technical Support Center: Method Robustness for Gefitinib Impurity Profiling
Welcome to the comprehensive technical support guide for ensuring the robustness of your analytical methods for Gefitinib impurity profiling. This center is designed for researchers, analytical scientists, and drug development professionals who are tasked with developing, validating, and troubleshooting reliable methods for quantifying process-related and degradation impurities of Gefitinib. Our goal is to provide not just procedural steps, but the scientific rationale behind them, empowering you to build self-validating and resilient analytical systems.
Introduction: The Imperative of Robustness in Impurity Profiling
In pharmaceutical analysis, and particularly in impurity profiling, "robustness" is not merely a parameter in a validation checklist; it is the bedrock of method reliability. An analytical procedure's robustness is its capacity to remain unaffected by small, yet deliberate, variations in method parameters, which provides a clear indication of its reliability during normal usage.[1][2] For a molecule like Gefitinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, a thorough understanding of its impurity profile is critical for ensuring safety and efficacy.
Forced degradation studies show that Gefitinib is particularly susceptible to oxidation and also degrades under acidic and basic stress conditions.[3][4][5] This chemical instability underscores the need for a stability-indicating analytical method that is not only precise and accurate but can also withstand the minor day-to-day variations inherent in any laboratory environment. This guide will walk you through common challenges and provide actionable solutions grounded in scientific principles and regulatory expectations.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the development and validation of robust HPLC methods for Gefitinib impurity analysis.
Q1: What are the primary sources of impurities for Gefitinib?
A1: Impurities in Gefitinib can originate from two primary sources:
-
Process-Related Impurities: These are substances formed during the synthesis of the Gefitinib drug substance. They can include starting materials, intermediates, by-products, and reagents. Several process-related impurities of Gefitinib have been identified and require simultaneous separation and estimation.[6][7]
-
Degradation Products: These impurities arise when the drug substance or drug product is exposed to stress conditions such as light, heat, humidity, acid, base, and oxidation during manufacturing, storage, or handling.[8][4][5] Studies indicate Gefitinib is most sensitive to oxidative stress, leading to the formation of degradation products like N-oxides.[3][9]
Q2: Why is a "stability-indicating" method crucial for Gefitinib?
A2: A stability-indicating method is an analytical procedure that can accurately and selectively quantify the active pharmaceutical ingredient (API) in the presence of its potential degradation products, process impurities, and excipients. Given Gefitinib's known degradation pathways[8][4][5], a stability-indicating method is essential to:
-
Ensure Specificity: The method must be able to separate all potential impurities from the main Gefitinib peak and from each other to avoid inaccurate quantification. Forced degradation studies are used to demonstrate this specificity.[6][9]
-
Monitor Stability: It allows for the accurate assessment of the drug's stability over its shelf life by quantifying the increase in degradation products.
-
Meet Regulatory Requirements: Regulatory bodies like the ICH and FDA mandate that methods used for stability testing and impurity quantification are stability-indicating.[10]
Q3: What are the typical starting parameters for developing an HPLC method for Gefitinib impurity profiling?
A3: Based on published literature, a robust starting point for method development is a Reverse-Phase HPLC (RP-HPLC) method with UV detection.[8]
-
Column: A C18 column (e.g., Inertsil ODS-3V, 250 x 4.6 mm, 5 µm) is commonly used and provides good retention and separation for Gefitinib and its related substances.[6][7]
-
Mobile Phase: A combination of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile) is typical.[6][7] The pH of the buffer is a critical parameter to optimize for achieving adequate separation, especially for impurities with ionizable groups.[11]
-
Detection: A photodiode array (PDA) detector is advantageous as it allows for monitoring at multiple wavelengths (e.g., 250-260 nm) and assessing peak purity.[6][9]
-
Mode: Both isocratic and gradient elution can be effective. Gradient elution is often preferred for separating a complex mixture of impurities with varying polarities.[4][5]
Q4: According to ICH Q2(R1), what parameters must be evaluated during method validation for an impurity quantification method?
A4: For a quantitative impurity test, the following validation characteristics are considered essential according to the ICH Q2(R1) guidelines[1][2][10][12][13]:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is typically demonstrated through forced degradation studies.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1]
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[1]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[1][2]
Troubleshooting Guide: Common Issues in Gefitinib Impurity Analysis
This section provides a structured approach to diagnosing and resolving common problems encountered during the analysis of Gefitinib and its impurities.
Problem 1: Poor resolution between an impurity peak and the main Gefitinib peak.
-
Question: My method shows a critical peak pair (an impurity and Gefitinib) with a resolution of less than 1.5. What is the root cause and how can I fix it?
-
Answer: Poor resolution is a selectivity issue, meaning the chromatographic system is not adequately discriminating between the two components. The primary factors influencing selectivity in RP-HPLC are the mobile phase pH, the organic modifier, and the stationary phase chemistry.[11]
Troubleshooting Workflow:
-
Verify System Suitability: First, ensure your system is performing optimally. Check system suitability test (SST) parameters like theoretical plates and tailing factor for the Gefitinib peak. If these are out of specification, address the instrument or column health first.
-
Adjust Mobile Phase pH: Gefitinib has basic nitrogen atoms, and its impurities may have varying pKa values. A small change in the mobile phase pH can significantly alter the ionization state of these compounds, thereby changing their retention and improving separation.
-
Action: Adjust the buffer pH by ±0.2 units and observe the impact on resolution. Systematically evaluate a range of pH values to find the optimum.[11]
-
-
Change Organic Modifier Percentage: If working with an isocratic method, a small adjustment (e.g., ±2%) in the acetonitrile concentration can alter selectivity. For a gradient method, modifying the gradient slope can be effective.
-
Evaluate a Different Stationary Phase: If mobile phase optimization is insufficient, the column chemistry may not be suitable.
-
Action: Screen a column with a different selectivity (e.g., a phenyl-hexyl or a polar-embedded phase) to introduce different separation mechanisms (like π-π interactions).
-
Workflow Diagram: Troubleshooting Poor Resolution
A step-by-step decision tree for resolving co-eluting peaks.
-
Problem 2: Appearance of new, unexpected peaks in the chromatogram during a stability study.
-
Question: I'm running a stability sample, and I see a new peak that wasn't present in the initial batch. How do I proceed?
-
Answer: The appearance of a new peak strongly suggests the formation of a new degradation product. The immediate goals are to ensure the method can separate this new impurity and then to identify it.
Procedural Steps:
-
Confirm Peak Purity: Use a PDA detector to check the peak purity of the new peak and, crucially, the main Gefitinib peak. Ensure the new peak is not co-eluting with another component.
-
Evaluate Resolution: Check the resolution between the new peak and all other peaks in the chromatogram. If the resolution is poor, the method may need re-optimization (refer to Problem 1).
-
Spiking Study: If a reference standard for a suspected impurity is available, perform a spiking study to confirm its identity by retention time matching.
-
LC-MS Analysis: For unknown impurities, the most effective approach is to use a mass spectrometer (LC-MS) to determine the mass-to-charge ratio (m/z) of the peak.[3] This provides the molecular weight, which is a critical clue for structural elucidation. For instance, an increase of 16 amu often suggests oxidation.[9]
-
Problem 3: My method failed the robustness test. What does this mean and what should I do?
-
Question: When I slightly changed the mobile phase flow rate (e.g., from 1.0 mL/min to 0.9 mL/min), the resolution of my critical peak pair dropped below the acceptance criteria. What are the next steps?
-
Answer: A robustness failure indicates that the method is highly sensitive to small variations and is therefore not reliable for routine use. The method is operating on a "cliff edge" of its operational design space.
Corrective Actions:
-
Identify the Critical Parameter: Your experiment has successfully identified a critical method parameter (e.g., flow rate).
-
Re-evaluate and Optimize: The method needs to be re-optimized to find a more stable operating region. You should not simply tighten the specifications for the parameter (e.g., stating the flow rate must be 1.00 ± 0.01 mL/min), as this is often not practical.
-
Systematic Re-development: Re-visit the method development parameters (pH, organic modifier, temperature) to find a set of conditions where the critical resolution is less dependent on the parameter that failed the robustness test. A Design of Experiments (DoE) approach can be highly effective here.
-
Repeat Robustness Test: Once the method is re-optimized, the robustness study must be repeated to demonstrate that the new conditions are indeed reliable.[14]
-
Experimental Protocols & Data Tables
Protocol 1: Forced Degradation (Stress Testing) of Gefitinib
This protocol is a foundational step to demonstrate the stability-indicating nature of an analytical method.
-
Prepare Stock Solution: Prepare a stock solution of Gefitinib in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N HCl. Heat at 60-80°C for a specified period (e.g., 2-8 hours). Cool the solution and neutralize with an equivalent amount of 0.1 N NaOH.[6]
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH. Keep at room temperature or heat gently (e.g., 40°C) for a specified period.[6] Cool and neutralize with an equivalent amount of 0.1 N HCl.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3-30% hydrogen peroxide (H₂O₂). Keep at room temperature for a specified period. Studies show Gefitinib is particularly sensitive to oxidation.[3][8][9]
-
Thermal Degradation: Expose the solid Gefitinib powder to dry heat (e.g., 105°C) for 24 hours. Also, expose a solution of Gefitinib to heat (e.g., 60-80°C).
-
Photolytic Degradation: Expose a solution of Gefitinib to UV light (e.g., 254 nm) and/or visible light in a photostability chamber for a defined period.
-
Analysis: Dilute all stressed samples to the target analytical concentration with the mobile phase and analyze alongside an unstressed control sample.
-
Evaluation: The goal is to achieve 5-20% degradation of the active ingredient. The chromatograms should demonstrate effective separation of all degradation products from the parent drug and from each other.
Table 1: Typical Parameters for Robustness Study
| Parameter | Variation Range | Acceptance Criteria (Example) |
| Mobile Phase pH | ± 0.2 units | Resolution between critical pairs ≥ 1.5; Tailing factor ≤ 2.0 |
| Organic Modifier | ± 2% absolute | Resolution between critical pairs ≥ 1.5; %RSD of peak areas ≤ 2.0% |
| Flow Rate | ± 10% of nominal | Retention time shift acceptable; Resolution between critical pairs ≥ 1.5 |
| Column Temperature | ± 5 °C | Resolution between critical pairs ≥ 1.5; Retention time shift acceptable |
| Column Lot/Batch | Test on 2-3 different lots | System suitability parameters (Resolution, Plates, Tailing) must pass |
Diagram: Robustness Testing Strategy
A systematic workflow for conducting a robustness study.
References
- Vertex AI Search result citing a study on LC-ESI-Q–TOF/MS for Gefitinib impurity analysis.
-
European Medicines Agency (EMA). (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Lin, T. C. (2020). Gefitinib modulates stress fibers and tubular-like structure formation and attenuates angiogenesis in an in vivo chicken model of chorioallantoic membrane angiogenesis. Biochemical and Biophysical Research Communications, 526(3), 568-573. [Link]
- Scribd. ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers.
- YouTube. (2024).
- Gorain, B., et al. (2022). Optimization and validation of stability indicating RP-HPLC method for the quantification of gefitinib in bulk drug and nanoformulations: An application towards in vitro and ex vivo performance evaluation. Journal of Applied Pharmaceutical Science.
- Lakshmana Rao, A., et al. (2013). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING HPLC METHOD FOR ESTIMATION OF GEFITINIB IN BULK AND ITS PHARMACEUTICAL FORMUL. International Journal of Pharmacy and Chemical Sciences, 3(4), 1305-1314.
-
ResearchGate. Method validation and characterization of stress degradation products of gefitinib through UPLC-UV/PDA and LC–MS/TOF studies. [Link]
- Manipal Research Portal.
- Vijetha, P., & Sunitha, B. (2020). Solubility Studies of Gefitinib by Validated High Pressure Liquid Chromatographic Method. Journal of Scientific Research, 64(3).
-
Chandrashekara, K. A., Udupi, A., & Reddy, C. G. (2014). Separation and Estimation of Process-Related Impurities of Gefitinib by Reverse-Phase High-Performance Liquid Chromatography. Journal of Chromatographic Science, 52(7), 799–805. [Link]
-
Venkataramanna, M., Somaraju, I., & Babu, K. (2011). Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method. American Journal of Analytical Chemistry, 2, 75-83. [Link]
-
ResearchGate. (PDF) Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method. [Link]
-
PubMed. (2013). Separation and estimation of process-related impurities of gefitinib by reverse-phase high-performance liquid chromatography. [Link]
- ResolveMass Laboratories Inc. (2025). How Pharmaceutical Impurity Analysis Works.
- ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- ResearchGate. Results from Robustness Experiment for HPLC Method.
- van der Wal, S., & Snyder, L. R. (2009). Method Development for Drug Impurity Profiling: Part 1.
-
Wang, Y., et al. (2019). EGFR TKIs impair lysosome-dependent degradation of SQSTM1 to compromise the effectiveness in lung cancer. Cell Death & Disease, 10(7), 514. [Link]
-
U.S. Food and Drug Administration (FDA). (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Pharmaguideline. (2017). Impurity Profiling of Drug Substances in Pharmaceuticals. [Link]
- ResearchGate.
-
Chetty, S., et al. (2022). The Validation of a Simple, Robust, Stability-Indicating RP-HPLC Method for the Simultaneous Detection of Lamivudine, Tenofovir Disoproxil Fumarate, and Dolutegravir Sodium in Bulk Material and Pharmaceutical Formulations. Journal of Analytical Methods in Chemistry. [Link]
- Goetting, D. L., et al. (2024). The tyrosine kinase inhibitor Gefitinib reduces C. elegans stress-induced sleep, but not likely via LET-23/EGFR inhibition.
-
Separation Science. Implementing Robustness Testing for HPLC Methods. [Link]
- Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
- Biomedical Journal of Scientific & Technical Research. (2024).
-
PharmaGuru. (2025). How To Perform Robustness In Analytical Method Validation. [Link]
-
Chowdhury, Md.N.S., et al. (2024). Robustness Study and Superior Method Development and Validation for Analytical Assay Method of Atropine Sulfate in Pharmaceutical Ophthalmic Solution. American Journal of Analytical Chemistry, 15, 151-164. [Link]
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. rjptonline.org [rjptonline.org]
- 4. researchgate.net [researchgate.net]
- 5. Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method [scirp.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Separation and estimation of process-related impurities of gefitinib by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpcbs.com [ijpcbs.com]
- 9. researchgate.net [researchgate.net]
- 10. fda.gov [fda.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. scribd.com [scribd.com]
- 13. m.youtube.com [m.youtube.com]
- 14. pharmaguru.co [pharmaguru.co]
Technical Support Center: Analytical Method Transfer for Gefitinib Impurities
Welcome to the Technical Support Center for the analytical method transfer (AMT) of High-Performance Liquid Chromatography (HPLC) methods for the analysis of Gefitinib impurities. This guide is designed for researchers, analytical scientists, and quality control professionals. It provides in-depth, field-proven insights to ensure a seamless and successful transfer of this critical analytical procedure between laboratories.
The objective of an analytical method transfer is to verify that a receiving laboratory is qualified to use an analytical test procedure that originated in another laboratory.[1][2] This process is fundamental to maintaining consistent quality control across different manufacturing sites, contract research organizations (CROs), and development partners. For a potent therapeutic agent like Gefitinib, accurately quantifying impurities is paramount for patient safety. This guide will address the unique challenges of transferring a stability-indicating impurity method, focusing on practical troubleshooting and the scientific rationale behind each step.
Part 1: Foundational Principles of Analytical Method Transfer (AMT)
Before delving into troubleshooting, it's crucial to understand the strategic framework of AMT. The process is more than a simple repetition of a method; it is a systematic verification of capability.[1]
Choosing the Right AMT Strategy
The selection of an appropriate transfer strategy depends on the complexity of the method, the experience of the receiving unit (RU), and the stage of drug development.[3] A risk-based approach is highly recommended.[3][4]
| Strategy | Description | Best Suited For |
| Comparative Testing | The most common approach. A predefined number of identical samples from the same lot are analyzed by both the transferring unit (TU) and the receiving unit (RU). Results are then statistically compared against pre-approved acceptance criteria.[5][6] | Methods that are already validated and routinely used by the TU. Transfer to a new QC laboratory. |
| Co-validation | The RU participates in the inter-laboratory reproducibility assessment during the original method validation.[3][5] | Transferring a newly developed method from an R&D lab to a QC lab before the method is finalized and validated. |
| Partial Revalidation | The RU performs validation on a subset of the original validation parameters. Typically, intermediate precision and accuracy are evaluated.[5] | Situations where the TU is unavailable for comparative testing or when minor changes to the method are required at the RU. |
| Transfer Waiver | A transfer may be waived if the new method is a simple compendial procedure, the RU is already familiar with the method, or the RU personnel are moving from the TU to the RU. This must be scientifically justified.[7][8] | Simple methods like loss on drying, or when transferring to a lab with demonstrably equivalent personnel and equipment. |
Table 1: Comparison of Analytical Method Transfer Strategies.[8]
The Critical Role of the AMT Protocol
The AMT Protocol is the single most important document governing the transfer process. It must be a comprehensive, pre-approved document signed by all relevant stakeholders, including QA from both the TU and RU.[5][7]
Key Elements of a Robust AMT Protocol: [5][9]
-
Objective and Scope: Clearly define the method being transferred and the purpose of the transfer.
-
Roles and Responsibilities: Delineate the tasks for both the TU and RU.
-
Materials and Instruments: Specify all critical reagents, standards, and equipment. It is crucial to list the exact make and model of the HPLC system, column, and detector to mitigate variability.[4][5]
-
Experimental Design: Detail the number of lots, samples, and replicate injections.
-
Analytical Procedure: Include the full, validated test method as an appendix.
-
Acceptance Criteria: Predetermined criteria for all tests, including system suitability, precision, and accuracy. These are often based on the original method validation data.[5]
-
Deviation Management: An explanation of how any deviations from the protocol will be handled and documented.[5]
Part 2: A Representative HPLC Method for Gefitinib Impurities
To effectively troubleshoot, we must first establish a baseline method. The following protocol is a representative stability-indicating HPLC method for Gefitinib and its related substances, synthesized from published literature.[10][11][12]
Chromatographic Conditions
| Parameter | Condition | Rationale & Causality |
| Column | C18, 150 x 4.6 mm, 5 µm | The C18 stationary phase provides the necessary hydrophobicity to retain Gefitinib and its structurally similar impurities, enabling effective separation. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | The acidic pH suppresses the ionization of silanol groups on the silica-based column, reducing peak tailing for basic compounds like Gefitinib. |
| Mobile Phase B | Acetonitrile | A common organic modifier that provides good elution strength and low UV cutoff. |
| Gradient Elution | Time (min) | %B |
| 0 | 10 | |
| 25 | 70 | |
| 30 | 70 | |
| 31 | 10 | |
| 35 | 10 | |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure. |
| Detection | UV at 250 nm | Gefitinib and its chromophoric impurities exhibit significant absorbance at this wavelength, providing good sensitivity.[10][11] |
| Column Temperature | 30 °C | Maintaining a constant, elevated temperature ensures reproducible retention times and improves peak shape by reducing mobile phase viscosity. |
| Injection Volume | 10 µL | A small injection volume minimizes potential column overload and peak distortion. |
| Sample Diluent | Mobile Phase A / Acetonitrile (50:50 v/v) | Dissolving the sample in a solvent similar in strength to the initial mobile phase prevents peak shape distortion.[13] |
Table 2: Example HPLC Method Parameters for Gefitinib Impurity Analysis.
Part 3: Troubleshooting Guide & FAQs
This section directly addresses specific issues that may arise during the transfer of the Gefitinib impurity method. The troubleshooting process should always be systematic. A cardinal rule is to change only one parameter at a time .
Workflow for Troubleshooting AMT Failures
Caption: Systematic workflow for troubleshooting AMT failures.
Frequently Asked Questions (FAQs)
Issue Category 1: Discrepancies in Impurity Results
Q1: The impurity profile at the Receiving Unit (RU) shows a higher percentage for a known impurity compared to the Transferring Unit (TU). What is the cause?
A1: This is a common and complex issue. Assuming System Suitability passed, the investigation should proceed as follows:
-
Sample Handling and Stability: Gefitinib is known to degrade under acidic, basic, and oxidative stress conditions.[10][11]
-
Causality: If the sample solution is prepared and left standing for an extended period before injection, degradation could occur, artificially inflating impurity levels. Similarly, differences in the source or age of solvents (e.g., peroxide formation in THF if used) can cause oxidative degradation.[14]
-
Action: Both labs must strictly adhere to the sample preparation and storage instructions.[7] It is a best practice to define the maximum allowable time from sample preparation to injection in the protocol. Analyze a freshly prepared sample immediately and compare.
-
-
Standard Integrity:
-
Causality: The accuracy of impurity quantification relies on the purity and integrity of the reference standards. If the RU's standard has degraded or absorbed moisture, the calculated percentages will be incorrect.
-
Action: The TU should provide the RU with a sample of the exact same reference standard lot used in their analysis. This eliminates variability from standards.[4]
-
-
Instrumental Differences:
-
Causality: Different detectors may have slightly different response factors for impurities versus the API. While UV detection is generally robust, differences in lamp energy or diode array technology can cause minor discrepancies.
-
Action: Confirm that the Relative Response Factor (RRF) for each impurity, established during method validation, is correctly applied in the data processing software at both sites.
-
Q2: We are seeing a new, unidentified peak in the chromatogram at the RU that was not present in the TU's data. How do we proceed?
A2: The appearance of a new peak is a critical deviation that must be thoroughly investigated.
-
Source Contamination:
-
Causality: The peak could originate from contamination within the RU's environment. This could be from contaminated solvents, glassware, or carryover from a previous analysis on the HPLC system.[15]
-
Action:
-
Inject a blank (diluent) to check for carryover or solvent contamination.
-
Systematically clean the HPLC system, especially the injector and needle wash port.[15]
-
Prepare fresh mobile phase using high-purity solvents and new glassware.
-
-
-
Co-elution:
-
Causality: Subtle differences in HPLC systems (e.g., dwell volume) or column chemistry (even between different lots of the same brand) can alter selectivity.[16] An impurity that was co-eluting with another peak or the main API peak at the TU may now be partially or fully resolved at the RU.
-
Action: This requires a deeper scientific investigation. Use a photodiode array (PDA) detector to check for peak purity at both sites. If the new peak is genuine, it may necessitate a method modification and partial revalidation, as the original method was not truly stability-indicating under the RU's conditions.[16]
-
Issue Category 2: Chromatographic & System Suitability Failures
Q3: We are failing the System Suitability Test (SST) for resolution between two critical impurity peaks at the RU.
A3: Failure to meet resolution criteria points directly to a difference in the separation capability between the two labs.
-
Column Equivalency:
-
Causality: This is the most likely cause. Even columns of the same brand and part number can have lot-to-lot variability in particle size distribution or carbon load, affecting selectivity. Furthermore, the column's age and use history at the RU are unknown.
-
Action: The most direct solution is for the TU to send the exact column (or a column from the same lot) used in their successful runs to the RU. If this is not feasible, the RU should try a new column of the same type.
-
-
Mobile Phase Preparation:
-
Causality: Minor differences in pH measurement (uncalibrated pH meter) or preparation of the mobile phase can significantly impact the retention and resolution of ionizable compounds.[17]
-
Action: Prepare fresh mobile phase, ensuring the pH meter is calibrated with fresh buffers. Have a second analyst at the RU review and verify the preparation procedure.
-
-
HPLC System Dwell Volume:
-
Causality: Different HPLC systems have different internal volumes between the point of gradient mixing and the column head (dwell volume). In a gradient method, a larger dwell volume will cause the gradient to reach the column later, shifting all retention times and potentially compressing early-eluting peaks, reducing their resolution.
-
Action: This is an instrumental difference that may require a minor method adjustment. A slight modification to the initial gradient conditions (e.g., a short isocratic hold at the beginning) might be necessary. This should be treated as a deviation, documented, and justified based on the need to compensate for instrumental differences.
-
Q4: Retention times at the RU are consistently shorter than at the TU, and we are concerned about peak misidentification.
A4: A consistent shift in retention time (RT) is usually due to a systematic difference in conditions.
-
Flow Rate Accuracy:
-
Causality: The pump at the RU may be delivering a slightly higher flow rate than the setpoint, even if it is within calibration specifications.
-
Action: Verify the pump's flow rate gravimetrically. If it is accurate, investigate other causes.
-
-
Column Temperature:
-
Causality: If the column compartment at the RU is running even a few degrees higher than the TU's, it will decrease mobile phase viscosity, increase flow rate, and shorten retention times.
-
Action: Verify the column compartment temperature with a calibrated external thermometer.
-
-
Mobile Phase Composition:
-
Causality: An error in preparing the mobile phase, such as adding slightly more organic solvent (Acetonitrile), will decrease retention times in reversed-phase chromatography.
-
Action: Prepare fresh mobile phase, paying meticulous attention to all measurements.
-
Q5: We are observing significant peak tailing for the main Gefitinib peak at the RU, causing the tailing factor to fail SST.
A5: Peak tailing for a basic compound like Gefitinib is often related to secondary interactions with the stationary phase.
-
Column Health:
-
Causality: The analytical column may be contaminated with strongly retained basic compounds from previous analyses, or the stationary phase may be degrading. This exposes active silanol sites that interact strongly with the basic Gefitinib molecule.
-
Action: Attempt to wash the column with a strong solvent wash sequence (e.g., water, isopropanol, hexane, isopropanol, mobile phase).[18] If this fails, the column must be replaced. Using a guard column is a good preventative measure.[13]
-
-
Mobile Phase pH:
-
Causality: The pH of the mobile phase is critical. If it is not sufficiently acidic (e.g., pH > 3.5), some surface silanols will be ionized and can interact with the protonated amine on Gefitinib, causing tailing.
-
Action: Re-prepare the mobile phase and confirm the pH is correct. Ensure the phosphoric acid used is of high quality.
-
Part 4: Acceptance Criteria for Comparative Transfer
The acceptance criteria must be predefined in the protocol.[19] They should be based on the method's validated performance and historical data.[5]
| Parameter | Test | Acceptance Criteria | Rationale |
| System Suitability | Tailing Factor (Gefitinib) | ≤ 1.5 | Ensures good peak shape and chromatographic performance. |
| Resolution (between critical pairs) | ≥ 2.0 | Guarantees that adjacent impurity peaks are baseline separated for accurate integration.[10][11] | |
| %RSD of replicate injections | ≤ 5.0% for area | Demonstrates the precision of the analytical system. | |
| Precision (RU) | Intermediate Precision (n=6) | %RSD for each specified impurity ≤ 10.0% | Confirms the method is precise when performed by the RU on different days or with different analysts/instruments. |
| Accuracy / Comparability (TU vs. RU) | Mean % Impurity | The absolute difference between the mean result from the TU and the RU should be ≤ 0.10% for impurities > 0.5%. | This is a critical criterion to ensure inter-laboratory agreement. The criteria can be tiered based on the impurity level; a larger absolute difference may be acceptable for very low-level impurities.[5] |
| The 95% confidence interval for the difference between means should contain zero. | A more statistically rigorous approach to demonstrating equivalence. |
Table 3: Example Acceptance Criteria for Gefitinib Impurity Method Transfer.
References
-
Pharma Beginners. (2021). Analytical Method Transfer (USP 1224) Guideline. [Link]
-
Medfiles. (2023). Best practices for analytical method transfers. [Link]
- Venkataramanna, M., Somaraju, I., & Babu, K. (2011). Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method. American Journal of Analytical Chemistry, 2, 75-83.
-
Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. [Link]
-
Waters Corporation. (n.d.). HPLC Troubleshooting Guide. [Link]
-
CASSS. (n.d.). Technical Transfer of Analytical Procedures - Best Practices, Pitfalls and Regulatory Considerations. [Link]
-
Scirp.org. (2011). Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method. [Link]
- Siva Kumar R, et al. (n.d.).
- Kallepalli, P., & Annapurna, M. M. (2018). Separation, Identification and Quantification of process related Impurities and Stress Degradants of Gefitinib by LC-ESI-Q–TOF/MS. Research Journal of Pharmacy and Technology, 11(8), 3617-3623.
- CMC Drug Product Development Regulatory Consulting Pharma. (2012). usp 1224 transfer of analytical procedures.
-
European Medicines Agency (EMA). (2022). ICH guideline Q14 on analytical procedure development. [Link]
-
USP-NF. (n.d.). 〈1224〉 Transfer of Analytical Procedures. [Link]
-
European Medicines Agency (EMA). (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]
-
QbD Group. (2025). Analytical Method Transfer: step-by-step guide & best practices. [Link]
-
GMP SOP. (n.d.). Importance of acceptance criteria in analytical method transfer. [Link]
-
LCGC International. (n.d.). Technical Challenges Encountered During Chromatographic Method Transfers to Pharmaceutical Manufacturing Sites. [Link]
-
Pharmaguideline. (2025). Analytical Method Transfer in Pharmaceuticals | AMT Process, Challenges and Best Practices. [Link]
-
Semantic Scholar. (n.d.). Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method. [Link]
-
Quantics Biostatistics. (2025). Assay Transfers: A Guide to USP <1224>. [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
FDA. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Pharma Validation. (2025). Writing a Protocol for Analytical Method Transfer. [Link]
-
IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]
Sources
- 1. â©1224⪠Transfer of Analytical Procedures [doi.usp.org]
- 2. quantics.co.uk [quantics.co.uk]
- 3. casss.org [casss.org]
- 4. Analytical Method Transfer in Pharmaceuticals | AMT Process, Challenges and Best Practices | Pharmaguideline [pharmaguideline.com]
- 5. Best practices for analytical method transfers - Medfiles [medfilesgroup.com]
- 6. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 7. pharmabeginers.com [pharmabeginers.com]
- 8. qbdgroup.com [qbdgroup.com]
- 9. Writing a Protocol for Analytical Method Transfer – Pharma Validation [pharmavalidation.in]
- 10. researchgate.net [researchgate.net]
- 11. Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method [scirp.org]
- 12. scitechnol.com [scitechnol.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. intuitionlabs.ai [intuitionlabs.ai]
- 18. agilent.com [agilent.com]
- 19. gmpsop.com [gmpsop.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of an HPLC Method for Gefitinib Impurity 13
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, particularly for targeted therapies like Gefitinib, the assurance of drug substance purity is not merely a regulatory hurdle; it is a fundamental pillar of patient safety and therapeutic efficacy. Gefitinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, has marked a significant advancement in the treatment of non-small-cell lung cancer.[1] The control of impurities within the active pharmaceutical ingredient (API) is critical, as even minute quantities can impact the drug's safety and stability profile.
This guide provides an in-depth, experience-driven comparison of the validation parameters for a High-Performance Liquid Chromatography (HPLC) method designed for the quantification of Gefitinib Impurity 13. Our objective is to move beyond a simple checklist of validation steps. Instead, we will explore the scientific rationale behind each validation parameter, present robust experimental designs, and compare the resulting performance data against the globally recognized standards set by the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline on "Validation of Analytical Procedures."[2][3] This approach ensures the development of a method that is not only compliant but also scientifically sound and reliable for its intended purpose.[4]
The Analytical Challenge: The "Why" Behind the Method
The primary goal of this HPLC method is to accurately and precisely quantify this compound, a potential process-related impurity or degradation product. The chemical name for this compound is N-(4-Fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine.[5] An effective analytical method must be unequivocally specific, demonstrating that it can distinguish Impurity 13 from the Gefitinib API, other related impurities, and any potential degradation products that might arise during the drug's shelf life.[6]
The choice of a reversed-phase HPLC (RP-HPLC) method is predicated on its versatility and resolving power for molecules of intermediate polarity like Gefitinib and its impurities. A typical starting point for method development would involve a C18 stationary phase and a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile), often delivered in a gradient elution mode to ensure adequate separation of all components.[7]
Representative HPLC Method Parameters
For the context of this guide, we will consider a common RP-HPLC setup. The validation data and protocols described herein are benchmarked against the performance of such a system.
| Parameter | Condition | Rationale |
| Column | C18 (e.g., 4.6 x 150 mm, 3.5 µm) | Provides excellent hydrophobic retention and resolution for the target analytes. |
| Mobile Phase A | 0.02 M Phosphate Buffer, pH 3.5 | Buffering controls the ionization state of the analytes, ensuring consistent retention times. |
| Mobile Phase B | Acetonitrile | The organic modifier used to elute analytes from the column. |
| Elution | Gradient | Allows for the separation of compounds with a range of polarities within a reasonable runtime. |
| Flow Rate | 1.0 mL/min | A standard flow rate that balances analysis time with system pressure. |
| Column Temp. | 30 °C | Temperature control enhances the reproducibility of retention times. |
| Detection | UV at 250 nm | Selected based on the UV absorbance maxima of Gefitinib and its impurities.[7] |
| Injection Vol. | 10 µL | A typical volume to ensure sharp peaks without overloading the column. |
I. Specificity: The Cornerstone of Method Validation
Specificity is the ability of the method to measure the analyte of interest accurately and specifically in the presence of other components that may be present in the sample.[6] For an impurity method, this is arguably the most critical validation parameter.
Experimental Protocol: Forced Degradation Studies
To challenge the method's specificity, forced degradation (or stress testing) is performed on the Gefitinib drug substance. This involves subjecting the API to harsh conditions to intentionally generate degradation products.[8] The objective is to demonstrate that Impurity 13 and the parent Gefitinib peak are resolved from any degradants formed.
-
Prepare Stress Samples: Subject Gefitinib to the following conditions as recommended by ICH guidelines:[8][9]
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 48 hours.
-
Photolytic Degradation: Expose to UV light (200 watt-hours/square meter) and visible light (1.2 million lux hours).
-
-
Sample Analysis: Analyze a blank (diluent), a reference standard of Impurity 13, an unstressed Gefitinib sample, and each of the stressed samples.
-
Data Evaluation:
-
Assess the resolution between the Impurity 13 peak and all other peaks in the chromatograms. A resolution factor (Rs) of >2.0 is generally considered acceptable.
-
Utilize a Photodiode Array (PDA) detector to perform peak purity analysis on the Impurity 13 peak in the presence of its parent compound and degradants. The purity angle should be less than the purity threshold, indicating the peak is spectrally homogeneous.
-
The diagram below illustrates the logic of a forced degradation study, a critical component of establishing method specificity.
Caption: Logic of a Forced Degradation Study.
II. Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[10] The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[11]
Experimental Protocol
-
Prepare a Stock Solution: Accurately prepare a stock solution of this compound in the diluent.
-
Create Calibration Standards: Prepare at least five concentration levels by diluting the stock solution. For an impurity, the range should typically span from the Limit of Quantitation (LOQ) to 120% of the specification limit.[12] For example, if the specification for Impurity 13 is 0.15%, the range might cover 0.05% to 0.18%.
-
Analysis and Plotting: Inject each concentration level in triplicate. Plot the average peak area against the corresponding concentration.
-
Data Evaluation: Perform a linear regression analysis on the data.
Comparison with Acceptance Criteria
| Parameter | Typical Result | ICH Acceptance Criterion |
| Correlation Coefficient (r²) | ≥ 0.998 | A value close to 1 is expected.[7] |
| Y-intercept | Close to zero | Should not be significantly different from zero. |
| Range | LOQ to 120% of specification | Must cover the intended application.[12] |
III. Accuracy
Accuracy is the measure of closeness between the experimental value and the true value.[10] For impurity analysis, it is typically determined by spiking the drug product matrix with a known quantity of the impurity at different concentration levels.
Experimental Protocol
-
Prepare Spiked Samples: Add known amounts of Impurity 13 stock solution to the Gefitinib drug substance at three concentration levels within the method's range (e.g., 50%, 100%, and 150% of the target concentration). Prepare each level in triplicate.
-
Analysis: Analyze the nine spiked samples.
-
Calculation: Calculate the percentage recovery for each sample using the formula: % Recovery = (Measured Concentration / Spiked Concentration) * 100
Comparison with Acceptance Criteria
| Concentration Level | Typical % Recovery | ICH Acceptance Criterion |
| LOQ | 80.0 - 120.0% | Varies, but typically wider acceptance. |
| 100% of Specification | 90.0 - 110.0% | A common range for impurities. |
| 120% of Specification | 90.0 - 110.0% | Must be demonstrated across the range.[2] |
IV. Precision
Precision demonstrates the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[6] It is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol
-
Repeatability (Intra-assay Precision):
-
Prepare six individual samples of Gefitinib spiked with Impurity 13 at 100% of the specification limit.
-
Alternatively, perform nine determinations across the specified range (3 concentrations, 3 replicates each).[2]
-
Analyze the samples on the same day, with the same analyst and instrument.
-
Calculate the Relative Standard Deviation (%RSD) of the results.
-
-
Intermediate Precision (Ruggedness):
-
Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the %RSD for this new set of data and perform a statistical comparison (e.g., F-test) of the two data sets to evaluate the impact of the changes.
-
Comparison with Acceptance Criteria
| Precision Level | Typical %RSD | ICH Acceptance Criterion |
| Repeatability | ≤ 5.0% | For impurities, a higher RSD may be acceptable than for an assay. |
| Intermediate Precision | ≤ 8.0% | Should not be significantly different from repeatability. |
V. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified.
-
LOQ: The lowest concentration of an analyte in a sample that can be determined with acceptable accuracy and precision.[2]
These are crucial for impurity methods to ensure that even trace levels of impurities can be reliably controlled.
Experimental Protocol (Based on Signal-to-Noise Ratio)
-
Determine Signal-to-Noise (S/N): Inject a series of solutions with decreasing concentrations of Impurity 13.
-
Establish LOD: Identify the concentration at which the signal-to-noise ratio is approximately 3:1.
-
Establish LOQ: Identify the concentration at which the signal-to-noise ratio is approximately 10:1.
-
Confirm LOQ: Verify the established LOQ by analyzing samples at this concentration to demonstrate adequate precision and accuracy.
Comparison with Acceptance Criteria
| Parameter | Determination Method | Typical Result |
| LOD | S/N Ratio ≈ 3:1 | e.g., 0.015% of the nominal concentration |
| LOQ | S/N Ratio ≈ 10:1 | e.g., 0.05% of the nominal concentration |
VI. Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during routine use.[6]
Experimental Protocol
-
Identify Key Parameters: Select critical HPLC parameters to vary, such as:
-
pH of the mobile phase (e.g., ± 0.2 units)
-
Column temperature (e.g., ± 5 °C)
-
Flow rate (e.g., ± 10%)
-
Mobile phase composition (e.g., ± 2% absolute organic content)
-
-
Systematic Variation: Change one parameter at a time while keeping others constant.
-
Analysis: Analyze a system suitability solution and a spiked sample under each varied condition.
-
Evaluation: Assess the impact on system suitability parameters (e.g., resolution, tailing factor) and the quantification of Impurity 13.
Comparison with Acceptance Criteria
The goal is to demonstrate that the method's performance remains within the established system suitability criteria despite these small variations. For example, the resolution (Rs) between Gefitinib and Impurity 13 should remain > 2.0 under all tested conditions.
The following diagram provides a workflow for the comprehensive validation of an HPLC method as discussed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. database.ich.org [database.ich.org]
- 3. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 4. fda.gov [fda.gov]
- 5. This compound | CAS No- 2254241-82-0 [chemicea.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method [scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Analytical Method Validation Definitions in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 11. wjarr.com [wjarr.com]
- 12. ema.europa.eu [ema.europa.eu]
A Comparative Guide to the Analysis of Gefitinib Process Impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of analytical methodologies for the identification and quantification of process-related impurities in the synthesis of Gefitinib. As a Senior Application Scientist, this document is structured to offer not just procedural steps but also the underlying scientific rationale, enabling you to make informed decisions in your analytical development and quality control workflows.
Introduction to Gefitinib and the Criticality of Impurity Profiling
Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in the treatment of certain types of non-small cell lung cancer.[1] The chemical synthesis of this complex molecule, N-(3-chloro-4-fluorophenyl)-7-methoxy-6-[3-(4-morpholinyl)propoxy]quinazolin-4-amine (Figure 1), is a multi-step process that can inadvertently generate impurities.[2] These impurities, which can be unreacted starting materials, intermediates, by-products, or degradation products, may impact the safety and efficacy of the final active pharmaceutical ingredient (API).[2][3]
Rigorous impurity profiling is therefore not just a regulatory requirement but a scientific necessity to ensure the quality and safety of the drug substance. Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Pharmacopoeia (EP) have established stringent guidelines for the reporting, identification, and toxicological qualification of impurities.[4][5]
Figure 1. Chemical Structure of Gefitinib.[3]
Common Process-Related Impurities of Gefitinib
The manufacturing process of Gefitinib can give rise to several potential impurities. Understanding the synthetic route is crucial to anticipating these impurities. A generalized synthetic pathway often involves the reaction of a substituted quinazoline core with 3-chloro-4-fluoroaniline. Impurities can arise from starting materials, intermediates, or side reactions. Some of the commonly reported process-related impurities are listed below.
Caption: Key process-related impurities of Gefitinib.
A comprehensive, though not exhaustive, list of potential process-related and degradation impurities is presented in Table 1, along with their structures.
Table 1: Common Process-Related and Degradation Impurities of Gefitinib
| Impurity Name | Chemical Structure |
| Gefitinib | ![]() |
| Gefitinib Impurity A (7-Methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4(1H)-one) | ![]() |
| Gefitinib Impurity B (3-Deschloro-4-desfluoro-4-chloro-3-fluoro Gefitinib) | ![]() |
| Gefitinib N-Oxide | ![]() |
| O-Desmethyl Gefitinib | ![]() |
| Gefitinib 3,4-Difluoro Impurity | ![]() |
| Gefitinib Deschloro Impurity | ![]() |
Structures sourced from publicly available information and supplier catalogs.[6][7]
Comparative Analysis of Analytical Techniques
The cornerstone of impurity profiling is the use of high-resolution separation techniques. For Gefitinib and its impurities, High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most powerful and commonly employed methods.[2]
Caption: A generalized workflow for the analysis of Gefitinib impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the separation and quantification of pharmaceutical impurities. Several validated HPLC methods have been reported for Gefitinib.
A commonly employed approach is reversed-phase HPLC with UV detection. One such method utilizes an Inertsil ODS-3V column (250 × 4.6 mm, 5 µm) with a mobile phase of 130 mM ammonium acetate and acetonitrile (63:37, v/v) at a pH of 5.0.[2][8] This method has been shown to effectively separate at least five process-related impurities.[2][8] Another method employs a Hypersil BDS C18 column (100 mm x 4.6 mm, 5 µm) with a mobile phase of phosphate buffer (pH 3.6) and acetonitrile (55:45 v/v).
Strengths of HPLC:
-
Robustness and Reliability: HPLC methods are well-established and known for their ruggedness in quality control environments.
-
Cost-Effectiveness: Compared to more advanced techniques, HPLC systems and columns are generally more affordable.
Limitations of HPLC:
-
Longer Analysis Times: Typical run times for HPLC methods can be in the range of 30-60 minutes.
-
Lower Resolution: Compared to UPLC, the larger particle size of HPLC columns can result in broader peaks and lower resolution, which may be a limitation for complex impurity profiles.
Ultra-Performance Liquid Chromatography (UPLC) and Rapid Resolution Liquid Chromatography (RRLC)
UPLC and RRLC are advancements of HPLC that utilize columns with sub-2 µm particles, leading to significantly improved performance.[9] A validated RRLC method for Gefitinib impurities uses an Agilent XDB-C18 column (50 × 4.6 mm, 1.8 µm) with a gradient elution, demonstrating the capability to detect impurities at a level of 0.01%.[10][11]
Strengths of UPLC/RRLC:
-
Higher Resolution and Sensitivity: The smaller particle size leads to sharper peaks, better separation of closely eluting impurities, and improved signal-to-noise ratios.[9]
-
Faster Analysis Times: The high efficiency of UPLC columns allows for shorter run times, often under 10 minutes, significantly increasing sample throughput.[9]
Limitations of UPLC/RRLC:
-
Higher Backpressure: The use of sub-2 µm particles results in higher system backpressure, requiring specialized UPLC-rated instrumentation.
-
Method Transfer Challenges: Transferring methods from HPLC to UPLC, or vice versa, requires careful optimization and re-validation.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
For the definitive identification of unknown impurities and for highly sensitive quantification, coupling liquid chromatography with mass spectrometry is the gold standard. LC-MS/MS provides molecular weight and structural information, which is invaluable for the characterization of novel impurities. A sensitive LC-MS/MS method has been developed for the determination of Gefitinib and its major metabolites in human plasma, which can be adapted for impurity profiling.[12] This method utilizes an X-Terra RP18 column (50 × 2.1 mm, 3.5 µm) with a water:acetonitrile mobile phase containing 0.1% formic acid and a triple quadrupole mass spectrometer.[12]
Strengths of LC-MS/MS:
-
Unambiguous Identification: Provides molecular weight and fragmentation data for structural elucidation of unknown impurities.
-
Exceptional Sensitivity and Selectivity: Offers the lowest limits of detection and quantification, crucial for trace-level impurity analysis.
Limitations of LC-MS/MS:
-
Higher Cost and Complexity: Instrumentation is significantly more expensive and requires specialized expertise for operation and maintenance.
-
Matrix Effects: The presence of other components in the sample can sometimes suppress or enhance the ionization of the analytes, affecting quantification.
Performance Comparison of Analytical Methods
The choice of analytical method depends on the specific requirements of the analysis, such as the need for routine quality control, high-throughput screening, or the identification of unknown impurities. A comparative summary of the performance of these techniques for Gefitinib impurity analysis is presented in Table 2.
Table 2: Comparative Performance of Analytical Methods for Gefitinib Impurity Analysis
| Parameter | HPLC-UV | UPLC/RRLC-UV | LC-MS/MS |
| Resolution | Good | Excellent | Excellent |
| Sensitivity (LOD/LOQ) | ~0.01-0.03 µg/mL / ~0.04-0.10 µg/mL[2][8] | Down to 0.01% level[10] | ~0.05-0.5 ng/mL[12] |
| Analysis Time | 30-60 min | < 10 min | < 5 min[12] |
| Identification Capability | Based on retention time | Based on retention time | Definitive (MW and structure) |
| Cost & Complexity | Low | Moderate | High |
| Primary Application | Routine QC, Assay | High-throughput screening, Impurity profiling | Unknown identification, Trace analysis |
Experimental Protocols
Forced Degradation Studies
To ensure the stability-indicating nature of an analytical method, forced degradation studies are performed. Gefitinib is subjected to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products.[10] Significant degradation of Gefitinib has been observed under acidic and basic conditions.[10]
Protocol for Forced Degradation:
-
Acid Degradation: Dissolve Gefitinib in a suitable solvent and add 1N HCl. Heat at 60°C for a specified time. Neutralize the solution before analysis.
-
Base Degradation: Dissolve Gefitinib in a suitable solvent and add 1N NaOH. Heat at 60°C for a specified time. Neutralize the solution before analysis.
-
Oxidative Degradation: Dissolve Gefitinib in a suitable solvent and add 3-30% hydrogen peroxide. Keep at room temperature for a specified time.
-
Thermal Degradation: Expose solid Gefitinib to dry heat (e.g., 105°C) for a specified duration.
-
Photolytic Degradation: Expose a solution of Gefitinib to UV light (e.g., 254 nm) and visible light for a specified duration.
Sample Preparation for Analysis
-
Drug Substance: Accurately weigh and dissolve the Gefitinib API in a suitable diluent (e.g., a mixture of the mobile phase components) to achieve a final concentration appropriate for the analytical method.
-
Drug Product (Tablets): Grind a representative number of tablets to a fine powder. Accurately weigh a portion of the powder equivalent to a known amount of Gefitinib and transfer it to a volumetric flask. Add a suitable diluent, sonicate to dissolve, and dilute to volume. Filter the solution through a 0.45 µm or 0.22 µm filter before injection.
Representative HPLC Method Protocol
-
Mobile Phase: 130 mM Ammonium Acetate : Acetonitrile (63:37, v/v), pH adjusted to 5.0 with acetic acid[2][8]
-
Flow Rate: 1.0 mL/min[2]
-
Column Temperature: 30°C
-
Detection: UV at 260 nm[2]
-
Injection Volume: 20 µL
Representative UPLC/RRLC Method Protocol
-
Mobile Phase A: 0.77 g/L Ammonium Acetate in water[11]
-
Mobile Phase B: Acetonitrile[11]
-
Gradient Program: A gradient elution is typically used to achieve optimal separation. The specific gradient profile should be optimized based on the impurity profile.
-
Column Temperature: 40°C[11]
Regulatory Landscape and Acceptance Criteria
The ICH Q3A(R2) and Q3B(R2) guidelines provide a framework for the control of impurities in new drug substances and new drug products, respectively. These guidelines establish thresholds for reporting, identification, and qualification of impurities.
-
Reporting Threshold: The level at which an impurity must be reported.
-
Identification Threshold: The level at which the structure of an impurity must be determined.
-
Qualification Threshold: The level at which an impurity must be assessed for its biological safety.
Pharmacopoeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide specific monographs for drug substances like Gefitinib, which may include tests for related substances and specify acceptance criteria for known and unknown impurities.[5] For instance, the EP monograph for Gefitinib (2866) details specific impurities to be controlled.[5]
Conclusion and Recommendations
The choice of an analytical method for Gefitinib process impurity analysis is a critical decision that should be guided by the specific analytical objective.
-
For routine quality control , a validated HPLC-UV method offers a robust and cost-effective solution.
-
For high-throughput screening and detailed impurity profiling , a UPLC/RRLC-UV method is highly recommended due to its superior resolution and speed.
-
For the identification of unknown impurities and for analyses requiring the highest sensitivity , LC-MS/MS is the indispensable tool.
It is imperative that the chosen method is validated according to ICH guidelines to ensure its suitability for its intended purpose. A thorough understanding of the synthetic process, potential degradation pathways, and regulatory requirements is fundamental to developing a comprehensive and effective impurity control strategy for Gefitinib.
References
-
Venkataramanna, M., Somaraju, I., & Babu, K. (2011). Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method. American Journal of Analytical Chemistry, 2, 75-83. [Link]
-
ResearchGate. (n.d.). Chemical structures and labels of gefitinib and its impurities. [Link]
-
(PDF) Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method. (2011). [Link]
-
Chandrashekara, K. A., Udupi, A., & Reddy, C. G. (2014). Separation and estimation of process-related impurities of gefitinib by reverse-phase high-performance liquid chromatography. Journal of chromatographic science, 52(8), 799–805. [Link]
-
Separation, Identification and Quantification of process related Impurities and Stress Degradants of Gefitinib by LC-ESI-Q–TOF/MS. (n.d.). [Link]
-
Separation and estimation of process-related impurities of gefitinib by reverse-phase high-performance liquid chromatography. (2013). PubMed. [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (n.d.). Detailed view - CRS catalogue. [Link]
-
Waters Corporation. (n.d.). Rapid High Sensitivity LC-MS/MS Bioanalytical Method for the Simultaneous Quantification of Gefitinib Based PROTACs – 3. [Link]
-
European Medicines Agency. (2022, December 8). Guideline on control of impurities of pharmacopoeial substances: compliance with the European Pharmacopoeia general monograph &q. [Link]
-
Development and validation of a sensitive LC-MS/MS method for determination of gefitinib and its major metabolites in human plasma and its application in non-small cell lung cancer patients. (2019). PubMed. [Link]
-
Daicel Pharma Standards. (n.d.). Gefitinib Impurities Manufacturers & Suppliers. [Link]
-
A Review on Comparative study of HPLC and UPLC. (n.d.). RJPT. [Link]
-
NATCO Pharma. (2019, August 22). PRODUCT MONOGRAPH PrNAT-Gefitinib. [Link]
-
Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation. (2023). MDPI. [Link]
-
Solubility Studies of Gefitinib by Validated High Pressure Liquid Chromatographic Method. (n.d.). Banaras Hindu University. [Link]
-
Pharmaffiliates. (n.d.). Gefitinib-impurities. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Gefitinib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Detailed view [crs.edqm.eu]
- 6. researchgate.net [researchgate.net]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Separation and estimation of process-related impurities of gefitinib by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rjptonline.org [rjptonline.org]
- 10. Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method [scirp.org]
- 11. researchgate.net [researchgate.net]
- 12. Development and validation of a sensitive LC-MS/MS method for determination of gefitinib and its major metabolites in human plasma and its application in non-small cell lung cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Gefitinib Impurity 13 and Other Key Degradation Products
For researchers, scientists, and professionals in drug development, ensuring the purity and stability of an active pharmaceutical ingredient (API) is paramount. Gefitinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, is a critical therapy for non-small cell lung cancer.[1][2] Its efficacy and safety are directly linked to the control of impurities that can arise during synthesis or degradation.[1] This guide provides an in-depth comparison of Gefitinib Impurity 13 and other significant degradation products, supported by experimental data and validated analytical protocols.
The stability of a drug substance is a critical quality attribute. Regulatory bodies like the FDA and EMA, following ICH guidelines, mandate rigorous characterization of any impurity present at levels greater than 0.1%.[3][4] Forced degradation studies are the cornerstone of this process, deliberately subjecting the API to harsh conditions to predict its degradation pathways and to develop analytical methods capable of separating the drug from its potential degradants.[5][6][7]
Understanding the Degradation Profile of Gefitinib
Gefitinib (N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-[3-(4-morpholinyl)propoxy]-4-quinazolinamine) is a complex molecule susceptible to degradation under specific stress conditions.[1] Experimental studies reveal that Gefitinib is most vulnerable to degradation under acidic, basic, and oxidative conditions.[5][6][7] Conversely, it demonstrates relative stability against thermal and photolytic stress.[6][8] This profile necessitates the development of a robust, stability-indicating analytical method to ensure that any degradation products formed during the shelf-life of the drug product can be accurately quantified.
Key Degradation Products: A Structural and Mechanistic Comparison
While numerous impurities can be associated with Gefitinib, several are consistently observed in stress studies and are critical to monitor. Here, we compare the officially recognized this compound with other prominent degradation products.
1. This compound (Deschloro Gefitinib)
-
IUPAC Name: N-(4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine.[9]
-
Formation Insights: Impurity 13 is characterized by the absence of the chlorine atom on the 3-position of the N-phenyl ring. While it can potentially form under specific degradation conditions, it is more commonly considered a process-related impurity, arising from starting materials lacking the chloro-substituent. Its control is crucial as the chloro and fluoro substituents on the aniline ring are vital for the molecule's targeted inhibitory activity.
2. Gefitinib N-Oxide
-
IUPAC Name: N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-[3-(4-oxido-4-morpholinyl)propoxy]-4-quinazolinamine.
-
Formation Insights: This impurity is the primary product of oxidative degradation.[10] It forms when the nitrogen atom of the morpholine ring is oxidized. Forced degradation studies using agents like hydrogen peroxide (H₂O₂) consistently generate this impurity.[6][10] The introduction of the N-oxide functional group significantly increases the polarity of the molecule, which can alter its solubility, bioavailability, and toxicological profile.
3. Gefitinib Impurity A (MMPQ)
-
IUPAC Name: 7-Methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4(1H)-one.[2]
-
Formation Insights: This impurity is a major degradant observed under both acidic and basic hydrolytic conditions.[5][6] It results from the cleavage of the C4-N bond of the quinazoline ring, which detaches the entire N-(3-chloro-4-fluorophenyl) group. The loss of this critical pharmacophore renders the molecule inactive as an EGFR inhibitor. Its formation represents a significant degradation pathway that directly impacts the potency of the drug substance.
Comparative Data Summary
The following table provides a clear comparison of the key physicochemical properties of Gefitinib and its primary impurities.
| Feature | Gefitinib (API) | This compound | Gefitinib N-Oxide | Gefitinib Impurity A (MMPQ) |
| IUPAC Name | N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-[3-(4-morpholinyl)propoxy]-4-quinazolinamine | N-(4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine | N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-[3-(4-oxido-4-morpholinyl)propoxy]-4-quinazolinamine | 7-Methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4(1H)-one |
| CAS Number | 184475-35-2[11] | 2254241-82-0[9] | 847949-51-3[2] | 199327-61-2[2] |
| Molecular Formula | C₂₂H₂₄ClFN₄O₃[1] | C₂₂H₂₅FN₄O₃ | C₂₂H₂₄ClFN₄O₄[2] | C₁₆H₂₁N₃O₄[2] |
| Molecular Weight | 446.90 g/mol [1] | 412.47 g/mol | 462.90 g/mol [2] | 319.36 g/mol [2] |
| Formation Condition | - | Process-Related | Oxidative Stress | Acidic/Basic Hydrolysis |
| Structural Difference | Reference Molecule | Loss of Chlorine atom | Oxidation of Morpholine N | Cleavage of N-(3-chloro-4-fluorophenyl) group |
Experimental Protocols & Methodologies
The following protocols are synthesized from validated methods in the scientific literature and serve as a robust framework for the analysis of Gefitinib and its degradation products.[5][6]
Protocol 1: Forced Degradation Study Workflow
-
Objective: To intentionally degrade the Gefitinib drug substance to identify likely degradation products and establish a degradation pathway.
-
Rationale: This is a mandatory step in drug development as per ICH guidelines (Q1A R2) to ensure the analytical method is "stability-indicating."[6] By generating the degradants, we can confirm the method's ability to separate them from the parent API.
Caption: Workflow for Forced Degradation of Gefitinib.
Step-by-Step Methodology:
-
Stock Solution: Prepare a 1 mg/mL stock solution of Gefitinib in a suitable solvent like methanol.
-
Acid Degradation: Mix 5 mL of the stock solution with 5 mL of 0.1 N HCl. Heat at 60°C for 24 hours.[12]
-
Base Degradation: Mix 5 mL of the stock solution with 5 mL of 0.1 N NaOH. Heat at 60°C for 24 hours.[12]
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 6% hydrogen peroxide. Keep at room temperature for 24 hours.[6]
-
Thermal Degradation: Expose solid Gefitinib powder to 80°C in a hot air oven for 48 hours.
-
Photolytic Degradation: Expose solid Gefitinib powder to UV and visible light according to ICH Q1B guidelines.
-
Sample Processing: Before analysis, cool the solutions. Carefully neutralize the acid and base-stressed samples with an equivalent amount of base or acid, respectively.
-
Final Dilution: Dilute all stressed samples, along with an unstressed control sample, with the mobile phase to a final concentration of approximately 100 µg/mL for HPLC analysis.
Protocol 2: Stability-Indicating HPLC-UV Method
-
Objective: To separate and quantify Gefitinib from its process-related and degradation impurities.
-
Rationale: A reversed-phase HPLC method is ideal for separating molecules of moderate polarity like Gefitinib and its impurities. A C18 column provides the necessary hydrophobic interaction, while a gradient elution using acetonitrile and a buffered aqueous phase allows for the resolution of compounds with different polarities, such as the highly polar Impurity A and the less polar parent drug.
Caption: Structural Relationships of Gefitinib and Key Impurities.
HPLC Parameters:
| Parameter | Recommended Value |
| Column | Inertsil C8 (250 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase A | 50 mM Ammonium Acetate buffer |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time 0: 70% A, 30% BTime 15: 40% A, 60% BTime 25: 40% A, 60% BTime 28: 70% A, 30% BTime 35: 70% A, 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 50°C |
| Detection Wavelength | 300 nm (PDA Detector) |
| Injection Volume | 10 µL |
Note: This method is a representative example based on published literature.[6] Method validation (specificity, linearity, accuracy, precision, robustness) is required for implementation in a GMP environment.
Conclusion
The control of impurities is a non-negotiable aspect of pharmaceutical quality assurance. For Gefitinib, a thorough understanding of its degradation profile reveals distinct impurities formed under specific stress conditions. This compound (Deschloro Gefitinib) , often a process-related impurity, differs structurally from degradation products like Gefitinib N-Oxide (from oxidation) and Gefitinib Impurity A (from hydrolysis). Each impurity presents a unique analytical challenge and potential toxicological profile.
By employing systematic forced degradation studies and developing validated, stability-indicating HPLC methods, researchers and quality control professionals can effectively monitor and control these impurities. This ensures that the final drug product meets the stringent safety, quality, and efficacy standards required by regulatory authorities and, most importantly, for patient safety.
References
-
Venkataramanna, M., Somaraju, I., & Babu, K. (2011). Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method. American Journal of Analytical Chemistry, 2, 75-83. Available from: [Link]
-
Daicel Pharma Standards. (n.d.). Gefitinib Impurities Manufacturers & Suppliers. Retrieved from: [Link]
-
Siva Kumar R, et al. (2017). Development and Validation of Stability Indicating HPLC Method for Gefitinib and Its Related Compounds and Characterisation of Degradation Impurities. Journal of Pharmaceutical and Drug Delivery Research, 6(1). Available from: [Link]
-
ResearchGate. (2011). Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method. Available from: [Link]
-
ResearchGate. (n.d.). Typical chromatogram of forced degradation study of gefitinib. Retrieved from: [Link]
-
Pharmaffiliates. (n.d.). Gefitinib-impurities. Retrieved from: [Link]
-
Oxford Academic. (2013). Separation and Estimation of Process-Related Impurities of Gefitinib by Reverse-Phase High-Performance Liquid Chromatography. Journal of Chromatographic Science. Available from: [Link]
-
Veeprho. (n.d.). Gefitinib Impurities and Related Compound. Retrieved from: [Link]
-
ResearchGate. (n.d.). Process for synthesis of gefitinib. Retrieved from: [Link]
-
Daicel Pharma Standards. (n.d.). This compound. Retrieved from: [Link]
-
European Medicines Agency. (2022). Guideline on control of impurities of pharmacopoeial substances. Available from: [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (n.d.). Detailed view - CRS catalogue. Retrieved from: [Link]
-
European Medicines Agency. (2004). Control of impurities of pharmacopoeial substances. Retrieved from: [Link]
-
Lakshmana Rao, A., et al. (2013). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING HPLC METHOD FOR ESTIMATION OF GEFITINIB IN BULK AND ITS PHARMACEUTICAL FORMULATIONS. International Journal of Pharmaceutical, Chemical and Biological Sciences. Available from: [Link]
Sources
- 1. Gefitinib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. academic.oup.com [academic.oup.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method [scirp.org]
- 6. scitechnol.com [scitechnol.com]
- 7. researchgate.net [researchgate.net]
- 8. ijpcbs.com [ijpcbs.com]
- 9. This compound | CAS No- 2254241-82-0 [chemicea.com]
- 10. researchgate.net [researchgate.net]
- 11. Detailed view [crs.edqm.eu]
- 12. researchgate.net [researchgate.net]
A Guide to Inter-Laboratory Validation of Analytical Methods for Gefitinib Impurities
This guide provides a comprehensive framework for conducting an inter-laboratory validation of an analytical method for quantifying impurities in Gefitinib. It is intended for researchers, analytical scientists, and drug development professionals seeking to establish a robust, reliable, and transferable analytical procedure suitable for quality control and regulatory submission. We will delve into the rationale behind the validation parameters, present a reference high-performance liquid chromatography (HPLC) method, and illustrate how to compare data across laboratories to ensure method reproducibility.
The Imperative for Rigorous Validation in Targeted Therapy
Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a critical agent in the treatment of non-small cell lung cancer. As with any potent pharmaceutical compound, ensuring the purity of the active pharmaceutical ingredient (API) is paramount to patient safety and therapeutic efficacy. Process-related impurities from synthesis or degradation products from storage can impact the drug's safety profile and stability.[1]
Therefore, a well-validated analytical method for impurity profiling is not merely a regulatory checkbox; it is a cornerstone of quality assurance. When a method is transferred between laboratories—such as from a development site to a quality control (QC) site or a contract manufacturing organization (CMO)—its performance must remain consistent. An inter-laboratory validation study is the ultimate test of a method's transferability and robustness, demonstrating that it can be reliably executed by different analysts, on different equipment, in different environments. This process is rigorously guided by the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline.[2][3]
The Analytical Challenge: Separating Gefitinib from Its Relatives
The primary analytical challenge lies in developing a method with sufficient specificity to separate the main Gefitinib peak from all potential impurities, which may be structurally similar. These can include starting materials, intermediates, and degradation products formed under stress conditions like acid/base hydrolysis, oxidation, or photolysis.[4][5] A stability-indicating method must be able to resolve and quantify these impurities without interference.
To visualize this, consider the structures of Gefitinib and some of its known process-related and degradation impurities.
Caption: Relationship between Gefitinib and its impurities.
Blueprint for a Successful Inter-Laboratory Validation Study
An inter-laboratory study, often called a collaborative study, is designed to evaluate the reproducibility of an analytical method.[6] The study coordinator provides a detailed analytical procedure, standardized reagents, and identical batches of Gefitinib samples (spiked with known impurities at relevant levels) to a minimum of three independent laboratories.
The workflow follows a structured path from protocol distribution to final data assessment.
Caption: Workflow of an inter-laboratory validation study.
The core of the validation lies in assessing the following performance characteristics as defined by ICH Q2(R1).[7]
Reference Protocol: A Stability-Indicating HPLC Method
The following protocol is a representative reversed-phase HPLC (RP-HPLC) method for the determination of Gefitinib and its impurities. This method would be the subject of the inter-laboratory validation.[1][8]
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) detector.[9]
-
Chromatographic Data System (CDS) for data acquisition and processing.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | Inertsil ODS-3V, 250 x 4.6 mm, 5 µm[8] |
| Mobile Phase A | 130 mM Ammonium Acetate buffer, pH 5.0[1][8] |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic: 63% A and 37% B[1][8] |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection | UV at 250 nm[4] |
| Injection Vol. | 10 µL |
| Run Time | 45 minutes[9] |
Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve Gefitinib and each impurity reference standard in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a known concentration.
-
Spiked Sample Solution: Prepare a solution of the Gefitinib drug substance at a target concentration (e.g., 0.5 mg/mL) and spike it with known amounts of each impurity at the level of interest (e.g., 0.15%).[4]
-
System Suitability Solution (SST): Prepare a solution containing both Gefitinib and the impurities to verify the chromatographic system's performance, ensuring adequate resolution (>2.0) between all adjacent peaks.
Comparative Analysis: Interpreting Multi-Site Data
The success of the validation hinges on the comparison of results from the participating laboratories. Data should be meticulously organized to compare performance against pre-defined acceptance criteria, which are derived from ICH guidelines and the intended purpose of the method.[10]
Below are illustrative tables comparing hypothetical data from three laboratories.
Table 1: Specificity (Peak Purity)
Specificity is the ability to assess the analyte unequivocally in the presence of other components.[3] This is often demonstrated through forced degradation studies and peak purity analysis using a PDA detector.
| Laboratory | Peak Purity (Angle vs. Threshold) | Result |
| Lab A | Purity Angle < Purity Threshold for all peaks | Pass |
| Lab B | Purity Angle < Purity Threshold for all peaks | Pass |
| Lab C | Purity Angle < Purity Threshold for all peaks | Pass |
| Acceptance | Purity Angle must be less than Purity Threshold |
Table 2: Linearity & Range
Linearity is the method's ability to elicit test results that are directly proportional to the analyte concentration within a given range.[2] For impurities, this range typically spans from the Limit of Quantitation (LOQ) to 120% of the specification limit.
| Laboratory | Impurity A (r²) | Impurity B (r²) | Impurity C (r²) |
| Lab A | 0.9992 | 0.9995 | 0.9991 |
| Lab B | 0.9994 | 0.9996 | 0.9993 |
| Lab C | 0.9991 | 0.9994 | 0.9990 |
| Acceptance | Correlation Coefficient (r²) ≥ 0.998 [4][5] |
Table 3: Accuracy (Recovery)
Accuracy measures the closeness of the test results to the true value. It's assessed by spiking the drug substance with known amounts of impurities at different concentration levels (e.g., 50%, 100%, 150% of the specification limit).
| Laboratory | Impurity A (% Recovery) | Impurity B (% Recovery) | Impurity C (% Recovery) |
| Lab A | 99.1% | 101.2% | 98.8% |
| Lab B | 98.5% | 100.5% | 99.5% |
| Lab C | 100.2% | 99.8% | 100.9% |
| Acceptance | 90.0 - 110.0% Recovery |
Table 4: Precision (Repeatability & Intermediate Precision)
Precision expresses the degree of scatter between a series of measurements.
-
Repeatability (Intra-assay): Variation within the same lab, on the same day, with the same analyst and equipment.
-
Intermediate Precision: Variation within a lab, but on different days or with different analysts/equipment.
-
Reproducibility: Variation between laboratories (the primary goal of this study).
| Laboratory | Parameter | Impurity A (%RSD) | Impurity B (%RSD) |
| Lab A | Repeatability | 1.8 | 1.5 |
| Intermediate Precision | 2.5 | 2.1 | |
| Lab B | Repeatability | 1.9 | 1.7 |
| Intermediate Precision | 2.8 | 2.4 | |
| Lab C | Repeatability | 2.1 | 1.9 |
| Intermediate Precision | 2.9 | 2.6 | |
| Overall | Reproducibility (%RSDR) | 4.5 | 4.1 |
| Acceptance | %RSD for impurities ≤ 10.0% |
Table 5: Limit of Quantitation (LOQ) & Limit of Detection (LOD)
The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy, while the LOD is the lowest amount that can be detected.[8]
| Laboratory | LOD (% of 0.5 mg/mL) | LOQ (% of 0.5 mg/mL) |
| Lab A | 0.012% | 0.040% |
| Lab B | 0.015% | 0.045% |
| Lab C | 0.014% | 0.042% |
| Acceptance | Method must be capable of quantifying impurities at the reporting threshold (typically 0.05%) |
Holistic Assessment and Conclusion
The data presented in the tables indicate that the hypothetical HPLC method demonstrates acceptable performance across all three laboratories. The linearity is excellent, accuracy is well within the required range, and precision, including the crucial inter-laboratory reproducibility (RSDR), is below the typical acceptance limit of 10% for impurity analysis. Statistical tools like Analysis of Variance (ANOVA) can be employed for a more formal assessment of the differences between laboratories.[6][11]
The successful completion of this inter-laboratory validation study provides a high degree of confidence that the analytical method for Gefitinib impurities is robust, reliable, and transferable. It establishes a validated state of control, ensuring that product quality can be consistently monitored across its lifecycle and at different manufacturing and testing sites worldwide. This rigorous, data-driven approach is fundamental to upholding the highest standards of pharmaceutical quality and patient safety.
References
-
Venkataramanna, M., Somaraju, I., & Babu, K. (2011). Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method. American Journal of Analytical Chemistry, 2, 75-83. [Link]
-
Siva Kumar R, et al. (2017). Development and Validation of Stability Indicating HPLC Method for Gefitinib and Its Related Compounds and Characterisation of Degradation Impurities. Journal of Pharmaceutical and Drug Delivery Research, 6(1). [Link]
-
Chandrashekara, K. A., Udupi, A., & Reddy, C. G. (2014). Separation and Estimation of Process-Related Impurities of Gefitinib by Reverse-Phase High-Performance Liquid Chromatography. Journal of Chromatographic Science, 52(8), 799–805. [Link]
-
Chandrashekara, K. A., Udupi, A., & Reddy, C. G. (2014). Separation and estimation of process-related impurities of gefitinib by reverse-phase high-performance liquid chromatography. PubMed. [Link]
-
Venkataramanna, M., et al. (2011). Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method. ResearchGate. [Link]
-
Sankar, P. R., et al. (2017). Separation, Identification and Quantification of process related Impurities and Stress Degradants of Gefitinib by LC-ESI-Q–TOF/MS. International Journal of Pharmaceutical Sciences and Research, 8(7), 2885-2893. [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Souza, S. V. C., & Junqueira, R. G. (2005). A procedure to assess the specificity of a method for the determination of multi-residues of insecticides in fruits and vegetables. Food Control, 16(7), 577-584. [Link]
-
Thompson, M. (2016). Trends in inter-laboratory method validation. Eurachem. [Link]
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Hsieh, Y., et al. (2016). Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS. Journal of Chromatography B, 1033-1034, 337-345. [Link]
-
U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
DiCicco, M., et al. (2022). Statistical methodology considerations for analytical validation studies where measures have directly comparable units. Digital Medicine Society (DiMe). [Link]
-
Belouafa, S., et al. (2017). Statistical tools and approaches to validate analytical methods: methodology and practical examples. International Journal of Metrology and Quality Engineering, 8, 9. [Link]
-
AMS BIOPHARMA. (2024). ICH Guidelines for Analytical Method Validation Explained. [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. database.ich.org [database.ich.org]
- 3. fda.gov [fda.gov]
- 4. Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Separation and estimation of process-related impurities of gefitinib by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rjptonline.org [rjptonline.org]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. metrology-journal.org [metrology-journal.org]
A Comparative Guide to Determining the Limit of Detection for Gefitinib Impurity 13
This guide provides an in-depth technical comparison of analytical methodologies for determining the limit of detection (LOD) of Gefitinib Impurity 13. Tailored for researchers, scientists, and drug development professionals, this document moves beyond procedural outlines to explain the causality behind experimental choices, grounding every recommendation in established regulatory frameworks and empirical data.
Introduction
Gefitinib (Iressa®) is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, pivotal in the treatment of non-small cell lung cancer.[1][2][3] As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of drug development and manufacturing, directly impacting the safety and efficacy of the final product. Regulatory bodies like the U.S. FDA mandate that any impurity present at a level greater than 0.1% must be identified and quantified using validated analytical methods.[4]
This guide focuses on a specific process-related impurity, This compound , chemically identified as N-(4-Fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine.[5][6] We will explore and compare the predominant analytical techniques used to establish its limit of detection (LOD), ensuring that analytical procedures possess the sensitivity required for robust quality control.
Chapter 1: The Regulatory Framework for Impurity Detection
The necessity for sensitive impurity detection methods is not merely an academic exercise; it is a cornerstone of pharmaceutical quality assurance mandated by global regulatory bodies. The International Council for Harmonisation (ICH) provides the foundational guidance in its Q2(R1) and the recently updated Q2(R2) documents, which define the parameters for validating analytical procedures.[7][8][9][10]
Key Definitions from ICH Q2(R1):
-
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[7] It is commonly established at a signal-to-noise ratio (S/N) of 3:1.
-
Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7] This is often established at an S/N ratio of 10:1.
These parameters are critical because they determine if a method is suitable for its intended purpose, which, for impurity analysis, is to adhere to the thresholds set by guidelines like ICH Q3A. The European Pharmacopoeia, for instance, sets specific thresholds for reporting, identifying, and qualifying impurities, which often begin at levels as low as 0.05%.[11] An analytical method's LOD and LOQ must be sufficiently below these thresholds to be considered valid.
Caption: Regulatory thresholds for pharmaceutical impurities.
Chapter 2: Core Analytical Techniques: A Comparative Analysis
The choice of analytical technique is paramount in achieving the required sensitivity for impurity detection. High-Performance Liquid Chromatography (HPLC) and its advanced iterations are the workhorses of the pharmaceutical industry for this purpose.[4]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the most widely adopted method for analyzing Gefitinib and its impurities.[4][12][13] Its strength lies in its robustness, reproducibility, and ability to separate compounds with varying polarities.
-
Principle: Separation is achieved based on the differential partitioning of the analyte and impurity between a nonpolar stationary phase (e.g., C8 or C18) and a polar mobile phase. Detection is typically performed using an ultraviolet (UV) detector.
-
Performance: Validated RP-HPLC methods have demonstrated the ability to quantify Gefitinib-related impurities with LOQs in the range of 0.04–0.10 µg/mL and LODs between 0.012–0.033 µg/mL.[4] Another study reported LOQs for impurities in the range of 0.015-0.05% relative to the API concentration.[12]
Rapid Resolution Liquid Chromatography (RRLC) / Ultra-High-Performance Liquid Chromatography (UPLC)
RRLC and UPLC represent an evolution of HPLC, utilizing columns with smaller particle sizes (<2 µm). This results in significantly higher resolution, faster run times, and often, improved sensitivity.
-
Principle: The core principle is identical to HPLC, but the smaller particle size allows for more efficient separation and sharper peaks. This leads to taller peaks for a given concentration, which directly improves the signal-to-noise ratio and, therefore, the LOD.
-
Performance: An RRLC method developed for Gefitinib was capable of detecting impurities at a level of 0.01% with respect to a 0.5 mg/mL test concentration.[14][15] This sensitivity level (equivalent to 0.05 µg/mL) is well below the typical reporting threshold, making it a highly suitable method for quality control.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
For the highest level of sensitivity and specificity, coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard.
-
Principle: After chromatographic separation, the analyte is ionized and identified based on its unique mass-to-charge ratio (m/z). This technique is not reliant on a chromophore for detection and provides structural confirmation, making it exceptionally specific.
Comparative Summary
| Parameter | RP-HPLC with UV | UPLC/RRLC with UV | UPLC-MS/MS |
| Typical LOD | 0.01 - 0.03 µg/mL[4] | ~0.05 µg/mL (as 0.01% of 0.5 mg/mL)[14][15] | < 0.001 µg/mL (estimated) |
| Specificity | Good (based on retention time) | High (based on retention time) | Excellent (based on mass-to-charge ratio) |
| Analysis Speed | Standard | Fast | Fast |
| Instrumentation Cost | Low to Moderate | Moderate | High |
| Primary Application | Routine QC, method validation | High-throughput screening, routine QC | Structure elucidation, trace analysis |
Chapter 3: Experimental Protocol: Determining LOD for Impurity 13 via RP-HPLC
This section provides a self-validating protocol for determining the LOD of this compound, grounded in the principles of ICH Q2(R1).[7]
Part A: Method Development Rationale
The goal is to develop a stability-indicating method that clearly separates Impurity 13 from the Gefitinib main peak and other potential impurities.
-
Column Selection: An Inertsil ODS-3V (C18) column (250 x 4.6 mm, 5 µm) is a proven choice for separating Gefitinib and its process-related impurities.[4] The C18 chemistry provides the necessary hydrophobicity to retain the compounds, allowing for effective separation.
-
Mobile Phase: A mobile phase consisting of an ammonium acetate buffer and acetonitrile is effective.[4] The buffer controls the pH to ensure consistent ionization states of the analytes, leading to reproducible retention times, while the acetonitrile acts as the organic modifier to elute the compounds.
-
Detection Wavelength: A wavelength of 250 nm is suitable for detecting both Gefitinib and its related impurities.[14]
-
LOD Method: The signal-to-noise (S/N) ratio method is selected for its simplicity and wide acceptance by regulatory agencies. The LOD is the concentration that yields a S/N ratio of approximately 3:1.[7]
Part B: Step-by-Step Protocol
Caption: Experimental workflow for LOD determination via S/N method.
-
Preparation of Solutions:
-
Prepare a stock solution of this compound reference standard at a concentration of 100 µg/mL in a suitable diluent (e.g., 50:50 acetonitrile:water).
-
Perform serial dilutions to prepare a range of low-concentration solutions (e.g., 1.0, 0.5, 0.2, 0.1, 0.05, 0.02 µg/mL).
-
-
Chromatographic Conditions:
-
Instrument: Agilent 1200 series HPLC or equivalent.
-
Column: Inertsil ODS-3V (250 x 4.6 mm, 5 µm).
-
Mobile Phase: 130 mM ammonium acetate and acetonitrile (63:37, v/v), pH adjusted to 5.0.[4]
-
Flow Rate: 1.0 mL/min.
-
Detector: PDA/UV at 250 nm.
-
Injection Volume: 20 µL.
-
-
LOD Determination (Signal-to-Noise Ratio):
-
Inject the diluent multiple times to establish the baseline noise. The noise (h) is measured as the height of the signal over a baseline region equivalent to 20 times the peak width at half-height.
-
Inject the most dilute solutions of Impurity 13.
-
Measure the peak height (H) of the impurity.
-
Calculate the S/N ratio for each concentration.
-
The concentration at which the S/N ratio is approximately 3 is visually determined or calculated by plotting S/N versus concentration and interpolating. This concentration is the Limit of Detection.
-
Conclusion
Determining the limit of detection for this compound is a critical step in ensuring the quality and safety of the Gefitinib API. While standard RP-HPLC methods offer sufficient sensitivity for routine quality control, with demonstrated LODs in the range of 0.012–0.033 µg/mL, more advanced techniques provide significant advantages.[4]
UPLC/RRLC offers a faster and often more sensitive alternative, capable of reaching detection levels of 0.01% relative to the main component, making it ideal for high-throughput environments.[14][15] For ultimate performance in sensitivity and specificity, particularly during early-stage development or for investigating trace-level degradants, UPLC-MS/MS is the unequivocal choice.
The selection of the appropriate method should be a strategic decision based on the specific requirements of the analysis, balancing the need for sensitivity against factors like instrument availability, sample throughput, and cost. In all cases, the chosen method must be rigorously validated according to ICH Q2(R1) guidelines to ensure the data is reliable, reproducible, and compliant with global regulatory expectations.[9]
References
-
Venkataramanna, M., Somaraju, I., & Babu, K. (2011). Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method. American Journal of Analytical Chemistry, 2, 75-83. [Link]
-
Pharmaffiliates. (n.d.). Gefitinib-impurities. Retrieved from [Link]
-
Scientific Research Publishing. (2011). Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method. Retrieved from [Link]
-
Siva Kumar R, et al. (2017). Development and Validation of Stability Indicating HPLC Method for Gefitinib and Its Related Compounds and Characterisation of Degradation Impurities. Journal of Pharmaceutical and Drug Delivery Research, 6(1). [Link]
-
Banaras Hindu University. (n.d.). Solubility Studies of Gefitinib by Validated High Pressure Liquid Chromatographic Method. Retrieved from [Link]
-
Reddy, G. S., et al. (2013). Separation and Estimation of Process-Related Impurities of Gefitinib by Reverse-Phase High-Performance Liquid Chromatography. Journal of Chromatographic Science, 52(7), 799-805. [Link]
-
Al-Shehri, M. M., et al. (2022). Determination of Gefitinib Using Routine and Greener Stability-Indicating HPTLC Methods. Processes, 10(4), 762. [Link]
-
ResearchGate. (n.d.). Separation, Identification and Quantification of process related Impurities and Stress Degradants of Gefitinib by LC-ESI-Q–TOF/MS. Retrieved from [Link]
-
Daicel Pharma Standards. (n.d.). Gefitinib Impurities. Retrieved from [Link]
-
Waters Corporation. (n.d.). A Rapid UPLC-MS/MS Discovery Bioanalytical Method for the Quantification of Gefitinib and Four of Its Major Metabolites in Mouse Plasma. Retrieved from [Link]
-
ResearchGate. (n.d.). Development and validation of an RP-HPLC method for gefitinib in bulk and pharmaceutical dosage forms using central-composite design. Retrieved from [Link]
-
Kim, Y., et al. (2021). Pharmacokinetic properties and bioequivalence of gefitinib 250 mg in healthy Korean male subjects. Translational and Clinical Pharmacology, 29(3), 199-207. [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
KM Pharma Solution Private Limited. (n.d.). MSDS - this compound. Retrieved from [Link]
-
European Medicines Agency. (2008). ICH Q4B Annex 6: Uniformity of Dosage Units - General Chapter. Retrieved from [Link]
-
Lösungsfabrik. (2018). Method categories according to the ICH Q2(R1). Retrieved from [Link]
-
EDQM, Council of Europe. (2019). Impurity Control in the European Pharmacopoeia. Retrieved from [Link]
-
Altabrisa Group. (2023). 3 Key Regulatory Guidelines for Method Validation. Retrieved from [Link]
-
PharmaCompass. (n.d.). Gefitinib. Retrieved from [Link]
-
YouTube. (2023). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structure of gefitinib and [18F]gefitinib. Retrieved from [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Gefitinib | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound | CAS No- 2254241-82-0 [chemicea.com]
- 6. kmpharma.in [kmpharma.in]
- 7. fda.gov [fda.gov]
- 8. Method categories according to the ICH Q2(R1) [mpl.loesungsfabrik.de]
- 9. altabrisagroup.com [altabrisagroup.com]
- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. edqm.eu [edqm.eu]
- 12. scitechnol.com [scitechnol.com]
- 13. bhu.ac.in [bhu.ac.in]
- 14. researchgate.net [researchgate.net]
- 15. Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method [scirp.org]
- 16. Pharmacokinetic properties and bioequivalence of gefitinib 250 mg in healthy Korean male subjects - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Accuracy and Precision in Gefitinib Impurity Testing
Introduction: The Imperative of Purity in Targeted Cancer Therapy
Gefitinib (marketed as Iressa) is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, representing a cornerstone in the targeted treatment of non-small cell lung cancer (NSCLC) for patients with specific EGFR mutations.[1][2] The clinical success of such a targeted therapy hinges on the consistent delivery of a pure, well-characterized active pharmaceutical ingredient (API). The presence of impurities—whether arising from the synthetic process, degradation, or storage—can potentially impact the drug's safety and efficacy.[3] Therefore, robust analytical methods for impurity profiling are not merely a regulatory requirement but a fundamental component of patient safety.
This guide provides an in-depth comparison of analytical methodologies for testing Gefitinib impurities, with a laser focus on two of the most critical performance characteristics: accuracy and precision . As researchers, scientists, and drug development professionals, understanding the nuances of these methods is paramount for making informed decisions in method development, validation, and routine quality control.
First, let's establish our foundational concepts. Accuracy refers to the closeness of a measured value to the true or accepted reference value.[4][5] In impurity testing, it is typically expressed as the percentage recovery of a known amount of impurity spiked into a sample. Precision denotes the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample.[4][5][6] It is usually expressed as the relative standard deviation (RSD) of the measurements. An ideal analytical method is both accurate and precise.
The Regulatory and Pharmacopoeial Landscape
The validation of analytical procedures is rigorously governed by international guidelines to ensure that a method is suitable for its intended purpose.[7] The International Council for Harmonisation (ICH) Q2(R2) guideline is the authoritative text, outlining the necessary validation characteristics, which include accuracy, precision (as repeatability and intermediate precision), specificity, linearity, range, and sensitivity (Limit of Detection and Limit of Quantitation).[8][9][10][11]
Furthermore, pharmacopoeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) provide standardized procedures and acceptance criteria.[12] For chromatographic methods, USP General Chapter <621> is a critical resource that defines calculations for system suitability parameters like resolution, plate count, and tailing factor, which must be met before any analysis is considered valid.[13][14][15][16] These system suitability tests (SSTs) are the first line of defense in ensuring the self-validating integrity of a chromatographic run.
Core Analytical Technologies: A Comparative Overview
The workhorse for pharmaceutical impurity analysis is liquid chromatography. Here, we compare the predominant techniques used for Gefitinib.
-
High-Performance Liquid Chromatography (HPLC): For decades, HPLC coupled with UV or Photodiode Array (PDA) detection has been the gold standard for quantifying impurities in pharmaceutical products.[3][17] Its robustness and reliability make it ideal for quality control environments.
-
Ultra-Performance Liquid Chromatography (UPLC): UPLC represents a significant evolution from HPLC. By using columns with smaller particle sizes (<2 µm), it operates at higher pressures to deliver dramatically increased resolution, speed, and sensitivity.[18] This allows for faster analysis times and better separation of closely eluting impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): When the identity of an impurity is unknown, LC-MS is the definitive tool. It couples the separation power of LC with the mass-analyzing capability of a mass spectrometer, providing molecular weight data that is crucial for structural elucidation of process-related impurities and degradation products.[18][19]
Methodology Comparison: Accuracy and Precision in Practice
To illustrate the practical differences, we will compare three representative methods based on published data for Gefitinib impurity analysis. The choice of method is dictated by the analytical objective, whether it's routine QC, high-throughput screening, or structural identification.
Table 1: Comparison of Chromatographic Conditions for Gefitinib Impurity Analysis
| Parameter | Method A: Stability-Indicating RP-HPLC | Method B: Rapid Resolution LC (UPLC/RRLC) | Method C: LC-MS for Impurity ID |
| Column | Inertsil C8 (250 x 4.6 mm, 5 µm) | Agilent XDB-C18 (50 x 4.6 mm, 1.8 µm)[20][21] | C18 Column (e.g., 100 x 2.1 mm, 1.7 µm) |
| Mobile Phase | Gradient: Ammonium Acetate Buffer & Acetonitrile | Gradient: Simple combination (e.g., Water/Acetonitrile)[20][21] | Gradient: Volatile buffer (e.g., Ammonium Formate) & Acetonitrile/Methanol[18] |
| Flow Rate | 1.0 mL/min | 0.5 - 0.6 mL/min[20][21] | 0.3 - 0.5 mL/min |
| Detection | PDA at 300 nm | UV at 250 nm[20][21] | PDA and Time-of-Flight (TOF) or Tandem MS |
| Column Temp. | 50°C | Ambient or controlled | Controlled (e.g., 40°C) |
| Primary Use | Routine QC, Stability Testing | High-throughput analysis, Process monitoring | Characterization of unknown impurities, Degradation pathway analysis |
Causality Behind the Choices:
-
Column Selection: The longer 5 µm column in Method A provides robust, high-resolution separation suitable for a formal stability-indicating method. Method B's shorter column with sub-2 µm particles is the key to its speed and efficiency.[20][21] For Method C, a volatile buffer like ammonium formate is essential because non-volatile buffers (like phosphate) will contaminate the mass spectrometer source.
-
Gradient Elution: A gradient elution, where the mobile phase composition changes over time, is used in all methods. This is crucial for separating impurities with a wide range of polarities from the main Gefitinib peak within a reasonable timeframe.[20]
-
Detection Wavelength: The chosen wavelengths (250-300 nm) represent regions where Gefitinib and its known impurities have significant UV absorbance, ensuring sensitive detection.[20][22]
Table 2: Comparative Analysis of Accuracy and Precision Data
| Validation Parameter | Method A: Stability-Indicating RP-HPLC | Method B: Rapid Resolution LC (UPLC/RRLC) | Performance Insights |
| Accuracy (% Recovery) | 91.09% - 103.07% for known impurities[22] | Typically within 98.0% - 102.0% | Both methods demonstrate excellent accuracy, with recovery values well within the typical acceptance criteria (e.g., 90-110%) set by regulatory bodies. |
| Precision - Repeatability (% RSD) | 0.50% - 3.35%[22] | Generally < 2.0% | The low RSD values indicate minimal variation in results from repeated analyses under the same conditions, confirming high precision. UPLC systems often exhibit superior precision due to advanced fluidics. |
| Precision - Intermediate (% RSD) | 1.32% - 4.04%[22] | Generally < 3.0% | This tests for variability across different days and analysts. The results show that both methods are reproducible and robust for use in a multi-user QC environment.[22] |
| Limit of Quantitation (LOQ) | 0.015% - 0.05% of nominal concentration | As low as 0.01% of a 0.5 mg/mL solution[20][21] | The low LOQ values are critical, demonstrating the methods' capability to accurately and precisely quantify impurities at very low levels, as required by ICH guidelines (e.g., reporting threshold of 0.05%).[20][21] |
Visualizing the Process and Concepts
A clear understanding of the analytical workflow and the relationship between core validation parameters is essential.
Diagram 1: General Workflow for Gefitinib Impurity Testing
Caption: High-level workflow for chromatographic analysis of Gefitinib impurities.
Diagram 2: The Relationship Between Accuracy and Precisiondot
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. academic.oup.com [academic.oup.com]
- 4. Accuracy and Precision - What's The Difference? | Analytical Data [scioninstruments.com]
- 5. Accuracy and Precision [labwrite.ncsu.edu]
- 6. snscourseware.org [snscourseware.org]
- 7. database.ich.org [database.ich.org]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. edqm.eu [edqm.eu]
- 13. usp.org [usp.org]
- 14. support.waters.com [support.waters.com]
- 15. <621> CHROMATOGRAPHY [drugfuture.com]
- 16. scribd.com [scribd.com]
- 17. bhu.ac.in [bhu.ac.in]
- 18. QbD-based stability-indicating UPLC method for the analysis of fruquintinib and its impurities with MS/MS characterization of degradation products -Analytical Science and Technology | Korea Science [koreascience.kr]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. scirp.org [scirp.org]
- 22. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Selecting and Validating Gefitinib Impurity 13 Certified Reference Material
Abstract
Gefitinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, is a critical therapeutic agent in the treatment of non-small cell lung cancer.[1][2] The control of impurities in the active pharmaceutical ingredient (API) is paramount to ensure its safety and efficacy. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to select and validate certified reference materials (CRMs) for Gefitinib Impurity 13. We will delve into the significance of this specific impurity, compare commercially available CRMs, and provide detailed experimental protocols for in-house validation, ensuring compliance with regulatory standards.
Introduction: The Critical Role of Impurity Profiling in Gefitinib
Gefitinib, chemically known as N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-[3-(4-morpholinyl)propoxy]-4-quinazolinamine, inhibits EGFR-TK, thereby impeding cancer cell growth.[1] The synthesis of such a complex molecule can lead to the formation of various process-related impurities and degradation products.[3] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), following the International Council for Harmonisation (ICH) guidelines, mandate the identification and quantification of any impurity exceeding 0.1%.[3][4][5] This stringent control is essential as impurities can impact the drug's stability, bioavailability, and even pose direct toxicological risks.[6]
This compound , chemically identified as N-(4-Fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine, is a known process-related impurity.[7][8] Its structural similarity to the parent drug necessitates the use of a well-characterized Certified Reference Material (CRM) for accurate detection and quantification. A CRM is a highly purified and stable material with a certified property value, uncertainty, and a statement of metrological traceability, making it indispensable for analytical method validation, quality control, and ensuring the consistency of drug batches.[9][10]
Comparative Analysis of Commercially Available this compound CRMs
The selection of a suitable CRM is the foundational step for reliable impurity analysis. Several vendors offer this compound CRMs, and a careful comparison of their offerings is crucial. The following table summarizes key attributes of CRMs from prominent suppliers based on publicly available data.
| Attribute | Supplier A (e.g., Daicel Pharma) [1] | Supplier B (e.g., Chemicea) [7] | Supplier C (e.g., Veeprho) [11] | Supplier D (e.g., Aquigen Bio Sciences) [8] |
| Chemical Name | N-(4-Fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine | N-(4-Fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine | N-(4-Fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine | N-(4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine |
| CAS Number | 2254241-82-0 | 2254241-82-0 | 2254241-82-0 | 2254241-82-0 |
| Molecular Formula | C22H25FN4O3 | C22H25FN4O3 | C22H25FN4O3 | C22H25FN4O3 |
| Molecular Weight | 412.47 | 412.47 | 412.47 g/mol | 412.5 |
| Purity (Typical) | >98% (HPLC) | Not explicitly stated, custom synthesis | Not explicitly stated | Not explicitly stated, custom synthesis |
| Characterization Data Provided | Comprehensive CoA with ¹H NMR, ¹³C NMR, IR, MASS, and HPLC purity.[1] | Product details provided | Catalogue number and basic info | Comprehensive characterization data.[8] |
| Format | Solid | Custom Synthesis | Solid | Custom Synthesis |
| Traceability | To pharmacopeial standards (USP/EP) may be available.[8] | Not explicitly stated | Not explicitly stated | Possible traceability to USP or EP.[8] |
| Documentation | Certificate of Analysis (CoA) from a cGMP-compliant facility.[1] | Quotation based | Purchase order based | Sample CoA available for download.[8] |
Expert Insight: While the fundamental chemical information is consistent across suppliers, the key differentiator lies in the comprehensiveness of the characterization data and the quality of the accompanying documentation. A CRM from a supplier providing a detailed Certificate of Analysis (CoA) from a cGMP-compliant facility, including spectroscopic data and a clear statement of purity with its uncertainty, is highly preferable. This level of detail provides confidence in the material's identity and purity, which is crucial for method validation and regulatory submissions.
In-House Validation of this compound CRM: A Step-by-Step Protocol
Upon receiving a this compound CRM, it is imperative to perform an in-house validation to verify its identity and purity and to ensure its suitability for its intended analytical application. The following protocol outlines a robust workflow for this purpose.
Experimental Workflow for CRM Validation
Caption: Workflow for the in-house validation of a this compound CRM.
Detailed Experimental Protocols
-
Objective: To confirm the chemical structure of the received CRM matches that of this compound.
-
Methodology:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve 5-10 mg of the CRM in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Compare the obtained chemical shifts, coupling constants, and integration values with the expected structure of N-(4-Fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine and the data provided in the supplier's CoA.
-
-
Mass Spectrometry (MS):
-
Prepare a dilute solution of the CRM in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).
-
Infuse the solution into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Determine the accurate mass of the protonated molecule [M+H]⁺ and compare it to the theoretical exact mass of C₂₂H₂₆FN₄O₃⁺ (413.2034). The deviation should be within ±5 ppm.
-
-
-
Objective: To determine the purity of the CRM and identify any potential co-eluting impurities.
-
Methodology: A stability-indicating HPLC method is crucial. The following is a representative method; however, it should be optimized and validated in your laboratory.
-
Chromatographic Conditions:
-
Column: Inertsil ODS-3V (250 x 4.6 mm, 5 µm) or equivalent C18 column.
-
Mobile Phase A: 0.02 M Ammonium acetate buffer (pH 5.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A suitable gradient to separate the impurity from Gefitinib and other potential impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Procedure:
-
Prepare a stock solution of the CRM in a suitable diluent (e.g., Mobile Phase A/B mixture).
-
Inject the solution into the HPLC system.
-
Calculate the purity by the area normalization method. The main peak should represent ≥98% of the total peak area.
-
Analyze the chromatogram for any other peaks, which could be related substances or degradation products.
-
-
Potential Formation Pathways of this compound
Understanding the potential origin of an impurity is beneficial for process optimization and control. This compound is a deschloro analog of Gefitinib, suggesting its formation could be due to the incomplete chlorination of a precursor or the use of a starting material lacking the chloro substituent.
Caption: Simplified potential formation pathway of this compound.
Conclusion and Recommendations
The selection and proper validation of a this compound Certified Reference Material are non-negotiable for ensuring the quality and safety of Gefitinib drug products. As a Senior Application Scientist, my recommendation is to prioritize CRMs from vendors who provide comprehensive characterization data and a transparent Certificate of Analysis. Furthermore, rigorous in-house validation of the received CRM is a critical step that should not be overlooked. The protocols outlined in this guide provide a robust framework for such validation, ensuring compliance with global regulatory expectations and contributing to the overall quality of the final pharmaceutical product.
References
-
Pharmaffiliates. Gefitinib-impurities. [Link]
-
Veeprho. This compound | CAS 2254241-82-0. [Link]
-
Reddy, G. K., et al. (2013). Separation and Estimation of Process-Related Impurities of Gefitinib by Reverse-Phase High-Performance Liquid Chromatography. Journal of Chromatographic Science, 52(8), 838-844. [Link]
-
International Council for Harmonisation. ICH Harmonised Guideline, Impurities in New Drug Substances Q3A(R2). (2006). [Link]
-
Global Pharma Tek. (2024). Significance of Impurity Profiling in the Pharmaceutical Industry. [Link]
-
ASTM International. (2023). What are Certified Reference Materials?. [Link]
-
Scientific Research Publishing. (2014). Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method. [Link]
-
U.S. Food and Drug Administration. Guidance for Industry - Q3A Impurities in New Drug Substances. [Link]
-
ResearchGate. (2014). Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method. [Link]
-
Veeprho. (2020). Impurity Profiling in Drug Development. [Link]
-
Semantic Scholar. (2022). Determination of Gefitinib Using Routine and Greener Stability-Indicating HPTLC Methods. [Link]
-
ANAB. Reference Material (RM) vs Certified Reference Material (CRM). [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
SciTechnol. (2017). Development and Validation of Stability Indicating HPLC Method for Gefitinib and Its Related Compounds and Characterisation of Degradation Impurities. [Link]
Sources
- 1. Gefitinib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. academic.oup.com [academic.oup.com]
- 4. ICH Official web site : ICH [ich.org]
- 5. fda.gov [fda.gov]
- 6. veeprho.com [veeprho.com]
- 7. This compound | CAS No- 2254241-82-0 [chemicea.com]
- 8. This compound | CAS No: 2254241-82-0 [aquigenbio.com]
- 9. What are Certified Reference Materials? | ASTM [astm.org]
- 10. Reference Material (RM) vs Certified Reference Material (CRM) - ANAB Blog [blog.ansi.org]
- 11. veeprho.com [veeprho.com]
The Imperative for Rigorous Gefitinib Quantification
An In-Depth Technical Guide to the Cross-Validation of Analytical Methods for Gefitinib
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the critical process of cross-validating analytical methods for the quantification of Gefitinib. We will move beyond procedural checklists to explore the scientific rationale behind methodological choices, ensuring data integrity and comparability across different analytical platforms.
Gefitinib (Iressa®) is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, pivotal in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[1] Accurate quantification of Gefitinib in various matrices—from bulk drug substance to complex biological fluids—is fundamental for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations. Given the diversity of analytical techniques available, ensuring that data generated by different methods are equivalent and reliable is paramount. This is the core purpose of method cross-validation.
A Comparative Overview of Primary Analytical Techniques
The quantification of Gefitinib is predominantly achieved through two major chromatographic techniques: High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods is driven by the specific requirements of the analysis, such as required sensitivity, selectivity, and the nature of the sample matrix.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust, cost-effective, and widely accessible technique, making it a workhorse in quality control laboratories for analyzing bulk drug and pharmaceutical dosage forms.[2]
-
Principle of Operation: This method separates Gefitinib from impurities and excipients on a reversed-phase column (typically C8 or C18).[3] The mobile phase, often a mixture of acetonitrile and an aqueous buffer like ammonium acetate, carries the analyte through the column.[3] Gefitinib's chromophoric structure allows for its detection and quantification by measuring UV absorbance at a specific wavelength.[3]
-
Causality in Method Design: The selection of a C18 column is based on the hydrophobic nature of Gefitinib, ensuring adequate retention and separation. The mobile phase composition is optimized to achieve a balance between resolution and analysis time. The use of an acidic modifier can improve peak shape by ensuring the analyte is in a single ionic form.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For bioanalytical applications requiring high sensitivity and selectivity, such as quantifying low concentrations of Gefitinib and its metabolites in plasma, LC-MS/MS is the gold standard.[4][5]
-
Principle of Operation: Following chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI). A triple quadrupole mass spectrometer is then used to select a specific precursor ion (based on Gefitinib's mass-to-charge ratio), fragment it, and then detect a specific product ion.[4] This precursor-to-product ion transition is highly specific to the analyte, minimizing interference from matrix components.
-
Causality in Method Design: The unparalleled selectivity of LC-MS/MS arises from its ability to filter analytes based on two distinct mass properties (precursor and product ions). This allows for simpler sample preparation and shorter chromatographic run times compared to HPLC-UV, as the mass spectrometer can resolve interferences that chromatography alone cannot.
Performance Comparison: HPLC-UV vs. LC-MS/MS for Gefitinib
The following table summarizes typical performance characteristics for validated HPLC-UV and LC-MS/MS methods for Gefitinib quantification, based on published literature.
| Parameter | HPLC-UV Method | LC-MS/MS Method | Rationale for Difference |
| Selectivity | Good; relies on chromatographic retention time. | Excellent; relies on retention time and specific mass-to-charge ratio transitions. | MS detection is inherently more selective than UV detection, which can be prone to interference from co-eluting compounds with similar UV absorbance. |
| Linearity Range | µg/mL range (e.g., 2-56 µg/mL)[6] | pg/mL to ng/mL range (e.g., 50-1000 ng/mL)[4][5] | The high sensitivity of the mass spectrometer allows for a much wider dynamic range, especially at the lower end. |
| Limit of Quantification (LOQ) | ~0.4-1.5 µg/mL[6] | ~15-50 ng/mL[4][5] | Mass spectrometry detectors are orders of magnitude more sensitive than UV detectors, enabling the quantification of trace amounts in biological samples. |
| Primary Application | Quality control of bulk drug and pharmaceutical formulations. | Bioanalysis (plasma, blood), pharmacokinetic and toxicokinetic studies. | HPLC-UV is ideal for assaying high-concentration samples, while LC-MS/MS is necessary for the low concentrations typically found in biological matrices. |
| Run Time | Generally longer to ensure chromatographic resolution. | Can be significantly shorter due to the high selectivity of the MS detector. | Less reliance on perfect chromatographic separation allows for faster gradients and shorter run times in LC-MS/MS. |
The Principle and Necessity of Cross-Validation
Method cross-validation is the formal process of comparing two distinct analytical methods to demonstrate that they provide equivalent results for a given analyte in a specific matrix. According to regulatory guidelines from the FDA and EMA (now harmonized under ICH M10), cross-validation is essential in several scenarios.[7][8][9]
When is Cross-Validation Required?
-
When data from different studies are being compared, and those studies used different analytical methods.
-
When a method is transferred between different laboratories or sites.
-
When instrumentation is significantly changed.
-
When a new method is intended to replace a previously validated "reference" method.
The goal is to ensure the continuity and integrity of data throughout a drug's lifecycle.
Experimental Protocol: Cross-Validation of HPLC-UV and LC-MS/MS Methods for Gefitinib
This protocol outlines a step-by-step workflow for cross-validating a newly developed LC-MS/MS method against an established HPLC-UV method for the quantification of Gefitinib in a simulated plasma matrix.
Objective
To demonstrate the equivalence of results obtained from the HPLC-UV and LC-MS/MS methods for Gefitinib over a defined concentration range.
Materials
-
Gefitinib reference standard
-
Gefitinib-d3 or other suitable internal standard (for LC-MS/MS)
-
Control human plasma
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid and ammonium acetate
-
Calibrated analytical balances, pipettes, and volumetric flasks
Experimental Workflow
Detailed Steps
-
Preparation of Quality Control (QC) Samples:
-
Prepare a stock solution of Gefitinib in a suitable solvent (e.g., methanol).
-
Spike blank control plasma with the stock solution to create a minimum of three concentration levels: Low, Medium, and High. These concentrations should span the overlapping linear range of both methods.
-
Prepare at least six replicates at each concentration level.
-
-
Sample Analysis:
-
For each replicate, divide the sample into two aliquots.
-
Aliquot A (HPLC-UV): Process using the established sample preparation method for the HPLC-UV assay (e.g., protein precipitation with acetonitrile). Analyze the sample and quantify the concentration against a calibration curve prepared in the same matrix.
-
Aliquot B (LC-MS/MS): Process using the sample preparation method for the LC-MS/MS assay, ensuring the addition of the internal standard. Analyze and quantify against its respective calibration curve.
-
-
Data Analysis and Acceptance Criteria:
-
For each pair of aliquots, calculate the percentage difference between the concentrations obtained from the two methods.
-
The mean percentage difference for at least two-thirds of the total samples analyzed should be within ±20.0%. This criterion ensures that there is no significant systemic bias between the two methods.
-
The data can also be evaluated using Bland-Altman plots to visualize the agreement between the two methods across the concentration range.
-
Trustworthiness: A Self-Validating System
The described protocol is inherently self-validating. By analyzing aliquots of the exact same sample with two independent, fully validated methods, any significant deviation in results points directly to a bias between the methods. The use of multiple concentration levels and replicates ensures that the comparison is robust and not due to random error at a single point. This direct comparison provides irrefutable evidence for either the equivalence or divergence of the analytical procedures.
Conclusion
The cross-validation of analytical methods is not merely a regulatory checkbox; it is a fundamental scientific exercise that underpins the reliability and comparability of data in drug development. For a critical therapeutic agent like Gefitinib, ensuring that different analytical techniques—whether a robust HPLC-UV method for quality control or a highly sensitive LC-MS/MS method for bioanalysis—produce concordant results is essential for making informed clinical and manufacturing decisions. By following a structured, scientifically-grounded protocol, researchers can confidently bridge data from different analytical platforms, ensuring the integrity of their findings.
References
-
Maastricht University. (2021). Development and validation of an HPLC–MS/MS method to simultaneously quantify alectinib, crizotinib, erlotinib, gefitinib and. Retrieved from Maastricht University Publications. [Link]
-
Alam, T., Khan, G., Abdel-Kader, M. S., Al-Otaibi, T. M., & Al-Enazi, N. M. (2023). Optimization and validation of stability indicating RP-HPLC method for the quantification of gefitinib in bulk drug and nanoformulations: An application towards in vitro and ex vivo performance evaluation. Heliyon, 9(4), e15104. [Link]
-
Siva Kumar R, Yogeshwara KR, Gangrade M, et al. (2017). Development and Validation of Stability Indicating HPLC Method for Gefitinib and Its Related Compounds and Characterisation of Degradation Impurities. Journal of Pharmaceutical and Drug Delivery Research, 6(1). [Link]
-
Dash, R. P., Azher, Z., & Mohammed, H. (2016). Solubility Studies of Gefitinib by Validated High Pressure Liquid Chromatographic Method. International Journal of Pharmacy and Pharmaceutical Sciences, 8(1), 268-274. [Link]
-
Patel, V. R., et al. (2024). Development of an Analytical Quality by Design RP-HPLC Method and Its Validation for Estimation of Gefitinib From Bulk, Tablet Dosage Form, and Complex Nanoformulation. Journal of AOAC INTERNATIONAL. [Link]
-
Anusha, S., et al. (2018). DEVELOPMENT AND VALIDATION OF A SENSITIVE REVERSED-PHASE HPLC METHOD FOR THE DETERMINATION OF GEFITINIB IN BULK AND IN ITS PHARMACEUTICAL DOSAGE FORMS. Trade Science Inc.[Link]
-
Waters Corporation. (n.d.). A Rapid UPLC-MS/MS Discovery Bioanalytical Method for the Quantification of Gefitinib and Four of Its Major Metabolites in Mouse Plasma. Retrieved from Waters Corporation. [Link]
-
Li, Y., et al. (2016). Comparison of gefitinib as first- and second-line therapy for advanced lung adenocarcinoma patients with positive exon 21 or 19 del epidermal growth factor receptor mutation. Drug Design, Development and Therapy, 10, 3957–3963. [Link]
-
European Medicines Agency. (2011). Bioanalytical method validation - Scientific guideline. Retrieved from European Medicines Agency. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from FDA. [Link]
-
Cho, Y., et al. (2021). Development and validation of a method for gefitinib quantification in dried blood spots using liquid chromatography-tandem mass spectrometry: Application to finger-prick clinical blood samples of patients with non-small cell lung cancer. Journal of Pharmaceutical and Biomedical Analysis, 205, 114321. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from European Medicines Agency. [Link]
-
Sandle, T. (2015). FDA issues revised guidance for analytical method validation. GMP Review, 14(3), 8-10. [Link]
-
European Medicines Agency. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Retrieved from EMA. [Link]
-
European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from europeanbioanalysisforum.eu. [Link]
-
U.S. Food and Drug Administration. (2014). Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from regulations.gov. [Link]
-
Therapeutic Goods Administration. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from TGA Consultation Hub. [Link]
Sources
- 1. Comparison of gefitinib as first- and second-line therapy for advanced lung adenocarcinoma patients with positive exon 21 or 19 del epidermal growth factor receptor mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tsijournals.com [tsijournals.com]
- 3. scitechnol.com [scitechnol.com]
- 4. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 5. Development and validation of a method for gefitinib quantification in dried blood spots using liquid chromatography-tandem mass spectrometry: Application to finger-prick clinical blood samples of patients with non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bhu.ac.in [bhu.ac.in]
- 7. fda.gov [fda.gov]
- 8. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]
- 9. e-b-f.eu [e-b-f.eu]
A Senior Application Scientist’s Guide: UPLC vs. HPLC for High-Fidelity Impurity Analysis of Gefitinib
For researchers, scientists, and professionals in drug development, ensuring the purity and safety of an active pharmaceutical ingredient (API) is paramount. Gefitinib, a critical tyrosine kinase inhibitor used in cancer therapy, is no exception. The detection and quantification of process-related impurities and degradation products are non-negotiable regulatory requirements and are essential for guaranteeing patient safety. High-Performance Liquid Chromatography (HPLC) has long been the gold standard for this task.[1][2] However, the advent of Ultra-Performance Liquid Chromatography (UPLC) presents a compelling alternative, promising significant gains in efficiency, sensitivity, and resolution.[3][4]
This in-depth guide provides a comprehensive comparison of UPLC and HPLC for the analysis of Gefitinib impurities. Moving beyond a simple list of features, we will delve into the scientific principles, present supporting experimental data from published methods, and offer field-proven insights to help you determine the optimal technology for your analytical needs.
The Chromatographic Foundation: Why Particle Size is a Game-Changer
At its core, liquid chromatography separates components of a mixture based on their differential interactions with a stationary phase (packed in a column) and a mobile phase (a liquid solvent).[5] The efficiency of this separation is fundamentally governed by the physical characteristics of the stationary phase particles.
High-Performance Liquid Chromatography (HPLC): The Established Workhorse
For decades, HPLC has been the bedrock of pharmaceutical analysis.[2][4] It typically utilizes columns packed with porous silica particles with diameters in the range of 3 to 5 µm.[6] This particle size provides a robust and reliable platform for separating a wide variety of compounds. However, the larger particle size creates more diffusion paths for analyte molecules, leading to broader peaks and limiting the overall resolution and speed of the analysis.[3]
Ultra-Performance Liquid Chromatography (UPLC): A Leap in Efficiency
UPLC, a more recent innovation, employs columns packed with much smaller, sub-2 µm particles.[5][6] This seemingly small change has profound implications, as described by the van Deemter equation, which relates chromatographic efficiency (plate height) to mobile phase velocity. The smaller particles dramatically reduce band broadening by minimizing axial diffusion and improving mass transfer between the mobile and stationary phases.
The direct consequences of this are:
-
Higher Resolution: Sharper, narrower peaks allow for the separation of closely eluting impurities that might co-elute in an HPLC system.[3]
-
Increased Speed: The enhanced efficiency allows for the use of higher flow rates without a significant loss in separation performance, drastically reducing analysis run times.[4][6]
-
Greater Sensitivity: Taller and narrower peaks exhibit a better signal-to-noise ratio, enabling the detection and quantification of impurities at much lower levels.[3][6]
This technological leap, however, necessitates instrumentation capable of handling the significantly higher backpressures (up to 15,000 psi or 1,000 bar) generated by pumping a mobile phase through a column packed with such fine particles.[5]
Experimental Protocols: Gefitinib Impurity Profiling
To provide a tangible comparison, we will outline two distinct, validated methodologies reported in the scientific literature for the analysis of Gefitinib and its related substances—one using traditional HPLC and the other employing a UPLC-equivalent technique (Rapid Resolution Liquid Chromatography - RRLC).
Protocol 1: A Validated HPLC Method
This method is representative of a robust, stability-indicating HPLC procedure for quantifying process-related and degradation impurities in Gefitinib.[1][7]
Step-by-Step Methodology:
-
System Preparation: An HPLC system equipped with a pump, autosampler, column oven, and a PDA or UV detector.
-
Chromatographic Column: Inertsil ODS-3V, 250 x 4.6 mm, 5 µm particle size.[1]
-
Mobile Phase Preparation: Prepare a mobile phase consisting of 130 mM ammonium acetate and acetonitrile in a 63:37 (v/v) ratio. Adjust pH to 5.0.[1]
-
Instrument Conditions:
-
Sample Preparation: Accurately weigh and dissolve the Gefitinib sample in a suitable diluent (e.g., a mixture of 0.2% v/v trifluoroacetic acid and acetonitrile) to achieve a final concentration of approximately 0.5 mg/mL.[7]
-
Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample and record the chromatogram for a sufficient duration to elute all impurities.
Protocol 2: A Validated UPLC (RRLC) Method
This method showcases the advantages of using sub-2 µm particle technology for rapid and high-resolution separation of Gefitinib degradation impurities.[8][9]
Step-by-Step Methodology:
-
System Preparation: A UPLC/RRLC system capable of handling high backpressures, equipped with a binary pump, autosampler, column oven, and a UV detector.
-
Chromatographic Column: Agilent XDB-C18, 50 x 4.6 mm, 1.8 µm particle size.[8][9]
-
Mobile Phase Preparation:
-
Mobile Phase A: Buffer (e.g., aqueous buffer solution).
-
Mobile Phase B: Acetonitrile.
-
A gradient elution program is typically used for optimal separation.
-
-
Instrument Conditions:
-
Sample Preparation: Accurately weigh and dissolve the Gefitinib sample in a suitable diluent to achieve a final concentration of 0.5 mg/mL. Crucially, filter the sample solution through a 0.2 µm filter to prevent clogging of the high-efficiency column and system frits.[5]
-
Analysis: Equilibrate the column with the initial mobile phase composition. Inject the filtered sample and run the gradient program.
Performance Head-to-Head: A Data-Driven Comparison
The theoretical advantages of UPLC translate into tangible performance gains. The table below summarizes key parameters from the representative Gefitinib analysis methods, illustrating the practical differences between the two techniques.
| Performance Parameter | HPLC Method | UPLC (RRLC) Method | Advantage | Scientific Rationale |
| Column Particle Size | 5 µm[1] | 1.8 µm[8][9] | UPLC | Smaller particles provide more theoretical plates, leading to higher separation efficiency. |
| Typical Analysis Time | > 20 minutes | < 10 minutes | UPLC | Higher efficiency allows for faster flow rates and shorter column lengths without sacrificing resolution.[6] |
| Resolution | Good | Excellent (> 5.0 between key peaks)[8][9] | UPLC | Reduced band broadening results in sharper peaks and better separation of closely related impurities.[3] |
| Sensitivity (LOQ) | ~0.04 - 0.10 µg/mL (0.008 - 0.02%)[1] | Capable of detecting 0.01% levels[8][9] | UPLC | Taller, more concentrated peaks provide a superior signal-to-noise ratio.[6] |
| Solvent Consumption | High (~20-30 mL per run) | Low (~3-5 mL per run) | UPLC | Shorter run times and lower flow rates significantly reduce solvent usage and waste disposal costs.[4][6] |
| System Backpressure | Low to Moderate (< 400 bar) | Very High (> 600 bar) | HPLC | Less demanding on instrumentation; less prone to issues from minor blockages. |
| Sample Prep Stringency | Standard (0.45 µm filtration recommended) | High (0.2 µm filtration mandatory)[5] | HPLC | More tolerant of minor particulates, reducing the risk of column clogging and system downtime.[5] |
Senior Scientist Insights: Making the Right Choice
The data clearly favors UPLC in terms of raw performance—speed, resolution, and sensitivity. However, the choice of technology is not merely about performance metrics; it's a strategic decision that depends on the application, laboratory environment, and project stage.
When to Choose UPLC:
-
Complex Impurity Profiles: For Gefitinib batches with numerous, closely eluting process impurities or complex degradation pathways, the superior resolving power of UPLC is indispensable.
-
High-Throughput Environments: In process development or large-scale QC release testing, the dramatic reduction in run time translates directly to increased sample throughput and laboratory productivity.
-
Trace-Level Analysis: When quantifying genotoxic impurities or degradation products at very low concentration levels (e.g., <0.05%), the enhanced sensitivity of UPLC is critical for accurate measurement.
-
Green Chemistry Initiatives: The significant reduction in solvent consumption makes UPLC an environmentally friendlier and more cost-effective option in the long run.[4]
When HPLC Remains a Viable, and Sometimes Preferable, Choice:
-
Routine, Validated Methods: For established products with well-characterized and simple impurity profiles, a validated HPLC method is robust, reliable, and sufficient.[6] There is often little regulatory or scientific incentive to switch if the existing method performs adequately.
-
Budgetary Constraints: The initial capital investment for a UPLC system is significantly higher than for a conventional HPLC.[2][6] For labs with limited budgets, HPLC provides a cost-effective solution.
-
Method Transfer to Diverse Labs: HPLC methods are generally more robust and easier to transfer between laboratories with varying instrument models and capabilities. UPLC methods can be more sensitive to differences in system dispersion and dwell volume, requiring more careful method transfer protocols.[5]
-
Less Stringent Sample Cleanliness: In environments where sample preparation cannot be rigorously controlled, the higher tolerance of HPLC systems to particulates can prevent frequent column clogging and reduce instrument downtime.[5]
Conclusion
For the specific task of Gefitinib impurity analysis, UPLC represents a significant advancement over traditional HPLC . It delivers faster, more sensitive, and higher-resolution separations, enabling a more comprehensive understanding of a drug's purity profile in a fraction of the time and with less environmental impact. The ability to resolve critical impurity pairs and quantify trace components with greater confidence makes it the superior technology for method development, stability studies, and high-throughput quality control.
However, HPLC remains a powerful and relevant tool. Its robustness, lower cost, and extensive validation history ensure its place in many QC laboratories. The decision to adopt UPLC should be driven by a clear need for enhanced performance that justifies the investment in new instrumentation and the development and validation of new methods. For any new Gefitinib project or for laboratories looking to upgrade their analytical capabilities, a UPLC-based approach should be the default strategy to ensure the highest standards of quality and efficiency.
References
-
Siva Kumar, R., Yogeshwara, K.R., Gangrade, M., Kanyawar, N., Ganesh, S., & Jayachandran, J. (2017). Development and Validation of Stability Indicating HPLC Method for Gefitinib and Its Related Compounds and Characterisation of Degradation Impurities. Journal of Pharmaceutical and Drug Delivery Research, 6(1). [Link]
-
Venkataramanna, M., Somaraju, I., & Babu, K. (2011). Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method. American Journal of Analytical Chemistry, 2, 75-83. [Link]
-
V, P., G, S., & J, S. (2021). Solubility Studies of Gefitinib by Validated High Pressure Liquid Chromatographic Method. International Journal of Research in Engineering and Science (IJRES), 9(8), 41-51. [Link]
-
Venkataramanna, M., Somaraju, I. V., & Babu, K. S. (2011). Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method. ResearchGate. [Link]
-
Chandrashekara, K. A., Udupi, A., & Reddy, C. G. (2014). Separation and Estimation of Process-Related Impurities of Gefitinib by Reverse-Phase High-Performance Liquid Chromatography. Journal of Chromatographic Science, 52(7), 799–805. [Link]
-
Patel, H., & Prof. Dr. Dave, J. (n.d.). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING HPLC METHOD FOR ESTIMATION OF GEFITINIB IN BULK AND ITS PHARMACEUTICAL FORMUL. Indo American Journal of Pharmaceutical Research. [Link]
-
Patel, P. J., & Prof. Dr. Dave, J. B. (2024). Development and Validation of HPTLC for the Determination of Gefitinib HCl in Tablet Dosage Form. Research Journal of Pharmacy and Technology, 17(6), 2635-2639. [Link]
-
Kumar, A., Saini, G., Nair, A., & Sharma, R. (2012). A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology, 5(11), 1365-1371. [Link]
-
Alispharm. (n.d.). UPLC vs HPLC: what is the difference? Alispharm. [Link]
-
D, S., & S, S. (2024). UPLC versus HPLC on Drug Analysis: Advantageous, Applications and Their Validation Parameters. ResearchGate. [Link]
-
GMP Insiders. (n.d.). HPLC Vs UPLC: Differences In Application, Performance And Cost. GMP Insiders. [Link]
-
Dong, M. W. (2025). The Good, the Bad, and the Ugly of HPLC in Pharmaceutical Analysis. LCGC International. [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. rjptonline.org [rjptonline.org]
- 4. researchgate.net [researchgate.net]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. alispharm.com [alispharm.com]
- 7. scitechnol.com [scitechnol.com]
- 8. Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method [scirp.org]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Method Validation for Gefitinib Impurity Profiling: USP HPLC vs. Rapid UPLC
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of drug safety and efficacy. Gefitinib, a targeted therapy for non-small cell lung cancer, is no exception.[1] Rigorous analytical testing is paramount to identify and quantify impurities that may arise during synthesis or degradation. This guide provides an in-depth, experience-driven comparison of two robust analytical approaches for Gefitinib impurity profiling: the established United States Pharmacopeia (USP) High-Performance Liquid Chromatography (HPLC) method and a modern, rapid Ultra-High-Performance Liquid Chromatography (UPLC) method.
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offering insights to empower you in your own method development and validation endeavors. Every protocol described is designed as a self-validating system, grounded in the principles of scientific integrity and authoritative standards like the ICH Q2(R1) guidelines.
The Criticality of Impurity Profiling for Gefitinib
Gefitinib, chemically known as N-(3-chloro-4-fluorophenyl)-7-methoxy-6-[3-(4-morpholinyl)propoxy]-4-quinazolinamine, is a potent tyrosine kinase inhibitor.[2] Its complex chemical structure, however, presents multiple potential pathways for the formation of process-related impurities and degradation products. These impurities, even in trace amounts, can impact the drug's safety and efficacy profile. Therefore, a validated, stability-indicating analytical method is not just a regulatory requirement but a scientific necessity.
Forced degradation studies are a critical component of this process, intentionally subjecting the drug substance to harsh conditions such as acid, base, oxidation, heat, and light.[3] This helps to identify potential degradation products and ensures the analytical method is "stability-indicating," meaning it can separate these degradants from the intact API.
Method Comparison: USP HPLC vs. a Validated UPLC Approach
The choice of analytical methodology often involves a trade-off between established, compendial methods and newer, more efficient technologies. Here, we compare the USP monograph method for Gefitinib organic impurities with a representative rapid UPLC method adapted from the scientific literature.
| Feature | USP HPLC Method | Rapid UPLC/RRLC Method |
| Principle | High-Performance Liquid Chromatography | Ultra-High-Performance/Rapid Resolution Liquid Chromatography |
| Stationary Phase | L1 packing (C18), 3 µm particle size | C18, sub-2 µm particle size (e.g., 1.8 µm) |
| Mobile Phase | Gradient elution with Ammonium Acetate buffer and Acetonitrile | Gradient elution with Ammonium Acetate buffer and Acetonitrile |
| Flow Rate | Typically around 0.9 mL/min | Typically around 0.5 mL/min |
| Run Time | Significantly longer, often exceeding 30 minutes | Significantly shorter, often under 10 minutes |
| Resolution | Good, meets pharmacopeial requirements | Excellent, often superior to HPLC |
| Sensitivity | Adequate for routine QC | Generally higher due to sharper peaks |
| Solvent Consumption | Higher | Significantly lower |
| Throughput | Lower | Higher |
The Rationale Behind UPLC's Enhanced Performance
The primary advantage of UPLC technology lies in the use of sub-2µm particle size columns.[4] This smaller particle size provides a significant increase in chromatographic efficiency, leading to sharper, narrower peaks and improved resolution between the API and its impurities. This allows for faster flow rates and shorter analysis times without sacrificing separation quality. The result is a substantial increase in sample throughput and a reduction in solvent consumption, making UPLC a more cost-effective and environmentally friendly option.[4]
Detailed Experimental Protocols
Method 1: USP Compendial HPLC Method for Organic Impurities
This method is the authoritative standard for the quality control of Gefitinib. Adherence to this protocol is often a regulatory requirement.
Chromatographic Conditions:
-
Column: 3.0-mm × 10-cm; 3-μm packing L1 (C18)
-
Mobile Phase:
-
Solution A: 9.7 g/L of ammonium acetate in water
-
Solution B: Acetonitrile
-
Gradient elution is employed.
-
-
Flow Rate: 0.9 mL/min
-
Column Temperature: 60°C
-
Detector: UV at 247 nm
-
Injection Volume: 5 µL
System Suitability:
-
Resolution: Not less than 5.0 between dichloroaniline and gefitinib.
-
Tailing Factor: Not more than 1.5 for the Gefitinib peak.
-
Relative Standard Deviation: Not more than 0.73% for replicate injections of the standard solution.
Method 2: A Validated Rapid UPLC Method
This method, synthesized from published research, offers a significant improvement in speed and efficiency.
Chromatographic Conditions:
-
Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size
-
Mobile Phase:
-
Mobile Phase A: 10mM Ammonium acetate in water (pH adjusted to 4.5 with acetic acid)
-
Mobile Phase B: Acetonitrile
-
A typical gradient would be from ~20% B to ~70% B over 5-7 minutes.
-
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40°C
-
Detector: UV at 254 nm
-
Injection Volume: 2 µL
The Cornerstone of Trustworthiness: A Comprehensive Method Validation Protocol
A method is only as reliable as its validation. The following protocol, based on the International Council for Harmonisation (ICH) Q2(R1) guidelines, provides a self-validating system for the chosen UPLC method.
Specificity (Forced Degradation)
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of its potential impurities and degradation products.
Protocol:
-
Prepare solutions of Gefitinib in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Subject the solutions to the following stress conditions:
-
Acidic: 0.1 M HCl at 80°C for 2 hours
-
Basic: 0.1 M NaOH at 80°C for 2 hours
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours
-
Thermal: 105°C for 24 hours
-
Photolytic: Expose to UV light (254 nm) and visible light for 24 hours
-
-
Analyze the stressed samples by the UPLC method.
-
Acceptance Criteria: The method must demonstrate baseline resolution between Gefitinib and all degradation products. Peak purity analysis using a photodiode array (PDA) detector should confirm the spectral homogeneity of the Gefitinib peak.
Linearity and Range
Objective: To establish a linear relationship between the concentration of the impurities and the analytical response.
Protocol:
-
Prepare a series of solutions of each known impurity at a minimum of five concentrations, typically ranging from the reporting threshold to 120% of the specification limit.
-
Inject each solution in triplicate.
-
Plot a graph of the mean peak area against concentration.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The y-intercept should be close to zero.
Accuracy (Recovery)
Objective: To determine the closeness of the test results to the true value.
Protocol:
-
Spike a placebo or a sample of Gefitinib with known amounts of each impurity at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
-
Prepare each concentration level in triplicate.
-
Analyze the spiked samples and calculate the percentage recovery of each impurity.
-
Acceptance Criteria: The mean recovery should be within 90.0% to 110.0% for each impurity.
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
Protocol:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of Gefitinib spiked with impurities at 100% of the specification level on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Acceptance Criteria: The relative standard deviation (RSD) for the areas of each impurity should be ≤ 5.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: To determine the lowest concentration of an impurity that can be reliably detected and quantified.
Protocol:
-
These can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).
-
Alternatively, they can be determined by preparing a series of dilute solutions of the impurities and identifying the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.
Acceptance Criteria: The LOQ should be at or below the reporting threshold for the impurities.
Robustness
Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
Protocol:
-
Introduce small variations to the method parameters, one at a time. Examples include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 5°C)
-
Mobile phase pH (± 0.2 units)
-
Mobile phase composition (± 2% organic)
-
-
Analyze a system suitability solution under each varied condition.
-
Acceptance Criteria: The system suitability parameters (resolution, tailing factor, etc.) should remain within the acceptable limits.
Visualizing the Workflow
A well-defined workflow is essential for a successful method validation. The following diagram illustrates the key stages.
Caption: A streamlined workflow for analytical method validation.
Conclusion
Both the official USP HPLC method and a well-validated UPLC method are capable of ensuring the quality and purity of Gefitinib. The USP method provides a robust and universally accepted standard. However, for laboratories focused on high throughput and efficiency, the adoption of a rapid UPLC method offers significant advantages in terms of speed, sensitivity, and reduced operational costs. The key to successful implementation of any method, particularly a non-compendial one, lies in a rigorous and comprehensive validation that adheres to the principles outlined in the ICH guidelines. This ensures the generation of trustworthy and scientifically sound data, which is the ultimate goal of any analytical scientist in the pharmaceutical industry.
References
-
Siva Kumar R, Yogeshwara KR, Manish Gangrade, et al. Development and Validation of Stability Indicating HPLC Method for Gefitinib and Its Related Compounds and Characterisation of Degradation Impurities. J Pharm Drug Deliv Res. 2017;6(1). Available from: [Link]
-
Prospects of UPLC in Pharmaceutical Analysis over HPLC. Asian Journal of Pharmaceutical Research. 2022;12(3):205-209. Available from: [Link]
-
Venkataramanna M, Somaraju I, Babu K. Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method. American Journal of Analytical Chemistry. 2011;2(1):75-83. Available from: [Link]
-
Gefitinib Impurities Manufacturers & Suppliers. Daicel Pharma Standards. Available from: [Link]
-
Gefitinib. PubChem. Available from: [Link]
-
Gefitinib USP 2025. Trungtamthuoc.com. Available from: [Link]
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]
- Lakshmana Rao A, et al. DEVELOPMENT AND VALIDATION OF STABILITY INDICATING HPLC METHOD FOR ESTIMATION OF GEFITINIB IN BULK AND ITS PHARMACEUTICAL FORMUL. International Journal of Pharmaceutical and Chemical Sciences. 2013; 3(4):1305-1314.
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available from: [Link]
-
Chandrashekara KA, Udupi A, Reddy CG. Separation and estimation of process-related impurities of gefitinib by reverse-phase high-performance liquid chromatography. J Chromatogr Sci. 2014 Sep;52(8):799-805. Available from: [Link]
-
Typical chromatogram of forced degradation study of gefitinib. ResearchGate. Available from: [Link]
-
Detailed view - CRS catalogue. European Directorate for the Quality of Medicines & HealthCare. Available from: [Link]
-
UPLC vs HPLC: what is the difference?. Alispharm. Available from: [Link]
-
Advantages of application of UPLC in pharmaceutical analysis. PubMed. Available from: [Link]
-
Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. ScienceDirect. Available from: [Link]
-
Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. PubMed. Available from: [Link]
-
Gefitinib. National Cancer Institute. Available from: [Link]
Sources
- 1. Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method [scirp.org]
- 2. Separation and estimation of process-related impurities of gefitinib by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Gefitinib Impurity 13
This guide provides essential, step-by-step procedures for the safe handling and disposal of Gefitinib Impurity 13 (CAS No. 2254241-82-0). As a structural analog of Gefitinib, a potent antineoplastic agent, this impurity necessitates management as a hazardous cytotoxic compound to ensure personnel safety, environmental protection, and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals who may handle this substance in a laboratory setting.
The causality behind these stringent protocols is rooted in the inherent biological activity of the parent compound, Gefitinib. While specific toxicological data for this compound is limited, the precautionary principle dictates that it be handled with the same level of caution as Gefitinib. The parent drug is known to be a cytotoxic agent that targets the epidermal growth factor receptor (EGFR) tyrosine kinase.[1] It is classified as suspected of causing cancer, damaging fertility, and being very toxic to aquatic life with long-lasting effects.[2] Therefore, uncontrolled release into the environment or accidental exposure poses significant risks.
Part 1: Hazard Assessment and Risk Mitigation
Before beginning any work that will generate waste, a thorough risk assessment is mandatory. The primary risks associated with this compound are chemical exposure (inhalation, ingestion, skin/eye contact) and environmental contamination.
Table 1: Hazard Profile of Parent Compound (Gefitinib) and Inferred Risks for Impurity 13
| Hazard Classification | Description | Inferred Risk for Impurity 13 | Source |
| Carcinogenicity | Suspected of causing cancer. | High | [2] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. | High | [2] |
| Specific Target Organ Toxicity | May cause damage to organs through prolonged or repeated exposure. | High | [2] |
| Acute Oral Toxicity | Harmful if swallowed. | High | [2] |
| Eye Damage/Irritation | Causes serious eye damage. | High | [2] |
| Skin Irritation | Causes skin irritation. | High | [2] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. | High | [2] |
Note: This table infers risks for Impurity 13 based on the known hazards of the parent compound, Gefitinib, a standard practice in chemical safety for novel or uncharacterized substances.
A self-validating system of protection begins with appropriate PPE. At a minimum, the following should be worn when handling this compound in any form (solid or in solution):
-
Gloves: Double-gloving with chemotherapy-rated nitrile gloves is required.
-
Eye Protection: Chemical safety goggles or a full-face shield.
-
Lab Coat: A disposable, fluid-resistant gown or a dedicated lab coat that does not leave the designated work area.
-
Respiratory Protection: If handling the powder outside of a certified chemical fume hood or biological safety cabinet, a NIOSH-approved respirator is necessary.[3]
Part 2: The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that ensures the waste is segregated, contained, labeled, and destroyed in a compliant manner. The guiding principle is that all materials that have come into contact with the substance are considered contaminated and must be disposed of as cytotoxic waste.
Immediate segregation is the most critical step to prevent cross-contamination.[4][5] Do not mix cytotoxic waste with regular laboratory trash, sharps containers, or other chemical waste streams.
-
Designate a Waste Area: Establish a specific area within the laboratory designated for the accumulation of this compound waste.
-
Use Correct Containers: All waste contaminated with this compound must be placed in designated, leak-proof containers with a purple lid or in purple bags.[4][6] This color-coding universally signifies cytotoxic/cytostatic waste.
-
Label Containers Clearly: Before use, the container must be labeled with the words "Cytotoxic Waste," "Chemotherapy Waste," or "Antineoplastic Waste," along with the appropriate hazard symbols.[7][8]
Different types of waste require specific containment procedures.
-
Solid Waste:
-
Items: Contaminated PPE (gloves, gowns), bench paper, weigh boats, pipette tips, vials, and any other disposable item that has touched the compound.
-
Procedure: Place these items directly into the designated purple-lidded, rigid, leak-proof container.[8] Do not allow these items to accumulate on the bench.
-
-
Liquid Waste:
-
Items: Unused solutions, contaminated solvents from cleaning glassware, etc.
-
Procedure:
-
Collect all liquid waste in a dedicated, shatter-resistant, and leak-proof container (e.g., a plastic-coated glass or high-density polyethylene bottle) with a secure screw cap.
-
The container must be clearly labeled as "Hazardous Waste," "Cytotoxic Liquid Waste: this compound," and list all solvent components.
-
Crucially, never dispose of this liquid waste down the drain. [9][10] This is a direct violation of environmental regulations due to the high aquatic toxicity.[2]
-
-
-
"Sharps" Waste:
-
Items: Needles, syringes, scalpels, or contaminated glassware that could puncture a bag.
-
Procedure: Place these items in a puncture-resistant sharps container specifically designated for cytotoxic sharps. These are typically purple.[6]
-
Effective decontamination is essential to prevent unintended exposure.
-
Prepare Decontamination Solution: A solution of sodium hypochlorite (bleach) followed by sodium thiosulfate to neutralize the bleach is a common practice for breaking down active pharmaceutical ingredients. Consult your institution's safety office for approved procedures.
-
Clean Work Area: After completing work, thoroughly wipe down the chemical fume hood, balance, and any other surfaces with the decontamination solution.
-
Dispose of Cleaning Materials: All wipes, paper towels, and other materials used for cleaning must be disposed of as solid cytotoxic waste.[11]
-
Secure Temporary Storage: Once a waste container is full, it should be securely sealed and stored in a designated, secure area away from general lab traffic. This area should be clearly marked with hazard warnings.[4]
-
Arrange for Professional Disposal: Cytotoxic waste must be collected by a licensed hazardous waste disposal contractor.[4][12] This is not optional. The contractor will ensure the waste is transported and destroyed via high-temperature incineration, which is the required method for rendering cytotoxic compounds inert.[6][7]
-
Maintain Documentation: Keep meticulous records of all hazardous waste generated, including the date, quantity, and when it was picked up by the disposal company. These manifests are legal documents required for regulatory compliance.[7]
The following diagram illustrates the decision-making and segregation process for handling waste generated from work with this compound.
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. kmpharma.in [kmpharma.in]
- 4. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 5. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 6. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 7. easyrxcycle.com [easyrxcycle.com]
- 8. danielshealth.ca [danielshealth.ca]
- 9. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 10. rxdestroyer.com [rxdestroyer.com]
- 11. hse.gov.uk [hse.gov.uk]
- 12. gmpsop.com [gmpsop.com]
A Comprehensive Guide to Personal Protective Equipment for Handling Gefitinib Impurity 13
This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling Gefitinib Impurity 13. Given the limited specific data on this impurity, all recommendations are conservatively based on the known hazards of the parent compound, Gefitinib, a potent cytotoxic agent. This approach ensures the highest level of protection. The toxicity of cytotoxic drugs means that they can present significant risks to those who handle them[1]. Occupational exposure can occur through skin contact, inhalation, or accidental ingestion[1][2].
Hazard Identification and Risk Assessment: Understanding the Threat
Gefitinib is classified as a hazardous drug and requires special handling precautions. Its Safety Data Sheet (SDS) indicates several critical health hazards:
-
Suspected of causing cancer and harming fertility or the unborn child[3][5].
-
May cause organ damage through prolonged or repeated exposure[3][5].
-
Highly toxic to aquatic life, necessitating stringent disposal protocols[3].
Due to these properties, any handling of this compound must be preceded by a thorough risk assessment to minimize exposure. The Control of Substances Hazardous to Health (COSHH) regulations mandate employers to assess these risks and implement suitable precautions[1].
The Hierarchy of Controls: A Multi-Layered Safety Approach
Personal Protective Equipment (PPE) is the final line of defense. It should be used in conjunction with more effective control measures[1].
-
Elimination/Substitution : In a research context, this is often not feasible.
-
Engineering Controls : These are physical changes to the workspace to isolate personnel from the hazard.
-
Ventilated Enclosures : All manipulation of powdered this compound should occur within a certified Class II Biological Safety Cabinet (BSC) or a containment ventilated enclosure (CVE) to prevent aerosol inhalation[6]. The unpacking of antineoplastic hazardous drugs should be done in an area with neutral or negative pressure[7].
-
Closed System Drug-Transfer Devices (CSTDs) : When transferring solutions, CSTDs should be used to prevent leaks and spills.
-
-
Administrative Controls : These are procedural changes to reduce exposure.
-
Personal Protective Equipment (PPE) : This is the focus of the subsequent sections and is mandatory for all personnel handling this compound[10].
Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: Decision workflow for selecting appropriate PPE based on the handling task.
Detailed PPE Specifications
Appropriate PPE must be worn for all stages of handling, including receipt, storage, compounding, administration, cleaning, and disposal[10].
| PPE Component | Specification | Rationale and Best Practices |
| Gloves | Two pairs of chemotherapy-tested nitrile gloves (ASTM D6978 certified). Powder-free.[11][12] | Double gloving provides significantly better protection[6]. The inner glove should be tucked under the gown cuff, and the outer glove should go over the cuff. Gloves should be changed every 30-60 minutes or immediately if torn, punctured, or contaminated[6][10]. |
| Gowns | Disposable, impermeable gowns made of materials like polyethylene-coated polypropylene. Must have a closed back, long sleeves, and tight-fitting elastic or knit cuffs[6][12][13]. | Prevents skin contact with the cytotoxic compound. Standard lab coats are not acceptable as they can absorb and retain the hazardous material[13]. Gowns should be discarded immediately after use or in case of a spill. |
| Eye & Face Protection | Goggles and a face shield are required when there is a risk of splashes or aerosols[13][14]. | Safety glasses with side shields are insufficient[13]. A face shield worn over goggles provides comprehensive protection for the entire face[13]. An emergency eyewash station should be readily accessible[15]. |
| Respiratory Protection | A NIOSH-certified N95 or higher respirator is required when handling powders or creating aerosols[7][12][14]. | Surgical masks offer no protection against airborne drug particles[7]. A full respiratory protection program, including fit-testing, is required by OSHA for all personnel using respirators[7]. |
| Shoe Covers | Two pairs of disposable shoe covers are required when entering the designated handling area[12][15]. | Prevents the tracking of contaminants out of the work area. The outer pair should be removed upon exiting the area. |
| Head & Hair Covers | Required to prevent contamination of hair. | Provides an additional barrier and contains stray hairs. |
Procedural Step-by-Step Guidance
A. Donning PPE (Putting On)
-
Hand Hygiene : Wash hands thoroughly with soap and water.
-
Shoe Covers : Put on the first pair of shoe covers, followed by the second pair.
-
Head and Hair Covers : Securely cover all hair.
-
Gown : Don the impermeable gown, ensuring it is fully closed in the back.
-
Inner Gloves : Put on the first pair of gloves, tucking the cuffs under the gown sleeves.
-
Respirator : If required, perform a seal check on your N95 respirator.
-
Eye and Face Protection : Put on goggles, followed by a face shield.
-
Outer Gloves : Don the second pair of gloves, pulling the cuffs over the gown sleeves.
B. Doffing PPE (Taking Off)
This process is critical to prevent self-contamination.
-
Outer Gloves : Remove the outer pair of gloves, turning them inside out.
-
Gown and Inner Gloves : Remove the gown by rolling it away from the body. As the gown is removed, peel off the inner gloves at the same time, trapping them inside the gown.
-
Exit Handling Area : Dispose of the gown and gloves in a designated cytotoxic waste container.
-
Hand Hygiene : Wash hands thoroughly.
-
Face and Eye Protection : Remove the face shield and goggles.
-
Respirator : Remove the respirator without touching the front.
-
Shoe Covers : Remove the outer pair of shoe covers, then the inner pair.
-
Hand Hygiene : Wash hands again thoroughly with soap and water.
Disposal Plan: Managing Cytotoxic Waste
All materials contaminated with this compound are considered cytotoxic waste and must be disposed of according to strict protocols.
-
Segregation : Immediately segregate cytotoxic waste at the point of generation to prevent cross-contamination[16].
-
Containers :
-
Sharps : Needles and other sharps must be placed in a puncture-resistant container with a purple lid[17].
-
Non-Sharps : All other contaminated items (gloves, gowns, vials, etc.) must be placed in designated, leak-proof containers, often purple or yellow with a purple lid, and clearly labeled with the cytotoxic symbol[16][17][18]. These bags should be thick to prevent leaks[18].
-
-
Storage : Store cytotoxic waste in a secure, designated area away from general traffic until it can be collected[16].
-
Final Disposal : Cytotoxic waste must be collected by a licensed hazardous waste contractor for high-temperature incineration[16].
Emergency Procedures: Spill and Exposure Management
A. Spill Management
-
Secure the Area : Immediately alert others and restrict access to the spill area[2].
-
Don PPE : If not already wearing it, don full PPE, including a respirator, before approaching the spill[2].
-
Containment : Use a commercially available chemotherapy spill kit. Cover the spill with absorbent pads to contain it[2].
-
Cleanup : Carefully clean the area, working from the outside in. Place all contaminated materials in the cytotoxic waste container[2].
-
Decontamination : Decontaminate the area according to your institution's established procedures.
-
Report : Report the spill to the appropriate safety officer and complete any necessary documentation[2].
B. Personnel Exposure
-
Skin Contact : Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.
-
Eye Contact : Proceed immediately to an eyewash station and flush the eyes with water for at least 15 minutes, holding the eyelids open[15].
-
Inhalation : Move to fresh air immediately.
-
Seek Medical Attention : In all cases of exposure, seek immediate medical attention and report the incident to your supervisor and occupational health services.
By adhering to these stringent guidelines, you can significantly mitigate the risks associated with handling this compound, ensuring a safe laboratory environment for yourself and your colleagues.
References
-
Safe handling of cytotoxic drugs in the workplace . Health and Safety Executive. [Link]
-
Safe handling of cytotoxics: guideline recommendations . PMC - PubMed Central. [Link]
-
ASHP Guidelines on Handling Hazardous Drugs . American Society of Health-System Pharmacists. [Link]
-
Guide for handling cytotoxic drugs and related waste . WorkSafe QLD. [Link]
-
Safe Handling Of Cytotoxic Drugs In Home-care: A Carer's Guide . CliniMed. [Link]
-
Cytotoxic drugs and related waste – risk management . SafeWork NSW. [Link]
-
Guidelines for Cytotoxic (Antineoplastic) Drugs . Occupational Safety and Health Administration (OSHA). [Link]
-
USP Chapter <800>: Personal Protective Equipment . Pharmacy Times. [Link]
-
Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) . PubMed Central. [Link]
-
What Is Cytotoxic Waste? Safe Disposal, Examples & Bins . Stericycle UK. [Link]
-
NIOSH List of Hazardous Drugs in Healthcare Settings, 2024 . Centers for Disease Control and Prevention (CDC). [Link]
-
How Should Cytotoxic Waste be Disposed of? . Sharpsmart. [Link]
-
Hazardous Drug Exposures in Healthcare . Centers for Disease Control and Prevention (CDC). [Link]
-
Cytotoxic Waste Disposal Guidelines . Daniels Health. [Link]
-
USP 800 Minimum PPE Requirements For Sterile Compounding . Cleanroom Connection. [Link]
-
IRESSA TABLETS - Safety Data Sheet . AstraZeneca Australia. [Link]
-
Safe Handling of Hazardous Drugs - USP<800> . El Paso Community College. [Link]
-
IRESSA, INN-gefitinib . European Medicines Agency. [Link]
-
OSHA, NIOSH Highlight Safe Practices for Handling Hazardous Drugs . EHS Today. [Link]
-
New NIOSH Expanded HD Safe Handling and PPE Guidance . Rpharmy. [Link]
Sources
- 1. hse.gov.uk [hse.gov.uk]
- 2. ipservices.care [ipservices.care]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. astrazeneca.com.au [astrazeneca.com.au]
- 6. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 7. ashp.org [ashp.org]
- 8. safework.nsw.gov.au [safework.nsw.gov.au]
- 9. ohsonline.com [ohsonline.com]
- 10. pharmacytimes.com [pharmacytimes.com]
- 11. medline.com [medline.com]
- 12. ivcompoundingtraining.com [ivcompoundingtraining.com]
- 13. uspnf.com [uspnf.com]
- 14. epcc.edu [epcc.edu]
- 15. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 17. sharpsmart.co.uk [sharpsmart.co.uk]
- 18. danielshealth.ca [danielshealth.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








